Calcium hydrogen phosphate
Description
Properties
CAS No. |
7757-93-9 |
|---|---|
Molecular Formula |
CaH3O4P |
Molecular Weight |
138.07 g/mol |
IUPAC Name |
calcium;hydrogen phosphate |
InChI |
InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
UUVBYOGFRMMMQL-UHFFFAOYSA-N |
impurities |
Dicalcium phosphate, phosphoric acid. |
SMILES |
OP(=O)([O-])[O-].[Ca+2] |
Canonical SMILES |
OP(=O)(O)O.[Ca] |
Appearance |
Solid powder |
Color/Form |
Triclinic crystals White crystalline powde |
density |
2.89 Monoclinic crystals; density: 2.31 /Calcium hydrogen phosphate dihydrate, brushite/ |
Other CAS No. |
7757-93-9 |
physical_description |
Other Solid; Pellets or Large Crystals; Dry Powder; Dry Powder, Pellets or Large Crystals White crystals or granules, granular powder or powder Solid; Practically insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
10103-46-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Sparingly soluble in water. Insoluble in ethanol Solubility: cold water 0.0316 g/100 cc @ 38 °C; hot water 0.075 g/100 cc @ 100 °C /Calcium hydrogen phosphate dihydrate/ Practically insol in water, alc Sol in dil hydrochloric, nitric & acetic acids |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
anhydrous dibasic calcium phosphate calcium hydrogen phosphate calcium phosphate (CaHPO4) calcium phosphate, dibasic, anhydrous dibasic calcium phosphate, anhydrous monetite |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Calcium Hydrogen Phosphate from Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium hydrogen phosphate, also known as dicalcium phosphate (DCP), is a critical biomaterial and pharmaceutical excipient with diverse applications ranging from bone regeneration to tablet formulation.[1][2][3] The synthesis of DCP with controlled phase purity, crystallinity, and morphology is paramount to its performance in these demanding fields. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound from various precursors. We will delve into the mechanistic underpinnings of wet precipitation, hydrothermal, and solid-state reaction methodologies. By elucidating the causal relationships between precursor selection, reaction conditions, and the physicochemical properties of the final product, this guide aims to equip researchers and drug development professionals with the knowledge to rationally design and execute robust and reproducible synthesis protocols.
Introduction: The Significance of this compound in Pharmaceutical and Biomedical Applications
This compound exists in two main forms: the dihydrate (DCPD, Brushite, CaHPO₄·2H₂O) and the anhydrous form (DCPA, Monetite, CaHPO₄).[2][4][5] Both forms are widely utilized in the pharmaceutical industry as excipients, serving as fillers, binders, and disintegrants in tablet and capsule manufacturing.[1][6][7] Their biocompatibility and status as a source of calcium and phosphate also make them valuable in nutritional supplements.[1][2]
In the biomedical field, calcium phosphates, including DCPD and DCPA, are of significant interest for bone grafting and tissue engineering applications.[8] Their ability to act as precursors to bone mineral, hydroxyapatite, and their resorbable nature make them attractive candidates for scaffolds and cements that can support bone regeneration.[9][10] The specific phase and crystalline properties of the synthesized material dictate its dissolution rate and biological response, highlighting the importance of precise synthesis control.
This guide will focus on the practical synthesis of this compound, providing not only procedural details but also the scientific rationale behind the selection of precursors and reaction parameters.
Synthesis Methodologies: A Comparative Overview
The choice of synthesis method is a critical determinant of the final product's characteristics. The three primary routes for producing this compound are:
-
Wet Precipitation: The most common and versatile method, involving the reaction of soluble calcium and phosphate precursors in an aqueous solution.[11]
-
Hydrothermal Synthesis: A technique that utilizes elevated temperatures and pressures in an aqueous environment to promote crystallization and control morphology.[12][13]
-
Solid-State Reaction: A high-temperature method involving the reaction of solid precursors to form the desired calcium phosphate phase.[8][14]
The following sections will explore each of these methods in detail, providing both theoretical background and practical protocols.
Wet Precipitation Synthesis: The Workhorse Method
Wet precipitation is favored for its relative simplicity, scalability, and ability to produce a wide range of calcium phosphate phases at or near room temperature. The fundamental principle involves the controlled mixing of a calcium salt solution with a phosphate salt solution, leading to the precipitation of the desired this compound product.
Core Principles and Mechanistic Insights
The precipitation of this compound is governed by the supersaturation of the solution with respect to the specific phase (DCPD or DCPA).[15] Key factors influencing the outcome of the reaction include:
-
pH: The pH of the reaction medium is arguably the most critical parameter. The formation of DCPD (Brushite) is favored in acidic to neutral conditions (typically pH 5-7), while more basic conditions tend to favor the formation of other calcium phosphate phases like hydroxyapatite.[16][17]
-
Temperature: Temperature affects the solubility of the reactants and the final product, thereby influencing the nucleation and growth kinetics of the crystals.[16][17]
-
Precursor Concentration: The initial concentrations of the calcium and phosphate precursors determine the degree of supersaturation, which in turn affects the particle size and crystallinity of the precipitate.
-
Addition Rate: A slow, controlled addition of one reactant to the other helps to maintain a uniform level of supersaturation, promoting the growth of larger, more well-defined crystals.[9]
Precursor Selection: The Foundation of a Successful Synthesis
The choice of precursors is a critical decision that impacts not only the purity of the final product but also the reaction kinetics.
| Precursor Category | Common Examples | Rationale and Considerations |
| Calcium Source | Calcium Chloride (CaCl₂), Calcium Nitrate (Ca(NO₃)₂), Calcium Hydroxide (Ca(OH)₂), Calcium Carbonate (CaCO₃) | Soluble Salts (CaCl₂, Ca(NO₃)₂): Offer excellent control over concentration and are easy to handle.[9][18] Insoluble Bases (Ca(OH)₂, CaCO₃): Can be used in neutralization reactions with phosphoric acid.[4][19][20] The reaction with CaCO₃ produces CO₂, which needs to be managed.[4][21] |
| Phosphate Source | Phosphoric Acid (H₃PO₄), Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄), Potassium Dihydrogen Phosphate (KH₂PO₄) | Phosphoric Acid (H₃PO₄): Allows for direct neutralization reactions and precise pH control.[4][19] Phosphate Salts ((NH₄)₂HPO₄, KH₂PO₄): Provide a soluble source of phosphate ions and can buffer the reaction pH.[9][18] |
Experimental Protocol: Synthesis of Dicalcium Phosphate Dihydrate (Brushite)
This protocol describes a standard wet precipitation method for synthesizing DCPD.
Materials:
-
Calcium Chloride Dihydrate (CaCl₂·2H₂O)
-
Dipotassium Hydrogen Phosphate (K₂HPO₄)
-
Hydrochloric Acid (HCl), 0.1 M
-
Potassium Hydroxide (KOH), 0.75 M
-
Deionized Water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 40 mM solution of CaCl₂·2H₂O in deionized water.
-
Prepare a 40 mM solution of K₂HPO₄ in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, place a specific volume of the K₂HPO₄ solution.
-
Adjust the pH of the phosphate solution to approximately 3.0 using 0.1 M HCl.[18]
-
-
Precipitation:
-
Aging and Harvesting:
-
Allow the resulting suspension to age for at least one hour with continuous stirring to ensure complete precipitation and crystal growth.[18]
-
Filter the precipitate using a suitable filter paper (e.g., Whatman Grade 44).[9]
-
Wash the collected precipitate several times with deionized water to remove any soluble byproducts.[9]
-
-
Drying:
-
Dry the final product in an oven at a temperature below 80°C to prevent the dehydration of DCPD to DCPA.[9]
-
Visualization of the Wet Precipitation Workflow
Caption: Workflow for the wet precipitation synthesis of this compound.
Hydrothermal Synthesis: Leveraging Temperature and Pressure
Hydrothermal synthesis offers a route to produce highly crystalline and morphologically distinct this compound particles. This method is particularly useful for preparing anhydrous dicalcium phosphate (Monetite).
Core Principles and Mechanistic Insights
The hydrothermal method involves carrying out the synthesis in a sealed vessel (autoclave) at temperatures above 100°C and corresponding autogenous pressures.[12] The elevated temperature increases the solubility of the precursors and the reaction kinetics, often leading to the formation of thermodynamically more stable phases. For instance, DCPD can be converted to DCPA under hydrothermal conditions.[12]
Key advantages of this method include:
-
Enhanced Crystallinity: The high temperature and pressure environment promotes the growth of well-defined crystals.
-
Phase Control: By carefully controlling the temperature and reaction time, it is possible to selectively synthesize different calcium phosphate phases.[22]
-
Morphology Control: The hydrothermal conditions can be tuned to produce specific particle morphologies, such as nanorods or platelets.
Experimental Protocol: Hydrothermal Conversion of DCPD to DCPA (Monetite)
This protocol outlines the conversion of pre-synthesized DCPD to DCPA using a hydrothermal approach.
Materials:
-
Dicalcium Phosphate Dihydrate (DCPD) powder (synthesized as per the wet precipitation protocol)
-
Deionized Water
Procedure:
-
Slurry Preparation:
-
Prepare a slurry of the DCPD powder in deionized water in a Teflon-lined stainless-steel autoclave.
-
-
Hydrothermal Treatment:
-
Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 160-200°C).[12] The pressure inside the autoclave will increase due to the heating of the water.
-
Maintain the temperature for a specific duration (e.g., several hours) to allow for the complete conversion of DCPD to DCPA.
-
-
Cooling and Harvesting:
-
Allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and filter the solid product.
-
Wash the product with deionized water and dry it in an oven.
-
Visualization of the Hydrothermal Synthesis Workflow
Caption: Workflow for the hydrothermal synthesis of anhydrous this compound.
Solid-State Reaction: A High-Temperature Route
Solid-state synthesis is a powder metallurgical technique that involves the reaction of solid precursors at elevated temperatures to form a new solid product. This method is typically used to produce highly crystalline and thermally stable calcium phosphate phases.
Core Principles and Mechanistic Insights
In a solid-state reaction, the reactants are intimately mixed in their solid forms and then heated to a temperature high enough to allow for diffusion and reaction to occur. The reaction proceeds through the diffusion of ions across the interfaces of the reactant particles.
Key considerations for this method include:
-
Precursor Homogeneity: Achieving a highly homogeneous mixture of the precursor powders is crucial for a complete reaction. This is often accomplished through techniques like ball milling.[23]
-
Reaction Temperature and Time: The temperature must be sufficient to overcome the activation energy for diffusion and reaction. The reaction time needs to be long enough to allow the reaction to go to completion.
-
Particle Size: Smaller precursor particle sizes increase the surface area for reaction, leading to faster reaction rates.
Experimental Protocol: Solid-State Synthesis of this compound
This protocol describes a general method for synthesizing calcium phosphates via a solid-state reaction.
Materials:
-
Calcium Carbonate (CaCO₃)
-
Dicalcium Phosphate Anhydrous (CaHPO₄)
Procedure:
-
Precursor Mixing:
-
Calcination:
-
Cooling and Characterization:
-
Allow the furnace to cool down to room temperature.
-
The resulting solid product is the synthesized calcium phosphate.
-
Visualization of the Solid-State Reaction Workflow
Caption: Workflow for the solid-state synthesis of calcium phosphate.
Characterization of Synthesized this compound
To ensure the successful synthesis of the desired this compound phase with the required properties, a suite of characterization techniques should be employed.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Phase identification and crystallinity.[8][25] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., PO₄³⁻, HPO₄²⁻, OH⁻) and confirmation of phase.[8][18] |
| Scanning Electron Microscopy (SEM) | Particle morphology and size.[10][12] |
| Thermogravimetric Analysis (TGA) | Thermal stability and water content.[10][26] |
Conclusion: Rational Synthesis for Targeted Applications
The synthesis of this compound is a well-established yet nuanced field. The choice of precursors and synthesis methodology—be it wet precipitation, hydrothermal treatment, or solid-state reaction—profoundly influences the final product's phase, crystallinity, and morphology. A thorough understanding of the underlying chemical principles and the effect of process parameters is essential for researchers and drug development professionals to produce this compound with the precise characteristics required for their specific applications, from high-performance pharmaceutical excipients to advanced biomaterials for bone regeneration.
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Introduction: The Significance of Crystalline Order in Dicalcium Phosphate Dihydrate
An In-Depth Technical Guide to the Crystal Structure Analysis of Dicalcium Phosphate Dihydrate (Brushite)
Dicalcium phosphate dihydrate (CaHPO₄·2H₂O), mineralogically known as brushite, is a critical crystalline intermediate in both pathological and physiological mineralization processes. Its presence is noted in dental calculi and kidney stones, yet it also serves as a vital precursor in the formation of bone mineral and is extensively used in bone cements, biocompatible coatings, and as an excipient in pharmaceutical tablets.[1][2] The physical and chemical behavior of brushite—its solubility, dissolution rate, and propensity to transform into more stable phases like octacalcium phosphate (OCP) or hydroxyapatite (HA)—is intrinsically governed by its crystal structure.[1][3][4]
For researchers in drug development and biomaterials science, a precise understanding and rigorous characterization of the DCPD crystal structure are not merely academic exercises. They are prerequisites for ensuring product performance, stability, and biocompatibility. Variations in crystallinity, morphology, or phase purity can significantly impact a material's mechanical strength, degradation profile, and interaction with biological systems. This guide provides a comprehensive, field-proven framework for the analysis of the DCPD crystal structure, moving beyond procedural steps to explain the causality behind experimental choices and integrated data interpretation.
The Fundamental Crystallography of Brushite
The crystal structure of DCPD is a layered arrangement.[5][6] Corrugated sheets of calcium and hydrogen phosphate ions (CaHPO₄) are held together by layers of water molecules.[7] This intercalated water is not merely passive; it forms a critical hydrogen-bonding network that dictates the stability and reactivity of the entire structure.[8] Understanding this fundamental architecture is key to interpreting analytical data.
The crystal structure was definitively determined using X-ray and neutron diffraction techniques.[7][9] First-principles quantum mechanical studies have further corroborated the ionic and hydrogen bond interactions that control the crystal lattice.[8]
Table 1: Crystallographic Data for Dicalcium Phosphate Dihydrate (Brushite)
| Parameter | Value | Source |
| Crystal System | Monoclinic | [10][11] |
| Space Group | I2/a (or Ia) | [7][10] |
| Lattice Parameters | a ≈ 5.812 Å | [10] |
| b ≈ 15.180 Å | [10] | |
| c ≈ 6.239 Å | [10] | |
| β ≈ 116.42° | [10] |
Note: Exact lattice parameters may vary slightly based on synthesis conditions and impurities.
Core Analytical Techniques for Structural Characterization
A multi-technique approach is essential for a complete and validated analysis of the DCPD crystal structure. While X-ray diffraction provides information on long-range crystalline order, vibrational spectroscopy techniques like FTIR probe the specific chemical bonds and functional groups present.
X-ray Diffraction (XRD): The Definitive Tool for Crystalline Phase and Structure
XRD is the cornerstone of crystal structure analysis. It relies on the constructive interference of monochromatic X-rays scattered by the repeating atomic planes within a crystal lattice, producing a unique diffraction pattern that serves as a fingerprint for the crystalline phase.
Caption: Experimental workflow for PXRD analysis of DCPD.
-
Sample Preparation:
-
Causality: To ensure that all crystal orientations are represented equally in the diffraction pattern and to avoid preferred orientation effects, the sample must be a fine, homogeneous powder.
-
Action: Gently grind the DCPD sample using an agate mortar and pestle to a particle size of less than 10 µm.
-
-
Instrument Setup:
-
Causality: Standardized conditions allow for comparability between measurements and with reference data. Copper Kα radiation is the most common source for laboratory diffractometers.
-
Action: Use a powder diffractometer (e.g., Bruker D8) with Cu Kα radiation (λ = 1.5406 Å).[1]
-
Parameters: Scan over a Bragg angle (2θ) range of 10° to 80°. Use a step size of ~0.02° and a scan speed appropriate to achieve good signal-to-noise, typically 0.01-0.02°/s.[1]
-
-
Data Interpretation & Validation:
-
Phase Identification: The primary validation step is to compare the experimental diffraction pattern against a standard reference from the International Centre for Diffraction Data (ICDD). For brushite, the reference card is PDF# 09-0077 or 01-072-0713.[12][13]
-
Rietveld Refinement: This powerful computational method provides a higher level of validation and quantitative analysis.[14] A theoretical diffraction pattern is calculated from the known crystal structure model of DCPD and refined against the experimental data using a least-squares approach.[14][15]
-
Table 2: Key PXRD Reflections for Dicalcium Phosphate Dihydrate (Brushite)
| 2θ Angle (°) (Cu Kα) | Miller Indices (hkl) | Relative Intensity | Source |
| ~11.6 | (020) | Strong | [10][13] |
| ~20.9 | (-121) | Strong | [13][16] |
| ~23.4 | (040) | Medium | [10] |
| ~29.3 | (-112) | Strong | [13][16] |
| ~30.5 | (-220) | Medium | [17] |
| ~34.1 | (060) | Medium | - |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Chemical Identity
FTIR spectroscopy complements XRD by providing information about the chemical functional groups within the crystal. It is particularly sensitive to the presence of HPO₄²⁻ ions and water molecules, making it an excellent tool to confirm the identity of DCPD and distinguish it from anhydrous (Monetite) or other hydrated calcium phosphates.[17]
-
Sample Preparation:
-
Causality: ATR-FTIR requires minimal sample preparation and ensures good contact between the sample and the ATR crystal for a strong, reproducible signal.
-
Action: Place a small amount of the fine DCPD powder directly onto the ATR crystal (e.g., diamond). Apply consistent pressure using the instrument's anvil to ensure intimate contact.
-
-
Data Acquisition:
-
Causality: The mid-infrared region contains the characteristic vibrational modes for phosphate and water groups. Signal averaging improves the signal-to-noise ratio.
-
Action: Collect the spectrum over a range of 4000 to 400 cm⁻¹.[1]
-
Parameters: Co-add 32 or 64 scans at a spectral resolution of 4 cm⁻¹.[1] Record a background spectrum of the clean, empty ATR crystal before the sample measurement and ratio the sample spectrum against it.
-
-
Data Interpretation & Validation:
-
Self-Validation: The presence of a complete set of characteristic peaks for H₂O, HPO₄²⁻, and PO₄³⁻ provides a self-validating confirmation of the DCPD phase. The absence or shifting of these peaks would indicate phase transformation or impurities.
-
Table 3: Characteristic FTIR Absorption Bands for Dicalcium Phosphate Dihydrate (Brushite)
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Source |
| 3548, 3490, 3282, 3165 | H₂O | O-H Stretching | [18][19] |
| 1649 | H₂O | H-O-H Bending | [19][20] |
| 1217, 1117, 857 | HPO₄²⁻ | P-O(H) Stretching/Bending | [1][20] |
| 1075, 989 | PO₄³⁻ | P-O Asymmetric Stretching | [1][20] |
| 511 | PO₄³⁻ | O-P-O Bending | [1] |
The Influence of Synthesis and Environment on Crystal Structure
The ideal crystal structure of DCPD is often modulated by its formation environment. For drug development and material science, understanding and controlling these factors is paramount.
-
Impact of pH: The pH of the precipitation solution is a critical determinant of the final calcium phosphate phase. DCPD is most stable and preferentially forms in acidic conditions, typically below pH ~6.0.[3][21][22] As pH increases into the neutral or basic range, transformation to OCP and ultimately HA is thermodynamically favored.[23] The pH can also influence the crystal morphology, with different habits being favored at different pH values within the DCPD formation window.[24]
-
Precursor Concentration & Temperature: The concentration of calcium and phosphate precursors affects the supersaturation of the solution, which in turn influences nucleation and growth kinetics, thereby impacting crystal size and morphology.[25] Temperature also plays a key role; dehydration to the anhydrous form (Monetite, DCPA) can occur at elevated temperatures.[26][27]
-
Phase Transformation in Physiological Fluids: DCPD is metastable under typical physiological conditions (pH ~7.4, 37°C).[1] When implanted or exposed to simulated body fluids (SBF), it can dissolve and reprecipitate as the more thermodynamically stable and less soluble HA.[3][4] The rate and extent of this transformation are critical to the performance of DCPD-based bone grafts and cements, and this process can be monitored using the analytical techniques described herein.
Integrated Analytical Strategy
A robust characterization of DCPD relies on the synergistic use of multiple techniques. No single method provides the complete picture. The following workflow illustrates an authoritative and self-validating approach.
Caption: Integrated workflow for comprehensive DCPD characterization.
This integrated approach ensures trustworthiness. For example, if PXRD identifies the sample as pure DCPD, FTIR must corroborate this by showing the characteristic vibrational bands for both structural water and the HPO₄²⁻ group. SEM then provides visual confirmation of the expected crystal habit (e.g., plate-like crystals) for the given synthesis conditions.[28] Any discrepancy between these techniques signals a need for further investigation.
Conclusion
The crystal structure of dicalcium phosphate dihydrate is a determinative factor in its application across the pharmaceutical and biomedical fields. A superficial analysis is insufficient; a rigorous, multi-technique approach grounded in the principles of crystallography and spectroscopy is required. By integrating Powder X-ray Diffraction for phase and structural purity with FTIR for chemical identity, and supplementing with microscopy for morphological insights, researchers can achieve a comprehensive and validated understanding of their material. This level of characterization is essential for developing safe, effective, and reliable products, from stable pharmaceutical excipients to next-generation resorbable bone grafts.
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López-López, M. T., et al. (2022). Morphology-Dependent Transformation of Dicalcium Phosphate Dihydrate (DCPD) to Octacalcium Phosphate (OCP) and Its Stability in Simulated Physiological Fluids. Materials (Basel), 15(18), 6203. [Link]
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Stavreva, G., D-Isa, J. S., & Ivanova, A. (2020). Precipitation and phase transformation of dicalcium phosphate dihydrate in electrolyte solutions of simulated body fluids: Thermodynamic modeling and kinetic studies. ResearchGate. [Link]
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Stavreva, G., D-Isa, J. S., & Ivanova, A. (2020). Precipitation and Phase Transformation of Dicalcium Phosphate Dihydrate in Electrolyte Solutions of Simulated Body Fluids. Thermodynamic Modeling and Kinetic Studies. Semantic Scholar. [Link]
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Shlykov, M., et al. (2022). Crystal structure and morphology of dicalcium phosphate dihydrate (DCPD) samples. ResearchGate. [Link]
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Beevers, C. A. (1958). The crystal structure of dicalcium phosphate dihydrate, CaHPO₄.2H₂O. Acta Crystallographica, 11(4), 273-277. [Link]
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López-López, M. T., et al. (2022). Morphology-Dependent Transformation of Dicalcium Phosphate Dihydrate (DCPD) to Octacalcium Phosphate (OCP) and Its Stability in Simulated Physiological Fluids. National Institutes of Health. [Link]
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McCarthy, C., et al. (2022). Dicalcium Phosphate Dihydrate Mineral Loaded Freeze-Dried Scaffolds for Potential Synthetic Bone Applications. Polymers (Basel), 14(18), 3724. [Link]
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Crystalline structure of dicalcium phosphate dihydrate (DCPD). (n.d.). ResearchGate. [Link]
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FTIR spectra of triple superphosphate (a), dicalcium phosphate... (n.d.). ResearchGate. [Link]
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MacLennan, G., & Beevers, C. A. (1955). The crystal structure of dicalcium phosphate, CaHPO₄. Acta Crystallographica, 8(9), 579-583. [Link]
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The reflexes shifting of the X-ray diffraction pattern of dicalcium phosphate dihydrate when aging in the mother solution. (n.d.). ResearchGate. [Link]
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Powder X-ray diffraction patterns of the products obtained from the... (n.d.). ResearchGate. [Link]
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X-ray diffraction patterns of triple superphosphate (a), dicalcium... (n.d.). ResearchGate. [Link]
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Curry, N. A., & Jones, D. W. (1971). Crystal structure of brushite, calcium hydrogen orthophosphate dihydrate: a neutron-diffraction investigation. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3725-3729. [Link]
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Sainz-Díaz, C. I., et al. (2002). Crystallographic properties of the calcium phosphate mineral, brushite, by means of First Principles calculations. American Mineralogist, 87(5-6), 667-674. [Link]
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FTIR Spectroscopic, Thermal and Growth Morphological Studies of Calcium Hydrogen Phosphate Dihydrate Crystals. (n.d.). ResearchGate. [Link]
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Dicalcium Phosphate Dihydrate Precipitation: Characterization and Crystal Growth. (n.d.). ResearchGate. [Link]
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X-ray diffraction patterns of this compound dihydrate... (n.d.). ResearchGate. [Link]
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Grases, F., et al. (2021). Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. Journal of Materials Science, 56(33), 18886-18901. [Link]
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FTIR spectra of the two hydrated calcium pyrophosphate phases... (n.d.). ResearchGate. [Link]
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Supersaturation-Controlled Synthesis of Dicalcium Phosphate Dihydrate and Nanocrystalline Calcium-Deficient Hydroxyapatite. (n.d.). ResearchGate. [Link]
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Characterization of DCPD, DCPM, and DCP with XRPD and IR spectroscopy a... (n.d.). ResearchGate. [Link]
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Dicalcium-Phosphates- Process, Technology, Applications, Patent, Products, Consultants, Company Profiles, Reports. (n.d.). Primary Information Services. [Link]
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Parks, J. H., et al. (2008). New Methods of Assessing Crystal Growth and Saturation of Brushite in Whole Urine: Effect of pH, Calcium and Citrate. The Journal of Urology, 180(4), 1510-1515. [Link]
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XRD patterns of DCPD powders at different initial pH values and... (n.d.). ResearchGate. [Link]
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XRD patterns of precipitated DCPD. (n.d.). ResearchGate. [Link]
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Brushite: Key to Calcium Stone Prevention. (2020). The University of Chicago Kidney Stone Program. [Link]
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XRD pattern of brushite crystals The powder XRD patterns were recorded... (n.d.). ResearchGate. [Link]
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New crystalline calcium phosphate may lead to innovative biomedical applications. (2020). Stockholm University. [Link]
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X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method. (n.d.). PubMed. [Link]
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Introducing the crystalline phase of dicalcium phosphate monohydrate. (2020). ResearchGate. [Link]
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Rietveld refinement - Wikipedia. (n.d.). Wikipedia. [Link]
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"Monocalcium phosphate" chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Monocalcium Phosphate
Foreword
Monocalcium phosphate (MCP), encompassing both its monohydrate (MCPM) and anhydrous (AMCP) forms, is a compound of significant scientific and industrial importance. While widely recognized for its roles in food systems as a leavening agent and in agriculture as a fertilizer, its nuanced chemical behavior warrants a deeper examination, particularly for professionals in research and development.[1][2] This guide moves beyond surface-level applications to provide a detailed exploration of the core chemical principles governing MCP's properties and reactivity. Understanding these fundamentals—from its incongruent dissolution in aqueous media to its thermal decomposition pathways—is critical for harnessing its potential in advanced applications, including pharmaceutical formulations, biomaterial engineering, and controlled-release systems. This document is structured to provide a causal, mechanistically-grounded understanding of MCP, empowering scientists to predict its behavior and innovate its use.
Chemical Identity and Synthesis
Monocalcium phosphate is an inorganic compound, the calcium salt of phosphoric acid, with the chemical formula Ca(H₂PO₄)₂.[2] It is most commonly available in two forms:
-
Monocalcium Phosphate Monohydrate (MCPM): Ca(H₂PO₄)₂·H₂O
-
Anhydrous Monocalcium Phosphate (AMCP): Ca(H₂PO₄)₂
Both are colorless solids, typically appearing as white powders or granules.[1][3] The presence of the water molecule in MCPM influences some of its physical properties, such as its crystalline structure and reactivity profile.[4]
Synthesis
The primary industrial synthesis of high-purity monocalcium phosphate involves the controlled neutralization reaction of phosphoric acid with a calcium source, most commonly calcium hydroxide or calcium carbonate.[1][5][6]
Reaction with Calcium Hydroxide: 2H₃PO₄ + Ca(OH)₂ → Ca(H₂PO₄)₂ + 2H₂O[1][6]
Reaction with Calcium Carbonate: 2H₃PO₄ + CaCO₃ → Ca(H₂PO₄)₂ + H₂O + CO₂
The choice between the monohydrate and anhydrous form is directed by the reaction conditions, particularly temperature and the concentration of phosphoric acid.[7][8] Crystallization from an aqueous solution at lower temperatures typically yields the monohydrate form, Ca(H₂PO₄)₂·H₂O.[7] The anhydrous form can be produced by using more concentrated phosphoric acid at elevated temperatures (e.g., >140°C), where the heat of reaction drives off water, or by the thermal dehydration of the monohydrate.[8]
Physicochemical Properties
A comprehensive understanding of monocalcium phosphate's physical properties is essential for its application in any field. The key quantitative data are summarized in the table below.
| Property | Monocalcium Phosphate Monohydrate (MCPM) | Anhydrous Monocalcium Phosphate (AMCP) | Source(s) |
| Chemical Formula | Ca(H₂PO₄)₂·H₂O | Ca(H₂PO₄)₂ | [1][4] |
| Molar Mass | 252.07 g/mol | 234.05 g/mol | [1][9] |
| Appearance | White crystalline powder or granules | White powder | [4][10] |
| Density | 2.22 g/cm³ | ~2.22 g/cm³ | [1][10] |
| Melting Point | 109°C (loses crystal water) | Decomposes at 203°C | [1][9][10] |
| Crystal Structure | Triclinic | Not specified | [1] |
| Solubility in Water | 1.8-2 g/100 mL at 30°C (incongruent dissolution) | Soluble | [1][9][10] |
| Solubility in Other Solvents | Soluble in HCl and Nitric Acid; Insoluble in alcohol | Soluble in acid | [9][10] |
| pH (1% solution) | Acidic (~3.3) | Acidic | [11] |
| Hygroscopicity | Slightly hygroscopic | More hygroscopic than monohydrate | [4][9][10] |
Reactivity and Chemical Stability
The reactivity of monocalcium phosphate is multifaceted, defined by its thermal behavior, its complex interactions with water, and its classic acid-base chemistry.
Thermal Decomposition
When subjected to heat, monocalcium phosphate undergoes a series of decomposition reactions.
-
Dehydration: For MCPM, the process begins with the loss of its water of crystallization at approximately 109°C to form the anhydrous version.[9][10] Ca(H₂PO₄)₂·H₂O(s) → Ca(H₂PO₄)₂(s) + H₂O(g)
-
Condensation/Pyrolysis: Upon further heating to around 203°C, the anhydrous form begins to decompose through an intermolecular condensation reaction, losing constitutional water to form calcium acid pyrophosphate.[1][9][12] At higher temperatures, this process continues, ultimately forming calcium metaphosphate and other condensed phosphates.[12][13] The final decomposition products can include toxic phosphorus oxides, especially under combustion conditions.[14][15]
Aqueous Reactivity: Incongruent Dissolution
A critical aspect of MCP's chemistry is its incongruent dissolution in water. Unlike simple salts, it does not merely dissociate into its constituent ions. Instead, it undergoes a disproportionation reaction, particularly in solutions with a pH above 2.[16] The monocalcium phosphate dissolves, but the resulting solution becomes supersaturated with respect to the less soluble dicalcium phosphate (DCP), which then precipitates. This process simultaneously releases phosphoric acid, causing a significant drop in the solution's pH.[16][17][18]
Governing Reaction: Ca(H₂PO₄)₂(s) ⇌ CaHPO₄(s) + H₃PO₄(aq)[1][18]
This reaction is fundamental to its behavior in many systems:
-
In Fertilizers: When applied to soil, MCP dissolves and releases highly concentrated phosphoric acid, which mobilizes micronutrients, while the precipitating dicalcium phosphate acts as a slower-release source of phosphorus.[17]
-
In Biomaterials: In self-setting calcium phosphate cements, MCP is the acidic component. When mixed with a basic calcium phosphate (like tricalcium phosphate), this reaction drives the setting process, forming new phases like brushite (dicalcium phosphate dihydrate) or hydroxyapatite.[16]
The initial solution formed upon dissolving excess MCP in water is a highly concentrated, acidic "metastable triple-point solution" (MTPS), which is in temporary equilibrium with both solid MCP and the newly formed dicalcium phosphate.[17]
Caption: Incongruent dissolution of monocalcium phosphate in water.
Acid-Base Reactivity
As an acidic salt, monocalcium phosphate's most prominent reaction is with bases. This is the cornerstone of its function as a leavening acid in the food industry.[1] When combined with an alkali like sodium bicarbonate (baking soda) in the presence of moisture, it reacts to produce carbon dioxide gas, which causes baked goods to rise.[1][5]
Simplified Leavening Reaction: Ca(H₂PO₄)₂ + 2NaHCO₃ → CaHPO₄ + Na₂HPO₄ + 2H₂O + 2CO₂(g)
MCPM is considered a fast-acting leavening acid, releasing 60-70% of its CO₂ within minutes of mixing with water.[5] This property makes it ideal for products like pancakes and some cakes.[5] After its initial reaction, MCPM converts to dicalcium phosphate, which can then react at baking temperatures to provide a second stage of leavening, demonstrating a "double-acting" characteristic.[5] The anhydrous, coated form (AMCP) is designed to be slow-acting, with a protective layer that delays the reaction until heat is applied.[19]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following validated protocols describe the synthesis and characterization of monocalcium phosphate.
Protocol: Laboratory Synthesis of Monocalcium Phosphate Monohydrate (MCPM)
This protocol describes the synthesis of MCPM via the reaction of calcium carbonate with phosphoric acid in a mixed solvent system to control precipitation.[20]
Materials:
-
Calcium Carbonate (CaCO₃), analytical grade
-
Phosphoric Acid (H₃PO₄), 70% w/w
-
Acetone
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Beakers, Graduated Cylinders
-
Suction Filtration Apparatus (Büchner funnel, filter flask)
-
Filter Paper
Procedure:
-
Prepare Suspension: In a 500 mL beaker, suspend 100.0 g of CaCO₃ powder in 100 mL of acetone. Place on a magnetic stirrer and stir continuously to create a uniform suspension.[20]
-
Acid Addition: Slowly and carefully add 166 mL of 70% w/w H₃PO₄ to the stirring suspension. The addition should be done portion-wise to control the effervescence (CO₂ release).
-
Reaction: Stir the mixture vigorously at ambient temperature for 15 minutes after the acid addition is complete.[20]
-
Aging: Stop the stirring and allow the resulting slurry to age for 30 minutes. This allows for the complete precipitation of the product.[20]
-
Filtration and Washing: Filter the white precipitate using a suction filtration apparatus. Wash the collected solid three times with aliquots of acetone to remove any unreacted phosphoric acid.[20]
-
Drying: Transfer the washed product to a watch glass or drying dish and dry in the air for 24 hours, or in a drying oven at a temperature below 90°C to prevent the loss of hydration water.[18] The final product is Ca(H₂PO₄)₂·H₂O.
Caption: Workflow for the laboratory synthesis of MCPM.
Protocol: Determination of Neutralizing Value (NV)
The Neutralizing Value (NV) is a measure of the acid strength of a leavening agent, defined as the parts by weight of sodium bicarbonate neutralized by 100 parts of the acid. For MCP, this value is approximately 80.[5][10]
Materials:
-
Monocalcium Phosphate sample
-
Sodium Bicarbonate (NaHCO₃)
-
Standardized 0.5 N Hydrochloric Acid (HCl)
-
Standardized 0.5 N Sodium Hydroxide (NaOH)
-
Phenolphthalein indicator
-
Boiling water bath, beakers, burette
Procedure:
-
Sample Preparation: Accurately weigh 0.84 g of the monocalcium phosphate sample into a 250 mL beaker.
-
Reaction: Add 25 g of cold water to the beaker, stir to disperse the sample. Add exactly 40.0 mL of 0.5 N NaOH solution.
-
Heating: Place the beaker in a boiling water bath for 20 minutes, stirring occasionally.
-
Titration: Remove the beaker from the bath, add 3 drops of phenolphthalein, and immediately titrate the excess NaOH with 0.5 N HCl until the pink color disappears.
-
Calculation: The NV is calculated using the formula: NV = [(mL NaOH × N NaOH) - (mL HCl × N HCl)] × 50 / (Weight of sample)
Relevance in Drug Development and Research
While its food and agricultural uses are well-documented, the chemical properties of monocalcium phosphate are highly relevant to pharmaceutical science and biomedical research.
-
Excipient in Formulations: MCP can be used as a pharmaceutical excipient. Its acidic nature can be employed to adjust the pH of formulations, and it can serve as a source of calcium and phosphate.[11][21]
-
Biomaterials and Bone Cements: MCP is a key ingredient in some injectable, self-setting calcium phosphate cements for bone repair.[16] Its rapid reaction with more basic calcium phosphates at physiological pH allows for the in-situ formation of a solid bone-like apatite scaffold.[22]
-
Drug Delivery Systems: The biocompatibility of calcium phosphates makes them attractive for drug delivery.[22] MCP's reactivity can be leveraged to create pH-responsive systems or to co-precipitate drugs within a calcium phosphate matrix, potentially offering controlled-release profiles and protecting unstable therapeutic agents.[22]
Safety and Handling
Monocalcium phosphate is classified as "Generally Recognized As Safe" (GRAS) by the U.S. FDA for its intended use in food.[2][6] However, in a laboratory or industrial setting, it must be handled with appropriate care.
-
Hazards: The primary hazard is that it can cause serious eye damage upon contact.[14][23] It may also cause skin and respiratory irritation, particularly as a fine dust.[23]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and protective clothing.[23][24][25] If dust is generated, use a particulate filter respirator.[24]
-
Handling and Storage: Handle in a well-ventilated area, avoiding dust generation.[23][24] Store in a cool, dry place in tightly closed containers, away from incompatible materials such as strong oxidizing agents.[23][24]
Conclusion
Monocalcium phosphate is a chemically dynamic compound whose utility is a direct consequence of its reactivity. Its thermal instability, incongruent dissolution, and acidic nature are not limitations but rather functional properties that have been expertly leveraged across industries. For the researcher and drug development professional, a thorough understanding of these core chemical behaviors is paramount. This knowledge enables the rational design of advanced materials, from self-setting bone cements to novel drug delivery platforms, unlocking the full potential of this versatile inorganic salt.
References
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Monocalcium phosphate. (n.d.). In Wikipedia. Retrieved from a URL that could not be retrieved.[1]
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MONOCALCIUM PHOSPHATE MONOHYDRATE. (n.d.). Ataman Kimya. Retrieved from [Link][10]
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Monocalcium phosphate. (n.d.). Gavdeo. Retrieved from [Link][11]
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Monocalcium Phosphate Monohydrate VS Anhydrous. (2025, April 28). Retrieved from a URL that could not be retrieved.[4]
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Monocalcium Phosphate (MCP). (n.d.). BAKERpedia. Retrieved from [Link][5]
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Applications and properties of Monocalcium Phosphate. (2022, November 3). Foodcom S.A. Retrieved from [Link][26]
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Monocalcium Phosphate (MCP) Explained: What Is This Common Phosphate Used For? (n.d.). Retrieved from a URL that could not be retrieved.[2]
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Monocalcium Phosphate(MCP). (n.d.). SAM CHEMICALS. Retrieved from [Link][9]
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Lindsay, W., & Stephenson, H. (1959). Nature of the Reactions of Monocalcium Phosphate Monohydrate in Soils: I. The Solution That Reacts with the Soil. Semantic Scholar. Retrieved from [Link][17]
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Solubility and Characterization of Monocalcium and Dicalcium Phosphates in the Context of Cementitious Biomaterials. (n.d.). Institut für Geologie. Retrieved from [Link][16]
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Safety Data Sheet Monocalcium phosphate, monohydrate. (2025, September 23). Redox. Retrieved from [Link][24]
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MONOCALCIUM PHOSPHATE MONOHYDRATE. (n.d.). Ataman Kimya. Retrieved from [Link]
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What is Monocalcium Phosphate? Benefits, Uses, Safety, and Precautions. (2025, April 15). Stanford Chemicals. Retrieved from [Link][6]
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The Trends of Monocalcium Phosphate(MCP): in Production and Applications. (n.d.). Retrieved from a URL that could not be retrieved.[21]
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preparation of feed-grade monocalcium phosphate by crystallization in aqueous medium. (n.d.). Retrieved from a URL that could not be retrieved.[7]
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Production of Food-Grade Monocalcium Phosphate from Meat-Bone Meal. (n.d.). MDPI. Retrieved from [Link][12]
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Acid Pyro- and Metaphosphates Produced by Thermal Decomposition of Monocalcium Phosphate. (n.d.). Retrieved from a URL that could not be retrieved.[13]
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Research of the Process of Obtaining Monocalcium Phosphate from Unconditional Phosphate Raw Materials. (n.d.). MDPI. Retrieved from [Link][27]
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A simple rapid route to synthesize monocalcium phosphate monohydrate using calcium carbonate with different phases derived from. (n.d.). Retrieved from a URL that could not be retrieved.[20]
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Kinetics of decomposition of different acid calcium phosphates. (2025, August 5). ResearchGate. Retrieved from [Link][28]
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Synthesis of Monocalcium Phosphate from the Syrian Phosphoric Acid and Calcium Carbonate. (n.d.). IISTE.org. Retrieved from [Link][18]
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Anhydrous Monocalcium Phosphate. (n.d.). BAKERpedia. Retrieved from [Link][19]
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Synthesis of High‐Purity Monocalcium Phosphate Monohydrate from Crab Shell Waste. (2023, November 7). Retrieved from a URL that could not be retrieved.[29]
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Monocalcium and Phosphate. (n.d.). Gulf Agri Trade. Retrieved from [Link][3]
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Method for preparing monocalcium phosphate compositions with reduced caking tendencies. (n.d.). Google Patents. Retrieved from [8]
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Applications and Uses of Monocalcium Phosphate. (2014, November 24). Medium. Retrieved from [Link][30]
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Application of calcium phosphate as a controlled-release device. (n.d.). PubMed. Retrieved from [Link][22]
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An In-depth Technical Guide to the Formation and Stability of Brushite (CaHPO4·2H2O)
Authored by: A Senior Application Scientist
Introduction: The Pivotal Role of Brushite in Biomineralization and Biomaterials
Brushite (CaHPO4·2H2O) stands as a critical intermediate in the biomineralization of vertebrate tissues and a key component in the formulation of various biocements and fertilizers. As a metastable calcium phosphate phase, its formation and subsequent transformation into more stable phases like octacalcium phosphate (OCP) and hydroxyapatite (HA) are of profound interest to researchers in materials science, drug development, and agriculture. Understanding the intricate interplay of factors governing Brushite's precipitation and stability is paramount for controlling the properties of calcium phosphate-based biomaterials and for elucidating the mechanisms of physiological and pathological calcification.
This guide provides a comprehensive overview of the core principles underlying Brushite formation and stability. We will delve into the thermodynamic and kinetic aspects of its crystallization, explore the influence of key environmental parameters, and present robust experimental protocols for its synthesis and characterization. The methodologies described herein are designed to be self-validating, ensuring reproducible and reliable results for researchers and drug development professionals.
I. Physicochemical Properties and Thermodynamic Considerations
Brushite is a dihydrate of dicalcium phosphate, crystallizing in the monoclinic system. Its structure consists of layers of calcium and hydrogen phosphate ions held together by water molecules. The presence of this structural water is a defining feature, influencing its solubility and thermal stability.
The formation of Brushite is governed by the following equilibrium reaction:
Ca2+ + HPO42- + 2H2O ⇌ CaHPO4·2H2O
The solubility product (Ksp) of Brushite is a critical parameter that dictates its precipitation from a solution. While reported values vary depending on the experimental conditions, a commonly accepted value at 25°C is in the range of 10-6.6. The dissolution of Brushite is an endothermic process, meaning its solubility increases with decreasing temperature.
Table 1: Thermodynamic Data for Brushite and Related Calcium Phosphate Phases
| Phase | Formula | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | Ksp (at 25°C) |
| Brushite | CaHPO4·2H2O | -2603.3 | -2323.8 | ~2.5 x 10-7 |
| Monetite | CaHPO4 | -2024.2 | -1897.4 | ~1.0 x 10-7 |
| Hydroxyapatite | Ca5(PO4)3(OH) | -6738.0 | -6333.0 | ~1.0 x 10-58 |
Note: The thermodynamic values can vary slightly depending on the source and experimental conditions.
The relative stability of different calcium phosphate phases is highly dependent on pH. At acidic to neutral pH (approximately 2 to 7.5), Brushite is the most stable calcium phosphate phase. However, as the pH increases into the alkaline range, Brushite becomes metastable and tends to transform into the thermodynamically more stable hydroxyapatite.
II. Kinetics of Brushite Formation: A Nucleation and Growth Perspective
The formation of Brushite from a supersaturated solution is a classic example of a nucleation and growth process. The initial step involves the formation of unstable ionic clusters, which then grow to a critical size to form stable nuclei. These nuclei subsequently grow into larger crystals.
The rate of Brushite formation is influenced by several factors:
-
Supersaturation: The degree of supersaturation of the solution with respect to calcium and phosphate ions is the primary driving force for nucleation and growth. Higher supersaturation leads to a faster precipitation rate.
-
Temperature: While Brushite's solubility increases at lower temperatures, the kinetics of its formation are generally favored at higher temperatures due to increased ionic mobility.
-
pH: The pH of the solution dictates the speciation of phosphate ions. In the acidic to neutral range where HPO42- is the predominant species, Brushite formation is favored.
-
Ionic Strength: The presence of other ions in the solution can affect the activity of calcium and phosphate ions, thereby influencing the supersaturation and precipitation rate.
-
Inhibitors and Promoters: Various ions and molecules can act as inhibitors or promoters of Brushite crystallization. For instance, magnesium ions and pyrophosphate are known to inhibit its formation, while collagen can act as a template for its nucleation.
III. Experimental Workflow for Brushite Synthesis and Characterization
The following protocol provides a reliable method for the synthesis of pure Brushite crystals and their subsequent characterization. This workflow is designed to ensure the integrity and reproducibility of the results.
A. Synthesis of Brushite Crystals via Precipitation
This protocol details the synthesis of Brushite by the reaction of calcium chloride and diammonium hydrogen phosphate at a controlled pH.
Materials:
-
Calcium chloride dihydrate (CaCl2·2H2O)
-
Diammonium hydrogen phosphate ((NH4)2HPO4)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Step-by-Step Protocol:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of CaCl2·2H2O in deionized water.
-
Prepare a 0.5 M solution of (NH4)2HPO4 in deionized water.
-
-
Reaction Setup:
-
Place a beaker containing the (NH4)2HPO4 solution on a magnetic stirrer.
-
Immerse a calibrated pH electrode in the solution.
-
-
Initiate Precipitation:
-
Slowly add the CaCl2 solution to the (NH4)2HPO4 solution while stirring continuously.[1]
-
Monitor the pH of the solution. The initial pH will be alkaline.
-
-
pH Control and Crystal Growth:
-
As the CaCl2 solution is added, a white precipitate of Brushite will form.
-
Maintain the pH of the solution between 5.5 and 6.5 by the dropwise addition of 1 M HCl. This pH range is crucial for the preferential formation of Brushite.
-
Continue stirring the suspension for at least 2 hours at room temperature to allow for crystal growth and equilibration.
-
-
Harvesting and Washing:
-
After the aging period, stop stirring and allow the precipitate to settle.
-
Separate the Brushite crystals from the mother liquor by filtration.
-
Wash the crystals several times with deionized water to remove any unreacted ions.
-
Finally, wash the crystals with ethanol to facilitate drying.
-
-
Drying:
-
Dry the washed Brushite crystals in an oven at a temperature not exceeding 40°C to prevent the loss of structural water and conversion to Monetite (CaHPO4).
-
B. Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of the synthesized Brushite crystals.
1. X-Ray Diffraction (XRD):
-
Purpose: To confirm the crystalline phase and purity of the synthesized material.
-
Methodology:
-
A small amount of the dried powder is placed on a sample holder.
-
The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is a unique fingerprint of the crystalline material.
-
-
Expected Results: The XRD pattern of pure Brushite will show characteristic peaks at specific 2θ values, with the most intense peak typically observed around 11.6° (020 reflection).[2][3] The obtained pattern should be compared with the standard diffraction pattern for Brushite (JCPDS card no. 09-0077).[2]
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present in the sample, confirming the presence of phosphate, hydrogen phosphate, and water molecules.
-
Methodology:
-
A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
The sample is irradiated with infrared radiation, and the absorption of specific frequencies is measured.
-
-
Expected Results: The FTIR spectrum of Brushite will exhibit characteristic absorption bands corresponding to:
-
O-H stretching vibrations of water molecules (~3540, 3485, 3280, and 3165 cm-1).
-
H-O-H bending vibration of water (~1650 cm-1).
-
P-O-H and P=O stretching vibrations of the HPO42- group (~1136, 1060, 987, and 875 cm-1).[4]
-
O-P-O bending vibrations (~578 and 528 cm-1).
-
3. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the morphology and size of the synthesized Brushite crystals.
-
Methodology:
-
A small amount of the powder is mounted on a sample stub and coated with a conductive material (e.g., gold or carbon).
-
A focused beam of electrons is scanned across the sample surface, and the resulting secondary or backscattered electrons are detected to form an image.
-
-
Expected Results: SEM images of Brushite typically reveal plate-like or needle-like crystals, depending on the synthesis conditions.[5][6][7][8] The images can provide valuable information about the crystal size distribution and surface features.
IV. Factors Influencing Brushite Stability and Transformation
Brushite is a metastable phase under physiological conditions (pH ~7.4, 37°C) and will readily transform to more stable calcium phosphate phases, primarily octacalcium phosphate (OCP) and hydroxyapatite (HA). The transformation pathway and kinetics are influenced by a variety of factors.
A. pH and Temperature:
As previously mentioned, pH is the most critical factor governing the stability of Brushite. In alkaline solutions, the equilibrium shifts towards the formation of HA. The transformation of Brushite to HA is a dissolution-reprecipitation process, where Brushite dissolves and HA precipitates from the solution.
Increased temperature generally accelerates the transformation of Brushite to HA. However, at temperatures above ~150°C, Brushite dehydrates to form Monetite, which can then transform to other high-temperature calcium phosphate phases.
B. Presence of Inhibitors and Promoters:
-
Magnesium Ions (Mg2+): Magnesium is a well-known inhibitor of HA nucleation and growth. By incorporating into the calcium phosphate lattice or adsorbing onto the crystal surface, Mg2+ can stabilize Brushite and retard its transformation to HA.
-
Pyrophosphate (P2O74-): Pyrophosphate is a potent inhibitor of HA formation, even at very low concentrations. It strongly adsorbs to the surface of growing HA crystals, blocking further growth.
-
Citrate: Citrate can chelate calcium ions, reducing the supersaturation of the solution with respect to HA and thereby slowing down the transformation of Brushite.
-
Carbonate (CO32-): The presence of carbonate ions can favor the formation of carbonated hydroxyapatite, a key component of bone mineral.
C. Biological Environment:
In a biological setting, the transformation of Brushite is further complicated by the presence of proteins, enzymes, and other organic molecules. For example, alkaline phosphatase can hydrolyze pyrophosphate, removing its inhibitory effect and promoting the formation of HA. Conversely, other proteins can bind to Brushite crystals and stabilize them.
V. Conclusion and Future Directions
The formation and stability of Brushite are governed by a complex interplay of thermodynamic and kinetic factors. A thorough understanding of these principles is essential for the rational design of calcium phosphate-based biomaterials with tailored properties, such as resorbability and drug release profiles. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers to synthesize and evaluate Brushite and other calcium phosphate phases.
Future research in this field is likely to focus on the development of more sophisticated models to predict the behavior of Brushite in complex biological environments. Additionally, the investigation of novel additives and surface modifications to control the transformation kinetics of Brushite holds great promise for the advancement of bone regeneration therapies and other biomedical applications.
VI. References
-
ACS Applied Materials & Interfaces. (n.d.). In Situ Synchrotron X-ray Diffraction Analysis of the Setting Process of Brushite Cement: Reaction and Crystal Growth. Retrieved from
-
ResearchGate. (n.d.). SEM images of brushite crystals: (a) plate shaped and (b) crowded rod.... Retrieved from
-
ResearchGate. (n.d.). Growth and Characterization of Agar Gel Grown Brushite Crystals. Retrieved from
-
SciSpace. (2012). Research of Calcium Phosphates Using Fourier Transform Infrared Spectroscopy. Retrieved from
-
ResearchGate. (n.d.). a X-ray diffraction pattern of brushite granules. All peaks correspond.... Retrieved from
-
PubMed. (1991). Resolution-enhanced Fourier transform infrared spectroscopy study of the environment of phosphate ion in the early deposits of a solid phase of calcium phosphate in bone and enamel and their evolution with age: 2. Investigations in the nu3PO4 domain. Retrieved from
-
ResearchGate. (n.d.). XRD pattern of brushite crystals The powder XRD patterns were recorded.... Retrieved from
-
ResearchGate. (n.d.). Characterization of Synthetic Brushite Material Precipitated at Room Temperature Developed for Kidney Stone Treatment. Retrieved from
-
ResearchGate. (n.d.). SEM images of the different minerals tested; a) initial brushite (DCPD). Retrieved from
-
NCBI Bookshelf. (2024). Urinary Crystals Identification and Analysis. Retrieved from
-
PMC. (2023). Preparation and Characterization of Mono- and Biphasic Ca1−xAgxHPO4·nH2O Compounds for Biomedical Applications. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of brushite crystals. Retrieved from
-
ResearchGate. (n.d.). Synthesized brushite crystals. (A) SEM image of platelike brushite.... Retrieved from
-
MDPI. (2021). Effect of Ca 2+ Replacement with Cu 2+ Ions in Brushite on the Phase Composition and Crystal Structure. Retrieved from
-
Biointerface Research in Applied Chemistry. (2021). Synthesis of Brushite from Phophogypsum Industrial Waste. Retrieved from
-
Google Patents. (2012). Preparation method of brushite and octacalcium phosphate granules. Retrieved from
-
Scirp.org. (n.d.). Nucleation Reduction Strategy of (Brushite) CHP Crystals in SMS Media and Its Characterization Studies. Retrieved from
-
Google Patents. (n.d.). Process for making brushite form of calcium hydrogen phosphate. Retrieved from
-
The University of Chicago Kidney Stone Program. (2020). Brushite: Key to Calcium Stone Prevention. Retrieved from
Sources
- 1. WO2012089276A1 - Preparation method of brushite and octacalcium phosphate granules - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Monetite (CaHPO₄)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of Monetite in Bioceramics
In the landscape of calcium phosphate (CaP) biomaterials, Monetite (CaHPO₄), or dicalcium phosphate anhydrous (DCPA), holds a unique and increasingly important position.[1] While often overshadowed by its hydrated counterpart, Brushite (CaHPO₄·2H₂O), or the more ubiquitous hydroxyapatite, Monetite presents a compelling set of physicochemical properties that make it highly attractive for orthopedic and drug delivery applications.[1][2] It offers greater stability and a more controlled degradation profile than Brushite, a crucial factor in synchronizing material resorption with the pace of new bone formation.[3][4][5] This guide moves beyond simple recitation of facts to provide a foundational understanding of Monetite, grounded in the principles of material science. We will explore the causality behind various synthesis routes and the logic that underpins a robust characterization workflow, equipping you with the practical knowledge to produce and validate high-purity Monetite for your research and development endeavors.
Part 1: The Synthesis of Monetite - A Matter of Controlled Chemistry
The successful synthesis of phase-pure Monetite hinges on the precise control of reaction conditions to navigate the complex calcium phosphate phase diagram. The choice of methodology is dictated by the desired material characteristics, such as crystallinity, particle size, and morphology. Several reliable routes exist, each with distinct mechanistic underpinnings.
Aqueous Precipitation: The Direct Approach
Aqueous or chemical precipitation is a cornerstone technique for producing Monetite due to its scalability and simplicity. The fundamental principle involves the controlled reaction of a soluble calcium precursor with a phosphate source in an aqueous medium.
Causality: The critical parameters governing this synthesis are temperature and pH . At room temperature, the reaction tends to favor the formation of the more hydrated and less stable Brushite. To directly precipitate Monetite, the reaction temperature must be elevated, typically above 80°C.[6] This thermal energy overcomes the kinetic barrier for the dehydration required to form the anhydrous Monetite structure. The pH must be maintained in a mildly acidic range (typically 4-5) to ensure the HPO₄²⁻ ion is the dominant phosphate species.
A common and effective variant of this method involves the reaction of calcium carbonate (CaCO₃) with phosphoric acid (H₃PO₄).[6] The reaction proceeds in two conceptual steps: an initial acid-base reaction to form a transient calcium phosphate precursor, followed by its conversion to Monetite.
-
Reaction: CaCO₃(s) + H₃PO₄(aq) → CaHPO₄(s) + H₂O(l) + CO₂(g)
Workflow Rationale: The dropwise addition of phosphoric acid to a heated suspension of calcium carbonate allows for controlled neutralization and prevents localized pH drops that could lead to the formation of other calcium phosphate phases. The constant temperature ensures the thermodynamic favorability of Monetite.
Caption: Conceptual workflow for Monetite synthesis via aqueous precipitation.
Hydrothermal Synthesis: Driving Crystallinity
The hydrothermal method employs elevated temperatures (typically 120-200°C) and autogenous pressure in a sealed reactor (autoclave).[7][8][9] This technique is particularly effective for producing highly crystalline materials with well-defined morphologies, such as whiskers or plates.
Causality: The increased temperature and pressure enhance the solubility of the precursors, facilitating dissolution and subsequent reprecipitation of the most thermodynamically stable phase under those conditions, which is Monetite. This process, known as Ostwald ripening, allows for the growth of larger, more perfect crystals. A common precursor for this method is monocalcium phosphate monohydrate (MCPM, Ca(H₂PO₄)₂·H₂O).[7] Under hydrothermal treatment, MCPM disproportionates to form the less soluble Monetite and phosphoric acid.
-
Reaction: Ca(H₂PO₄)₂·H₂O(s) --(Heat, Pressure)--> CaHPO₄(s) + H₃PO₄(aq) + H₂O(l)
Dehydration of Brushite: A Two-Step Conversion
This is an indirect but highly reliable method for obtaining Monetite. It involves first synthesizing Brushite (CaHPO₄·2H₂O), which readily forms at room temperature, and subsequently converting it to Monetite through thermal dehydration.
Causality: Brushite's crystal structure contains two water molecules. Providing sufficient thermal energy (typically by heating in an oven above 180°C or in an acidic solution around 80-95°C) drives off these water molecules, causing a phase transformation to the anhydrous Monetite structure.[10][11] This method offers excellent phase purity, as the precursor is a well-defined crystalline compound.
-
Reaction: CaHPO₄·2H₂O(s) --(Heat)--> CaHPO₄(s) + 2H₂O(g)
Sol-Gel Synthesis: The Path to Homogeneity
The sol-gel process offers exceptional control over product purity, homogeneity, and particle size at the nanoscale.[12][13] It involves the hydrolysis and condensation of molecular precursors, typically organometallics or metal salts, in a solvent.
Causality: Calcium and phosphorus precursors (e.g., calcium nitrate and triethyl phosphate) are mixed at the molecular level in a solvent.[12] A "sol" (a colloidal suspension of solid particles) is formed, which then undergoes gelation to form a "gel"—a continuous network with liquid-filled pores. Subsequent drying and calcination of the gel remove the solvent and organic residues, yielding a highly pure and homogeneous Monetite powder. The use of surfactants as templates can also introduce controlled mesoporosity into the final material.[12]
Caption: Conceptual workflow for Monetite synthesis via the sol-gel method.
| Synthesis Method | Key Parameters | Advantages | Disadvantages |
| Aqueous Precipitation | T > 80°C, pH 4-5 | Scalable, simple, cost-effective | Can have broader particle size distribution |
| Hydrothermal | T = 120-200°C, Pressure | High crystallinity, morphological control | Requires specialized equipment (autoclave) |
| Dehydration of Brushite | T > 180°C (dry) or >80°C (wet) | High phase purity | Two-step process |
| Sol-Gel | Precursor chemistry, calcination T | High purity, homogeneity, nanoscale control | More complex, often uses organic solvents |
Part 2: The Characterization of Monetite - A Self-Validating System
Rigorous characterization is non-negotiable. It validates the success of the synthesis by confirming the phase identity, purity, morphology, and elemental composition of the product. An integrated approach using multiple techniques provides a comprehensive and trustworthy assessment.
Sources
- 1. Monetite, an important calcium phosphate compound-Its synthesis, properties and applications in orthopedics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Structure, Cytocompatibility, and Antimicrobial Efficacy of Silver-, Strontium-, and Zinc-Doped Monetite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of Hydroxyapatite by Hydrothermal Process with Calcium Lactate Pentahydrate: The Effect of Reagent Concentrations, pH, Temperature, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrothermal synthesis of hydroxyapatite - ProQuest [proquest.com]
- 10. WO2009077210A1 - Monetite matrices and their application in bone regeneration - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
A Senior Application Scientist's In-Depth Technical Guide to the Thermal Decomposition of Dicalcium Phosphate Dihydrate (CaHPO₄·2H₂O)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the "Why" Behind the Heat
In the realm of pharmaceutical sciences and material characterization, dicalcium phosphate dihydrate (DCPD), known mineralogically as Brushite, is a ubiquitous excipient. Its prevalence in solid dosage forms is a testament to its favorable compaction properties and cost-effectiveness. However, its hydrated nature presents a critical vulnerability: thermal instability. The thermal decomposition of DCPD is not a simple loss of water; it is a multi-step transformation involving distinct intermediates and the potential for amorphous phase formation, all of which can profoundly impact drug product stability, manufacturability, and performance.
This guide deviates from a conventional, rigid template. Instead, it is structured to provide a holistic and practical understanding of the thermal decomposition of DCPD, grounded in years of field experience and scientific rigor. We will not only detail the "what" and "how" but, more importantly, the "why" behind the experimental choices and observations. Our objective is to equip you, the scientist, with the knowledge to confidently characterize the thermal behavior of DCPD, interpret the data with nuance, and apply this understanding to your research and development endeavors.
Part 1: The Thermal Decomposition Pathway of Dicalcium Phosphate Dihydrate - A Stepwise Unraveling
The thermal decomposition of dicalcium phosphate dihydrate is a sequential process that can be broadly categorized into two major stages: dehydration and condensation. The precise temperatures and the nature of the intermediates can be influenced by experimental conditions such as heating rate, particle size, and the composition of the purge gas, particularly its water vapor content.[1][2]
Stage 1: Dehydration - The Loss of Water of Crystallization
The initial stage of decomposition involves the endothermic removal of the two molecules of water of hydration from the DCPD crystal lattice. This process typically occurs in one or more steps, leading to the formation of anhydrous dicalcium phosphate (DCPA), also known as Monetite.
CaHPO₄·2H₂O (DCPD) → CaHPO₄ (DCPA) + 2H₂O
This dehydration is often observed as a multi-step weight loss in thermogravimetric analysis (TGA), frequently with corresponding endothermic peaks in differential scanning calorimetry (DSC). The multi-step nature is attributed to the different energetic barriers for the removal of the two water molecules from the crystal structure and can be influenced by factors like particle morphology and atmospheric conditions.[1] The presence of water vapor can, counterintuitively, facilitate the dehydration process, a phenomenon known as the Smith-Topley effect.[3][4] Under dry conditions, an amorphous layer of DCPA can form on the particle surface, impeding further water loss. In the presence of water vapor, this amorphous layer can recrystallize, creating channels for the remaining water to escape.[3][4]
A crucial aspect of this stage is the potential for the formation of an amorphous phase of DCPA alongside the crystalline form.[1][5][6] The presence and proportion of this amorphous phase can significantly impact the material's subsequent behavior and is a critical parameter to characterize.
Stage 2: Condensation - The Formation of Calcium Pyrophosphate
Upon further heating, the anhydrous dicalcium phosphate undergoes a condensation reaction, where two moles of CaHPO₄ combine to form one mole of calcium pyrophosphate (Ca₂P₂O₇) and one mole of water. This is also an endothermic process.
2CaHPO₄ (DCPA) → Ca₂P₂O₇ (Calcium Pyrophosphate) + H₂O
The final solid product is typically the γ-polymorph of calcium pyrophosphate (γ-Ca₂P₂O₇).[1][7] This transformation is generally observed at higher temperatures, typically above 400°C.[8]
The following diagram illustrates the generalized thermal decomposition pathway of DCPD.
Part 2: A Practical Guide to the Analytical Characterization of DCPD Thermal Decomposition
A robust characterization of the thermal decomposition of DCPD necessitates a multi-technique approach. Here, we provide field-tested, step-by-step methodologies for the key analytical techniques, emphasizing the rationale behind the experimental parameters.
Experimental Workflow: A Synergistic Approach
The characterization process should be logical and sequential, with the results from one technique informing the next.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Expertise & Experience: TGA-DSC is the cornerstone of thermal analysis, providing quantitative data on mass changes and the corresponding energetic events. The choice of experimental parameters is critical for obtaining high-quality, interpretable data. A slower heating rate, for instance, enhances the resolution of overlapping thermal events, which is particularly important for the multi-step dehydration of DCPD. The use of a nitrogen purge gas creates an inert atmosphere, preventing any oxidative side reactions.
Trustworthiness: Adherence to standardized procedures, such as those outlined in ASTM E1131 for compositional analysis by TGA and ASTM E967 for temperature calibration of DSC, ensures the reliability and comparability of the results.[9][10][11][12][13][14][15]
Experimental Protocol: TGA-DSC of DCPD
-
Instrument Calibration: Calibrate the TGA for mass and the DSC for temperature and enthalpy according to the instrument manufacturer's recommendations and ASTM E967.[10][11][14] This is a non-negotiable step to ensure data accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of the DCPD sample into a clean, tared aluminum or platinum crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Instrument Setup:
-
Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min. This inert atmosphere prevents oxidative degradation and ensures efficient removal of evolved gases.
-
Heating Rate: A heating rate of 10°C/min is a good starting point for a survey scan. For higher resolution of the dehydration steps, consider a slower rate of 2-5°C/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient to observe the complete decomposition, typically around 600°C for DCPD to ensure the formation of calcium pyrophosphate.
-
-
Data Analysis:
-
From the TGA curve, determine the onset and end temperatures of each mass loss step and the percentage mass loss for each step. The theoretical mass loss for the complete dehydration of DCPD is approximately 20.9%.
-
From the DSC curve, identify the corresponding endothermic or exothermic peaks for each thermal event. Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each transition.
-
X-Ray Diffraction (XRD)
Expertise & Experience: XRD is an indispensable technique for identifying the crystalline phases present in a material. For the thermal decomposition of DCPD, it is used to confirm the starting material's identity and to identify the crystalline phases formed at different temperatures (DCPA and γ-Ca₂P₂O₇). The use of in-situ high-temperature XRD (HT-XRD) allows for the real-time monitoring of phase transformations as the sample is heated. For quantitative analysis, Rietveld refinement is a powerful method that can determine the relative amounts of each crystalline phase in a mixture without the need for calibration curves.[16][17][18][19][20]
Trustworthiness: Proper sample preparation to ensure a flat, representative surface and the use of appropriate data analysis software are crucial for obtaining reliable results.
Experimental Protocol: XRD Analysis of DCPD and its Decomposition Products
-
Sample Preparation for Room Temperature Analysis:
-
Gently grind the sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Pack the powder into a sample holder, ensuring a smooth, flat surface that is level with the holder's top.
-
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): A range of 10° to 60° is generally sufficient to cover the characteristic peaks of DCPD, DCPA, and γ-Ca₂P₂O₇.
-
Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are common starting parameters.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern to reference patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present.
-
Quantitative Analysis (Rietveld Refinement): Utilize software capable of Rietveld refinement to quantify the weight percentage of each crystalline phase. This method models the entire diffraction pattern, providing a more accurate quantification than methods based on single peak intensities, especially in cases of peak overlap.[16][17][18][19][20]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Expertise & Experience: FTIR spectroscopy is a powerful tool for identifying the chemical bonds present in a material. In the context of DCPD decomposition, it can be used to track the loss of water molecules and the formation of P-O-P bonds in pyrophosphate. The broad absorption band in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of water, will diminish upon dehydration. The appearance of a new band around 725 cm⁻¹, characteristic of the P-O-P symmetric stretching vibration, indicates the formation of pyrophosphate.[7]
Trustworthiness: Proper sample preparation is key to obtaining a high-quality FTIR spectrum. The KBr pellet method, while common, requires care to avoid moisture absorption and to ensure a uniform dispersion of the sample.
Experimental Protocol: FTIR Analysis of DCPD Decomposition
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water.
-
Mix approximately 1 mg of the sample with 100-200 mg of dry KBr in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Spectral Interpretation:
-
DCPD: Identify the characteristic bands for the HPO₄²⁻ and PO₄³⁻ groups, as well as the broad bands associated with the water of hydration.
-
Decomposition Products: Monitor the disappearance of the water bands and the appearance of the P-O-P stretching vibration to confirm the formation of calcium pyrophosphate.
-
Part 3: Quantitative Data Summary and Influencing Factors
The following table summarizes the key thermal events and corresponding mass losses observed during the thermal decomposition of dicalcium phosphate dihydrate. It is important to note that the temperature ranges can vary depending on the experimental conditions.
| Thermal Event | Approximate Temperature Range (°C) | Mass Loss (TGA) | Enthalpic Change (DSC) | Resulting Phase(s) |
| Dehydration (Step 1) | 100 - 180 | Corresponds to the loss of approximately 1-1.5 moles of H₂O | Endothermic | Anhydrous Dicalcium Phosphate (amorphous and/or crystalline) |
| Dehydration (Step 2) | 180 - 250 | Corresponds to the loss of the remaining water of hydration (total of 2 moles) | Endothermic | Anhydrous Dicalcium Phosphate (crystalline - Monetite) |
| Condensation | > 400 | Corresponds to the loss of 0.5 moles of H₂O per mole of initial DCPD | Endothermic | γ-Calcium Pyrophosphate (γ-Ca₂P₂O₇) |
Key Factors Influencing Thermal Decomposition
-
Heating Rate: Slower heating rates provide better resolution of overlapping thermal events but can also promote the formation of more crystalline intermediates.
-
Particle Size: Smaller particles generally have a larger surface area-to-volume ratio, which can lead to faster decomposition at lower temperatures.
-
Atmosphere (Water Vapor): As previously discussed, the presence of water vapor can accelerate the dehydration of DCPD.[1][3][4]
-
Impurities: The presence of other calcium phosphate phases or other excipients can alter the decomposition profile.
Conclusion: A Foundation for Rational Formulation and Process Development
A thorough understanding of the thermal decomposition of dicalcium phosphate dihydrate is not merely an academic exercise; it is a fundamental prerequisite for the rational design and development of stable and robust pharmaceutical products. By employing a multi-technique analytical approach and carefully considering the influence of experimental parameters, researchers can gain a comprehensive understanding of the material's behavior under thermal stress. This knowledge is critical for predicting and mitigating potential stability issues, optimizing manufacturing processes, and ultimately ensuring the quality and efficacy of the final drug product. This guide has provided a framework for this understanding, grounded in both scientific principles and practical application.
References
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,
- X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method. (Source: PubMed)
-
E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. (Source: ASTM International) URL: [Link]
-
Rapid, accurate phase quantification of multiphase calcium phosphate materials using Rietveld refinement. (Source: IUCr Journals) URL: [Link]
-
E967 Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. (Source: ASTM International) URL: [Link]
-
PDF Download ASTM E967-18: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. (Source: PhysicsNorm) URL: [Link]
-
ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. (Source: ASTM International) URL: [Link]
-
ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. (Source: ASTM International) URL: [Link]
-
ASTM E967-03 - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters. (Source: ASTM International) URL: [Link]
-
Compositional Analysis by Thermogravimetry | Testing Standard | WJE. (Source: WJE) URL: [Link]
-
Rapid, accurate phase quantification of multiphase calcium phosphate materials using Rietveld refinement. (Source: IUCr Journals) URL: [Link]
-
Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. (Source: MDPI) URL: [Link]
-
ASTM E967 Test for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers Lab In US. (Source: Infinita Lab) URL: [Link]
-
Temperature calibration of differential scanning calorimeters. (Source: NPL) URL: [Link]
-
KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. (Source: ResearchGate) URL: [Link]
-
Unusual effect of water vapor pressure on dehydration of dibasic calcium phosphate dihydrate. (Source: PubMed) URL: [Link]
-
Rapid, accurate phase quantification of multiphase calcium phosphate materials using Rietveld refinement. (Source: Semantic Scholar) URL: [Link]
-
Rapid, accurate phase quantification of multiphase calcium phosphate materials using Rietveld refinement | Request PDF. (Source: ResearchGate) URL: [Link]
-
Orthophosphates. XIII. Thermal decomposition of secondary calcium orthophosphate (CaHPO4) and secondary calcium orthophosphate dihydrate (CaHPO4.2H2O). (Source: ResearchGate) URL: [Link]
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An In-Depth Technical Guide to Calcium Hydrogen Phosphate: Properties, Identification, and Safe Handling for Research and Pharmaceutical Applications
Introduction: Calcium hydrogen phosphate, also known as dicalcium phosphate (DCP), is a compound of significant interest across various scientific disciplines, most notably in pharmaceutical development and nutritional science. It serves as a crucial excipient in tablet manufacturing, a source of calcium and phosphorus in dietary supplements, and a polishing agent in dentifrices.[1][2] The compound exists primarily in two commercially significant forms: the anhydrous state (DCPA) and the dihydrate state (DCPD).[3] Understanding the distinct properties, identifiers, and safety protocols for each form is paramount for researchers, scientists, and drug development professionals to ensure experimental integrity, product quality, and laboratory safety. This guide provides a comprehensive technical overview, moving from fundamental chemical identification to detailed, field-proven protocols for safe handling and emergency response.
Section 1: Chemical Identity and Forms
This compound's functionality is intrinsically linked to its hydration state. The two primary forms, anhydrous and dihydrate, possess different physical properties that influence their application. The dihydrate form, known mineralogically as Brushite, is a white, crystalline powder.[1][3] When heated to approximately 75°C, it loses its water of crystallization to convert to the anhydrous form, known as Monetite.[1][3] This transformation is a critical consideration in manufacturing processes where temperature control is essential.
For unambiguous identification and regulatory compliance, the Chemical Abstracts Service (CAS) number is the universally accepted standard. It is crucial to use the correct CAS number corresponding to the specific hydrate form being used.
Table 1: Core Identifiers for this compound Forms
| Common Name | IUPAC Name | Form | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Dicalcium Phosphate Anhydrous | This compound | Anhydrous | CaHPO₄ | 136.06 | 7757-93-9[4][5][6] |
| Dicalcium Phosphate Dihydrate | This compound dihydrate | Dihydrate | CaHPO₄·2H₂O | 172.09 | 7789-77-7[1][3][7] |
Section 2: Comprehensive Safety Data and Hazard Analysis
From a regulatory standpoint, this compound (both forms) is generally not classified as a hazardous substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[8][9][10] However, this classification does not imply zero risk. As with any fine chemical powder, the primary physical hazard is the generation of airborne dust, which can lead to mechanical irritation.
Toxicological Profile and Primary Exposure Routes
The acute toxicity of this compound is low. However, occupational exposure to its dust can cause mild, transient irritation.[9][11]
-
Inhalation: Inhalation of dust may cause irritation to the upper respiratory tract.[9] Individuals with pre-existing respiratory conditions like asthma may experience aggravated symptoms.[9]
-
Eye Contact: Direct contact with dust can cause mechanical irritation, leading to redness and discomfort.[9][12]
-
Skin Contact: Prolonged or repeated contact is unlikely to cause significant irritation, though slight transient irritation is possible.[9]
-
Ingestion: While used as a food additive, ingestion of large quantities in a laboratory setting may lead to gastrointestinal discomfort.[9]
The following diagram outlines the logical flow for assessing and mitigating risks when working with this compound powder.
Caption: Risk assessment workflow for handling powdered chemical agents.
Section 3: Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for minimizing exposure and maintaining the integrity of the chemical. The causality behind these protocols is rooted in controlling airborne particulate matter.
Engineering Controls and Personal Protective Equipment (PPE)
Because this compound is a fine powder prone to creating airborne dust, local exhaust ventilation (LEV), such as a chemical fume hood or a powder containment hood, is the preferred engineering control.[9] This captures dust at the source, preventing its dispersion into the general work area.
Protocol for PPE Application:
-
Pre-Donning Inspection: Visually inspect all PPE (safety goggles, gloves, lab coat) for defects such as cracks, holes, or contamination.
-
Hand Hygiene: Wash and dry hands thoroughly before donning any PPE.
-
Lab Coat: Don a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (If Required): If the risk assessment indicates high dust potential, don a NIOSH-approved respirator (e.g., N95 dust mask) before entering the handling area.[9][13] Ensure a proper fit check is performed.
-
Eye Protection: Don safety glasses with side shields or chemical splash goggles.[9][14]
-
Gloves: Don chemically resistant gloves (e.g., nitrile), ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.[9]
Laboratory Handling and Weighing Workflow
The primary objective of this workflow is to prevent the aerosolization of the powder.
Caption: Step-by-step workflow for safely weighing and transferring chemical powders.
Storage Requirements
Proper storage is critical for ensuring the stability and purity of this compound.
-
Rationale: The anhydrous form, in particular, can be hygroscopic, meaning it absorbs moisture from the air.[9] This can lead to caking and alter its physical properties. Therefore, the primary storage principle is moisture exclusion.
-
Conditions: Store the material in its original, tightly sealed container in a cool, dry, and well-ventilated area.[8][15][16] The recommended storage temperature is typically between 15–25 °C.[8]
-
Incompatibilities: Keep away from strong oxidizing agents.[17] Store separately from foodstuffs and animal feed.[8][10]
Section 4: Emergency and First-Aid Protocols
In the event of an accidental release or exposure, a rapid and informed response is crucial.
Accidental Release Measures
-
Isolate the Area: Evacuate unnecessary personnel from the immediate vicinity.[15]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could further disperse the dust.
-
Personal Protection: Before cleaning, responders must wear appropriate PPE as described in Section 3.1, including respiratory protection.[15]
-
Containment & Cleanup:
-
Do NOT use compressed air or dry sweeping, as this will generate dust.
-
Gently moisten the spilled material with a fine water mist to prevent it from becoming airborne.
-
Carefully sweep or vacuum the dampened material into a suitable container for disposal.[15] A HEPA-filtered vacuum is recommended for larger spills.
-
Clean the spill area with wet wipes or a damp cloth.[9]
-
-
Disposal: Place the collected waste in a labeled, sealed container and dispose of it according to local, state, and federal regulations.
First-Aid Measures
The following table summarizes the immediate first-aid response to an exposure. In all cases of persistent symptoms, seek medical advice.[15]
| Exposure Route | First-Aid Protocol | Causality & Explanation |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[15] | This removes the person from the source of exposure and provides clean air to clear the respiratory tract. |
| Skin Contact | Wash the affected skin with plenty of mild soap and water. Remove contaminated clothing.[15] | This mechanically removes the powder from the skin surface to prevent prolonged contact and potential irritation. |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9][15][17] | The goal is to physically flush the irritating particles out of the eye. Continuous, gentle irrigation is key to preventing abrasion of the cornea. |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Have the person drink one or two glasses of water.[15][18] | Rinsing removes residual powder from the oral cavity. Drinking water helps to dilute the substance in the stomach. Inducing vomiting is avoided as it can cause further complications. |
Fire-Fighting Measures
-
Non-Combustible: this compound itself does not burn.[9][10][13]
-
Extinguishing Media: In the event of a fire in the surrounding area, use extinguishing media appropriate for the source of the fire (e.g., dry chemical, CO₂, water spray, or foam).[9][15]
-
Hazardous Decomposition: While stable, exposure to high heat from a fire can cause thermal decomposition, which may liberate irritating and toxic fumes, including oxides of phosphorus and calcium.[9] Firefighters should wear a self-contained breathing apparatus (SCBA).[10][13]
Conclusion
This compound is an invaluable tool in the arsenal of pharmaceutical and material scientists. Its effective and safe use hinges on a clear understanding of its distinct forms, identified by their unique CAS numbers, and a disciplined approach to laboratory safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can mitigate the risks associated with powder handling and ensure both personal safety and the integrity of their scientific work.
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An In-depth Technical Guide to Anhydrous Dicalcium Phosphate: From Core Properties to Advanced Formulation
Foreword: A Foundational Excipient Re-examined
To the experienced researcher and the budding drug development professional alike, the selection of a pharmaceutical excipient is a critical decision, one that reverberates through the entire product lifecycle—from manufacturability and stability to bioavailability. Among the pantheon of available materials, Anhydrous Dicalcium Phosphate (DCPA), or Calcium Hydrogen Phosphate, stands out not merely as an inert filler, but as a functional cornerstone for robust solid oral dosage forms.
This guide eschews a superficial overview. Instead, it is structured to provide a deep, mechanistic understanding of DCPA, grounded in its fundamental physicochemical properties. We will explore the causality behind its widespread adoption, particularly in direct compression, and delve into the critical quality attributes and analytical procedures that ensure its reliable performance. Our narrative is built on the pillars of scientific integrity: explaining the why behind the how, ensuring protocols are self-validating, and grounding every claim in authoritative references.
Core Physicochemical & Structural Properties
Anhydrous dicalcium phosphate (CaHPO₄) is the anhydrous form of dibasic calcium phosphate.[1] Unlike its dihydrate counterpart, it contains no water of crystallization, a property that makes it exceptionally stable and ideal for formulations containing moisture-sensitive active pharmaceutical ingredients (APIs).[2][3] Its mineral form is known as monetite.[4][5]
Fundamental Identity and Characteristics
DCPA is a white, odorless, and tasteless powder, stable in air.[6][7][8] It is practically insoluble in water and alcohol but readily dissolves in dilute mineral acids like hydrochloric and nitric acid.[3][7][9][10] This acid solubility is a key characteristic influencing its behavior in certain formulation and physiological environments.
The inherent properties of DCPA are best summarized through its quantitative data, which dictates its functionality in pharmaceutical processes.
Table 1: Key Physicochemical Properties of Anhydrous Dicalcium Phosphate
| Property | Typical Value / Description | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 7757-93-9 | [2][11] |
| Molecular Formula | CaHPO₄ | [2][12] |
| Molar Mass | 136.06 g/mol | [2] |
| Appearance | White, odorless, tasteless, free-flowing powder | [2][6][8] |
| Crystal Structure | Triclinic | [13] |
| Density | ~2.92 g/cm³ | [8] |
| Solubility | Practically insoluble in water (~0.02 g/100 mL); Soluble in dilute acids. | [3][9][11] |
| pH (20% slurry) | ~7.0 - 7.6 | [14][15] |
| Calcium Content | ~23-29% | [9][15] |
| Phosphorus Content | ~22.6% | [14][15] |
The Significance of Crystal Structure and Powder Mechanics
The performance of DCPA in a tablet press is a direct consequence of its material science. Possessing a triclinic crystal structure, DCPA is a hard, inorganic material.[13][16] During compaction, it primarily undergoes brittle fracture. This mechanism is highly advantageous in direct compression for several reasons:
-
Creation of New Surfaces: Fracturing creates numerous new, clean surfaces. This increases the number of potential bonding points between particles, leading to strong, robust tablets even at lower compaction forces.[16]
-
Low Strain-Rate Sensitivity: Unlike materials that deform plastically, the compaction behavior of DCPA is less affected by the speed of the tablet press. This makes it exceptionally well-suited for high-speed tableting operations.[17]
-
Excellent Flowability & Compressibility: Granulated grades of DCPA exhibit excellent flow properties, which is a prerequisite for ensuring uniform die fill and consistent tablet weight during high-speed manufacturing.[18][19] Its high density also allows for the production of smaller, denser tablets.[16][17]
Manufacturing Process & Quality Control Standards
The synthesis of DCPA is a controlled chemical process designed to yield a product with specific physical properties tailored for pharmaceutical use.
Synthesis Pathway
A common and effective method for producing DCPA involves the reaction of a high-purity calcium source, such as calcium carbonate (limestone) or calcium hydroxide (lime), with phosphoric acid.[20][21] The process can be engineered to simultaneously produce and granulate the material, yielding particles with the ideal size range and flow characteristics for direct compression.[20]
A generalized workflow is as follows:
-
Reaction: Concentrated phosphoric acid is reacted with powdered calcium carbonate or lime in approximately stoichiometric amounts.[20]
-
Mixing & Granulation: The reaction mixture is thoroughly mixed, leading to the formation of wet granules.
-
Drying: The granules are dried, often in an oven, to remove water and form the anhydrous crystalline structure.[4][20]
-
Milling & Sieving: The dried material is milled and sieved to achieve a specific, controlled particle size distribution required for optimal flow and compaction.[20]
Caption: Figure 1: Generalized Manufacturing Workflow for Granular DCPA.
Compendial Quality Standards
Adherence to pharmacopeial standards is non-negotiable. Anhydrous Dibasic Calcium Phosphate is described in the United States Pharmacopeia (USP), which provides a framework for its quality control.[1][22]
Table 2: Selected USP Quality Specifications for Anhydrous Dibasic Calcium Phosphate
| Test Parameter | Acceptance Criteria | Source(s) |
| Assay | 97.5% to 102.5% of CaHPO₄ | [22][23] |
| Identification | Passes tests for Calcium (A) and Phosphate (B) | [22] |
| Loss on Ignition | 6.6% to 8.7% | [23] |
| Acid-Insoluble Substances | Not more than 0.2% | [22] |
| Carbonate | No effervescence occurs upon addition of HCl | [1][22] |
| Chloride | NMT 0.25% | [6] |
| Sulfate | NMT 0.5% | [6] |
| Limit of Fluoride | NMT 0.005% (50 ppm) | [6] |
Core Applications in Pharmaceutical Development
The utility of DCPA stems directly from the physicochemical properties detailed earlier. Its primary role is as a functional excipient in the production of solid oral dosage forms via direct compression (DC).[2][24]
The Excipient of Choice for Direct Compression
Direct compression is the most efficient and cost-effective method for tablet manufacturing, as it eliminates the need for wet or dry granulation steps. This process, however, demands excipients with superior physical properties. DCPA excels in this regard.[16][25]
-
Functionality: It serves as both a filler (to add bulk) and a binder (to ensure tablet integrity).[26][27]
-
Mechanism of Action: Its brittle fracture mechanism ensures strong tablet hardness.[16]
-
Process Efficiency: Its excellent flowability ensures that the powder blend moves smoothly and consistently through the manufacturing equipment, which is critical for maintaining uniform tablet weights and dosages at high speeds.[18][25]
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An In-Depth Technical Guide to the Structural Elucidation of Monocalcium Phosphate Monohydrate (MCPM)
Introduction: Defining a Cornerstone Material
Monocalcium phosphate monohydrate (MCPM), with the chemical formula Ca(H₂PO₄)₂·H₂O, is a compound of significant industrial and scientific importance.[1][2] It serves as a primary ingredient in baking powders, acting as a fast-acting leavening acid.[2][3] Its applications extend to fertilizers as a source of phosphorus and calcium, and as a nutritional supplement in animal feed.[1][2][3] The precise structural arrangement of its constituent atoms dictates its physical and chemical properties, such as solubility, reactivity, and stability. Therefore, a thorough structural elucidation is not merely an academic exercise but a critical requirement for optimizing its performance in various applications and ensuring quality control in its production.
This guide provides a comprehensive overview of the core analytical techniques employed to determine and validate the complex three-dimensional structure of MCPM. We will explore the causality behind the selection of these methods, detail the experimental protocols, and demonstrate how a synergistic, multi-technique approach yields a complete and trustworthy structural model.
Part I: The Fundamental Architecture of MCPM
The structure of MCPM is defined by the specific arrangement of its three core components: calcium cations (Ca²⁺), dihydrogen phosphate anions (H₂PO₄⁻), and a single water molecule of hydration (H₂O).
Crystal Structure: A complete determination has revealed that MCPM crystallizes in the triclinic system, which is characterized by the lowest symmetry among crystal systems.[2][4][5] Its space group is Pī.[4][6] The fundamental building block of the crystal, the unit cell, is defined by specific dimensions and angles. The structure consists of parallel, corrugated sheets of CaPO₄, which are held together by an extensive network of hydrogen bonds involving the dihydrogen phosphate ions and the water molecules.[4][5] This intricate hydrogen bonding is crucial for the stability of the crystal lattice.
Table 1: Crystallographic Data for Monocalcium Phosphate Monohydrate (MCPM)
| Parameter | Value | Reference |
| Crystal System | Triclinic | [2][4][5] |
| Space Group | Pī | [4][6] |
| a | 5.61 Å | [4][5] |
| b | 11.89 Å | [4][5] |
| c | 6.46 Å | [4][5] |
| α | 98° 36' | [4][5] |
| β | 118° 0' | [4][5] |
| γ | 83° 23' | [4][5] |
| Formula Units (Z) | 2 | [4] |
Part II: Core Analytical Techniques for Structural Elucidation
A combination of analytical techniques is essential for a complete and unambiguous structural determination of MCPM.[7] While X-ray diffraction provides the global crystal structure, spectroscopic methods offer insights into the local chemical environments and bonding.
X-ray Diffraction (XRD): Mapping the Atomic Landscape
X-ray Diffraction is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. The principle relies on the constructive interference of monochromatic X-rays that are scattered by the electron clouds of the atoms in the crystal, a phenomenon described by Bragg's Law.
For MCPM, both single-crystal and powder XRD can be employed. Single-crystal XRD provides the most precise atomic coordinates and unit cell parameters, forming the basis of the data presented in Table 1. Powder XRD is invaluable for phase identification, purity assessment, and can be used for structure refinement through methods like Rietveld analysis.[8]
-
Sample Preparation: The MCPM sample is finely ground to a homogenous powder to ensure a random orientation of the crystallites.
-
Data Acquisition: The powdered sample is mounted in a diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis:
-
Phase Identification: The resulting diffraction pattern, a plot of intensity vs. 2θ, serves as a unique fingerprint of the crystalline phase. This pattern is compared against standard databases (like the Powder Diffraction File, PDF) to confirm the identity of MCPM and detect any crystalline impurities.[6]
-
Structure Refinement (Rietveld Method): This powerful technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure, to the experimental data.[8] By refining parameters such as lattice constants, atomic positions, and peak shapes, a highly accurate structural model can be obtained.[8]
-
Caption: Workflow for MCPM structural analysis using Powder X-ray Diffraction.
Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Bonds
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for probing the chemical bonds within a material.[9] They provide information about the functional groups present and their local environment. These techniques are complementary and together offer a comprehensive vibrational fingerprint of MCPM.
-
FTIR Spectroscopy: Measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending).
-
Raman Spectroscopy: Measures the inelastic scattering of laser light resulting from its interaction with molecular vibrations.
For MCPM, these techniques are particularly sensitive to the vibrations of the dihydrogen phosphate (H₂PO₄⁻) groups and the water molecule. The frequencies of the P-O, P-O(H), and O-H stretching and bending modes provide detailed information about the hydrogen bonding network and the symmetry of the phosphate tetrahedra.[10]
Table 2: Key Vibrational Frequencies and Assignments for MCPM
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3500 - 2800 | O-H stretching (H₂O and P-OH) | FTIR/Raman |
| ~1650 | H-O-H bending (H₂O) | FTIR |
| ~1111 | Asymmetric PO₂ stretching | FTIR |
| ~1052 | Symmetric PO₂ stretching | FTIR |
| ~960 | Asymmetric P(OH)₂ stretching | FTIR |
| ~863 | Symmetric P(OH)₂ stretching | FTIR |
(Note: Specific peak positions can vary slightly based on sample preparation and instrumental conditions. Data synthesized from[11])
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
While XRD provides long-range structural order, solid-state NMR (ssNMR) spectroscopy is a premier technique for probing the local atomic environment of specific nuclei.[7][12] For MCPM, ³¹P and ¹H are the most informative NMR-active nuclei.[7][12]
Due to the fixed orientation of molecules in a solid, specialized techniques like Magic Angle Spinning (MAS) are required to average out anisotropic interactions and obtain high-resolution spectra.
-
³¹P MAS NMR: The ³¹P spectrum of MCPM reveals distinct signals corresponding to the crystallographically inequivalent phosphorus atoms in the unit cell. The chemical shifts of these signals are highly sensitive to the local bonding environment, including the nature of the Ca-O-P linkages and the extent of protonation. Studies have shown two sharp ³¹P NMR peaks for MCPM at approximately 0.1 and -4.5 ppm.[12]
-
¹H MAS NMR: The ¹H spectrum provides information on the different proton environments, distinguishing between protons in the P-OH groups and those in the water molecule. This data is crucial for directly probing the hydrogen bonding network, which is a key feature of the MCPM structure.[12]
Part III: A Synergistic, Multi-Technique Approach for Validated Structure
The true power in structural elucidation lies not in the application of a single technique, but in the convergence of data from multiple, complementary methods. A self-validating system is created where the findings from one technique corroborate and refine the information from another.
-
XRD provides the fundamental crystallographic framework, including the precise locations of the heavier atoms (Ca, P, O).
-
Vibrational Spectroscopy confirms the presence of the expected functional groups (H₂PO₄⁻, H₂O) and provides detailed insight into the hydrogen bonding scheme that holds the XRD-derived structure together.
-
ssNMR validates the local environments of the phosphorus and hydrogen atoms predicted by the XRD model. For instance, the number of distinct peaks in the ³¹P and ¹H NMR spectra must be consistent with the number of crystallographically unique P and H sites determined by XRD.
This integrated approach ensures a high degree of confidence in the final structural model, moving from a simple atomic map to a nuanced understanding of the chemical bonding and intermolecular forces that define monocalcium phosphate monohydrate.
Caption: Convergence of data from multiple analytical techniques for MCPM.
Conclusion
The structural elucidation of monocalcium phosphate monohydrate is a prime example of the necessity of a multi-faceted analytical approach in materials science. Through the primary determination of the crystal lattice by X-ray diffraction, complemented and validated by the local environmental details provided by vibrational and solid-state NMR spectroscopies, a complete and trustworthy structural model is achieved. This detailed understanding is paramount for controlling the material's properties and optimizing its function in critical applications ranging from the food industry to agricultural science.
References
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MacLennan, G., & Beevers, C. A. (1956). The crystal structure of monocalcium phosphate monohydrate, Ca(H₂PO₄)₂·H₂O. Acta Crystallographica, 9(2), 187-190.
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Dickens, B., & Brown, W. E. (1971). The crystal structure of Ca(H₂PO₄)₂·H₂O. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(8), 1529-1537.
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Ataman Kimya. (n.d.). MONOCALCIUM PHOSPHATE MONOHYDRATE. Retrieved from [Link]
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Bonhomme, C., Gervais, C., Babonneau, F., Coelho, C., & Pourpoint, F. (2012). High-resolution solid state NMR experiments for the characterization of calcium phosphate biomaterials and biominerals. Journal of Materials Chemistry, 22(31), 15463-15477.
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SNC Good Fortune. (n.d.). monocalcium phosphate monohydrate. Retrieved from [Link]
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Wikipedia. (2023). Monocalcium phosphate. Retrieved from [Link]
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Ataman Kimya. (n.d.). MONOCALCIUM PHOSPHATE MONOHYDRATE. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray diffraction (XRD) patterns of (a) non-soluble powders CaHPO4·2H2O... Retrieved from [Link]
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ResearchGate. (n.d.). High-resolution solid state NMR experiments for the characterization of calcium phosphate biomaterials and biominerals. Retrieved from [Link]
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Boonchom, B., & Danvirutai, C. (2009). The morphology and thermal behavior of Calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2•H2O) obtained by a rapid precipitation method in different media systems. Chiang Mai Journal of Science, 36(2), 115-121.
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Thermphos. (2017). Monocalcium Phosphate (MCP). Retrieved from [Link]
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Smith, J. P., Lehr, J. R., & Brown, W. E. (1955). Crystallography of monocalcium and dicalcium phosphates. American Mineralogist, 40(9-10), 893-899.
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Jones, D. W., & Cruickshank, D. W. J. (1961). The crystal structures of two calcium orthophosphates: CaHPO4 and Ca(H2PO4)2 · H2O. Zeitschrift für Kristallographie - Crystalline Materials, 116(1-6), 101-124.
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Gésan-Guiziou, G. (2000). X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method. Journal of Biomedical Materials Research, 53(4), 368-377.
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Seesanong, S., et al. (2019). A simple rapid route to synthesize monocalcium phosphate monohydrate using calcium carbonate with different phases derived from green mussel shells. Journal of Materials and Environmental Science, 10(2), 113-118.
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Chow, L. C., & Eanes, E. D. (Eds.). (2001). Crystal Structures of Calcium Orthophosphates. Karger Medical and Scientific Publishers.
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Dickens, B., Prince, E., Schroeder, L. W., & Brown, W. E. (1973). Ca(H2PO4)2, a Crystal Structure Containing Unusual Hydrogen Bonding. National Bureau of Standards.
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Ben-Arfa, M., et al. (2021). X-Ray Diffraction and Infrared Spectroscopy Data Review Analyses of the Calcium Phosphates. Biointerface Research in Applied Chemistry, 12(1), 732-755.
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Pocket Dentistry. (2015). Characterization of Calcium Phosphates Using Vibrational Spectroscopies. Retrieved from [Link]
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Roufosse, A., et al. (1984). Solid state phosphorus-31 nuclear magnetic resonance studies of synthetic solid phases of calcium phosphate: potential models of bone mineral. Biochemistry, 23(25), 6110-6114.
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Arends, J., et al. (1984). Solid-state phosphorus-31 nuclear magnetic resonance studies of synthetic solid phases of calcium phosphate: potential models of bone mineral. PubMed.
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Taylor & Francis Group. (2024). Characterization of Calcium Phosphate Using Vibrational Spectroscopies. Retrieved from [Link]
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Wu, Y., et al. (1994). Solid state phosphorus-31 magnetic resonance imaging of bone mineral. PubMed.
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de Mul, F. F., et al. (1998). Vibrational spectroscopic study of tetracalcium phosphate in pure polycrystalline form and as a constituent of a self-setting bone cement. Journal of Biomedical Materials Research, 40(4), 640-645.
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Frost, R. L., et al. (2007). A vibrational spectroscopic study of the phosphate mineral whiteite CaMn++Mg2Al2(PO4)4(OH)2·8H2O. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 1064-1069.
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An In-depth Technical Guide to the Reaction Kinetics of Calcium Hydrogen Phosphate in Aqueous Solution
This guide provides a comprehensive exploration of the reaction kinetics of calcium hydrogen phosphate, primarily focusing on dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O), also known as brushite, within aqueous environments. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of the precipitation, dissolution, and phase transformation of this critical biomaterial.
Introduction: The Significance of this compound Kinetics
This compound is a key intermediate in biomineralization processes and a fundamental component in various biomedical and industrial applications.[1] Its reaction kinetics in aqueous solutions govern the formation and resorption of bone and teeth, the pathological development of kidney stones, and the performance of calcium phosphate-based cements, coatings for medical implants, and drug delivery vehicles.[1][2][3] A thorough understanding of its kinetic behavior—how fast it forms, dissolves, and transforms into other calcium phosphate phases—is paramount for controlling these processes and designing advanced materials with tailored properties.
This guide moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing a framework for designing and interpreting kinetic studies. We will explore the fundamental thermodynamics, the intricacies of nucleation and crystal growth, the profound influence of environmental factors, and the methodologies to accurately measure and model these dynamic systems.
Section 1: Fundamental Principles of this compound Equilibria and Transformation
The kinetic behavior of this compound is intrinsically linked to its thermodynamic properties and its relationship with other calcium phosphate phases. In aqueous solutions, a complex interplay of dissolution, precipitation, and phase transformation events occurs, dictated by factors such as pH, temperature, and ionic composition.
Solubility and Supersaturation: The Driving Force for Reaction
The dissolution of DCPD in water can be represented by the following equilibrium:
CaHPO₄·2H₂O(s) ⇌ Ca²⁺(aq) + HPO₄²⁻(aq) + 2H₂O(l)
The driving force for precipitation is the supersaturation (S) of the solution with respect to DCPD, which is defined as the ratio of the ion activity product (IAP) to the thermodynamic solubility product (Ksp).
S = {Ca²⁺}{HPO₄²⁻} / Ksp
A solution is considered supersaturated when S > 1, at equilibrium when S = 1, and undersaturated when S < 1. The solubility of DCPD is highly dependent on pH, as the phosphate ion can exist in different protonation states (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). Generally, DCPD is more stable in acidic to neutral conditions.[4]
The Ostwald-Lussac Law of Stages: A Cascade of Transformations
Calcium phosphate precipitation often follows the Ostwald-Lussac law of stages, where less stable phases with faster nucleation kinetics form first and subsequently transform into more stable phases.[4] In many physiological and biomimetic systems, the precipitation sequence can initiate with the formation of amorphous calcium phosphate (ACP), which then transforms to DCPD or octacalcium phosphate (OCP), and finally to the most thermodynamically stable phase under physiological conditions, hydroxyapatite (HAp).[4][5]
The transformation of DCPD to HAp is a critical process in bone remodeling and the setting of certain bone cements. This transformation is not a solid-state conversion but rather occurs through a dissolution-reprecipitation mechanism, where DCPD dissolves and HAp nucleates and grows from the solution.[6][7]
Caption: Phase transformation pathway of calcium phosphates.
Section 2: Core Kinetic Processes: Nucleation and Crystal Growth
Understanding the kinetics of this compound requires a detailed examination of the two fundamental stages of crystallization: nucleation, the birth of new crystals, and crystal growth, their subsequent enlargement.
Nucleation: The Initial Step
Nucleation can occur homogeneously within the bulk solution or heterogeneously on a foreign surface. For DCPD, heterogeneous nucleation is often the dominant mechanism, particularly at lower supersaturations.[8] The rate of nucleation is highly sensitive to the level of supersaturation, with a critical supersaturation required to overcome the energy barrier for forming a stable nucleus.
The presence of various substances can significantly influence nucleation. For instance, some polyelectrolytes can induce nucleation at low concentrations while inhibiting it at higher concentrations.[9]
Crystal Growth: Mechanisms and Models
Once stable nuclei have formed, they grow by the addition of ions from the solution. The growth of DCPD crystals is a complex process that can be controlled by several mechanisms, including bulk diffusion of ions to the crystal surface, surface integration of ions into the crystal lattice, and surface reactions. The rate of crystal growth can often be described by empirical rate equations. For example, one study described the crystal growth of DCPD with the rate equation: dX/dt = 3.6 × 10⁹X²/³([CaHPO₄⁰]t – [CaHPO₄⁰]s)³, where X is the amount of DCPD precipitated.[8][10]
Section 3: Influential Factors on Reaction Kinetics
The kinetics of this compound reactions are exquisitely sensitive to a variety of environmental factors. Understanding and controlling these factors are crucial for manipulating the outcome of crystallization processes.
The Dominant Role of pH
The pH of the aqueous solution is arguably the most critical factor influencing this compound kinetics.[11][12] It directly affects:
-
Speciation of Phosphate: The relative concentrations of H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻ change with pH, which in turn affects the supersaturation with respect to different calcium phosphate phases.[12]
-
Phase Stability: DCPD is generally favored at a pH below approximately 6.5, while HAp is the more stable phase at higher pH values.[4]
-
Hydrolysis Reactions: The rate of hydrolysis of DCPD to HAp increases with increasing pH.[13]
Temperature Effects
Temperature influences both the thermodynamics and kinetics of the system. The solubility of DCPD, for instance, decreases with increasing temperature, meaning it is more soluble at 25°C than at 37.5°C.[14] Temperature also affects the rates of dissolution, nucleation, and crystal growth, as well as the transformation to other phases.[7]
The Impact of Inhibitors and Promoters
A wide range of molecules can inhibit or promote the crystallization of this compound. These include:
-
Inorganic Ions: Magnesium ions are known to inhibit both the nucleation and growth of calcium phosphates and can stabilize ACP against transformation.[1]
-
Small Organic Molecules: Citrate is a well-known inhibitor of calcium phosphate crystallization and is used to prevent kidney stone formation.[1] Tartaric acid has also been shown to inhibit the growth of DCPD crystals.[15]
-
Macromolecules: Polyelectrolytes, such as polyaspartic acid, can modify crystal morphology by preferentially interacting with specific crystal faces.[9]
The presence of these substances can dramatically alter the kinetics and even the final crystalline phase.
Section 4: Experimental Methodologies for Studying Reaction Kinetics
A variety of experimental techniques are employed to investigate the complex kinetics of this compound in aqueous solutions. The choice of method depends on the specific aspect of the kinetics being studied.
Constant Composition Method
The constant composition (CC) method is a powerful technique for studying crystal growth and dissolution under conditions of sustained supersaturation or undersaturation.[16] This is achieved by the computer-controlled addition of titrant solutions containing the lattice ions to maintain a constant concentration in the reaction vessel.
Experimental Protocol: Constant Composition Crystal Growth of DCPD
-
Preparation of Supersaturated Solution: Prepare a supersaturated solution of calcium phosphate at the desired temperature, pH, and ionic strength. The concentrations of calcium and phosphate should be carefully chosen to achieve the desired level of supersaturation with respect to DCPD.
-
System Calibration: Calibrate the pH electrode and ion-selective electrodes (e.g., for Ca²⁺) using standard solutions.
-
Initiation of Crystallization: Introduce a known mass of DCPD seed crystals into the supersaturated solution in a thermostatted reaction vessel.
-
Titrant Addition: Monitor the concentrations of the lattice ions (e.g., using a Ca²⁺ ion-selective electrode and by maintaining constant pH). As crystal growth consumes ions from the solution, a computer-controlled automatic titrator adds solutions of calcium chloride and sodium phosphate to maintain their concentrations at a constant level.
-
Data Acquisition: Record the volume of titrants added as a function of time. The rate of crystal growth is directly proportional to the rate of titrant addition.
-
Solid Phase Analysis: After the experiment, filter the solution, and analyze the solid phase using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm the crystal phase and morphology.
Caption: Experimental workflow for the constant composition method.
In Situ Monitoring Techniques
Real-time monitoring techniques provide invaluable insights into the dynamic processes of crystallization.
-
In Situ Atomic Force Microscopy (AFM): AFM allows for the direct observation of crystal growth and dissolution at the nanoscale, providing information on step velocities and the influence of additives on specific crystal faces.[17]
-
Raman Spectroscopy: Inline Raman spectroscopy can be used to monitor the concentrations of different phosphate species (H₂PO₄⁻ and HPO₄²⁻) in solution and to identify the solid phases being formed in real-time.[18]
Solid Phase Characterization
Characterization of the solid phase is essential to identify the crystalline products and their morphology.
-
X-ray Diffraction (XRD): XRD is the primary technique for identifying the crystalline phases of calcium phosphate present in a sample.[2][19]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the sample and can help distinguish between different calcium phosphate phases.[2]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology and size of the crystals.[20]
Section 5: Quantitative Kinetic Data
The following tables summarize key quantitative data related to the reaction kinetics of this compound.
Table 1: Solubility Products of Selected Calcium Phosphate Phases
| Calcium Phosphate Phase | Formula | Ksp at 37°C | Reference |
| Dicalcium Phosphate Dihydrate (DCPD) | CaHPO₄·2H₂O | (2.06 ± 0.05) x 10⁻⁷ | [21] |
| Dicalcium Phosphate Anhydrous (DCPA) | CaHPO₄ | (1.26 ± 0.02) x 10⁻⁷ (at 25°C) | [22] |
| Octacalcium Phosphate (OCP) | Ca₈H₂(PO₄)₆·5H₂O | Varies with conditions | [4] |
| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ | ~10⁻¹¹⁸ | [23][24] |
Table 2: Factors Influencing DCPD Reaction Kinetics
| Factor | Effect on DCPD Precipitation/Growth | Effect on DCPD Dissolution | Effect on Transformation to HAp | References |
| Increasing pH | Decreases stability, promotes transformation | - | Increases rate | [13] |
| Increasing Temperature | Decreases solubility | Increases rate | Increases rate | [7][14] |
| Magnesium Ions (Mg²⁺) | Inhibits nucleation and growth | - | Inhibits transformation | |
| Citrate | Inhibits nucleation and growth | - | - | [1] |
| Pyrophosphate | Inhibits hydrolysis to HAp | - | Inhibits transformation | [1] |
Conclusion
The reaction kinetics of this compound in aqueous solutions are a multifaceted and dynamic field of study with profound implications for biology, medicine, and materials science. This guide has provided a comprehensive overview of the core principles, influential factors, and experimental methodologies essential for investigating these complex processes. By understanding the interplay of thermodynamics, nucleation, crystal growth, and phase transformation, researchers and professionals can gain greater control over the formation and fate of this compound, paving the way for advancements in areas ranging from regenerative medicine to the prevention of pathological calcification. The self-validating nature of the described protocols, grounded in authoritative references, provides a robust framework for future investigations in this critical area of scientific inquiry.
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An In-Depth Technical Guide to the Phases of Calcium Phosphate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the various phases of calcium phosphate, materials central to advancements in biomaterials, drug delivery, and regenerative medicine. As researchers and drug development professionals, a nuanced understanding of the distinct characteristics of each calcium phosphate phase is critical for innovation. This document moves beyond a simple cataloging of properties to delve into the intricate relationships between structure, synthesis, and function, offering insights into the causality behind experimental choices and providing a framework for predictable outcomes.
Introduction: The Calcium Phosphate Family - A Spectrum of Biocompatibility and Bioactivity
Calcium phosphates (CaPs) are a class of minerals composed of calcium ions (Ca²⁺) and various phosphate anions (e.g., orthophosphates, metaphosphates, pyrophosphates).[1] Their profound significance in the biomedical field stems from their chemical similarity to the inorganic component of bone and teeth, making them exceptionally biocompatible.[1][2][3] This inherent biocompatibility, coupled with their osteoconductive properties, has led to their widespread use in bone grafts, cements, coatings for implants, and as carriers for drug delivery.[2][4][5][6][7][8]
The versatility of calcium phosphates lies in the existence of multiple distinct phases, each with a unique crystal structure, stoichiometry (Ca/P ratio), solubility, and consequently, a different biological response.[9][10] The choice of a specific calcium phosphate phase is a critical experimental decision, directly influencing the material's resorption rate, mechanical properties, and its interaction with the biological environment. This guide will dissect the key phases of calcium phosphate, providing the technical depth necessary to harness their full potential.
The Phases of Calcium Phosphate: A Comparative Analysis
The various phases of calcium phosphate can be broadly categorized based on their Ca/P molar ratio, which dictates their stability and solubility under physiological conditions. Generally, a lower Ca/P ratio corresponds to a more acidic and more soluble phase.[11] The following sections will explore the most biomedically relevant phases in detail.
Amorphous Calcium Phosphate (ACP)
Amorphous Calcium Phosphate (ACP) is a non-crystalline, hydrated phase that is often the initial solid to precipitate from supersaturated solutions of calcium and phosphate ions.[12][13][14][15][16] Its lack of long-range atomic order distinguishes it from the other crystalline phases.[14][15][16]
-
Key Characteristics : ACP is characterized by its high solubility and bioresorbability.[13][14] It is considered a precursor to more stable crystalline phases like hydroxyapatite in biological mineralization processes.[1][9][12][17] The composition of ACP can be variable, often represented as CaₓHᵧ(PO₄)z·nH₂O.[13]
-
Synthesis Insights : The rapid precipitation of ACP is influenced by factors such as pH, temperature, and the concentration of precursor solutions.[15][16] Maintaining an amorphous state can be challenging as ACP readily transforms into crystalline phases in aqueous environments.[13][14]
-
Applications : Due to its high reactivity and resorbability, ACP is utilized in bone cements, dental remineralization agents, and as a component in some drug delivery systems.[5][12][13]
Dicalcium Phosphate (DCP)
Dicalcium phosphate exists in two primary forms: the dihydrate form, Dicalcium Phosphate Dihydrate (DCPD), also known as brushite, and the anhydrous form, Dicalcium Phosphate Anhydrous (DCPA), or monetite.[18]
-
Dicalcium Phosphate Dihydrate (DCPD, Brushite) :
-
Structure : DCPD has a layered crystalline structure.[18][19]
-
Properties : It is one of the more soluble crystalline calcium phosphate phases and is often used in bone cements that set at a fast rate.[19][21] However, it can elicit an inflammatory response in vivo due to the acidic environment created upon its resorption.[10]
-
Dicalcium Phosphate Anhydrous (DCPA, Monetite) :
Octacalcium Phosphate (OCP)
Octacalcium Phosphate (OCP) is considered a key precursor to hydroxyapatite in biological mineralization and is noted for its unique layered crystal structure.[11][23]
-
Structure : OCP's structure consists of alternating apatitic layers, similar to hydroxyapatite, and hydrated layers containing water molecules.[11][24][25] This structure allows for the incorporation of other molecules, such as carboxylates, which can modify its properties.[11][25]
-
Properties : OCP is more biodegradable than hydroxyapatite and exhibits excellent osteoconductivity, promoting new bone formation.[23] Under physiological conditions, it can hydrolyze to form hydroxyapatite.
-
Synthesis Challenges : The synthesis of pure OCP can be challenging due to its metastable nature.[25]
Tricalcium Phosphate (TCP)
Tricalcium phosphate (TCP) is a widely used bioceramic with a Ca/P ratio of 1.5. It exists in two polymorphic forms: α-TCP and β-TCP.[10]
-
β-Tricalcium Phosphate (β-TCP) :
-
α-Tricalcium Phosphate (α-TCP) :
Hydroxyapatite (HA)
Hydroxyapatite (HA) is the most stable and least soluble of the calcium phosphate phases under physiological conditions.[4][9] It is the primary inorganic component of bone and teeth.[1][2][28]
-
Formula : Ca₁₀(PO₄)₆(OH)₂.[28]
-
Structure : HA has a hexagonal crystal structure.[28]
-
Properties : Due to its excellent biocompatibility, bioactivity, and osteoconductivity, HA is extensively used in biomedical applications.[2][28][29][30] It supports bone ingrowth and osseointegration.[2] However, its low degradation rate can be a limitation in applications where rapid bone regeneration is desired.[27] The mechanical properties of HA can be a drawback for load-bearing applications.[3][28]
-
Applications : HA is used in coatings for metallic implants, bone fillers, and as a component in composite materials.[2]
Tetracalcium Phosphate (TTCP)
Tetracalcium Phosphate (TTCP) is the most basic of the calcium phosphates with the highest Ca/P ratio.[22][31]
-
Properties : TTCP is highly reactive and is a crucial component in the formulation of apatitic bone cements.[22][31][32] It cannot be prepared in aqueous solutions and requires high-temperature solid-state reactions for its synthesis.[31] When mixed with an acidic calcium phosphate like DCPA or DCPD in an aqueous solution, it sets to form hydroxyapatite.[22]
Quantitative Data Summary
| Phase Name | Common Abbreviation | Chemical Formula | Ca/P Molar Ratio | Crystal System | Key Characteristics |
| Amorphous Calcium Phosphate | ACP | CaₓHᵧ(PO₄)z·nH₂O | Variable | Amorphous | Highly soluble, precursor to crystalline phases[12][13][14] |
| Dicalcium Phosphate Dihydrate | DCPD, Brushite | CaHPO₄·2H₂O | 1.0 | Monoclinic | Soluble, fast-setting in cements[19][21] |
| Dicalcium Phosphate Anhydrous | DCPA, Monetite | CaHPO₄ | 1.0 | Triclinic | Less soluble than DCPD, used in cements[18][22] |
| Octacalcium Phosphate | OCP | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | Triclinic | Biodegradable, osteoconductive, precursor to HA[23] |
| β-Tricalcium Phosphate | β-TCP | β-Ca₃(PO₄)₂ | 1.5 | Rhombohedral | Biodegradable, osteoconductive[27] |
| α-Tricalcium Phosphate | α-TCP | α-Ca₃(PO₄)₂ | 1.5 | Monoclinic | More reactive than β-TCP, used in cements[21][26] |
| Hydroxyapatite | HA | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | Hexagonal | Highly stable, biocompatible, osteoconductive[2][28][29][30] |
| Tetracalcium Phosphate | TTCP | Ca₄(PO₄)₂O | 2.0 | Monoclinic | Highly reactive, essential for apatitic cements[22][31][32] |
Phase Transformations: A Dynamic Equilibrium
The different phases of calcium phosphate are not static entities but can transform from one to another, particularly in aqueous environments. This dynamic interplay is governed by thermodynamic stability and kinetic factors.
A common transformation pathway observed in vitro and believed to be relevant in vivo is the progression from the least stable to the most stable phase.
Caption: Generalized pathway of calcium phosphate phase transformation in aqueous solution.
This transformation is often a solution-mediated process involving the dissolution of a less stable phase and the subsequent precipitation of a more stable one.[9][33] For instance, ACP can transform into OCP, which then hydrolyzes to the more thermodynamically stable HA.[1][17][33] Understanding and controlling these transformations are crucial for designing biomaterials with tailored resorption profiles.
Experimental Protocols: Synthesis and Characterization
The ability to reliably synthesize and characterize specific calcium phosphate phases is fundamental to their application.
Synthesis of Hydroxyapatite via Wet Chemical Precipitation
This protocol describes a common method for synthesizing nano-sized hydroxyapatite. The causality behind the choice of slow addition and pH control is to favor the nucleation and growth of the thermodynamically stable HA phase and prevent the formation of more soluble, acidic phases.
Step-by-Step Methodology:
-
Prepare Precursor Solutions:
-
Calcium precursor: Dissolve a stoichiometric amount of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) in deionized water.
-
Phosphate precursor: Dissolve a stoichiometric amount of diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.
-
-
Reaction Setup: Place the calcium nitrate solution in a reaction vessel equipped with a magnetic stirrer and a pH electrode.
-
Precipitation: Slowly add the diammonium hydrogen phosphate solution dropwise to the calcium nitrate solution while stirring vigorously.
-
pH Control: Throughout the addition, maintain the pH of the reaction mixture at a constant value (e.g., 10-11) by adding ammonium hydroxide (NH₄OH) solution. This high pH is critical for the formation of stoichiometric HA.
-
Aging: After the addition is complete, continue stirring the resulting milky suspension at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24 hours) to allow for the maturation of the precipitate.
-
Washing and Collection:
-
Stop stirring and allow the precipitate to settle.
-
Decant the supernatant and wash the precipitate several times with deionized water to remove residual ions. Centrifugation can be used to facilitate this process.
-
-
Drying: Dry the collected HA powder in an oven at a specified temperature (e.g., 80°C) until a constant weight is achieved.
-
Calcination (Optional): To improve crystallinity, the dried powder can be calcined at a high temperature (e.g., 800-1200°C).[2]
Caption: Workflow for the synthesis of hydroxyapatite via wet chemical precipitation.
Characterization Techniques
A multi-technique approach is essential for the unambiguous identification and characterization of calcium phosphate phases.
-
X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase(s) present in a sample.[34][35] The diffraction pattern provides a unique "fingerprint" for each crystalline phase. For amorphous phases, XRD shows a broad, featureless halo.[15][16]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides information about the chemical bonds present in the material.[34] The characteristic vibrational modes of the phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups can be used to distinguish between different calcium phosphate phases.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the synthesized powders.[34]
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This technique is used to accurately determine the Ca/P molar ratio of the synthesized material.
Applications in Drug Development and Regenerative Medicine
The distinct properties of the different calcium phosphate phases make them suitable for a range of applications.
-
Drug Delivery : The porous structure and biodegradability of calcium phosphates make them excellent candidates for local drug delivery.[4][6][7][36] The choice of phase influences the drug release kinetics; more soluble phases like DCPD or β-TCP will release the drug faster than the less soluble HA.[5] Calcium phosphate nanoparticles are also being explored for systemic drug delivery.[4]
-
Bone Cements : Calcium phosphate cements (CPCs) are injectable, self-setting materials used to fill bone defects.[5][21][37][38][39] The setting reaction typically involves the transformation of a mixture of acidic and basic calcium phosphates (e.g., DCPA and TTCP) into a more stable phase, usually hydroxyapatite.[21][22] The choice of the initial phases dictates the setting time, mechanical strength, and resorption rate of the cement.[21]
-
Scaffolds for Tissue Engineering : Porous scaffolds made from calcium phosphates, particularly HA and β-TCP, are used to support and guide the regeneration of bone tissue.[27] The interconnected porosity of these scaffolds allows for cell infiltration and vascularization.[5] Biphasic calcium phosphates (BCP), which are composites of HA and β-TCP, are often used to combine the stability of HA with the resorbability of β-TCP.[27]
Conclusion: The Path Forward
The family of calcium phosphates offers a rich and versatile platform for innovation in the biomedical field. A deep, mechanistic understanding of the individual phases, their interconversions, and their interactions with the biological environment is paramount for the rational design of new therapies and medical devices. This guide has provided a foundational framework for researchers and drug development professionals to navigate the complexities of calcium phosphate chemistry. The continued exploration of novel synthesis methods, composite materials, and the influence of ionic substitutions will undoubtedly unlock even greater potential for these remarkable biomaterials.
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Unraveling the Formation of Calcium Hydrogen Phosphate: A Guide to Nucleation and Growth Mechanisms
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium hydrogen phosphate, particularly in its dihydrate form (CaHPO₄·2H₂O), known as Brushite or DCPD, occupies a critical nexus in both physiological and pathological biomineralization. Its role as a precursor to more stable apatitic phases in bone, its application in resorbable biomedical cements, and its involvement in the formation of kidney stones make understanding its formation mechanisms paramount.[1][2][3] This guide delineates the complex interplay of thermodynamic and kinetic factors governing the nucleation and growth of DCPD. We will journey through the classical and non-classical nucleation pathways, explore the multi-stage transformation processes, and dissect the environmental variables that allow for precise control over its formation. By synthesizing foundational theories with field-proven experimental insights, this document serves as a comprehensive resource for professionals seeking to manipulate, inhibit, or promote the crystallization of this pivotal biomaterial.
Chapter 1: The Thermodynamic and Kinetic Landscape
The precipitation of calcium phosphates from aqueous solution is not a monolithic event but a cascade through multiple phases, governed by Ostwald’s Rule of Stages. This principle posits that a supersaturated system will often precipitate not the most thermodynamically stable phase, but a kinetically favored, metastable intermediate. In the context of calcium phosphates, the journey from solvated ions to the most stable phase, hydroxyapatite (HAP), is frequently mediated by precursors like amorphous calcium phosphate (ACP) and DCPD.[3][4][5]
DCPD's significance stems from its kinetic favorability. Compared to other calcium phosphate phases, it possesses a low interfacial energy, which reduces the activation energy barrier for nucleation.[1] This means that even under conditions where HAP is the thermodynamically preferred end-product (e.g., physiological pH), DCPD can form more rapidly.[1] This transient existence is central to its function; it is a malleable material that both grows and dissolves readily, acting as a stepping stone to more permanent structures.[1] The driving force for this entire process is the degree of supersaturation of the solution with respect to the precipitating phase.[6][7]
Chapter 2: Nucleation Mechanisms: A Tale of Two Pathways
The initial formation of a solid phase, or nucleation, is the most critical and least understood stage of crystallization. For this compound, evidence supports two distinct mechanistic frameworks: the classical and non-classical pathways.
Classical Nucleation Theory (CNT)
The classical model describes nucleation as a process of ion-by-ion addition from a supersaturated solution to form an embryonic crystal. This process must overcome a significant energy barrier, ΔG*, which is a function of both the bulk free energy change (the driving force of supersaturation) and the energy penalty of creating a new solid-liquid interface (interfacial energy, γ).[8]
ΔG* ∝ γ³ / (ln S)² Where S is the supersaturation ratio.
The comparatively low interfacial energy of DCPD lowers this barrier, explaining its rapid kinetic formation.[1] This pathway assumes the direct formation of a crystalline nucleus from solution.
Non-Classical Nucleation (NCN) Pathways
Increasingly, research demonstrates that calcium phosphate formation often proceeds through more complex, multi-step, non-classical pathways involving precursor phases and particle aggregation.[9][10][11]
-
Prenucleation Clusters (PNCs): Sophisticated computational studies and experimental evidence suggest that even in undersaturated solutions, calcium and phosphate ions can form stable, nanometer-sized clusters.[12][13] These PNCs are considered the fundamental building blocks in the non-classical model.
-
Amorphous Calcium Phosphate (ACP) Formation: The aggregation of PNCs leads to the formation of ACP, a highly hydrated and disordered precursor phase.[4][9][12] ACP is often the very first solid phase to precipitate, particularly at near-physiological conditions, before transforming into more ordered crystalline structures.[4][5][14]
-
Particle-Based Aggregation and Transformation: Once formed, ACP particles can continue to grow through aggregation.[15][16] The crystallization of DCPD or other phases then occurs via a transformation of this amorphous precursor, rather than direct nucleation from solution.[16][17] This can happen through internal structural reorganization or, more commonly, via a dissolution-reprecipitation mechanism at the ACP-solution interface.[17]
These two pathways are not mutually exclusive and can coexist, with the dominant mechanism depending on specific environmental conditions.[10]
Caption: Divergent pathways for DCPD nucleation from solution.
Chapter 3: Crystal Growth and Phase Transformation
Following nucleation, crystals grow into larger structures. For DCPD, this growth is typically governed by a surface-controlled mechanism, where the rate-limiting step is the integration of ions into the crystal lattice at active sites, rather than the diffusion of ions through the solution.[18]
The most crucial aspect of DCPD's lifecycle is its metastability and subsequent transformation into thermodynamically more stable phases. This is a cornerstone of its role in biomineralization and the function of calcium phosphate cements.[1]
-
Transformation to Octacalcium Phosphate (OCP): Under mildly acidic to neutral conditions (pH 6.2-6.8), DCPD can hydrolyze to form OCP (Ca₈(HPO₄)₂(PO₄)₄·5H₂O).[5] This transformation is often morphology-dependent and can be influenced by temperature and the surrounding medium.[19]
-
Transformation to Apatitic Phases: At higher pH or temperature, the transformation proceeds further to less soluble, apatitic compounds, such as calcium-deficient hydroxyapatite (CDHA) or stoichiometric hydroxyapatite (HAP).[5][20]
This transformation process is typically mediated by dissolution and reprecipitation, where the more soluble DCPD dissolves, locally increasing the supersaturation with respect to the more stable phase (e.g., OCP or HAP), which then precipitates.[19]
Caption: Phase transformation cascade in calcium phosphate systems.
Chapter 4: Influential Factors: A Toolkit for Control
For researchers and drug development professionals, understanding the factors that control DCPD nucleation and growth is essential for designing materials and therapeutic strategies.
| Factor | Effect on Nucleation & Growth | Causality & Key Insights |
| pH | Critical Determinant of Phase. | Lower pH (< ~6.5) favors the protonated HPO₄²⁻ ion, making it the dominant phosphate species and promoting the formation of DCPD (CaHPO₄·2H₂O).[3][6] As pH increases, deprotonation to PO₄³⁻ favors more basic phases like OCP and HAP.[3][5] |
| Temperature | Accelerates Kinetics & Phase Transformation. | Increasing temperature generally decreases the induction time for nucleation but can also inhibit DCPD formation in favor of more stable phases.[20][21] It significantly speeds up the hydrolysis of DCPD to OCP and HAP.[19][20] For example, one study noted that crystallization time decreased from 3 days at 10°C to just 20 minutes at 37°C.[20] |
| Supersaturation | Primary Driving Force. | The rate of both nucleation and growth is directly proportional to the degree of supersaturation.[7][18] High initial supersaturation often leads to the formation of a transient amorphous phase (ACP).[4] |
| Additives & Inhibitors | Modulates Rate and Morphology. | Inhibitors: Molecules like pyrophosphate, citrate, and magnesium ions can dramatically slow or halt nucleation and growth.[1][18][22][23] They function by adsorbing onto active growth sites on the crystal surface, effectively blocking the addition of new ions.[18] Promoters: Certain surfaces (e.g., TiO₂) can act as heterogeneous nucleation templates, reducing the energy barrier and induction time.[8][24][25] Specific proteins can guide the transformation pathway, for instance, by facilitating a direct ACP to HAP conversion.[15][16] |
| Ionic Substitution | Alters Stability and Hydrolysis. | The substitution of ions like Sr²⁺, Mn²⁺, or Co²⁺ into the DCPD lattice can significantly affect its stability. For example, Manganese (Mn) has been shown to stabilize DCPD and inhibit its conversion to other phases.[26] |
Chapter 5: Experimental Methodologies
Studying these rapid and complex phenomena requires specialized analytical techniques. The choice of method must be tailored to capture the desired kinetic and mechanistic information.
Protocol: Constant Composition (CC) Titration for Kinetic Analysis
This method is a powerful tool for measuring crystal growth rates under precisely controlled conditions of supersaturation, pH, and temperature. It avoids the depletion of lattice ions from the solution as crystals grow, ensuring that the measured rate is constant over time.
Objective: To determine the kinetics of DCPD crystal growth.
Principle: A supersaturated solution of calcium phosphate is inoculated with DCPD seed crystals. As the seed crystals grow, they consume Ca²⁺ and HPO₄²⁻ ions from the solution. This consumption is detected by ion-selective electrodes (e.g., a Ca²⁺ electrode and a pH electrode, as the formation of CaHPO₄ releases a proton from H₂PO₄⁻).[2] A computerized system adds titrant solutions containing the lattice ions to the reactor at a rate that exactly matches the rate of consumption, thereby maintaining a constant concentration (and thus constant supersaturation). The rate of titrant addition is a direct measure of the crystal growth rate.[8]
Step-by-Step Methodology:
-
Reactor Setup: A thermostatted, sealed reaction vessel is equipped with a magnetic stirrer, a calcium-selective electrode, a pH electrode, and inlet tubes for titrant solutions.
-
Solution Preparation: Prepare a metastable supersaturated solution of calcium phosphate by carefully mixing solutions of calcium chloride and potassium phosphate at the desired pH and ionic strength. Allow the solution to equilibrate.[18]
-
Seed Preparation: Prepare a slurry of well-characterized DCPD seed crystals of a known mass and surface area.[18]
-
Initiation: Inoculate the supersaturated solution with the seed crystal slurry.
-
Automated Titration: The automated titrator, controlled by the electrode potentials, immediately begins to add titrants (e.g., a solution of CaCl₂ and a separate solution of KH₂PO₄/K₂HPO₄) to maintain the initial Ca²⁺ concentration and pH.
-
Data Acquisition: Record the volume of titrants added as a function of time. The slope of this plot, once normalized for the amount of seed material, gives the rate of crystal growth.
-
Analysis: The growth rate can then be analyzed as a function of supersaturation to determine the order of the reaction and the rate constant, providing insight into the surface-controlled growth mechanism.[18]
Caption: Experimental setup for Constant Composition (CC) titration.
In Situ Characterization Techniques
-
Atomic Force Microscopy (AFM): Allows for the real-time, nanoscale visualization of crystal surfaces in solution. It can directly observe elementary growth steps, the influence of inhibitors on step motion, and particle aggregation events, providing direct evidence for growth mechanisms.[1][9]
-
In Situ Raman Spectroscopy: This technique can track the chemical and structural evolution of the solid phases during precipitation in real-time. It can distinguish between different amorphous and crystalline calcium phosphate phases, making it ideal for studying the kinetics of phase transformations.[14]
Conclusion
The nucleation and growth of this compound (DCPD) is a multifaceted process that defies simple explanation. Its formation is a delicate dance between thermodynamic stability and kinetic accessibility, often proceeding through non-classical pathways involving amorphous precursors. The transient nature of DCPD, readily transforming into more stable phases like OCP and HAP, is fundamental to its role in both constructive biological processes and unwanted pathological calcifications.
For the researcher, scientist, or drug development professional, mastery over this process lies in the precise control of key environmental factors. By manipulating pH, temperature, supersaturation, and the presence of specific molecular additives, one can steer the crystallization pathway, control the kinetics, and select for the desired phase outcome. The application of advanced, in situ analytical techniques will continue to illuminate these complex mechanisms, paving the way for the rational design of next-generation biomaterials and more effective therapies for calcification-related disorders.
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Babić, D., et al. (2019). Amorphous Calcium Phosphate Formation and Aggregation Process Revealed by Light Scattering Techniques. Materials, 12(18), 2968. [Link]
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Li, Y., et al. (2022). The Influence of Residuals Combining Temperature and Reaction Time on Calcium Phosphate Transformation in a Precipitation Process. Materials, 15(2), 643. [Link]
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Ruiz-Agudo, E., et al. (2021). Crystallization via Nonclassical Pathways: Nanoscale Imaging of Mineral Surfaces. Accounts of Chemical Research, 54(16), 3266-3278. [Link]
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Tanimoto, Y., et al. (2008). Direct transformation from amorphous to crystalline calcium phosphate facilitated by motif-programmed artificial proteins. Proceedings of the National Academy of Sciences, 105(44), 16872-16877. [Link]
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Xu, Z., et al. (2020). Physical origin underlying the prenucleation-cluster-mediated nonclassical nucleation pathways for calcium phosphate. Chemical Science, 11(1), 229-239. [Link]
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Bohner, M., et al. (2007). Thermal reactions of brushite cements. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 84(2), 323-332. [Link]
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Marshall, R. W., & Nancollas, G. H. (1969). Kinetics of crystal growth of dicalcium phosphate dihydrate. The Journal of Physical Chemistry, 73(11), 3838-3844. [Link]
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Song, L., et al. (1996). SURFACE INDUCED CALCIUM PHOSPHATE NUCLEATION AND GROWTH. MRS Proceedings, 434, 131. [Link]
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Giocondi, J. L., et al. (2010). Molecular mechanisms of crystallization impacting calcium phosphate cements. Journal of the Royal Society Interface, 7(Suppl 4), S409-S421. [Link]
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Uysal, M., et al. (2020). Effect of Temperature and pH on Calcium Phosphate Precipitation. Materials, 13(23), 5437. [Link]
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Marshall, R. W., & Nancollas, G. H. (1969). Kinetics of crystal growth of dicalcium phosphate dihydrate. The Journal of Physical Chemistry, 73(11), 3838-3844. [Link]
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Boudeville, P., et al. (2014). Effect of the temperature on the synthesis of dicalcium phosphate dihydrate. ResearchGate. [Link]
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Ferreira, C., et al. (2003). Dicalcium Phosphate Dihydrate Precipitation: Characterization and Crystal Growth. Brazilian Journal of Chemical Engineering, 20(4), 435-445. [Link]
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Song, L., et al. (1996). Surface Induced Calcium Phosphate Nucleation and Growth. MRS Online Proceedings Library (OPL), 434. [Link]
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Campbell, A. A., et al. (1996). Surface Induced Calcium Phosphate Nucleation and Growth. ResearchGate. [Link]
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Smeets, P. J. M., et al. (2023). Counterintuitive Crystallization: Rate Effects in Calcium Phosphate Nucleation at Near-Physiological pH. Crystal Growth & Design, 23(10), 7248-7257. [Link]
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de Leeuw, N. H. (2015). Computational Study of the Nucleation of Calcium Phosphate. UCL Discovery. [Link]
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Ferreira, C., et al. (2003). DICALCIUM PHOSPHATE DIHYDRATE PRECIPITATION Characterization and Crystal Growth. Brazilian Journal of Chemical Engineering, 20, 435-445. [Link]
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Gold, D. A., & Donn, T. (2016). A Review of Phosphate Mineral Nucleation in Biology and Geobiology. Minerals, 6(4), 114. [Link]
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Joshi, V. S., & Joshi, M. J. (2015). In vitro Growth Inhibition Study of Urinary Type Brushite Crystals in the Presence of Healthy Adult Urine and Tartaric acid. ResearchGate. [Link]
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Lee, D., et al. (2020). Interfacial energy relationships during the nucleation of calcium phosphate within collagen fibrils. Nature Communications, 11(1), 1-12. [Link]
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Pan, H., & Tang, R. (2021). Applications of Nonclassical Crystallization for Functional Material Preparation. ACS Applied Materials & Interfaces, 13(32), 37811-37825. [Link]
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Pérez, L., et al. (2021). Morphology-Dependent Transformation of Dicalcium Phosphate Dihydrate (DCPD) to Octacalcium Phosphate (OCP) and Its Stability in Simulated Physiological Fluids. Materials, 14(18), 5174. [Link]
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Wu, Y., et al. (2021). Short-Range Structure of Amorphous this compound. Semantic Scholar. [Link]
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Xu, Z., et al. (2020). Physical origin underlying the prenucleation-cluster-mediated nonclassical nucleation pathways for calcium phosphate. Chemical Science, 11(1), 229-239. [Link]
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Jiang, S., et al. (2015). Amorphous calcium phosphate phase-mediated crystal nucleation kinetics and pathway. Faraday Discussions, 179, 451-461. [Link]
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Coe, F. L. (2020). Brushite: Key to Calcium Stone Prevention. The University of Chicago Kidney Stone Program. [Link]
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Mura, P., et al. (2011). Definition of parameters of crystallization at formation brushite. Scientific Research and Essays, 6(23), 4966-4973. [Link]
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Nancollas, G. H. (1972). The Nucleation and Growth of Calcium Phosphate Crystals. Croatica Chemica Acta, 43(4), 261-269. [Link]
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Frost, R. L., et al. (2006). Thermal decomposition of brushite, CaHPO 4·2H 2O to monetite CaHPO 4 and the formation of an amorphous phase. Journal of Materials Science, 41(14), 4443-4449. [Link]
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Sharma, S., & Vaidya, A. D. B. (2019). INHIBITION OF GROWTH OF BRUSHITE CRYSTALS USING KULITTH-YUSH WITH AND WITHOUT CITRIC ACID. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(7), 3364-3370. [Link]
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Stefov, V., et al. (2019). Nucleation of Brushite and Hydroxyapatite from Amorphous Calcium Phosphate Phases Revealed by Dynamic In Situ Raman Spectroscopy. ResearchGate. [Link]
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Thangam, M., & Prince, S. E. (2020). Role of Phosphate in Biomineralization. Henry Ford Health Scholarly Commons. [Link]
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Coe, F. L. (2014). THE GRAND INHIBITOR. The University of Chicago Kidney Stone Program. [Link]
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Bunker, B. C., et al. (1994). Nucleation and Growth of Calcium Phosphate from Physiological Solutions onto Self-Assembled Templates by a Solution-Formed Nucleus Mechanism. ResearchGate. [Link]
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Joshi, V., & Parekh, J. (2019). Growth inhibition study of urinary type brushite crystal using potassium dihydrogen citrate solution. ResearchGate. [Link]
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Smeets, P. J. M., et al. (2023). Counterintuitive Crystallization: Rate Effects in Calcium Phosphate Nucleation at Near-Physiological pH. Crystal Growth & Design, 23(10), 7248-7257. [Link]
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Nancollas, G. H. (1989). Calcium phosphate mineralization. Current Opinion in Colloid & Interface Science, 3(1), 34-40. [Link]
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Technobis. (2020). Use of additives for inhibition and promotion of crystallization. Technobis. [Link]
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Bigi, A., et al. (2021). Synthesis and Hydrolysis of Brushite (DCPD): The Role of Ionic Substitution. Crystal Growth & Design, 21(3), 1836-1846. [Link]
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Dr. Mike & Dr. Matt. (2024). Calcium and Phosphate | Function & Absorption. YouTube. [Link]
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Methodological & Application
Application Note & Protocol: Calcium Hydrogen Phosphate Coating on Titanium Implants
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of calcium hydrogen phosphate (CaHPO₄), also known as monetite, coatings on titanium (Ti) and its alloys for biomedical implants. The primary focus of this protocol is the electrochemical deposition method, a technique favored for its ability to produce uniform and adherent coatings at low temperatures. This guide offers a detailed, step-by-step methodology, explains the scientific principles underlying the process, and outlines essential characterization and validation techniques to ensure the production of high-quality, bioactive implant surfaces.
Introduction: Enhancing the Bioactivity of Titanium Implants
Titanium and its alloys are extensively used in dental and orthopedic implants due to their superior mechanical strength, corrosion resistance, and general biocompatibility. However, their bio-inert nature can limit the speed and extent of osseointegration, the process of direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. To overcome this limitation, bioactive coatings are applied to the implant surface to actively promote bone growth and integration.
Calcium phosphate (CaP) ceramics, such as hydroxyapatite (HA) and this compound (CaHPO₄), are ideal candidates for these coatings due to their chemical similarity to the mineral component of bone.[1][2] CaHPO₄ coatings, in particular, offer the advantage of being a precursor to bone mineral and exhibit greater solubility than HA. This increased solubility facilitates a more dynamic implant-bone interface, releasing calcium and phosphate ions that can stimulate osteoblastic activity and encourage the formation of new bone.[3] This application note details a robust protocol for the electrochemical deposition of a crystalline CaHPO₄ coating onto a titanium substrate.
Scientific Principles: The Mechanism of Electrochemical Deposition
Electrochemical deposition is a versatile technique that employs an electrochemical cell to deposit a thin film of material onto a conductive substrate. For this application, the titanium implant serves as the cathode (the working electrode), while a platinum mesh or foil acts as the counter electrode, both submerged in an electrolyte solution rich in calcium and phosphate ions.
The application of a cathodic potential to the titanium implant triggers a key electrochemical reaction at the implant-electrolyte interface: the reduction of water. This reaction generates hydroxide ions (OH⁻) and leads to a localized increase in pH at the cathode surface.
2H₂O + 2e⁻ → H₂ (g) + 2OH⁻
This localized alkalization increases the supersaturation of the electrolyte with respect to this compound, causing it to precipitate onto the titanium surface as a solid coating:
Ca²⁺ + HPO₄²⁻ ⇌ CaHPO₄ (s)
The characteristics of the resulting coating, including its phase composition, crystallinity, morphology, and adhesion to the substrate, are critically dependent on several process parameters. These include the concentration and pH of the electrolyte, the deposition temperature, the applied potential or current density, and the duration of the deposition process.[4][5]
Experimental Workflow: A Visual Guide
The following diagram illustrates the complete workflow for the preparation, coating, and subsequent characterization of CaHPO₄-coated titanium implants.
Caption: A comprehensive workflow for CaHPO₄ coating on titanium.
Detailed Protocol: Step-by-Step Methodology
This protocol is optimized for coating small titanium coupons. For more complex implant geometries, some modifications to the setup may be necessary.
Materials and Equipment
Materials:
-
Titanium substrates (Grade 2 or Ti-6Al-4V)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment
-
Acetone, Ethanol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Silicon carbide (SiC) grinding papers (e.g., 240, 400, 600, 800 grit)
-
Alumina polishing suspension (0.3 µm)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Platinum (Pt) mesh or foil (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Magnetic stirrer and stir bar
-
pH meter
-
Ultrasonic bath
-
Drying oven
-
Metallographic polishing machine
Substrate Preparation: The Foundation for a Strong Coating
-
Rationale: A pristine and uniformly prepared substrate surface is crucial for achieving strong adhesion of the CaHPO₄ coating. This multi-step process ensures the removal of contaminants and creates a standardized surface for deposition.
-
Mechanical Polishing:
-
Begin by grinding the titanium substrates with a sequence of SiC papers, progressing from coarser to finer grits (e.g., 240 → 800).
-
Follow with a final polish using a 0.3 µm alumina suspension to obtain a mirror-like finish.
-
Thoroughly rinse the substrates with DI water between each polishing step.
-
-
Ultrasonic Cleaning:
-
Sequentially sonicate the polished substrates in beakers containing acetone, ethanol, and DI water, each for 15 minutes.
-
Dry the cleaned substrates in an oven at 60°C or with a stream of dry nitrogen.
-
-
Acid Etching (Optional):
Electrolyte Preparation
-
Rationale: The composition, pH, and temperature of the electrolyte are key determinants of the resulting coating's phase and stoichiometry.
-
Prepare the electrolyte by dissolving 0.042 M Ca(NO₃)₂·4H₂O and 0.025 M NH₄H₂PO₄ in DI water.[6]
-
Use a magnetic stirrer to ensure the complete dissolution of the salts.
-
Adjust the pH of the solution to between 4.0 and 5.0 using dilute HNO₃ or NaOH.
-
Heat the electrolyte to the desired deposition temperature, typically between 25°C and 80°C. Higher temperatures can lead to more uniform and crystalline coatings.[4][5]
Electrochemical Deposition
-
Rationale: The choice of electrochemical mode and its parameters directly controls the thickness, morphology, and uniformity of the deposited CaHPO₄ layer.
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared titanium substrate as the working electrode (cathode), the platinum mesh as the counter electrode (anode), and the SCE or Ag/AgCl as the reference electrode.
-
Maintain a consistent distance between the working and counter electrodes for reproducible results.
-
-
Deposition Parameters:
-
Potentiostatic Mode (Constant Voltage): Apply a constant potential between -1.0 V and -2.0 V vs. SCE.
-
Galvanostatic Mode (Constant Current): Apply a constant current density in the range of 8-120 mA/cm².[4][5] A lower current density is often preferred to minimize hydrogen gas evolution, which can disrupt the coating formation.[4]
-
Deposition Time: A duration of 30-120 minutes is typically sufficient to achieve a coating of the desired thickness.[4][5]
-
-
Execution:
-
Immerse the electrodes in the heated electrolyte.
-
Initiate the deposition process with the selected parameters.
-
Upon completion, gently remove the coated substrate and rinse with DI water to remove any loosely bound precipitates.
-
Dry the coated samples in an oven at 80°C for at least 2 hours.
-
Recommended Deposition Parameters
| Parameter | Recommended Range | Starting Point | Rationale |
| Electrolyte Composition | Ca(NO₃)₂·4H₂O: 0.042 M, NH₄H₂PO₄: 0.025 M[6] | As Recommended | Provides the necessary ions for CaHPO₄ precipitation. |
| pH | 4.0 - 5.0 | 4.5 | Influences the supersaturation of the electrolyte and the resulting CaP phase. |
| Temperature | 25 - 80 °C[4][5] | 75 °C[5] | Higher temperatures can enhance ion mobility and coating uniformity.[4] |
| Current Density | 8 - 120 mA/cm²[4][5] | 20 mA/cm²[5] | Controls the deposition rate; lower values can improve coating quality.[4] |
| Deposition Time | 30 - 120 min[4][5] | 60 min | Determines the final thickness of the coating. |
Coating Characterization and Validation
Thorough characterization is essential to confirm that the CaHPO₄ coating meets the required specifications for biomedical use.
Surface Morphology and Elemental Composition
-
Technique: Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS).
-
Purpose: SEM is used to visualize the surface topography, crystal morphology, and uniformity of the coating. EDS provides a semi-quantitative analysis of the elemental composition, confirming the presence of calcium and phosphorus and allowing for the calculation of the Ca/P ratio.[7]
-
Expected Outcome: A uniform, crack-free coating with a plate-like or needle-like crystal structure, characteristic of monetite. The Ca/P ratio should be approximately 1.0.
Phase and Crystalline Structure
-
Technique: X-ray Diffraction (XRD).
-
Purpose: XRD is used to identify the crystalline phases present in the coating.[8]
-
Expected Outcome: The XRD pattern should display distinct peaks corresponding to monetite (CaHPO₄) and the underlying titanium substrate. The sharpness and intensity of the peaks provide an indication of the coating's crystallinity.
Chemical Functional Groups
-
Technique: Fourier Transform Infrared Spectroscopy (FTIR).
-
Purpose: FTIR identifies the chemical bonds and functional groups within the coating.
-
Expected Outcome: The FTIR spectrum should show characteristic absorption bands for phosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) groups, confirming the chemical identity of the deposited layer.
Adhesion Strength
-
Technique: Tensile and Shear Adhesion Tests (e.g., ASTM F1147, ASTM F1044).[9][10][11]
-
Purpose: These standardized tests quantify the adhesion strength of the coating to the titanium substrate.
-
Methodology: These tests typically involve bonding a fixture to the coated surface and applying a tensile or shear force until failure occurs.[10][11] The force at which the coating delaminates is a measure of its adhesion strength.
-
Expected Outcome: A high bond strength is desirable to ensure the long-term stability of the coating in a physiological environment.
In Vitro Biocompatibility
-
Technique: Cell Culture Assays.
-
Purpose: To assess the biological response to the coated surface. This is often done by culturing osteoblast-like cells on the material and evaluating cell attachment, proliferation, and differentiation.[12][13]
-
Methodology: Cell viability can be assessed using assays such as MTT or MTS.[14] Alkaline phosphatase (ALP) activity is a common marker for osteoblastic differentiation.[13]
-
Expected Outcome: Compared to uncoated titanium, the CaHPO₄ coating is expected to enhance cell proliferation and differentiation, indicating good biocompatibility and osteoconductivity.[12][15][16]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Poor Coating | Incorrect electrical connections; insufficient potential/current; improper electrolyte pH. | Verify the setup and polarity. Increase the applied potential or current density. Check and adjust the electrolyte pH. |
| Non-uniform Coating | Inhomogeneous current distribution; gas bubble adhesion on the substrate. | Optimize the cell geometry. Gently dislodge any bubbles from the substrate surface before and during deposition. |
| Powdery/Poorly Adherent Coating | Excessively high deposition rate; electrolyte instability. | Reduce the applied potential or current density. Ensure the electrolyte is well-mixed and stable. |
| Cracked Coating | High internal stress due to excessive thickness; rapid drying. | Reduce the deposition time to create a thinner coating. Implement a slower, more controlled drying process. |
Conclusion
The electrochemical deposition of this compound offers a reliable and controllable method for enhancing the bioactivity of titanium implants. By meticulously controlling the process parameters outlined in this guide, researchers can consistently produce uniform, crystalline, and adherent CaHPO₄ coatings. The subsequent characterization of these coatings is a critical step in validating their quality and predicting their in vivo performance. This comprehensive protocol serves as a valuable resource for developing next-generation dental and orthopedic implants with accelerated and improved osseointegration.
References
- Title: ASTM F1147 and ISO 13779-4 - Tensile strength of coatings Source: EndoLab URL
- Title: ASTM F1044 Shear Testing for Calcium Phosphate and Metallic Coatings Source: TestResources URL
- Title: ASTM F1147 Tension Testing for Calcium Phosphate and Metallic Coatings Source: TestResources URL
- Title: Calcium Phosphate Film Coating on Titanium Substrate by Electrochemical Deposition Source: Journal of Metals, Materials and Minerals URL
-
Title: Biomimetic Calcium Phosphate Coatings for Bioactivation of Titanium Implant Surfaces: Methodological Approach and In Vitro Evaluation of Biocompatibility Source: MDPI URL: [Link]
-
Title: An electrodeposition method of calcium phosphate coatings on titanium alloy Source: PubMed URL: [Link]
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Title: Biomimetic Calcium Phosphate Coatings for Bioactivation of Titanium Implant Surfaces: Methodological Approach and In Vitro Evaluation of Biocompatibility Source: NIH URL: [Link]
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Title: Calcium phosphate coatings enhance biocompatibility and degradation resistance of magnesium alloy: Correlating in vitro and in vivo studies Source: PubMed URL: [Link]
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Title: Comprehensive In Vitro Testing of Calcium Phosphate-Based Bioceramics with Orthopedic and Dentistry Applications Source: PubMed Central URL: [Link]
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Title: Enhancement of adhesion bonding between titanium metal and electrodeposited calcium phosphate Source: ResearchGate URL: [Link]
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Title: An electrodeposition method of calcium phosphate coatings on titanium alloy Source: ResearchGate URL: [Link]
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Title: Thin films of calcium phosphate and titanium dioxide by a sol-gel route: a new method for coating medical implants Source: PubMed URL: [Link]
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Title: Electrochemical Deposition of Calcium Phosphate Coatings on Metallic Substrates for Bone Implant Applications: A Review Source: MDPI URL: [Link]
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Title: Characterization of Calcium Phosphate Coating Produced by Biomimetic Method Source: Unesp URL: [Link]
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Title: Calcium phosphate coating on titanium using laser and plasma spray Source: Washington State University Research Exchange URL: [Link]
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Title: ASTM F1501 Tension Testing of Continuous Calcium Phosphate Coatings Source: TestResources URL: [Link]
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Application Note & Protocol: Synthesis and Characterization of Dicalcium Phosphate Nanoparticles for pH-Responsive Drug Delivery
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of dicalcium phosphate nanoparticles (DCPNPs) as a pH-responsive drug delivery system. Dicalcium phosphate, a biocompatible and biodegradable material, is an excellent candidate for nanocarrier development due to its inherent stability at physiological pH and rapid dissolution in acidic environments, characteristic of endosomal compartments or tumor microenvironments[1]. We present a detailed protocol for the synthesis of DCPNPs via a wet-chemical co-precipitation method, a robust and scalable approach[2][3]. Furthermore, this guide outlines essential characterization techniques to ensure nanoparticle quality and describes a methodology for loading a model chemotherapeutic agent, Doxorubicin (DOX), and evaluating its pH-triggered release profile.
Introduction: The Rationale for Dicalcium Phosphate Nanocarriers
Calcium phosphate (CaP) based nanomaterials have garnered significant interest in nanomedicine for their exceptional biocompatibility and biodegradability, as they are composed of the primary inorganic mineral of human bone and teeth[1]. Unlike many other inorganic nanoparticles, CaP nanocarriers degrade into harmless calcium and phosphate ions[1]. Among the various phases of calcium phosphate, dicalcium phosphate (CaHPO₄), particularly in its dihydrate form (CaHPO₄·2H₂O, Brushite), offers a distinct advantage for drug delivery.
The core principle of its application lies in its pH-dependent solubility. DCPNPs remain stable and aggregated at the neutral pH of the bloodstream (pH 7.4), protecting the therapeutic payload from premature degradation. However, upon cellular uptake via endocytosis, they are exposed to the acidic environment of the endo-lysosomal compartments (pH 5.0-6.5)[1][4]. This acidic milieu triggers the rapid dissolution of the DCPNPs, leading to a burst release of the encapsulated drug directly into the cytoplasm, thereby enhancing therapeutic efficacy and reducing off-target effects[5][6]. This guide provides the foundational protocols to harness this pH-responsive behavior for advanced drug delivery research.
Synthesis of Dicalcium Phosphate Nanoparticles (DCPNPs) via Co-Precipitation
The wet-chemical co-precipitation method is among the most straightforward and widely used techniques for preparing CaP nanomaterials[3][7]. It involves the controlled reaction between calcium and phosphate precursor solutions under specific conditions to induce the nucleation and growth of nanoparticles.
Principle of Synthesis
The synthesis is based on the reaction between a calcium salt (e.g., Calcium Chloride, CaCl₂) and a phosphate salt (e.g., Dibasic Sodium Phosphate, Na₂HPO₄).
Reaction: CaCl₂ + Na₂HPO₄ → CaHPO₄↓ + 2NaCl[8]
The critical parameters that govern the final particle size, morphology, and crystallinity include precursor concentration, the rate of addition, stirring speed, temperature, and pH[3][9]. A dropwise addition of the phosphate solution into the calcium solution under vigorous stirring is crucial to ensure homogenous nucleation and prevent the formation of large, uncontrolled agglomerates[2][8]. The pH is maintained in a slightly acidic to neutral range (5-7) to favor the formation of the dicalcium phosphate phase[8].
Materials & Equipment
| Reagents | Equipment |
| Calcium Chloride (CaCl₂), anhydrous | Magnetic stirrer with hotplate |
| Dibasic Sodium Phosphate (Na₂HPO₄), anhydrous | 250 mL Beakers / Erlenmeyer flasks |
| Hydrochloric Acid (HCl), 0.1 M | Burette or dropping funnel |
| Sodium Hydroxide (NaOH), 0.1 M | pH meter |
| Deionized (DI) Water (18.2 MΩ·cm) | Centrifuge and centrifuge tubes |
| Ethanol | Ultrasonic bath/sonicator |
| Polyvinylpyrrolidone (PVP) (optional stabilizer) | Freeze-dryer or vacuum oven |
Detailed Synthesis Protocol
-
Prepare Precursor Solutions:
-
Calcium Solution: Dissolve anhydrous CaCl₂ in DI water to prepare a 180 mM solution (e.g., 0.9988 g in 50 mL).
-
Phosphate Solution: Dissolve anhydrous Na₂HPO₄ in DI water to prepare a 108 mM solution (e.g., 0.7666 g in 50 mL)[8].
-
Scientist's Note: Ensure complete dissolution of salts. Gentle warming or sonication can be used if necessary. The specific concentrations can be adjusted to modulate particle size.
-
-
Reaction Setup:
-
Place the beaker containing the 50 mL of CaCl₂ solution on a magnetic stirrer. Begin stirring at a constant and vigorous rate (e.g., 700-800 rpm).
-
Calibrate a pH meter and place the probe into the CaCl₂ solution. Adjust the initial pH to between 6.0 and 6.5 using 0.1 M HCl.
-
-
Nanoparticle Precipitation:
-
Load the 50 mL of Na₂HPO₄ solution into a burette or dropping funnel positioned over the CaCl₂ solution.
-
Add the Na₂HPO₄ solution dropwise to the CaCl₂ solution at a slow, controlled rate (approx. 1-2 mL/min). A white, milky precipitate will form instantly[8].
-
Causality Insight: A slow, dropwise addition is critical. It maintains a low level of supersaturation, which favors the formation of small, uniform nuclei over the uncontrolled growth of existing crystals, thus yielding smaller nanoparticles.
-
-
Aging and Maturation:
-
Once the addition is complete, leave the resulting suspension stirring for an additional 2-4 hours at room temperature.
-
This "aging" step allows the initially formed amorphous calcium phosphate to crystallize and mature into the more stable dicalcium phosphate phase.
-
-
Washing and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 10,000 x g for 15 minutes. Discard the supernatant, which contains unreacted precursors and byproducts like NaCl.
-
Resuspend the nanoparticle pellet in DI water using an ultrasonic bath to break up agglomerates.
-
Repeat the centrifugation and washing cycle three times with DI water and once with ethanol to aid in drying.
-
-
Drying:
-
After the final wash, resuspend the pellet in a minimal amount of DI water and freeze-dry (lyophilize) for 24-48 hours to obtain a fine, dry powder. Alternatively, dry in a vacuum oven at 40-50 °C.
-
Synthesis Workflow Diagram
Caption: Workflow for DCPNP synthesis via co-precipitation.
Physicochemical Characterization of DCPNPs
Characterization is a mandatory step to validate the synthesis and ensure the nanoparticles possess the desired properties for drug delivery.
| Technique | Parameter Measured | Expected Results for DCPNPs |
| Transmission Electron Microscopy (TEM) | Size, morphology, and crystallinity | Spherical or prismatic/plate-like particles with sizes typically in the 20-100 nm range[2][10]. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter & Polydispersity Index (PDI) | Hydrodynamic size will be larger than TEM size. A PDI < 0.3 indicates a monodisperse population. |
| Zeta Potential | Surface charge and colloidal stability | Negative zeta potential (e.g., -15 to -25 mV) indicates moderate stability in suspension[11]. |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity | Diffraction peaks corresponding to the standard pattern for Brushite (CaHPO₄·2H₂O) or Monetite (CaHPO₄)[12][13]. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bonds and functional groups | Characteristic peaks for P-O and O-P-O bending modes (around 500-1200 cm⁻¹) and O-H stretching from water (around 1640 and 3400 cm⁻¹)[11]. |
Drug Loading and In Vitro Release Protocol
This section details the loading of Doxorubicin (DOX), a common chemotherapeutic, and a protocol to verify its pH-responsive release.
Principle of Drug Loading and Release
Protocol for Doxorubicin (DOX) Loading
-
Disperse 10 mg of the synthesized DCPNP powder in 10 mL of a buffer solution (e.g., Sodium Borate Buffer, 10 mM, pH 8.5) via sonication[14].
-
Scientist's Note: A slightly alkaline pH increases DOX solubility and can enhance loading efficiency[14].
-
-
Prepare a 1 mg/mL DOX stock solution in the same buffer.
-
Add 1 mL of the DOX solution to the DCPNP suspension.
-
Stir the mixture in the dark (DOX is light-sensitive) at room temperature for 24 hours[16].
-
Centrifuge the suspension at 15,000 x g for 20 minutes to pellet the DOX-loaded DCPNPs (DOX-DCPNPs).
-
Carefully collect the supernatant. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer (at ~480 nm for DOX)[14].
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol for In Vitro pH-Responsive Release
-
Prepare two release media: Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating blood) and an Acetate Buffer at pH 5.5 (simulating endosomes).
-
Disperse a known amount of DOX-DCPNPs (e.g., 5 mg) in 10 mL of each release medium in separate dialysis bags (with a suitable molecular weight cut-off, e.g., 3.5 kDa).
-
Place each dialysis bag into a beaker containing 40 mL of the corresponding fresh release medium.
-
Keep the beakers in a shaking water bath at 37 °C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the amount of DOX released in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Plot the cumulative percentage of drug released versus time for both pH conditions. A significantly faster and higher release profile at pH 5.5 compared to pH 7.4 validates the pH-responsive nature of the delivery system[17][18].
pH-Responsive Drug Release Mechanism
Caption: pH-triggered dissolution of DCPNPs and drug release.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Large particle size or high PDI | Precipitation rate too fast; Inadequate stirring; Incorrect pH. | Decrease the addition rate of the phosphate solution; Increase stirring speed; Verify and maintain pH between 6.0-6.5 during synthesis. |
| Low drug loading efficiency (DLC) | Poor drug-nanoparticle interaction; Drug saturation. | Optimize loading pH; Increase nanoparticle-to-drug ratio; Extend incubation time. |
| Poor phase purity (XRD) | Incorrect pH or temperature during synthesis; Insufficient aging time. | Strictly control pH; Ensure reaction is at room temperature; Increase aging time to >2 hours. |
| No significant pH-responsive release | Nanoparticle phase is not pH-sensitive (e.g., formation of stable hydroxyapatite). | Re-evaluate synthesis protocol, especially pH control, to ensure formation of dicalcium phosphate, not other CaP phases[19]. |
Conclusion
Dicalcium phosphate nanoparticles represent a highly promising platform for targeted and controlled drug delivery. Their inherent biocompatibility and finely tuned pH-sensitivity allow for the development of intelligent nanocarriers that can selectively release their therapeutic payload in diseased microenvironments. The co-precipitation method detailed herein is a reliable and accessible technique for producing DCPNPs. By following the outlined protocols for synthesis, characterization, and drug release studies, researchers can effectively develop and validate DCPNP-based systems for a wide range of biomedical applications.
References
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Preparation and application of calcium phosphate nanocarriers in drug delivery. (n.d.). National Center for Biotechnology Information. [Link]
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Designing Calcium Phosphate Nanoparticles with the Co-Precipitation Technique to Improve Phosphorous Availability in Broiler Chicks. (2021). National Center for Biotechnology Information. [Link]
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Doxorubicin-Loaded Carbon Dots Lipid-Coated Calcium Phosphate Nanoparticles for Visual Targeted Delivery and Therapy of Tumor. (2020). National Center for Biotechnology Information. [Link]
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Characterization of phosphate dicalcium nanoparticles. Scanning... (n.d.). ResearchGate. [Link]
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(PDF) CHARACTERIZATION OF NANO DICALCIUM PHOSPHATE (NDCP) SYNTHESIZED BY SOL-GEL METHOD. (2017). ResearchGate. [Link]
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CHARACTERIZATION OF NANO DICALCIUM PHOSPHATE (NDCP) SYNTHESIZED BY SOL-GEL METHOD. (2015). INTERNATIONAL JOURNAL OF ADVANCED RESEARCH. [Link]
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Synthesis and characterization of feed grade nano dicalcium phosphate for poultry feeding. (2019). International Journal of Chemical Studies. [Link]
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Doxorubicin-Loaded Carbon Dots Lipid-Coated Calcium Phosphate Nanoparticles for Visual Targeted Delivery and Therapy of Tumor. (2020). Dove Medical Press. [Link]
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The fabrication and characterization of dicalcium phosphate dihydrate-modified magnetic nanoparticles and their performance in hyperthermia processes in vitro. (2009). PubMed. [Link]
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Doxorubicin-Loaded Carbon Dots Lipid-Coated Calcium Phosphate Nanoparticles for Visual Targeted Delivery and Therapy of Tumor. (2020). ResearchGate. [Link]
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Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering. (2023). MDPI. [Link]
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Designing Calcium Phosphate Nanoparticles with the Co-Precipitation Technique to Improve Phosphorous Availability in Broiler Chicks. (2021). mdpi.com. [Link]
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Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering. (2023). National Center for Biotechnology Information. [Link]
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Systematic investigations of calcium phosphates produced by wet chemistry method and supercritical processing techniques. (2013). Semantic Scholar. [Link]
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Characterization of the Precipitated Dicalcium Phosphate Dehydrate on the Graphene Oxide Surface as a Bone Cement Reinforcement. (2019). ResearchGate. [Link]
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Modified wet chemical precipitation route for CaP synthesis. (n.d.). ResearchGate. [Link]
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Doxorubicin and sorafenib release from mesoporous silica nanoparticles coated with polydopamine – influence of mechanical and chemical stimuli on the process. (2023). Frontiers. [Link]
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Calcium Phosphate Nanoparticle Precipitation by a Continuous Flow Process: A Design of Experiment Approach. (2020). MDPI. [Link]
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High Drug Capacity Doxorubicin-Loaded Iron Oxide Nanocomposites for Cancer Therapy. (n.d.). MDPI. [Link]
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Phase Composition Control of Calcium Phosphate Nanoparticles for Tunable Drug Delivery Kinetics and Treatment of Osteomyelitis. Part 1. (2012). National Center for Biotechnology Information. [Link]
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pH-responsive Nanoparticles for Drug Delivery. (2010). National Center for Biotechnology Information. [Link]
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PH-tunable calcium phosphate covered mesoporous silica nanocontainers for intracellular controlled release of guest drugs. (2011). Kyung Hee University. [Link]
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Application Notes and Protocols: Wet Chemical Precipitation of Calcium Hydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
Calcium hydrogen phosphate is a vital compound in the pharmaceutical industry, primarily utilized as an excipient in tablet and capsule formulations.[1][2][3] Its roles are multifaceted, serving as a diluent, binder, flowing agent, and even contributing to the controlled release of active pharmaceutical ingredients (APIs).[4][5][6][7] The two primary crystalline forms of interest are dicalcium phosphate dihydrate (DCPD), CaHPO₄·2H₂O (Brushite), and anhydrous dicalcium phosphate (DCPA), CaHPO₄ (Monetite).[8][9][10] The choice between these forms depends on the desired physicochemical properties of the final drug product.
Wet chemical precipitation is a widely employed method for the synthesis of calcium phosphates due to its relative simplicity, scalability, and ability to control particle characteristics.[11][12] This technique involves the reaction of a soluble calcium salt with a soluble phosphate source in an aqueous solution under controlled conditions. The key to successful synthesis lies in the precise manipulation of reaction parameters to favor the nucleation and growth of the desired crystalline phase.
The Chemistry of Precipitation
The fundamental reaction for the precipitation of dicalcium phosphate can be represented as:
Ca²⁺(aq) + HPO₄²⁻(aq) ⇌ CaHPO₄(s)
The speciation of phosphate ions in solution is highly dependent on the pH. Phosphoric acid (H₃PO₄) is a triprotic acid, and its dissociation occurs in three steps:
H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ (pKa₁ ≈ 2.15) H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ (pKa₂ ≈ 7.20) HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ (pKa₃ ≈ 12.35)
To precipitate CaHPO₄, the concentration of the HPO₄²⁻ species must be maximized. This is typically achieved in a slightly acidic to neutral pH range.
Controlling the Crystalline Phase: Key Experimental Parameters
The outcome of the wet chemical precipitation is highly sensitive to several interconnected parameters. Understanding their influence is critical for reproducible synthesis of the desired this compound phase.
| Parameter | Effect on Product | Rationale |
| pH | Determines the phosphate species in solution and thus the resulting calcium phosphate phase.[13][14][15] | Slightly acidic to neutral pH (around 5-7) favors the formation of HPO₄²⁻, leading to the precipitation of DCPD or DCPA.[16] At higher pH values, the equilibrium shifts towards PO₄³⁻, promoting the formation of other calcium phosphates like hydroxyapatite.[15][17] |
| Temperature | Influences the solubility of the precipitates and can favor the formation of the anhydrous form (DCPA) over the dihydrate form (DCPD).[8][18] | Increased temperature generally decreases the solubility of calcium phosphates, leading to higher precipitation yields.[18] Temperatures above approximately 50°C favor the formation of anhydrous DCPA.[19] |
| Precursor Concentration | Affects the degree of supersaturation, which in turn influences the nucleation rate and particle size. | Higher concentrations can lead to rapid nucleation and smaller particle sizes, while lower concentrations may favor crystal growth and result in larger particles. |
| Stirring Speed | Ensures homogeneity of the reaction mixture and influences mass transfer, affecting particle size and morphology. | Vigorous stirring promotes uniform mixing of reactants, leading to more homogeneous nucleation and potentially smaller, more uniform particles. |
| Aging Time | Allows for the transformation of initially formed amorphous phases into more stable crystalline structures. | An aging period, typically several hours, allows the precipitate to mature and can lead to improved crystallinity and phase purity.[19] |
Experimental Protocols
Materials and Equipment
Materials:
-
Calcium chloride dihydrate (CaCl₂·2H₂O) or Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄) or Sodium dihydrogen phosphate (NaH₂PO₄)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Ethanol (for washing)
Equipment:
-
Reaction vessel (beaker or flask)
-
Magnetic stirrer with stir bar or overhead stirrer
-
pH meter
-
Burette or dropping funnel
-
Buchner funnel and filter paper
-
Drying oven
-
Mortar and pestle
Protocol 1: Synthesis of Dicalcium Phosphate Dihydrate (DCPD, Brushite)
This protocol is designed to favor the formation of the dihydrate form at room temperature.
Workflow for DCPD Synthesis:
Caption: Workflow for the synthesis of Dicalcium Phosphate Dihydrate (DCPD).
Step-by-Step Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.5 M solution of calcium chloride dihydrate in deionized water.
-
Prepare a 0.3 M solution of di-ammonium hydrogen phosphate in deionized water.
-
-
Precipitation:
-
Place the calcium chloride solution in the reaction vessel and begin stirring at a moderate speed (e.g., 300 rpm).
-
Slowly add the di-ammonium hydrogen phosphate solution to the calcium chloride solution dropwise using a burette.
-
Monitor the pH of the reaction mixture continuously. Maintain the pH between 5.0 and 6.0 by adding ammonium hydroxide solution as needed.[20]
-
A white precipitate will form immediately.
-
-
Aging:
-
Once all the phosphate solution has been added, continue stirring the suspension for an additional 2 hours at room temperature to allow the precipitate to age.
-
-
Filtration and Washing:
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Finally, wash the precipitate with ethanol to aid in drying.
-
-
Drying:
-
Carefully transfer the filtered solid to a watch glass or drying dish.
-
Dry the precipitate in an oven at a temperature between 40°C and 60°C until a constant weight is achieved. Drying at higher temperatures may lead to the dehydration of DCPD to DCPA.[21]
-
-
Post-Processing:
-
The dried product can be gently ground using a mortar and pestle to obtain a fine powder.
-
Protocol 2: Synthesis of Anhydrous Dicalcium Phosphate (DCPA, Monetite)
This protocol utilizes a higher temperature to directly precipitate the anhydrous form.
Workflow for DCPA Synthesis:
Caption: Workflow for the synthesis of Anhydrous Dicalcium Phosphate (DCPA).
Step-by-Step Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.5 M solution of calcium nitrate tetrahydrate in deionized water.
-
Prepare a 0.3 M solution of di-ammonium hydrogen phosphate in deionized water.
-
-
Precipitation:
-
Place the calcium nitrate solution in the reaction vessel and heat it to 70-80°C while stirring.[22]
-
Slowly add the di-ammonium hydrogen phosphate solution dropwise to the heated calcium nitrate solution.
-
Monitor and maintain the pH of the reaction mixture at approximately 5.0.[21]
-
A white precipitate will form.
-
-
Aging:
-
After the complete addition of the phosphate solution, continue to stir the suspension at 70-80°C for 1 hour.
-
-
Filtration and Washing:
-
Filter the hot suspension using a Buchner funnel.
-
Wash the precipitate thoroughly with hot deionized water, followed by a final wash with ethanol.
-
-
Drying:
-
Dry the collected solid in an oven at 100°C overnight.
-
-
Post-Processing:
-
Grind the dried DCPA to a fine powder.
-
Characterization of Synthesized this compound
To confirm the successful synthesis of the desired crystalline phase and to assess its properties, several characterization techniques are recommended:
-
X-Ray Diffraction (XRD): This is the primary technique to identify the crystalline phase (DCPD or DCPA) and to assess the crystallinity of the synthesized powder.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational bands of the phosphate (PO₄) and water (H₂O) groups, helping to distinguish between the dihydrate and anhydrous forms.
-
Scanning Electron Microscopy (SEM): SEM provides information on the morphology (e.g., plate-like crystals for DCPD) and particle size distribution of the synthesized powder.[23]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content in DCPD and to study its thermal stability.
Applications in Drug Development
The synthesized this compound can be utilized in various aspects of drug development:
-
Excipient in Solid Dosage Forms: Due to its excellent compressibility and flow properties, it is widely used as a filler and binder in tablets and capsules.[4][5][7]
-
Controlled Release Formulations: The insoluble nature of dicalcium phosphate can be exploited to develop sustained-release matrix tablets.[6]
-
Bioavailability Enhancement: It can improve the dissolution and solubility of poorly soluble drugs.[4]
-
Bone Cements and Grafts: In the biomedical field, both brushite and monetite are used as components in self-setting bone cements due to their biocompatibility and resorbability.[9][10][24]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete precipitation due to incorrect pH or temperature. Loss of product during filtration. | Ensure accurate pH control throughout the reaction. For DCPA, maintain the elevated temperature. Use a fine filter paper and ensure thorough collection of the precipitate. |
| Formation of the Wrong Crystalline Phase | Incorrect pH or temperature. | For DCPD, keep the temperature below 40°C. For DCPA, ensure the reaction temperature is sufficiently high (e.g., > 70°C). Calibrate the pH meter and maintain the specified pH range. |
| Amorphous Product | Insufficient aging time. Rapid precipitation due to high precursor concentrations. | Increase the aging time. Use more dilute precursor solutions and a slower addition rate. |
| Broad Particle Size Distribution | Inhomogeneous mixing. Uncontrolled nucleation. | Increase the stirring speed for better homogeneity. Control the addition rate of the precipitating agent carefully. |
Conclusion
The wet chemical precipitation method offers a versatile and controllable route for the synthesis of both dihydrate and anhydrous forms of this compound. By carefully controlling key parameters such as pH, temperature, and aging time, researchers can tailor the physicochemical properties of the final product to meet the specific demands of pharmaceutical and biomedical applications. The protocols provided in this guide serve as a robust starting point for the successful laboratory-scale production of high-purity dicalcium phosphate.
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Kands. (n.d.). Use Of Dicalcium Phosphate In Tablets. Retrieved from [Link]
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- Khan, K. M., et al. (2013). Experimental and computer modelling speciation studies of the effect of pH and phosphate on the precipitation of calcium and magnesium salts in urine. Annals of Clinical Biochemistry, 50(Pt 4), 349-357.
- Khaing, N. N., et al. (2019). CHARACTERIZATION OF DICALCIUM PHOSPHATE FROM WASTE CLAM SHELL FOR BONE CEMENT AND TOOTHPASTE FORMULATIONS. Journal of the Myanmar Academy of Arts and Science, 17(1B), 1-14.
- dos Santos, C. C., et al. (2018). Effect of pH level and calcination on the production of calcium phosphates by acidic route of wet precipitation.
- Petrov, S., et al. (2010). Supersaturation-Controlled Synthesis of Dicalcium Phosphate Dihydrate and Nanocrystalline Calcium-Deficient Hydroxyapatite. Industrial & Engineering Chemistry Research, 49(23), 11989-11997.
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LFA Tablet Presses. (n.d.). Dicalcium Phosphate | Tablet Flowing Agent | Pharma Excipient. Retrieved from [Link]
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Atrad. (2025). Dicalcium phosphate: Significance and symbolism. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation regime for brushite and monetite samples followed by.... Retrieved from [Link]
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HTMC Group. (2024). Comprehensive Guide to Dicalcium Phosphate: Understanding Its Role and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of pH and Ca/P ratio on the precipitation of phosphate. Retrieved from [Link]
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HTMC Group. (n.d.). Dicalcium Phosphate: Uses, Applications & Key Benefits. Retrieved from [Link]
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PubMed. (n.d.). The fabrication and characterization of dicalcium phosphate dihydrate-modified magnetic nanoparticles and their performance in hyperthermia processes in vitro. Retrieved from [Link]
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Semantic Scholar. (n.d.). Characterization of dicalcium phosphate dihydrate cements prepared using a novel hydroxyapatite-based formulation. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Characterization of dicalcium phosphate dihydrate cements prepared using a novel hydroxyapatite-based formulation. Retrieved from [Link]
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Wikipedia. (n.d.). Dicalcium phosphate. Retrieved from [Link]
- Google Patents. (2007). US7273596B2 - Method of producing granulated anhydrous dicalcium phosphate.
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Vivion. (2024). Dicalcium Phosphate: Uses, Benefits, And Everything You Need To Know. Retrieved from [Link]
- Google Patents. (1991). US5024825A - Process for the preparation of dicalcium phosphate.
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ResearchGate. (n.d.). A STUDY FOR SYNTHESIS OF DICALCIUM PHOSPHATE FROM VARIOUS GRADES OF PHOSPHATIC MATERIALS. Retrieved from [Link]
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Journal de Physique IV. (n.d.). Effect of the temperature on the synthesis of dicalcium phosphate dihydrate. Retrieved from [Link]
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Taylor & Francis Online. (2008). Use of Dicalcium Phosphate Dihydrate for Sustained Release of Highly Water Soluble Drugs. Retrieved from [Link]
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Vivion. (n.d.). Dicalcium Phosphate FAQs for Wholesale Manufacturers. Retrieved from [Link]
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PubMed. (2011). Dicalcium phosphate cements: brushite and monetite. Retrieved from [Link]
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Scientific.Net. (n.d.). Influence of Post-Synthesis Treatments on the Properties of Brushite/Monetite Powders. Retrieved from [Link]
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MDPI. (2024). Synthesis, Characterization, and Biological Performances of Magnesium-Substituted Dicalcium Phosphate Anhydrous. Retrieved from [Link]
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ACS Publications. (2022). Probing the Structure, Cytocompatibility, and Antimicrobial Efficacy of Silver-, Strontium-, and Zinc-Doped Monetite. Retrieved from [Link]
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RSC Publishing. (1976). Crystal growth and phase transformation in the precipitation of calcium phosphates. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic Study of Calcium Phosphate Precipitation in the System H3PO4-Ca(OH)2-H2O at 30°C. Retrieved from [Link]
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Application Notes & Protocols: Utilizing Calcium Hydrogen Phosphate as an Excipient in Direct Compression Tablets
Abstract
Direct compression (DC) stands as a streamlined and cost-effective method for tablet manufacturing, obviating the need for granulation. The success of DC is critically dependent on the functionality of the excipients used. Calcium hydrogen phosphate, also known as dibasic calcium phosphate (DCP), is a widely utilized inorganic excipient in DC formulations due to its excellent flowability, high compressibility, and low sensitivity to lubricants.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in direct compression tableting. It delves into the material properties of both the dihydrate and anhydrous forms, offers detailed protocols for characterization and formulation, and provides insights into overcoming potential challenges.
Introduction to this compound in Direct Compression
Direct compression simplifies tablet manufacturing to two primary steps: blending the active pharmaceutical ingredient (API) with excipients and compressing the mixture.[2] This process is advantageous for moisture- and heat-sensitive APIs.[3] The selection of excipients is paramount to the success of a DC formulation, as they must impart necessary qualities like flowability and compressibility to the powder blend.[1]
This compound is an inorganic excipient of mineral origin, generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.[4] It is available in two main forms: dihydrate (CaHPO₄·2H₂O) and anhydrous (CaHPO₄).[5] Both forms are valued in the pharmaceutical industry for their role as a filler and their ability to enhance the physical properties of tablets.[1][4]
The primary advantages of using this compound in direct compression include:
-
Excellent Flowability: Coarse, directly compressible grades exhibit favorable particle size and shape, which allows for consistent die filling on high-speed tablet presses.[4]
-
High Compactibility: As a brittle material, it undergoes fragmentation during compression. This process creates new, clean surfaces for strong inter-particle bonding, resulting in hard tablets even at low compression forces.[6]
-
Low Lubricant Sensitivity: The brittle fracture mechanism minimizes the negative impact of lubricants on tablet tensile strength, a common issue with plastically deforming excipients.[6][7]
-
High Density: Its high density can help in reducing tablet size for high-dose drugs, thereby improving patient compliance.[8]
Physicochemical Properties and Grade Selection
The choice between the dihydrate and anhydrous forms of this compound depends on the specific requirements of the formulation, particularly concerning stability and compatibility with the API.
Dibasic Calcium Phosphate Dihydrate (DCPD)
DCPD contains two molecules of water of crystallization.[5] While it possesses good flow and compaction properties, it can lose this water upon heating, which may be a concern for moisture-sensitive APIs.[9]
Dibasic Calcium Phosphate Anhydrous (DCPA)
DCPA is more stable than its dihydrate counterpart as it does not contain water of crystallization.[10] This makes it a preferred choice for formulations with water-sensitive drugs.[1] Some grades of anhydrous DCP are slightly acidic, which should be considered during compatibility studies with pH-sensitive APIs.[11] However, neutral pH grades are also commercially available.[11]
Commercial Grades and Their Properties
Several commercial grades of this compound are available, each with specific particle sizes and morphologies tailored for direct compression.
| Property | DI-CAFOS® A 150 (Anhydrous) | EMCOMPRESS® (Dihydrate) | EMCOMPRESS® Anhydrous |
| Form | Anhydrous | Dihydrate | Anhydrous |
| Mean Particle Size | ~150 µm | ~190 µm | ~200 µm |
| Bulk Density | 0.8 - 1.0 g/cm³ | 0.6 - 0.8 g/cm³ | Not specified |
| Key Features | Highly compactable, porous, excellent flow. Ideal for poorly compactable APIs and high-dose formulations.[12] | Good compaction and flow properties.[13] | High chemical stability, low strain rate sensitivity.[4] |
Formulation Development Workflow
A systematic approach is crucial for developing a robust direct compression tablet formulation using this compound.
Caption: Formulation development workflow for direct compression.
Drug-Excipient Compatibility Studies
It is essential to evaluate the compatibility of the API with the chosen grade of this compound.[14] This is particularly important for the dihydrate form due to its water of crystallization and for acidic grades of the anhydrous form.
Protocol 1: Drug-Excipient Compatibility Study
-
Preparation of Binary Mixtures: Prepare physical mixtures of the API and this compound in a predetermined ratio (e.g., 1:1).
-
Storage Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and ambient conditions for a defined period (e.g., 4 weeks).[15]
-
Analysis: At specified time points, analyze the samples for:
-
Physical Appearance: Note any changes in color or physical state.[16]
-
Assay of API: Determine the concentration of the API.[16]
-
Impurity Profiling: Use a stability-indicating HPLC method to detect and quantify any degradation products.[16]
-
Thermal Analysis (DSC): Look for changes in the thermal behavior of the mixture compared to the individual components.[16]
-
Experimental Protocols for Powder and Tablet Characterization
Thorough characterization of the powder blend and the final tablets is critical to ensure a robust manufacturing process and a high-quality product.
Powder Blend Characterization
The flowability of the powder blend is a critical attribute for successful direct compression.[17] USP General Chapter <1174> provides standardized methods for powder flow characterization.[18][19]
Protocol 2: Powder Flow Characterization using a Powder Rheometer (e.g., FT4)
-
Sample Preparation: Condition the powder sample within the rheometer to ensure a uniform packing state and remove excess air.[20]
-
Dynamic Flow Measurement:
-
Shear Cell Measurement:
-
Apply a controlled normal stress to the powder bed.
-
Initiate rotation to induce shearing and measure the shear stress. This data is used to determine the powder's cohesion and angle of internal friction.[20]
-
-
Bulk Property Measurement:
-
Determine the bulk density of the conditioned powder.
-
Measure the compressibility by applying a normal stress and recording the change in volume.[20]
-
Tablet Compression and Characterization
The compression process should be carefully controlled and the resulting tablets thoroughly tested. USP General Chapter <1062> provides guidance on tablet compression characterization.[22][23]
Caption: Compaction mechanisms of excipients.
Protocol 3: Tablet Hardness (Breaking Force) and Friability Testing
-
Tablet Hardness (USP <1217>):
-
Place a single tablet between the platens of a tablet hardness tester.
-
Apply a compressive force at a constant rate until the tablet fractures.
-
Record the force required to break the tablet (in Newtons). Test a statistically relevant number of tablets (e.g., n=10).
-
-
Tablet Friability (USP <1216>):
-
De-dust a sample of tablets (typically 10 tablets or a weight close to 6.5 g) and accurately weigh them.
-
Place the tablets in the friability drum and rotate it 100 times at 25 ±1 rpm.
-
Remove the tablets, de-dust them again, and re-weigh.
-
Calculate the percentage weight loss. A weight loss of not more than 1.0% is generally considered acceptable.
-
Dissolution Testing
Dissolution testing is a critical quality attribute that provides information on the in vitro release of the API from the tablet. USP General Chapter <711> outlines the standard procedures.[2][24]
Protocol 4: Dissolution Testing (USP Apparatus 2 - Paddle)
-
Apparatus Setup:
-
Procedure:
-
Sampling:
-
Analysis:
-
Analyze the filtered samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved API.
-
Calculate the percentage of drug released at each time point.
-
Case Study: Metformin HCl Direct Compression
Metformin HCl is a high-dose drug with poor intrinsic compressibility, making it a challenging candidate for direct compression.[18] Several formulations have been developed using this compound to overcome these challenges.
In one such formulation, a tableting powder capable of being directly compressed was developed containing 70-79% metformin HCl.[18] The formulation utilized excipients like dibasic calcium phosphate anhydrous to enhance the flow and compaction properties of the drug.[18][22] The use of a directly compressible grade of anhydrous dicalcium phosphate provided harder tablets compared to conventional excipients.[18]
Troubleshooting and Advanced Considerations
-
Lubricant Sensitivity: While this compound has low lubricant sensitivity, excessive mixing times or high concentrations of lubricants like magnesium stearate can still have a minor negative impact on tablet hardness.[27]
-
Effect of Compression Speed: Brittle materials like this compound are generally less affected by changes in tablet press speed compared to plastically deforming materials.[28] This makes them well-suited for high-speed manufacturing.
-
Synergistic Effects: Combining this compound (a brittle material) with a plastically deforming excipient like microcrystalline cellulose can create a synergistic effect, resulting in robust tablets with excellent mechanical strength.[29][30]
Conclusion
This compound is a versatile and highly functional excipient that is well-suited for direct compression tablet formulations. Its excellent flowability, good compactibility via brittle fracture, and low lubricant sensitivity make it an ideal choice for simplifying the manufacturing process and producing high-quality tablets. By understanding the properties of its different grades and applying systematic formulation and characterization protocols, researchers and drug developers can effectively leverage the benefits of this invaluable excipient.
References
-
New USP Chapter <1062> Tablet Compression Characterization. (2017). ECA Academy. Available at: [Link]
- USP General Chapter <711> DISSOLUTION. (n.d.). USP29-NF24.
- US Patent US6117451A. (2000). Direct compression metformin hydrochloride tablets. Google Patents.
-
Pharmaceutical Dissolution Analysis Testing. (n.d.). BA Sciences. Available at: [Link]
- <1062> Tablet Compression Characteriz
-
How Dissolution Apparatus Works – Step by Step Guide for Students. (2025). Available at: [Link]
- 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALID
- Granular anhydrous dicalcium phosphate compositions suitable for direct compression tableting. (n.d.). Googleapis.com.
- Dissolution Toolkit Procedures for Mechanical Calibration and Performance Verification Test Apparatus 1 and Apparatus 2 Version. (2010). US Pharmacopeia (USP).
-
Measuring and understanding the flow properties of powders with the FT4 Powder Rheometer. (2015). Freeman Technology. Available at: [Link]
- Effects of compression speed and lubrication on the compaction properties of some commonly used direct compression materials. (2005).
- USP General Chapter <1174> POWDER FLOW. (n.d.). USP29-NF24.
- Effect of compression speeds on the compaction properties of a 1:1 paracetamol-microcrystalline cellulose mixture prepared by single compression and by combinations of pre-compression and main-compression. (1997). PubMed.
- Impact of alternative lubricants on process and tablet quality for direct compression. (2025).
- Dicalcium phosph
- Effect of (a) compression speed and (b) dwell time on tablet's tensile strength, at 200 MPa. (n.d.).
- <1174> Powder Flow. (n.d.). USP-NF.
- FORMULATION FORUM - Manufacturing of Solid Oral Dosage Forms by Direct Compression. (2025). Drug Development and Delivery.
- Physical Test Methods for Powder Flow Characterization of Pharmaceutical M
- Anhydrous Dibasic Calcium Phosph
- Characterization of Powder Flowability Using FT4 – Powder Rheometer. (n.d.). PharmaInfo.
- Quantifying Caking Using The FT4 Powder Rheometer®. (n.d.). Micromeritics.
- Effect of Lubricants on Tensile Strengths of Tablets. (n.d.).
- Tablet Manufacturing Technologies for Solid Drug Formul
- Dicalcium Phospate Dihidr
- Exploiting synergistic effects of brittle and plastic excipients in directly compressible formulations of sitagliptin phosphate and sitagliptin hydrochloride. (n.d.). Taylor & Francis.
- SOP for Excipient Compatibility Studies. (n.d.). StabilityStudies.in.
- SOP for Drug-Excipient Compatibility Studies. (2024).
- Features of Brittle Material Powder Compaction During Pressing. (n.d.).
- Systematic evaluation of common lubricants for optimal use in tablet formul
- Guidance for Industry #290 (VICH GL61) - Pharmaceutical Development. (n.d.). FDA.
- Effect of diluents on tablet integrity and controlled drug release. (n.d.). PubMed.
- Beyond just a filler – application of calcium phosphates in direct compression formul
- Direct Compression Excipients: Properties and Uses. (n.d.). Pharmapproach.com.
- PHARSQ COARSE A 150 (DI-CAFOS A 150). (n.d.). Budenheim - IMCD Austria.
- Aging of Tablets Prepared by Direct Compression of Bases with Different Moisture Content. (2025).
- Decomposition and Stabilization of the Tablet Excipient Calcium Hydrogenphosphate Dihydrate. (n.d.).
- Calcium phosphates in pharmaceutical tableting. 2. Comparison of tableting properties. (n.d.). PubMed.
- Dicalcium Phosphate Dihydrate and Anhydrous Dicalcium Phosphate For Direct Compression A Compar
- Calcium phosphate´s functionalities in direct compression formul
- Advantages of calcium phosphate based excipients in pharmaceutical formulations development. (2019). Express Pharma.
- Flow Properties Of Powders And Granules In Pharma Industry. (n.d.). GMP Insiders.
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Biocompatibility testing of "calcium hydrogen phosphate" scaffolds
An Application Guide for the Biocompatibility Assessment of Calcium Hydrogen Phosphate Scaffolds
Introduction: The Imperative for Biocompatibility in Bone Regeneration
This compound and its derivatives, such as dicalcium phosphate (brushite) and other calcium phosphate (CaP) formulations, are at the forefront of bone tissue engineering.[1][2] Their chemical similarity to the mineral phase of bone makes them excellent candidates for scaffolds designed to support bone regeneration.[1][3] However, before a scaffold can be considered for clinical use, it must be proven biocompatible—it must perform its function without eliciting a detrimental local or systemic response in the host.[4] This guide provides a comprehensive overview and detailed protocols for the biocompatibility assessment of this compound scaffolds, grounded in the internationally recognized ISO 10993 standards.[5][6][7] The focus is not just on the "how" but the "why," providing the scientific rationale behind each testing phase to empower researchers in their development process.
The biological evaluation of a medical device is a risk management exercise.[7][8] For a degradable scaffold, the risk profile changes over time as the material resorbs and new tissue forms.[3][9] Therefore, the testing strategy must account for the initial material, its degradation products, and their effect on the surrounding biological environment.
Regulatory Framework: The ISO 10993 Standard Series
The primary guidance for this process is the International Organization for Standardization's ISO 10993 series, "Biological evaluation of medical devices."[7] ISO 10993-1 provides a framework for planning a biological evaluation and selecting the appropriate tests based on the nature and duration of body contact.[5][8] For a calcium phosphate scaffold intended for bone contact, which is classified as an implant device with long-term exposure, a specific set of biological endpoints must be evaluated.
Part 1: Foundational In Vitro Assessment
In vitro testing serves as the first critical screening phase. These tests are designed to evaluate the baseline toxicity of the scaffold material and its potential leachables using cell culture systems. They are rapid, cost-effective, and essential for identifying potential issues before proceeding to more complex and costly animal studies.
Cytotoxicity Testing (ISO 10993-5)
Causality: The primary question is whether the scaffold material, or any substance that might leach from it, can cause cell death.[10] For degradable CaP scaffolds, ions like Ca²⁺ and PO₄³⁻ will be released, and their concentration can affect local cell viability.[11] While CaP materials are generally considered highly biocompatible[5][12], inconsistencies in cytotoxicity evaluations can arise from the testing methodology itself, making a rigorous approach essential.[12]
Methodology: The standard describes two primary methods: extract testing and direct contact testing.
-
Extract Test: The scaffold is incubated in a cell culture medium for a defined period (e.g., 24-72 hours) at 37°C. This "extract" medium, now containing any potential leachables, is then applied to a cultured monolayer of cells (e.g., L929 fibroblasts or primary human osteoblasts).[13][14]
-
Direct Contact Test: The scaffold material is placed directly onto a layer of cultured cells. This method is particularly relevant for assessing the localized effects at the material-tissue interface.[12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials & Equipment:
-
This compound scaffold
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
L929 mouse fibroblast cell line (or relevant osteoblast cell line)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm wavelength)
-
Positive Control (e.g., dilute phenol solution)
-
Negative Control (e.g., high-density polyethylene)
Step-by-Step Protocol:
-
Extract Preparation:
-
Prepare scaffold samples according to ISO 10993-12 guidelines, typically based on a surface area-to-volume ratio (e.g., 3 cm²/mL).
-
Incubate the scaffold, negative control, and positive control materials in separate vials of culture medium at 37°C for 24 hours.
-
Concurrently, seed L929 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the culture medium from the cells.
-
Replace it with 100 µL of the prepared extracts (from the scaffold, negative control, and positive control). Also include wells with fresh medium only (untreated control).
-
Incubate the plate for another 24 hours at 37°C.
-
-
MTT Assay:
-
Remove the extract medium from the wells.
-
Add 50 µL of fresh medium and 50 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Interpretation:
-
Calculate cell viability as a percentage relative to the untreated control.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.[12]
-
Hemocompatibility Testing (ISO 10993-4)
Causality: When implanted, the scaffold will inevitably come into contact with blood.[15] It is crucial to ensure the material does not cause adverse reactions such as hemolysis (destruction of red blood cells), thrombosis (clot formation), or activation of the complement system.[16][17] Hemolysis is a primary and reliable method for analyzing blood compatibility.[16]
This protocol assesses the material's potential to rupture red blood cells (RBCs).
Materials & Equipment:
-
This compound scaffold
-
Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate Buffered Saline (PBS)
-
Positive Control (Deionized water)
-
Negative Control (PBS)
-
Centrifuge
-
Spectrophotometer (540 nm)
Step-by-Step Protocol:
-
RBC Preparation:
-
Centrifuge the anticoagulated blood to separate the plasma and buffy coat.
-
Wash the remaining RBC pellet three times with sterile PBS.
-
Resuspend the washed RBCs in PBS to create a diluted RBC suspension (e.g., 2% v/v).
-
-
Incubation:
-
Place a pre-weighed or sized scaffold sample into a sterile tube.
-
Add a defined volume of the diluted RBC suspension to the tube.
-
Prepare a positive control tube with RBCs and deionized water (to induce 100% hemolysis).
-
Prepare a negative control tube with RBCs and PBS only.
-
Incubate all tubes at 37°C for 2-4 hours with gentle agitation.
-
-
Analysis:
-
After incubation, centrifuge all tubes to pellet the intact RBCs.
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the hemoglobin released into the supernatant at 540 nm.
-
-
Interpretation:
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
A hemolysis rate below 2% is generally considered non-hemolytic and biocompatible.[16]
-
| In Vitro Test | Standard | Purpose | Acceptance Criteria |
| Cytotoxicity | ISO 10993-5 | Assesses cell death caused by material extracts or direct contact. | Cell viability ≥ 70% of control.[12] |
| Hemolysis | ISO 10993-4 | Measures the destruction of red blood cells upon material contact. | Hemolysis rate < 2%.[16] |
| Genotoxicity | ISO 10993-3 | Evaluates the potential for the material to damage cellular DNA. | No mutagenic or clastogenic potential detected. |
Part 2: Essential In Vivo Assessment
In vivo testing is indispensable for understanding the integrated biological response to the scaffold within a complex living system.[13] These studies evaluate the local tissue reaction, material degradation, and, ultimately, the regenerative capacity of the scaffold.
Overall Biocompatibility Testing Workflow
Caption: Workflow for biocompatibility assessment of scaffolds.
Implantation Testing (ISO 10993-6)
Causality: This test assesses the local pathological effects on living tissue after surgical implantation. It is a direct measure of the inflammatory response, fibrous capsule formation, and local tissue integration or degradation.[13][18] A subcutaneous model is often used as an initial step to evaluate the material's interaction with soft tissue before moving to a more complex bone model.[4][18]
Animal Model Selection: Wistar rats or rabbits are commonly used for subcutaneous implantation studies due to their well-characterized immune responses and ease of handling.[4][19]
Materials & Equipment:
-
Sterile this compound scaffolds (typically 2x2x1 mm)
-
Wistar rats (male, 250-300g)
-
General anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical tools, sutures
-
Histology processing equipment (formalin, paraffin, microtome)
-
Microscope and imaging system
Step-by-Step Protocol:
-
Surgical Procedure:
-
Anesthetize the rat following approved animal care protocols.
-
Shave and disinfect the dorsal surface.
-
Make four small incisions along the spine.
-
Create subcutaneous pockets by blunt dissection.
-
Implant one sterile scaffold into each pocket. A sham surgery site (pocket without an implant) should be included as a control.
-
Close the incisions with sutures.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
-
Evaluation Time Points:
-
Animals are typically euthanized at various time points to assess the temporal tissue response (e.g., 1 week, 4 weeks, and 12 weeks).
-
-
Histological Analysis:
-
Harvest the implants along with the surrounding tissue.
-
Fix the samples in 10% neutral buffered formalin.
-
Dehydrate and embed the samples in paraffin wax.
-
Section the blocks using a microtome (5 µm thickness) and mount on slides.
-
Stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
-
Interpretation:
-
Microscopically evaluate the tissue response, looking for signs of acute and chronic inflammation (neutrophils, lymphocytes, macrophages), foreign body giant cells, and neovascularization.
-
Measure the thickness of the fibrous capsule that forms around the implant. A thin, well-organized capsule is indicative of good biocompatibility.[13]
-
Assess scaffold degradation and tissue infiltration into the pores.
-
Orthotopic Bone Defect Models
Causality: To evaluate a scaffold's true potential for bone regeneration, it must be tested in its intended anatomical location (orthotopic site).[20] These models, often "critical-size defects" that cannot heal on their own, assess both biocompatibility and osteoconductivity—the ability of the material to support new bone growth.[21]
Animal Model Selection: Rabbits are an ideal small animal model for biological observations around implants.[19][22] For studies requiring mechanical loading or larger defect sizes that better mimic the human scenario, larger animals like sheep or goats are preferred.[20][23]
Step-by-Step Protocol:
-
Surgical Procedure:
-
Under general anesthesia, make an incision over the lateral femoral condyle of a rabbit.
-
Expose the bone and create a critical-size cylindrical defect (e.g., 5 mm diameter, 10 mm depth) using a surgical drill under constant saline irrigation.
-
Press-fit the sterile scaffold into the defect. An empty defect serves as a negative control.
-
Close the wound in layers.
-
Provide post-operative care, including analgesics and antibiotics.
-
-
Evaluation Time Points:
-
Evaluation is typically performed at 4, 8, and 12 weeks post-implantation.
-
-
Analysis Methods:
-
Micro-Computed Tomography (Micro-CT): This non-destructive imaging technique is used to quantify new bone formation within the defect. Key parameters include Bone Volume/Total Volume (BV/TV) and Bone Mineral Density (BMD).[9][24]
-
Histology: After micro-CT, the harvested samples are decalcified (or processed undecalcified) and sectioned. Stains like H&E, Masson's Trichrome (stains collagen blue), or specific immunohistochemistry are used to visualize new bone, remnant scaffold material, and cellular infiltration.
-
-
Interpretation:
-
A biocompatible and osteoconductive scaffold will show progressive bone ingrowth from the defect margins into the scaffold pores over time, with minimal chronic inflammation.
-
The degradation of the scaffold should ideally be synchronized with the rate of new bone formation.[3]
-
Host Tissue Response to Implantation
Caption: Key stages of the host tissue response to a scaffold.
Conclusion
The biocompatibility testing of this compound scaffolds is a multi-stage, evidence-based process that is critical for ensuring patient safety and therapeutic efficacy. It begins with fundamental in vitro assays to screen for toxicity and culminates in sophisticated in vivo models that assess the complex material-tissue interactions within a living organism. By following the principles and protocols outlined in the ISO 10993 standards, researchers can systematically de-risk their biomaterials and generate the robust data package required for translation from the laboratory to the clinic.
References
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Comprehensive In Vitro Testing of Calcium Phosphate-Based Bioceramics with Orthopedic and Dentistry Applications. PubMed Central. [Link]
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Animal models for bone tissue engineering and modelling disease. Company of Biologists Journals. [Link]
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In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. ResearchGate. [Link]
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In vitro evaluation of potential calcium phosphate scaffolds for tissue engineering. PubMed. [Link]
-
A Practical Guide to ISO 10993-4: Hemocompatibility. MDDI Online. [Link]
-
In-Vitro and In-Vivo Biocompatibility Assessment of Free Radical Scavenging Nanocomposite Scaffolds for Bone Tissue Regeneration. NIH. [Link]
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In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. PubMed. [Link]
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Biocompatibility Assessment of Two Commercial Bone Xenografts by In Vitro and In Vivo Methods. MDPI. [Link]
-
Medical Device Biocompatibility Testing and ISO 10993 Compliance. NAMSA. [Link]
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Are there sufficient standards for the in vitro hemocompatibility testing of biomaterials?. Wiley Online Library. [Link]
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Animal Models for Investigating Osseointegration: An Overview of Implant Research over the Last Three Decades. MDPI. [Link]
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Challenging applicability of ISO 10993-5 for calcium phosphate biomaterials evaluation: Towards more accurate in vitro cytotoxicity assessment. PubMed. [Link]
-
Animal models for bone tissue engineering and modelling disease. PubMed Central. [Link]
-
In Vivo Analysis of the Biocompatibility and Bone Healing Capacity of a Novel Bone Grafting Material Combined with Hyaluronic Acid. MDPI. [Link]
-
Unleashing innovation: 3D-printed biomaterials in bone tissue engineering for repairing femur and tibial defects in animal models – a systematic review and meta-analysis. Frontiers. [Link]
-
3D-printed porous Ti6Al4V scaffolds for long bone repair in animal models: a systematic review. PubMed Central. [Link]
-
In Vivo Degradation Behaviour and Osteoregenerative Capacity of 3D-Printed Magnesium Phosphate and Calcium Magnesium Phosphate Cement Scaffolds. PubMed Central. [Link]
-
Comparative study on biodegradation and biocompatibility of multichannel calcium phosphate based bone substitutes. PubMed. [Link]
-
In vivo biocompatibility testing of nanoparticle-functionalized alginate–chitosan scaffolds for tissue engineering applications. Frontiers. [Link]
-
Biocompatibility and osteogenicity of degradable Ca-deficient hydroxyapatite scaffolds from calcium phosphate cement for bone tissue engineering. PubMed. [Link]
-
Biocompatibility Testing of a Magnetic Bio-Scaffold Composite. Orthopaedic Research Society. [Link]
-
Calcium Phosphate-Based Biomaterials for Bone Repair. PubMed Central. [Link]
-
An overview of biocompatibility assessments based on ISO 10993 standard. ResearchGate. [Link]
-
Bone-Regeneration Therapy Using Biodegradable Scaffolds: Calcium Phosphate Bioceramics and Biodegradable Polymers. MDPI. [Link]
-
ISO 10993-1 and Biocompatibility. Emergo by UL. [Link]
-
In vitro testing of calcium phosphate (HA, TCP, and biphasic HA-TCP) whiskers. Wiley Online Library. [Link]
-
Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". FDA. [Link]
-
In-Vitro Cytotoxicity Study: Cell Viability and Cell Morphology of Carbon Nanofibrous Scaffold/Hydroxyapatite Nanocomposites. MDPI. [Link]
-
Cytotoxicity of HA-TCP Scaffold on Human Umbilical Cord Mesenchymal Stem Cells using MTT Assay. Penerbit UTHM. [Link]
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"Calcium hydrogen phosphate" for fluoride removal in water treatment studies
Application Notes & Protocols
Topic: Calcium Hydrogen Phosphate for Fluoride Removal in Water Treatment Studies
Audience: Researchers, scientists, and drug development professionals.
A Researcher's Guide to Defluoridation Using Calcium Phosphate-Based Materials: From Mechanistic Understanding to Practical Application
This comprehensive guide provides an in-depth exploration of the application of this compound and related calcium phosphate materials for the removal of fluoride from water. It is designed to equip researchers and scientists with the foundational knowledge, practical protocols, and analytical frameworks required to effectively design, execute, and interpret defluoridation studies.
Introduction: The Global Fluoride Challenge and the Promise of Calcium Phosphates
Excessive fluoride concentration in drinking water is a significant global health concern, leading to dental and skeletal fluorosis in millions of people.[1][2] The World Health Organization (WHO) has set a guideline value of 1.5 mg/L for fluoride in drinking water.[2] Consequently, the development of efficient, cost-effective, and sustainable methods for fluoride removal is a critical area of research. Among the various techniques available, adsorption using calcium phosphate-based materials has emerged as a promising approach due to its high efficiency, environmental friendliness, and operational simplicity.[3]
Calcium phosphates, a family of minerals containing calcium ions (Ca²⁺) and phosphate ions (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻), are attractive adsorbents for fluoride due to their natural abundance, low cost, and biocompatibility.[4][5] This guide will focus on the application of these materials, providing a detailed understanding of the underlying removal mechanisms and practical protocols for their synthesis and evaluation.
The Science of Defluoridation by Calcium Phosphates: A Multi-Faceted Mechanism
The removal of fluoride by calcium phosphate materials is not a simple adsorption process but rather a combination of several mechanisms, including ion exchange, surface adsorption, dissolution, and precipitation/co-precipitation.[6]
-
Ion Exchange: The primary mechanism often involves the exchange of hydroxide ions (OH⁻) in the apatite crystal lattice with fluoride ions (F⁻) from the aqueous solution. This process is particularly relevant for hydroxyapatite (HAp, Ca₁₀(PO₄)₆(OH)₂). The similarity in charge and ionic radius between OH⁻ and F⁻ facilitates this exchange, leading to the formation of a more stable and less soluble compound, fluorapatite (FAp, Ca₁₀(PO₄)₆F₂).[7]
-
Precipitation and Co-precipitation: In solutions containing sufficient concentrations of calcium and phosphate ions, fluoride can be removed through the precipitation of calcium fluoride (CaF₂) and fluorapatite.[7][8] When calcium phosphate materials are added to fluoride-contaminated water, a localized supersaturation of these ions can occur at the solid-liquid interface, promoting the precipitation of fluoride-containing compounds.
-
Surface Adsorption: Fluoride ions can also be adsorbed onto the surface of calcium phosphate particles through electrostatic interactions and the formation of surface complexes. The surface of calcium phosphate materials in aqueous solution is typically hydroxylated, providing active sites for fluoride binding.
The interplay of these mechanisms is influenced by several factors, including the specific type of calcium phosphate used, the pH of the water, the initial fluoride concentration, and the presence of other ions.
Caption: Experimental workflow for fluoride removal studies.
Protocol 4.1: Batch Adsorption Experiments
Materials:
-
Synthesized calcium phosphate adsorbent
-
Sodium fluoride (NaF)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Conical flasks or centrifuge tubes
Equipment:
-
Shaking incubator or orbital shaker
-
pH meter
-
Centrifuge or filtration setup
-
Analytical instrument for fluoride measurement (e.g., Ion-Selective Electrode, Spectrophotometer)
Procedure:
-
Prepare Fluoride Stock Solution:
-
Prepare a 100 mg/L fluoride stock solution by dissolving a calculated amount of NaF in deionized water.
-
Prepare working solutions of desired fluoride concentrations by diluting the stock solution.
-
-
Adsorption Experiment:
-
In a series of conical flasks, add a fixed amount of the calcium phosphate adsorbent (e.g., 0.1 g) to a fixed volume of fluoride solution (e.g., 50 mL) of a known initial concentration.
-
Adjust the initial pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks in a shaking incubator and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined period.
-
-
Sample Collection and Analysis:
-
After the specified contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the residual fluoride concentration in the supernatant/filtrate using a suitable analytical method (see Protocol 4.2).
-
-
Data Analysis:
-
Calculate the fluoride removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Calculate the adsorption capacity at equilibrium (qₑ, mg/g) using the following equation: qₑ = ((C₀ - Cₑ) * V) / m where:
-
C₀ = Initial fluoride concentration (mg/L)
-
Cₑ = Equilibrium fluoride concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
Protocol 4.2: Determination of Fluoride Concentration
Accurate measurement of fluoride concentration is critical for reliable results. The Ion-Selective Electrode (ISE) method is a widely used and reliable technique. [1][9][10] Materials:
-
Fluoride Ion-Selective Electrode (ISE)
-
Reference electrode
-
pH/ion meter
-
Total Ionic Strength Adjustment Buffer (TISAB)
Procedure:
-
Calibration:
-
Prepare a series of fluoride standard solutions of known concentrations.
-
For each standard, mix a known volume with an equal volume of TISAB solution.
-
Measure the potential (mV) of each standard using the fluoride ISE and create a calibration curve by plotting the potential against the logarithm of the fluoride concentration.
-
-
Sample Measurement:
-
Mix a known volume of the water sample (supernatant from the adsorption experiment) with an equal volume of TISAB solution.
-
Measure the potential of the sample using the fluoride ISE.
-
Determine the fluoride concentration in the sample by interpolating from the calibration curve.
-
Performance Evaluation and Comparative Analysis
The performance of different calcium phosphate-based materials for fluoride removal can be compared based on their maximum adsorption capacities and the optimal conditions required for efficient removal. The following table summarizes some reported values from the literature.
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Dicalcium Phosphate Dihydrate (DCPD) | 26.37 | 5.1 | [6] |
| Lacunar Hydroxyapatite (L-HAp) | 18.96 | ~7 | [6] |
| Calcium-deficient Hydroxyapatite (d-HAp) | 26.11 | 4-7 | [7] |
| Magnesium Substituted Hydroxyapatite | 8.8 | 6.5 | [7] |
| Calcium-Phosphate-Chitosan Composite | 132.25 | Not specified | [11] |
| Calcium-Modified Biochar | ~0.23 | 5.8 | [12] |
Note: The adsorption capacities can vary significantly depending on the experimental conditions.
Regeneration and Reusability
For practical and economic viability, the ability to regenerate and reuse the adsorbent is crucial. Regeneration of calcium phosphate adsorbents can often be achieved by washing with an alkaline solution (e.g., NaOH) to desorb the fluoride ions. The regenerated adsorbent can then be washed with water to neutrality and reused for subsequent adsorption cycles. The efficiency of regeneration and the stability of the adsorbent over multiple cycles should be thoroughly investigated.
Conclusion
This compound and related calcium phosphate materials represent a highly promising class of adsorbents for the removal of fluoride from contaminated water. Their effectiveness is attributed to a combination of ion exchange, precipitation, and adsorption mechanisms. By following the detailed protocols for synthesis, characterization, and performance evaluation outlined in this guide, researchers can systematically investigate and optimize the use of these materials for water defluoridation. Further research into the development of novel calcium phosphate composites and the optimization of regeneration processes will pave the way for their widespread application in providing safe drinking water.
References
-
A REVIEW ON ANALYTICAL METHODS FOR FLUORIDE DETERMINATION IN WATER. Global Journal for Research Analysis. [Link]
-
Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode. U.S. Environmental Protection Agency. [Link]
-
ANALYTICAL DETERMINATION OF FLOURIDE IN GROUND WATER: A REVIEW. International Journal of Advance Research in Science and Engineering. [Link]
-
Analytical techniques for the determination of fluoride in drinking water. ResearchGate. [Link]
-
ASSESSMENT OF FLUORIDE REMOVAL FROM DRINKING WATER BY CALCIUM PHOSPHATE SYSTEMS. Fluoride. [Link]
-
Fluoride Removal from Water By Calcium Materials: A State-Of-The-Art Review. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Removal of Fluoride from Water Using a Calcium-Modified Dairy Manure–Derived Biochar. Journal of Environmental Quality. [Link]
-
The usage of calcium phosphate systems for onsite defluoridation treatment. Journal of Environmental Science and Health, Part A. [Link]
-
Synthesis and characterization of functional calcium-phosphate-chitosan adsorbents for fluoride removal from water. International Journal of Biological Macromolecules. [Link]
-
Synthesis and characterization of calcium phosphate and its relation to Cr(VI) adsorption properties. ResearchGate. [Link]
-
A comparative study of the defluoridation efficiency of synthetic dicalcium phosphate dihydrate (DCPD) and lacunar hydroxyapatite (L-HAp). ResearchGate. [Link]
-
Synthesis of Nano-Calcium Fluoride – Based Materials from Phosphogypsum Waste and their Use in Wastewater Treatment. Journal of Ecological Engineering. [Link]
-
The preparation of calcium phosphate adsorbent from natural calcium resource and its application for copper ion removal. Scientific Reports. [Link]
-
Reaction between calcium phosphate and fluoride in phosphogypsum. ResearchGate. [Link]
-
Fluoride Removal from Water By Calcium Materials: A State-Of-The-Art Review. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Simultaneous removal of fluoride and phosphate from semiconductor wastewater via chemical precipitation of calcium fluoride and hydroxyapatite using byproduct of recycled aggregate. ResearchGate. [Link]
-
Evaluation of Fluoride Adsorptive Removal by Metallic Phosphates. MDPI. [Link]
-
Removal of Phosphate and Fluoride from Wastewater by a Hybrid Precipitation-Microfiltration Process. ResearchGate. [Link]
-
Calcium Phosphate Sorbent for Environmental Application. ResearchGate. [Link]
-
Synthesis and characterization of calcium phosphate and its relation to Cr(VI) adsorption properties. SciELO México. [Link]
- Recovery of calcium fluoride from phosphate operation waste water.
- Process for the production of phosphoric acid and calcium fluoride.
-
Characterization and mechanism of phosphorus adsorption from wastewater by lanthanum calcium doped sludge/wheat straw biochar. Frontiers in Environmental Science. [Link]
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Application Notes and Protocols for the Characterization of Calcium Hydrogen Phosphate Powders
<
Introduction: The Critical Role of Physicochemical Characterization
Calcium hydrogen phosphate, existing primarily as dicalcium phosphate dihydrate (DCPD), also known as brushite (CaHPO₄·2H₂O), and dicalcium phosphate anhydrous (DCPA), or monetite (CaHPO₄), is a cornerstone material in the pharmaceutical and biomedical fields.[1][2] Its utility as a pharmaceutical excipient, a component in bone cements, and a coating for orthopedic implants hinges on its specific physicochemical properties.[1][3] These properties, including crystalline phase, purity, particle size, and morphology, directly influence critical performance attributes such as drug release profiles, biocompatibility, and mechanical strength.[4] Therefore, rigorous characterization is not merely a quality control step but a fundamental aspect of rational drug development and biomaterial design.
This guide provides a comprehensive overview and detailed protocols for the characterization of this compound powders using three indispensable analytical techniques: X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM). The narrative is designed to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions and interpret data with confidence.
X-ray Diffraction (XRD): Unveiling the Crystalline Identity
Principle and Application: XRD is a powerful, non-destructive technique for identifying the crystalline phases within a material.[5] It operates on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern that serves as a fingerprint for a specific crystalline solid. For this compound, XRD is paramount for:
-
Phase Identification: Distinguishing between brushite, monetite, and other calcium phosphate phases like hydroxyapatite (HA) or tricalcium phosphate (TCP).[6][7]
-
Purity Assessment: Detecting the presence of crystalline impurities or other polymorphs.
-
Crystallinity Determination: Quantifying the degree of crystallinity versus amorphous content, which can impact dissolution rates and stability.[8]
Experimental Protocol for XRD Analysis
dot graph XRD_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} enddot Figure 1: General workflow for XRD analysis of this compound powder.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound powder is homogeneous. If necessary, gently grind the sample in an agate mortar and pestle to achieve a fine, uniform particle size. This minimizes preferred orientation effects.
-
Dry the sample as required by the specific protocol or if moisture content is a concern. For instance, brushite can convert to monetite upon heating above 60°C.[9]
-
-
Sample Mounting:
-
Carefully pack the powder into a standard powder sample holder.
-
Use a flat edge, such as a glass slide, to gently press and level the surface of the powder. The goal is to create a smooth, dense surface that is coplanar with the holder's surface to avoid errors in peak positions.
-
-
Instrumental Parameters (Typical):
-
Radiation: Cu Kα (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: Operate the X-ray tube at settings appropriate for the instrument (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): A range of 10° to 60° is generally sufficient to capture the most characteristic peaks of brushite and monetite.
-
Step Size: A step size of 0.02° is typical for good resolution.
-
Scan Speed/Time per Step: Adjust to achieve an adequate signal-to-noise ratio. Slower scan speeds or longer times per step will improve data quality.
-
-
Data Analysis and Interpretation:
-
The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ).
-
Identify the crystalline phases by comparing the experimental peak positions and relative intensities to standard reference patterns from a database such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF).
-
For quantitative phase analysis, Rietveld refinement can be employed. This method involves fitting a calculated diffraction pattern based on a structural model to the experimental data, allowing for the quantification of different phases in a mixture without the need for standards.[10]
-
Data Presentation: Characteristic XRD Peaks
| Phase | Chemical Formula | Crystal System | Strongest Diffraction Peaks (2θ)[11][12] |
| Brushite | CaHPO₄·2H₂O | Monoclinic | ~11.6°, ~20.9°, ~23.3°, ~29.2°, ~34.1° |
| Monetite | CaHPO₄ | Triclinic | ~26.5°, ~30.2°, ~33.2°, ~34.0°, ~47.9° |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations
Principle and Application: FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the presence of certain functional groups in a molecule. For this compound, FTIR is crucial for:
-
Functional Group Identification: Confirming the presence of phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and water (H₂O) groups.[13]
-
Phase Differentiation: Distinguishing between brushite and monetite based on the vibrational modes of their water molecules and phosphate groups.[14]
-
Detection of Impurities: Identifying carbonate (CO₃²⁻) substitutions or other anionic impurities.[15]
Experimental Protocol for FTIR Analysis
dot graph FTIR_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} enddot Figure 2: General workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly dry high-purity, spectroscopic grade potassium bromide (KBr) to remove any adsorbed water, which can interfere with the sample spectrum.
-
Weigh approximately 1-2 mg of the this compound powder and 200-300 mg of the dried KBr.
-
Mix the sample and KBr intimately using an agate mortar and pestle until the mixture is a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Spectral Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, or of a pure KBr pellet.[16]
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range, typically 4000 to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[16]
-
-
Data Analysis and Interpretation:
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the absorption bands and assign them to specific molecular vibrations based on established literature values for calcium phosphates.
-
Data Presentation: Characteristic FTIR Absorption Bands
| Vibrational Mode | Brushite (CaHPO₄·2H₂O) Wavenumber (cm⁻¹)[17][18] | Monetite (CaHPO₄) Wavenumber (cm⁻¹)[17][18] | Assignment |
| O-H Stretching (Water) | ~3540, ~3485, ~3280, ~3165 | N/A (or very weak if hydrated) | H₂O lattice water |
| P-O-H Bending | ~1210 | ~1380 | HPO₄²⁻ group |
| P-O Stretching (ν₃) | ~1135, ~1060 | ~1130, ~1060, ~990 | Asymmetric stretching of PO₄ tetrahedron |
| P-O Stretching (ν₁) | ~985 | ~890 | Symmetric stretching of PO₄ tetrahedron |
| H₂O Bending | ~1650 | N/A | Bending vibration of water molecules |
| P-O-P Bending (ν₄) | ~580, ~525 | ~585, ~550, ~520 | Bending modes of PO₄ tetrahedron |
Note: The absence of strong water bands around 3500-3000 cm⁻¹ and at ~1650 cm⁻¹ is a key indicator of monetite.
Scanning Electron Microscopy (SEM): Visualizing Particle Morphology
Principle and Application: SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. For this compound powders, SEM is indispensable for:
-
Morphology and Particle Shape Analysis: Visualizing the shape of individual crystals (e.g., plate-like for brushite, irregular for monetite).[11]
-
Particle Size Estimation: Determining the size and size distribution of the powder particles.[4]
-
Surface Texture and Agglomeration: Assessing the surface roughness and the degree to which particles are agglomerated.[4]
Experimental Protocol for SEM Analysis
dot graph SEM_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} enddot Figure 3: General workflow for SEM sample preparation and imaging.
Step-by-Step Methodology:
-
Sample Mounting:
-
Securely place a double-sided conductive carbon adhesive tab onto a clean aluminum SEM stub.[19]
-
Carefully press the tab to ensure good adhesion.
-
-
Powder Application:
-
There are several methods to achieve a uniform monolayer of particles, which is ideal for analysis.[20]
-
"Dish" Method: Spread a thin layer of the powder in a petri dish. Press the stub with the carbon tape face down into the powder.[20]
-
"Flick" Method: Pick up a small amount of powder on the end of a cotton swab. Hold the swab over the stub and gently flick the handle to disperse the powder onto the adhesive surface.[20]
-
After application, gently tap the side of the stub or use a gentle stream of compressed air to remove any loose, non-adhered particles that could contaminate the SEM chamber.[21]
-
-
Conductive Coating:
-
This compound is non-conductive, so a thin conductive coating is required to prevent charging artifacts during imaging.[22][23]
-
Place the mounted sample into a sputter coater.
-
Coat the sample with a thin layer (typically 5-10 nm) of a conductive metal, such as gold (Au) or a gold-palladium (Au-Pd) alloy.
-
-
Imaging:
-
Carefully load the coated stub into the SEM.
-
Evacuate the chamber to the required vacuum level.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV). Lower voltages can be beneficial for reducing beam damage on sensitive samples.
-
Adjust magnification, focus, and stigma to obtain clear, sharp images of the particles. Capture images at various magnifications to show both an overview of the powder and details of individual particles.
-
Data Interpretation
-
Brushite (DCPD): Often exhibits a characteristic plate-like or blade-like crystal habit. The particles can be large and well-defined.
-
Monetite (DCPA): Tends to form more irregular, often agglomerated particles. The individual crystals may be smaller and less defined than brushite.
-
Agglomeration: Observe the extent to which primary particles are clustered together. High levels of agglomeration can affect powder flowability and dissolution.[4]
Conclusion: An Integrated Approach to Characterization
The robust characterization of this compound powders is achieved not by a single technique, but by the synergistic integration of multiple analytical methods. XRD provides the fundamental crystallographic identity, FTIR offers detailed insight into the molecular structure and chemical bonding, and SEM delivers a visual confirmation of the particle morphology and microstructure. Together, these techniques provide a comprehensive physicochemical profile, enabling researchers and developers to ensure material quality, predict performance, and accelerate the development of safe and effective pharmaceutical and biomedical products. Adherence to standardized protocols and a thorough understanding of the principles behind each technique are essential for generating reliable and reproducible data.
References
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Hasan, M. S., et al. (2014). Bio-resorption of Dicalcium Phosphate Cement Grafts: Brushite vs. Monetite. ResearchGate. Available at: [Link]
- Al-Otoom, A. Y., et al. (2014). Quantitative identification of phosphate using X-Ray diffraction and Fourier transform infra red (FTIR) spectroscopy. International Journal of Current Microbiology and Applied Sciences.
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ASTM International. (2022). Standard Guide for Forensic Analysis of Geological Materials by Powder X-Ray Diffraction (E3294-22). Available at: [Link]
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United States Pharmacopeia. General Chapter <891> Thermal Analysis. Available at: [Link]
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Nanoscience Instruments. (n.d.). Preparing Powders for Scanning Electron Microscopy. Available at: [Link]
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ResearchGate. (n.d.). XRD patterns of precipitates obtained from calcium phosphate solutions.... Available at: [Link]
-
ASTM International. (2023). Standard Guide for Forensic Analysis of Geological Materials by Powder X-Ray Diffraction (E3294). Available at: [Link]
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Camaioni, A., et al. (2022). Monetite vs. Brushite: Different Influences on Bone Cell Response Modulated by Strontium Functionalization. National Institutes of Health. Available at: [Link]
-
Campos-Quiros, A., et al. (2022). Qualitative and quantitative X-ray diffraction analysis of calcium phosphates by Scherrer, Williamson-Hall and Rietveld refinement methods. Tecnología en Marcha. Available at: [Link]
-
ResearchGate. (n.d.). Monetite, An important Calcium Phosphate Compound – Its Synthesis, Properties and Applications in Orthopedics. Available at: [Link]
-
ResearchGate. (n.d.). X-ray diffraction patterns of different calcium phosphate phase compositions. Available at: [Link]
-
Lambda Technologies. (n.d.). X-ray Diffraction Characterization of Crystallinity and Phase Composition in Plasma-Sprayed Hydroxylapatite Coatings. Available at: [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Performances of Magnesium-Substituted Dicalcium Phosphate Anhydrous. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Characterization of dicalcium phosphate dihydrate cements prepared using a novel hydroxyapatite-based formulation. Available at: [Link]
- Craig, D. Q. M., & Reading, M. (Eds.). (2006). Thermal Analysis of Pharmaceuticals. CRC Press.
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ResearchGate. (n.d.). Imaging of Hygroscopic Ultrafine Pharmaceutical Powders Using Low Temperature and Environmental Scanning Electron Microscopy. Available at: [Link]
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VacCoat. (n.d.). 4 SEM Sample Preparation Techniques. Available at: [Link]
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ATA Scientific. (2023). A Simple Guide For Preparing Samples For Sem Imaging. Available at: [Link]
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AAFS. (n.d.). FACTSHEET FOR ANSI/ASTM STANDARD GUIDE E3294-22 - Forensic Analysis of Geological Materials by Powder X-Ray Diffraction. Available at: [Link]
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Lunar and Planetary Institute. (n.d.). Spectra of phosphate minerals as obtained by visible-near infrared reflectance, thermal. Available at: [Link]
-
H&M Analytical. (n.d.). Use of Standard Testing Methods in X-Ray Diffraction. Available at: [Link]
-
IntechOpen. (2012). Research of Calcium Phosphates Using Fourier Transform Infrared Spectroscopy. Available at: [Link]
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UPCommons. (n.d.). α-tricalcium phosphate synthesis from amorphous calcium phosphate: structural characterization and hydraulic reactivity. Available at: [Link]
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CORE. (n.d.). Quantification of CaCO3–CaSO3 0.5H2O–CaSO4 2H2O mixtures by FTIR analysis and its ANN model. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Spectroscopic, Thermal and Growth Morphological Studies of this compound Dihydrate Crystals. Available at: [Link]
- Frost, R. L., et al. (2013). Vibrational spectroscopic characterization of the phosphate mineral phosphophyllite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
ResearchGate. (n.d.). FTIR spectra of (a) phosphate rock (PR) and (b) activated.... Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). X-Ray Diffraction and Infrared Spectroscopy Data Review Analyses of the Calcium Phosphates. Available at: [Link]
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American Chemical Society. (1956). X-Ray Diffraction Powder Patterns of Calcium Phosphates. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Research of Calcium Phosphates Using Fourier Transform Infrared Spectroscopy. Available at: [Link]
-
Pocket Dentistry. (2015). Characterization of Calcium Phosphates Using Vibrational Spectroscopies. Available at: [Link]
-
National Institutes of Health. (n.d.). FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite. Available at: [Link]
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YouTube. (2022). Preparing a powder sample for SEM analysis. Available at: [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). This compound. Available at: [Link]
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SciSpace. (n.d.). Research of Calcium Phosphates Using Fourier Transform Infrared Spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectra of calcium phosphate particles. Available at: [Link]
-
ResearchGate. (n.d.). SEM micrographs of calcium phosphate samples. Available at: [Link]
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"Dicalcium phosphate" as a calcium supplement in animal feed studies
Application Note & Protocol Guide
Topic: Dicalcium Phosphate (DCP) as a Calcium and Phosphorus Supplement in Animal Feed Studies
Audience: Animal Nutrition Researchers, Veterinarians, and Feed Formulation Scientists
Introduction: The Foundational Roles of Calcium and Phosphorus
Calcium (Ca) and phosphorus (P) are the two most abundant minerals in an animal's body, forming the primary structural components of the skeleton and teeth.[1][2][3] Approximately 99% of the body's calcium and 80% of its phosphorus are found in bones, where they co-precipitate as hydroxyapatite crystals to provide skeletal strength and rigidity.[1][3] Beyond their structural roles, these macrominerals are indispensable for a multitude of physiological processes. Calcium is critical for muscle contraction, nerve impulse transmission, blood clotting, and enzyme activation.[2][4] Phosphorus is a vital component of adenosine triphosphate (ATP), the universal energy currency of the cell, and is integral to the structure of DNA, RNA, and cell membranes (phospholipids).[1][2]
Given that cereal grains, the basis of many animal diets, are often low in calcium and contain phosphorus in a largely unavailable form (phytate), supplementation is essential to meet the nutritional requirements for health, growth, and production.[3] An inadequate supply or an improper ratio of Ca and P can lead to severe health issues, including reduced growth, poor feed efficiency, fragile bones (rickets or osteoporosis), decreased milk production in dairy animals, and impaired eggshell quality in poultry.[1][5] Dicalcium phosphate (DCP) is one of the most widely used mineral supplements in animal feed, providing a highly bioavailable source of both calcium and phosphorus.[5][6][7]
A Profile of Dicalcium Phosphate (CaHPO₄)
Dicalcium phosphate is an inorganic compound produced by reacting a calcium source, like limestone, with phosphoric acid.[8] It is valued in the feed industry for its high purity and the bioavailability of its constituent minerals.[5] DCP is commercially available in two primary forms:
-
Dicalcium Phosphate Dihydrate (CaHPO₄·2H₂O): Contains two water molecules. It is generally more water-soluble and is common in feed applications due to its stability.[8][9][10]
-
Anhydrous Dicalcium Phosphate (CaHPO₄): Contains no water molecules. While also effective, some studies suggest the hydrated form may be more soluble in the intestinal tract, potentially increasing digestibility.[8][9][11][12]
The choice between forms can depend on the specific feed manufacturing process and formulation goals. However, both serve as excellent sources of supplemental Ca and P.
Table 1: Typical Nutrient Specifications of Feed-Grade Dicalcium Phosphate
| Nutrient | Typical Content (%) | Rationale for Importance |
| Phosphorus (P) | 18.0 - 21.0% | Essential for energy metabolism (ATP) and bone formation.[1][2] |
| Calcium (Ca) | 24.0 - 28.0% | Critical for skeletal structure, muscle function, and eggshell production.[2][6][7] |
| Ca:P Ratio | ~1.3:1 | A balanced ratio is crucial as an excess of one mineral can inhibit the absorption of the other.[3][13] |
Evaluating the Efficacy of Dicalcium Phosphate: Key Experimental Protocols
To validate the nutritional value of a DCP source, a multi-step evaluation process is required, moving from simple chemical assays to complex biological trials.
Protocol 1: In Vitro Solubility Assay
Objective: To provide a preliminary estimate of the bioavailability of phosphorus in a DCP sample by measuring its solubility in solutions that mimic the conditions of the gastrointestinal tract. A higher solubility generally correlates with higher potential bioavailability.[14]
Rationale: Before conducting expensive and time-consuming animal trials, an in vitro test offers a rapid screening method.[14] The solubility of a phosphate source in weak acids, such as citric acid or hydrochloric acid, can indicate how readily the phosphorus will be released and made available for absorption in the stomach and small intestine.[14][15][16]
Materials:
-
Dicalcium phosphate (DCP) sample
-
Reference phosphate source (e.g., high-purity Monocalcium Phosphate)
-
2% Citric Acid Solution
-
0.1 M Hydrochloric Acid (HCl) Solution
-
Magnetic stirrer and stir bars
-
pH meter
-
Centrifuge
-
Spectrophotometer for phosphorus analysis (e.g., Molybdovanadate method)
-
Analytical balance and standard laboratory glassware
Step-by-Step Procedure:
-
Sample Preparation: Weigh precisely 1.0 g of the DCP sample into a 250 mL beaker. Prepare triplicate samples for each solution.
-
Solubilization (Citric Acid): Add 100 mL of 2% citric acid solution to the first set of beakers.
-
Solubilization (HCl): Add 100 mL of 0.1 M HCl to the second set of beakers. This mimics the acidic environment of the monogastric stomach.[15][16]
-
Incubation: Place the beakers on a magnetic stirrer and agitate at a constant speed for 60 minutes at room temperature (or 39°C to better simulate body temperature).
-
Sample Collection & Clarification: After incubation, immediately take a 10 mL aliquot from each beaker. Centrifuge the aliquots at 3000 x g for 10 minutes to pellet any insoluble material.
-
Phosphorus Analysis: Carefully collect the supernatant. Analyze the concentration of soluble phosphorus in the supernatant using a standard colorimetric method, such as the AOAC-approved Molybdovanadate method.[17]
-
Calculation: Solubility (%) = (P concentration in supernatant (mg/L) × 0.1 L) / (Total P in 1g sample (mg)) × 100
Scientist's Note: While a valuable screening tool, in vitro solubility does not perfectly replicate the complex digestive environment and should be followed by in vivo validation.[18][19] Factors like gut pH changes, transit time, and interactions with other feed components are not fully accounted for.[19]
Protocol 2: In Vivo Digestibility and Bioavailability Trial in Broiler Chickens
Objective: To determine the apparent total tract digestibility (ATTD) and relative bioavailability (RBV) of calcium and phosphorus from a test source of DCP in a live animal model.
Rationale: This is the "gold standard" for evaluating mineral supplements.[14] A digestibility trial directly measures the proportion of a nutrient that is absorbed by the animal.[20][21] Broiler chickens are an excellent model due to their rapid growth, which places high demands on skeletal development, making them sensitive to variations in Ca and P supply.[22]
Experimental Design:
-
Animals: 120 one-day-old male broiler chicks (e.g., Ross 308).
-
Housing: Raised in metabolic cages to allow for precise measurement of feed intake and total collection of excreta.
-
Acclimation Period (Days 1-14): All birds are fed a common starter diet meeting all nutritional requirements.
-
Experimental Period (Days 15-21): Birds are randomly allocated to one of four dietary treatment groups (30 birds/group, with 6 replicates of 5 birds each).
-
T1 (Basal Diet): A corn-soybean meal-based diet formulated to be deficient in available phosphorus.
-
T2 (Reference Diet): Basal diet + 0.15% P from a reference standard Monocalcium Phosphate (MCP).
-
T3 (Test Diet 1): Basal diet + 0.15% P from the test Dicalcium Phosphate (DCP).
-
T4 (Test Diet 2): Basal diet + 0.25% P from the test Dicalcium Phosphate (DCP).
-
-
Data Collection: From day 18 to 21, daily feed intake is precisely recorded, and all excreta are collected, weighed, and stored for analysis.
Step-by-Step Procedure:
-
Diet Formulation: Formulate diets ensuring the only significant variable between T2, T3, and T4 is the source and level of supplemental phosphate. All other nutrients should be equal.
-
Feeding and Collection: During the 4-day collection period, provide the assigned diets and water ad libitum. Collect all excreta from the trays beneath the cages daily, preventing contamination from feed or feathers.
-
Sample Processing: Pool the excreta for each replicate cage over the 4-day period. Homogenize the pooled samples and take a representative subsample for drying in a forced-air oven at 60°C until a constant weight is achieved.
-
Chemical Analysis: Analyze samples of each diet and the dried excreta for their total calcium and phosphorus content according to official methods (e.g., AOAC).[23][24]
-
Calculations:
-
Apparent Total Tract Digestibility (ATTD %): ATTD (%) = [(Nutrient Intake - Nutrient in Excreta) / Nutrient Intake] × 100
-
Relative Bioavailability (RBV %): This is determined using the slope-ratio assay method.[25] Plot a response criterion (like tibia ash, see Protocol 3) against the supplemental phosphorus intake for the reference and test groups. RBV (%) = (Slope of Test DCP / Slope of Reference MCP) × 100
-
Diagram 1: Workflow for an In Vivo Digestibility Trial
Caption: Workflow for an In Vivo Digestibility Trial in Broilers.
Protocol 3: Bone Quality Assessment (Tibia Ash)
Objective: To assess the effect of DCP supplementation on bone mineralization, a direct indicator of calcium and phosphorus deposition and utilization.
Rationale: Bone ash percentage is a highly sensitive and reliable indicator of the biological availability of Ca and P.[14] Strong, well-mineralized bones are a direct outcome of adequate and absorbable dietary minerals.[22][26] This method provides a tangible, physiological endpoint to complement digestibility data.
Materials:
-
Tibia bones collected from the in vivo trial (Protocol 3.2)
-
Scalpel or knife for defleshing
-
Drying oven
-
Muffle furnace
-
Analytical balance
-
Crucibles
Step-by-Step Procedure:
-
Sample Collection: At the end of the in vivo trial (Day 21), humanely euthanize a subset of birds from each treatment group (e.g., 2 birds per replicate cage).
-
Bone Excision: Carefully excise the right tibia from each bird. Remove all adhering skin, muscle, and connective tissue.
-
Drying: Place the cleaned bones in labeled crucibles and dry them in an oven at 105°C for 24 hours to remove all moisture.
-
Fat Extraction (Optional but Recommended): To get fat-free ash weight, submerge the dried bones in petroleum ether for 48 hours to extract the marrow and fat. Air-dry the bones to evaporate the ether.
-
Weighing: Weigh the dry, fat-free bone to the nearest 0.001 g. This is the Dry Bone Weight .
-
Ashing: Place the crucibles containing the bones into a muffle furnace. Ash at 600°C for 24 hours, or until the ash is a consistent white or grey color. This procedure follows the principles of AOAC Official Method 942.05.[23]
-
Final Weighing: Carefully remove the crucibles from the furnace and let them cool in a desiccator to prevent moisture absorption. Weigh the resulting ash. This is the Ash Weight .
-
Calculation: Bone Ash (%) = (Ash Weight / Dry Bone Weight) × 100
Data Interpretation: An increase in tibia ash percentage in the DCP-supplemented groups compared to the basal group demonstrates effective mineral utilization. When plotted against supplemental P intake, these values are used to calculate the Relative Bioavailability (RBV) as described in Protocol 3.2.
Diagram 2: Key Steps in Tibia Ash Analysis
Caption: Key Steps in Tibia Ash Analysis for Bone Mineralization.
Conclusion
Dicalcium phosphate remains a cornerstone of animal nutrition due to its excellent profile as a source of both calcium and phosphorus.[5][6] However, not all DCP sources are created equal. Manufacturing processes can influence its physical and chemical properties, which in turn affect its biological value.[27] Therefore, a systematic and rigorous evaluation using a combination of in vitro and in vivo methods is imperative for researchers and feed manufacturers. The protocols outlined in this guide provide a robust framework for accurately determining the solubility, digestibility, and bioavailability of DCP, ensuring the formulation of effective, high-performance animal feeds that support optimal health and productivity.
References
- The Importance of Dicalcium Phosphate in Animal Feed - A Key Nutrient for C
- Phosphorus is one of the most important minerals in animal nutrition. Phosphea.
- Why Calcium and Phosphorus Are Essential for Animal Health. VarahVet.
- Minerals – Principles of Animal Nutrition.
- Using Dicalcium Phosphate in Animal Feed Nutrition. HTMC Group.
- What is Dicalcium Phosph
- Calcium-Phosphorus Ratio in Animal Nutrition. Oxford Academic, Journal of Animal Science.
- Importance of Calcium and Phosphorus in the Ruminant Diet. Drovers.
- Comprehensive Guide to Dicalcium Phosphate: Understanding Its Role and Applic
- Evaluating feed phosph
- Mineral composition and phosphorus digestibility in feed phosphates fed to pigs and poultry. Journal of Animal Science and Technology.
- IN VITRO PHOSPHORUS SOLUBILITY TEST OF DIFFERENT SOURCES OF PHOSPHORUS. (2016). Jurnal Ilmu dan Teknologi Peternakan.
- IN VITRO PHOSPHORUS SOLUBILITY TEST OF DIFFERENT SOURCES OF PHOSPHORUS (Uji Kelarutan Phospor). Journal Unhas.
- In Vivo Toxicity and In Vitro Solubility Assessment of Pre-Treated Struvite as a Potential Alternative Phosphorus Source in Animal Feed. (2019). MDPI.
- Measuring quality parameters in the poultry and egg industry – Bones and intestines. (2022). Stable Micro Systems.
- — Invited Review — Mineral composition and phosphorus digestibility in feed phosphates fed to pigs and poultry. (2022). Animal Bioscience.
- What Makes Dicalcium Phosphate Dihydrate Different from Anhydrous in Product Development. (2025). Green Jeeva.
- Biomechanical tests: applications and their reliability for the prediction of bone strength in broiler chicken. (2021). DergiPark.
- Trace Mineral Solubility and Digestibility in the Small Intestine of Piglets Are Affected by Zinc and Fibre Sources. (2022). MDPI.
- Relative Bioavailability of Trace Minerals in Production Animal Nutrition: A Review.
- Benefits of Moncalcium Phosphate vs. Dicalcium. AG CHEMI GROUP, s.r.o..
- Dicalcium phosphate dihydrate.
- Measurement of digestibility coefficients. MJF College Of Veterinary & Animal Sciences, Chomu, Jaipur (Raj.).
- Aoac Official Methods Of Proxim
- Digestibility trial. (2017). SlideShare.
- Official Methods of Analysis, 22nd Edition (2023).
- 22nd Edition (2023)
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Application Notes and Protocols for the Preparation of Calcium Hydrogen Phosphate (Brushite) Bone Cement
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Imperative for Resorbable Bone Cements
In the realm of bone repair and regeneration, synthetic bone graft substitutes play a pivotal role. Calcium phosphate cements (CPCs) have garnered significant attention due to their chemical similarity to the mineral phase of bone, excellent biocompatibility, and osteoconductivity.[1][2] Among these, calcium hydrogen phosphate, or brushite (CaHPO₄·2H₂O), cements are particularly noteworthy. Unlike their apatite-forming counterparts which can persist for long periods in vivo, brushite cements are metastable at physiological pH and exhibit significantly higher solubility.[3][4] This characteristic allows for a more rapid resorption rate, creating space for and being replaced by new bone tissue over time, a highly desirable feature for effective bone regeneration.[4][5]
However, the clinical utility of brushite cements is contingent on the fine control of their properties. Rapid setting times can hinder proper application by clinicians, while insufficient mechanical strength can lead to premature failure in load-bearing situations.[4][6] This guide, therefore, provides a comprehensive overview of the scientific principles, a detailed step-by-step protocol for a reproducible formulation, and the critical characterization methods for developing brushite bone cement. We will delve into the causality behind experimental choices, ensuring a deep understanding of how formulation variables can be manipulated to achieve desired clinical attributes.
Scientific Principles: The Chemistry of Brushite Cement Formation
The formation of brushite bone cement is fundamentally an acid-base reaction that occurs in an aqueous environment. The most common and well-characterized formulation involves the reaction between a basic calcium phosphate, typically beta-tricalcium phosphate (β-TCP, Ca₃(PO₄)₂), and an acidic calcium phosphate, monocalcium phosphate monohydrate (MCPM, Ca(H₂PO₄)₂·H₂O).[6][7]
The setting process is governed by a dissolution-precipitation mechanism:
-
Dissolution : When the powder components (β-TCP and MCPM) are mixed with the liquid phase, the more soluble MCPM dissolves rapidly, releasing Ca²⁺ and H₂PO₄⁻ ions and creating an acidic environment.[3] The β-TCP also begins to dissolve, contributing Ca²⁺ and PO₄³⁻ ions to the solution.
-
Supersaturation : The solution quickly becomes supersaturated with respect to a more stable phase at that acidic pH, which is brushite (dicalcium phosphate dihydrate, DCPD).[8]
-
Precipitation and Hardening : Needle-like or plate-like crystals of brushite precipitate from the supersaturated solution. These crystals grow and interlock, forming a hardened matrix that entraps the unreacted particles and excess liquid, leading to the final set cement.[8]
The overall chemical reaction can be summarized as:
Ca₃(PO₄)₂ (β-TCP) + Ca(H₂PO₄)₂·H₂O (MCPM) + 7H₂O → 4CaHPO₄·2H₂O (Brushite)
The kinetics of this reaction, and thus the cement's properties, are highly sensitive to several factors including the particle size of the reactants, the liquid-to-powder ratio, and the presence of additives.[9][10]
Experimental Protocol: A Reproducible Brushite Cement Formulation
This protocol details the preparation of a brushite cement with a controlled setting time, suitable for laboratory evaluation. The formulation is based on the reaction between β-TCP and MCPM, with citric acid used as a setting retardant.
Materials and Equipment
-
Powder Phase:
-
β-tricalcium phosphate (β-TCP), medical grade
-
Monocalcium phosphate monohydrate (MCPM), analytical grade
-
Disodium dihydrogen pyrophosphate (Na₂H₂P₂O₇), as a setting accelerator (optional, used in some formulations)[6]
-
-
Liquid Phase:
-
Citric acid (C₆H₈O₇), analytical grade
-
Deionized water
-
-
Equipment:
-
Weighing balance (accuracy ± 0.001 g)
-
Spatula and weighing paper
-
Mixing bowl/dish (non-absorbent)
-
Timer
-
Molds for specimen preparation (e.g., Teflon or silicone, typically 6 mm diameter x 12 mm height for compressive strength testing)
-
Vicat apparatus or Gillmore needles for setting time measurement (as per ASTM C187-98)[6]
-
Humidity chamber or incubator set at 37°C and >90% relative humidity
-
Universal Testing Machine for mechanical characterization
-
Step-by-Step Methodology
-
Preparation of the Powder Component:
-
Prepare the powder phase by mixing β-TCP and MCPM in a 45:55 molar ratio.[6]
-
Expert Insight: This molar ratio ensures that the acidic component (MCPM) is in slight excess to drive the reaction towards the formation of brushite.
-
If using, add 1 wt.% disodium dihydrogen pyrophosphate to the powder mixture.[6] This can help ensure a more complete reaction.
-
Thoroughly homogenize the powders using a mortar and pestle or a blender to ensure a uniform distribution of reactants.
-
-
Preparation of the Liquid Component:
-
Prepare a 0.5 M citric acid solution by dissolving the appropriate amount of citric acid in deionized water.[6]
-
Expert Insight: Citric acid acts as a crucial setting retardant. Citrate ions adsorb onto the surface of the calcium phosphate particles, temporarily inhibiting their dissolution and subsequent precipitation of brushite crystals.[11][12] This chelation of calcium ions provides a longer, more clinically relevant working time.[2]
-
-
Mixing and Molding:
-
Accurately weigh the powder mixture and measure the corresponding volume of the liquid phase to achieve a liquid-to-powder (L/P) ratio of 0.22 mL/g.[6]
-
Causality: The L/P ratio is a critical parameter. A lower L/P ratio generally leads to a denser cement with higher mechanical strength but can make the paste difficult to mix and inject.[10][13] A higher L/P ratio improves workability but can increase porosity and setting time, thereby reducing final strength.[14] The specified ratio of 0.22 mL/g is a balance to achieve a workable paste with good final properties.
-
Add the powder to the liquid and immediately start the timer.
-
Mix vigorously with a spatula for 60 seconds to form a homogeneous paste. Ensure all powder is wetted.
-
Quickly transfer the paste into the specimen molds, taking care to avoid trapping air bubbles. Overfill the molds slightly and then level the surface with a flat edge.
-
-
Setting and Curing:
-
Immediately place the filled molds into a humidity chamber or incubator maintained at 37°C and >90% relative humidity.[6]
-
Rationale: These conditions mimic the physiological environment and prevent the sample from drying out, which would halt the aqueous setting reaction.
-
Monitor the setting time using a Vicat apparatus or Gillmore needles. The initial setting time is when the needle no longer leaves a complete circular impression, and the final setting time is when the needle barely makes a visible mark on the surface.[6]
-
Allow the specimens to cure under these conditions for 24 hours before demolding for subsequent characterization.[15]
-
Workflow Diagram
Caption: Experimental workflow for the preparation of brushite bone cement.
Material Characterization: A Self-Validating System
Thorough characterization is essential to validate the properties of the prepared cement and ensure it meets the required performance criteria.
Physicochemical Characterization
-
Phase Composition (XRD): X-ray Diffraction (XRD) is used to confirm the final phase composition of the set cement. The primary crystalline phase should be brushite (CaHPO₄·2H₂O). The presence and relative intensity of peaks corresponding to unreacted β-TCP or the formation of other phases like monetite (CaHPO₄), which can occur upon dehydration, should be evaluated.[15]
-
Functional Groups (FTIR): Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the chemical bonds present. Characteristic peaks for the phosphate (PO₄³⁻) and water (H₂O) groups in the brushite structure should be confirmed.
-
Microstructure (SEM): Scanning Electron Microscopy (SEM) reveals the surface morphology and microstructure of the set cement. It allows for the visualization of the interlocked, plate-like or needle-like brushite crystals that give the cement its mechanical integrity.
Mechanical Properties
The mechanical properties are critical for clinical success, especially in load-bearing applications. Testing should be performed according to established standards such as ISO 5833 or relevant ASTM standards.[16][17]
-
Compressive Strength: This is the most commonly reported mechanical property for bone cements.[5] Specimens (typically cylindrical, 6 mm diameter x 12 mm height) are subjected to a compressive load until failure.
-
Injectability: For minimally invasive applications, the ability of the cement paste to be extruded through a syringe is quantified. This is typically measured as the percentage of paste that can be successfully injected from a syringe under a defined load.
Key Performance Parameters
The following table summarizes typical properties for brushite cements based on β-TCP/MCPM formulations. Note that values can vary significantly based on the specific formulation (e.g., L/P ratio, additives, particle size).
| Property | Typical Value Range | Influencing Factors |
| Initial Setting Time | 4 - 15 minutes | Retardants (e.g., citric acid), Accelerators, L/P Ratio, Temperature |
| Final Setting Time | 8 - 30 minutes | Retardants, Accelerators, L/P Ratio, Temperature |
| Compressive Strength (24h) | 10 - 60 MPa | L/P Ratio, Porosity, Additives (e.g., polymers, fibers) |
| Injectability | > 80% | L/P Ratio, Particle Size, Rheology Modifiers (e.g., PEG) |
Data compiled from sources:[4][6][10]
Biocompatibility Assessment
In vitro biocompatibility is a prerequisite for any material intended for implantation.
-
Cytotoxicity Assays: Using cell lines like human osteoblasts (e.g., MG-63), assays such as LDH or MTT are performed on cement extracts to ensure the material does not release toxic components.[6]
-
Cell Adhesion and Proliferation: SEM can be used to visualize cell attachment and spreading on the cement surface. Proliferation can be quantified over time using assays like PicoGreen.[18]
-
Osteogenic Differentiation: The ability of the cement to support bone cell differentiation is often assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast activity.[6]
Setting Mechanism and the Role of Additives
The transformation from a paste to a solid construct is a complex process. Understanding this mechanism allows for the rational design of cement formulations with tailored properties.
Caption: Dissolution-precipitation mechanism of brushite cement setting.
The role of additives cannot be overstated. As discussed, citric acid is a common retardant.[11] Conversely, pyrophosphates can act as accelerators or retardants depending on concentration, by influencing crystal growth.[19] Incorporating polymers like polyethylene glycol (PEG) or biopolymers such as collagen can improve handling, injectability, and fracture toughness, although they may also impact setting times and compressive strength.[7][18] These examples highlight the multiparametric nature of cement formulation, where a deep understanding of the underlying chemistry is paramount to achieving a clinically successful product.
References
-
Effect of Mechanical Mixing and Powder to Liquid Ratio on the Strength and Reliability of a Brushite Bone Cement. (n.d.). Scientific.Net. Retrieved from [Link]
-
Properties of Bone Cement: Testing and Performance of Bone Cements. (n.d.). Medical Technologies International. Retrieved from [Link]
-
Hansen, D., & Jensen, J. S. (1992). A revision of the ISO-standard for bone cement. Acta Orthopaedica Belgica, 58(3), 334-338. Retrieved from [Link]
- Holzmeister, Y. N., et al. (2019). Effect of Baghdadite Substitution on the Physicochemical Properties of Brushite Cements.
-
The effect of composition on mechanical properties of brushite cements. (n.d.). Semantic Scholar. Retrieved from [Link]
-
ISO 5833 Bone cement. (n.d.). Innoproof. Retrieved from [Link]
-
Monetite promoting effect of citric acid on brushite cement setting kinetics. (2025). ResearchGate. Retrieved from [Link]
-
Magnesium-Substituted Brushite Cement: Physical and Mechanical Properties. (2024). MDPI. Retrieved from [Link]
-
Compositional changes to brushite cements to improve mechanical and antibiotic-delivery properties. (2025). ResearchGate. Retrieved from [Link]
-
Influence of setting liquid composition and liquid-to-powder ratio on properties of a Mg-substituted calcium phosphate cement. (2025). ResearchGate. Retrieved from [Link]
-
Polymethylmethacrylate (PMMA) Bone Cement - Class II Special Controls Guidance Document for Industry and FDA. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
Biological and Mechanical Performance of Dual-Setting Brushite–Silica Gel Cements. (2024). National Institutes of Health. Retrieved from [Link]
-
Increase of the final setting time of brushite cements by using chondroitin 4-sulfate and silica gel. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Nasrollahi, N., et al. (2019). Preparation of brushite cements with improved properties by adding graphene oxide. International Journal of Nanomedicine, 14, 4071–4086. Retrieved from [Link]
-
Preparation of brushite cements with improved properties by adding graphene oxide. (2019). National Institutes of Health. Retrieved from [Link]
-
Requirements, modifications and methods of mechanical testing of bone cement – literature review. (n.d.). MOST Wiedzy. Retrieved from [Link]
-
A ready-to-use acidic, brushite-forming calcium phosphate cement. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Liquid/Powder Ratio on the Setting, Handling and Mechanical Properties of Collagen–Apatitic Cements. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of citric acid on setting-time and compressive strength of concrete. (n.d.). ResearchGate. Retrieved from [Link]
-
PREPARATION, CHARACTERIZATION AND GENTAMICIN SULFATE RELEASE INVESTIGATION OF BIPHASIC INJECTABLE CALCIUM PHOSPHATE BONE CEMENT. (n.d.). Ceramics-Silikaty. Retrieved from [Link]
-
Luo, J., et al. (2018). A ready-to-use acidic, brushite-forming calcium phosphate cement. Acta Biomaterialia, 80, 397-407. Retrieved from [Link]
-
Biological and mechanical performance of calcium phosphate cements modified with phytic acid. (2024). National Institutes of Health. Retrieved from [Link]
-
Preparation and In Vivo Studies of β-TCP Based Bone Cement Containing Polyphosphate. (n.d.). ResearchGate. Retrieved from [Link]
-
Porosity prediction of calcium phosphate cements based on chemical composition. (n.d.). DiVA portal. Retrieved from [Link]
-
Asgary, S., et al. (2014). Effect of Different Water-to-powder Ratios on the Solubility and Microhardness of Calcium-Enriched Mixture Cement. Iranian Endodontic Journal, 9(1), 33–37. Retrieved from [Link]
-
Setting and Strength of Brushite Cements with Varying Reactant Particles. (n.d.). UCL Discovery. Retrieved from [Link]
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Application Notes & Protocols: In-Situ Synthesis of Calcium Hydrogen Phosphate in Hydrogels
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Biomaterials and Bioactives
Hydrogels, with their three-dimensional polymeric networks, offer a unique platform for biomedical applications due to their ability to absorb significant amounts of water or biological fluids while maintaining structural integrity.[1][2] Their properties are highly tunable, allowing for the controlled release of a variety of active substances.[1][2] A significant advancement in bone tissue engineering and drug delivery is the incorporation of calcium phosphates (CaP), the primary inorganic component of bone, into these hydrogel matrices.[2] The in-situ synthesis of calcium hydrogen phosphate (also known as dicalcium phosphate, DCP) within the hydrogel network, as opposed to the simple mechanical mixing of pre-synthesized nanoparticles, offers superior homogeneity and potentially enhanced mechanical properties.[1][2]
This guide provides a comprehensive overview and detailed protocols for the in-situ synthesis of two common forms of this compound—Brushite (dicalcium phosphate dihydrate, DCPD) and Monetite (dicalcium phosphate anhydrous, DCPA)—within various hydrogel systems. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the critical parameters that influence the final properties of the composite hydrogel.
The Chemistry of In-Situ this compound Formation
The in-situ precipitation of this compound within a hydrogel matrix is fundamentally an acid-base reaction between a calcium source and a phosphate source.[3] The specific crystalline phase that forms—either the hydrated Brushite (CaHPO₄·2H₂O) or the anhydrous Monetite (CaHPO₄)—is highly dependent on the reaction conditions, particularly pH and temperature.[3][4]
-
Brushite (DCPD): Tends to form under more acidic to neutral conditions (pH ~5-7.4).[4][5] It is often the initial phase to precipitate and can later transform into more stable phases like hydroxyapatite.[5]
-
Monetite (DCPA): Formation is favored in more acidic, water-deficient environments, or at elevated temperatures through the dehydration of Brushite.[3][6] Monetite is considered more stable and degrades slower than Brushite, making it a desirable candidate for long-term implants.[7]
The hydrogel polymer itself is not merely a passive scaffold. The functional groups on the polymer chains (e.g., carboxyl, hydroxyl) can interact with the calcium and phosphate ions, influencing nucleation and crystal growth. This interaction is key to achieving a uniform dispersion of the mineral phase.
Caption: Workflow for in-situ Brushite synthesis.
II. Protocol: In-Situ Synthesis of Monetite in a Hyaluronic Acid Hydrogel
This protocol describes a method for forming Monetite (DCPA) within a hyaluronic acid (HA) hydrogel. This method involves synthesizing the CaP particles directly within the HA solution before the crosslinking of the hydrogel.
A. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Hyaluronic Acid (HA) | Biomedical Grade | Varies | |
| Calcium Oxide (CaO) | ACS Grade | Sigma-Aldrich | Calcium source precursor |
| Phosphoric Acid (H₃PO₄) | ACS Grade | Fisher Scientific | Phosphate source |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR | For pH adjustment |
| 1,4-Butanediol diglycidyl ether (BDDE) | Laboratory Grade | Sigma-Aldrich | Crosslinking agent |
| Sodium Chloride (NaCl) | ACS Grade | Fisher Scientific | For neutralization |
| Deionized Water | >18 MΩ·cm | Millipore |
B. Step-by-Step Protocol
-
Preparation of Calcium Hydroxide Suspension:
-
Suspend calcined CaO powder in deionized water and stir for 1 hour at 300 rpm to form a calcium hydroxide (Ca(OH)₂) suspension. [1]
-
-
In-Situ CaP Synthesis in HA Solution:
-
Slowly add hyaluronic acid to the calcium hydroxide suspension while heating the mixture to 45°C. [1] * While stirring vigorously, slowly add phosphoric acid to initiate the precipitation of calcium phosphate. The reaction conditions (e.g., lower pH, elevated temperature) will favor the formation of Monetite.
-
Continue stirring for approximately 30 minutes to ensure a homogenous composite material. [1]
-
-
Hydrogel Crosslinking:
-
To the in-situ synthesized HA/CaP composite material, add 0.25 M NaOH and the crosslinking agent, BDDE. [1]The amounts will depend on the desired final concentration and crosslinking density.
-
Homogenize the reaction mixture for 2 hours at room temperature. [1] * Transfer the mixture into stainless steel molds and crosslink at 45°C for 22 hours. [1]
-
-
Neutralization and Purification:
-
Remove the crosslinked hydrogels from the molds and immerse them in a 0.9% NaCl solution for 48 hours at room temperature with gentle agitation (150 rpm). [1] * Change the NaCl solution periodically (e.g., after 30 min, 1, 2, 3, and 24 hours) to neutralize the hydrogel and remove unreacted chemicals. [1]
-
III. Characterization of Mineralized Hydrogels
A thorough characterization is essential to validate the successful in-situ synthesis and to understand the properties of the final composite material.
| Characterization Technique | Purpose | Expected Outcome |
| X-Ray Diffraction (XRD) | To identify the crystalline phase of the calcium phosphate. [4][8] | Distinct peaks corresponding to Brushite or Monetite. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of phosphate groups and the hydrogel polymer. [2] | Characteristic absorption bands for PO₄³⁻ groups (around 555, 600, and 960 cm⁻¹). [2] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and distribution of the mineral particles within the hydrogel matrix. [9][10] | Uniformly dispersed particles with a specific morphology (e.g., plate-like for Brushite). |
| Energy-Dispersive X-ray Spectroscopy (EDS) | To determine the elemental composition and confirm the presence of calcium and phosphorus. [11] | Peaks corresponding to Ca, P, and O in the mineralized regions. |
| Mechanical Testing (e.g., Compression, Rheology) | To evaluate the effect of mineralization on the mechanical properties of the hydrogel. [1] | An increase in compressive strength and storage modulus is often observed. |
Applications in Drug Delivery and Tissue Engineering
The in-situ formation of this compound within hydrogels creates a biomimetic composite with significant potential in several areas:
-
Bone Regeneration: These composites can act as scaffolds that mimic the mineral component of bone, promoting the attachment, proliferation, and differentiation of bone cells. [2][12]The biodegradable nature of Brushite and Monetite allows them to be gradually replaced by new bone tissue. [3]* Controlled Drug Delivery: The calcium phosphate nanoparticles can serve as reservoirs for therapeutic agents, such as anti-osteoporotic drugs or growth factors. [1][12]The release kinetics can be modulated by the choice of CaP phase and the properties of the hydrogel matrix. [1][2]The slightly acidic microenvironment of resorption or inflammation can accelerate the degradation of the CaP, leading to a triggered release of the payload.
-
Injectable Systems: Formulations that are liquid at room temperature and gel at body temperature can be used for minimally invasive procedures. [13]The in-situ mineralization can be designed to occur post-injection, creating a rigid scaffold in the defect site.
Conclusion and Future Perspectives
The in-situ synthesis of this compound in hydrogels represents a powerful strategy for creating advanced biomaterials. By carefully controlling the reaction parameters, researchers can tailor the properties of these composites to meet the specific demands of applications ranging from bone tissue engineering to sophisticated drug delivery systems. The ability to create a homogenous, interconnected network of mineral and polymer at the nanoscale is a key advantage over traditional methods of physical mixing. Future research will likely focus on creating multi-functional hydrogels with precisely controlled degradation rates and the ability to deliver multiple therapeutic agents in a programmed sequence.
References
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Loca, D., et al. (2022). Calcium Phosphate/Hyaluronic Acid Composite Hydrogels for Local Antiosteoporotic Drug Delivery. Frontiers in Bioengineering and Biotechnology, 10, 917765. Available from: [Link]
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Pan, H., et al. (2024). A novel method to fabricate monetite granules for bone graft applications. Dental Materials Journal, 43(1), 67-73. Available from: [Link]
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Zhang, J., et al. (2022). Biodegradable Cements for Bone Regeneration. Materials, 15(7), 2535. Available from: [Link]
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Ghorbani, F., et al. (2023). Effect of Phosphate Phase Incorporation on 3D-Printed Hydrogel Scaffolds: Towards Customizable Bone Graft Materials. Gels, 9(11), 883. Available from: [Link]
-
Pan, H., et al. (2024). A novel method to fabricate monetite granules for bone graft applications. Dental Materials Journal, 43(1), 67-73. Available from: [Link]
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Steinacker, V. C., et al. (2024). Biological and Mechanical Performance of Dual-Setting Brushite–Silica Gel Cements. Materials, 17(9), 1999. Available from: [Link]
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Loca, D., et al. (2022). Calcium Phosphate/Hyaluronic Acid Composite Hydrogels for Local Antiosteoporotic Drug Delivery. Frontiers in Bioengineering and Biotechnology, 10. Available from: [Link]
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Li, J., et al. (2021). Preparation and application of calcium phosphate nanocarriers in drug delivery. Journal of Drug Delivery Science and Technology, 63, 102453. Available from: [Link]
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Li, Y., et al. (2023). Applications of Hydrogels in Drug Delivery for Oral and Maxillofacial Diseases. Gels, 9(10), 788. Available from: [Link]
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Lee, J. H., et al. (2018). Effect of pH and precursor salts on in situ formation of calcium phosphate nanoparticles in methylcellulose hydrogel. Carbohydrate Polymers, 192, 1-8. Available from: [Link]
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Vecstaudza, J., et al. (2021). Enzymatically Crosslinked In Situ Synthesized Silk/Gelatin/Calcium Phosphate Hydrogels for Drug Delivery. Gels, 7(4), 211. Available from: [Link]
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Varkey, M., et al. (2022). Modulation of bioactive calcium phosphate micro/nanoparticle size and shape during in situ synthesis of photo-crosslinkable gelatin methacryloyl based nanocomposite hydrogels for 3D bioprinting and tissue engineering. Materials Today Communications, 33, 104886. Available from: [Link]
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Akhtar, S., et al. (2012). Electron microscopy analysis of calcium phosphate nanoparticle containing hydrogels for bone regeneration. Proceedings of the 15th European Microscopy Congress. Available from: [Link]
-
Tasi, C., et al. (2021). Hierarchically mineralised hyaluronic acid hydrogels with tailorable mechanical properties. arXiv preprint arXiv:2104.09335. Available from: [Link]
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Loca, D., et al. (2022). Calcium Phosphate/Hyaluronic Acid Composite Hydrogels for Local Antiosteoporotic Drug Delivery. Frontiers in Bioengineering and Biotechnology, 10, 917765. Available from: [Link]
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Tang, R., et al. (2021). Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. Journal of Materials Science, 56(33), 18886-18898. Available from: [Link]
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Kim, H., et al. (2023). Diffusion-Limited Growth of Calcium Phosphate for Macroscale Fabrication of Mineralized Gelatin Hydrogels. Crystal Growth & Design, 23(11), 7958-7966. Available from: [Link]
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Tran, N. Q., et al. (2014). Enzyme-mediated in situ preparation of biocompatible hydrogel composites from chitosan derivative and biphasic calcium phosphate nanoparticles for bone regeneration. Advances in Natural Sciences: Nanoscience and Nanotechnology, 5(1), 015012. Available from: [Link]
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Islam, M. Z., et al. (2022). Dicalcium Phosphate Dihydrate Mineral Loaded Freeze-Dried Scaffolds for Potential Synthetic Bone Applications. Polymers, 14(18), 3747. Available from: [Link]
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Troubleshooting & Optimization
Controlling "calcium hydrogen phosphate" particle size during precipitation
Welcome to the technical support center for controlling calcium hydrogen phosphate (CaHPO₄), also known as dicalcium phosphate (DCP), particle size during precipitation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. We move beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions and gain precise control over your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the precipitation process. Understanding these core concepts is the first step toward troubleshooting and optimization.
Q1: What is the fundamental principle for controlling particle size during precipitation?
The final particle size is determined by the balance between two competing processes: nucleation (the formation of new crystal "seeds") and crystal growth (the addition of material to existing seeds).
-
To achieve smaller particles: You need to favor nucleation. This is typically achieved under conditions of high supersaturation, where the concentration of reactants is far above the equilibrium solubility. The system rapidly forms a large number of nuclei, and there is less available material for each one to grow large.
-
To achieve larger particles: You need to favor crystal growth. This is done under conditions of low supersaturation, often within what is known as the "metastable zone." In this state, new nuclei are slow to form, and the reactants preferentially deposit onto existing crystals (or intentionally added seed crystals), allowing them to grow larger.
Uncontrolled crystallization from highly supersaturated solutions can lead to significant aggregation, resulting in varied morphologies and large particle size distributions.[1]
Q2: Which specific phase of this compound am I precipitating?
This compound can exist in two primary forms relevant to precipitation:
-
Dicalcium Phosphate Dihydrate (DCPD), CaHPO₄·2H₂O (Brushite): This is the hydrated form and is typically the first phase to crystallize in neutral or slightly acidic conditions (pH ~5.0-6.5).[2] It is often favored at lower temperatures.
-
Dicalcium Phosphate Anhydrous (DCPA), CaHPO₄ (Monetite): This anhydrous form is more stable and can be formed directly at higher temperatures or by the dehydration of DCPD.
The resulting phase is highly dependent on the pH and temperature of your reaction.[2] It is crucial to characterize your final product using techniques like X-ray Diffraction (XRD) to confirm the crystalline phase.
Q3: How does reactant concentration impact the final particle size?
Reactant concentration is one of the most direct ways to control the level of supersaturation .
-
High Concentrations: Lead to high supersaturation, which drives rapid, spontaneous nucleation. This results in a large number of small particles. However, if the supersaturation is too high, it can lead to uncontrolled precipitation and aggregation.[1]
-
Low Concentrations: Lead to low supersaturation, favoring the growth of existing crystals over the formation of new ones. This is the preferred route for producing larger, well-defined crystals.
The key is to maintain a controlled level of supersaturation throughout the experiment, often by the slow addition of reactants.[3]
Troubleshooting Guide: Common Precipitation Issues
This guide provides direct answers and actionable solutions to specific problems you may encounter during your experiments.
Q4: My particles are too small and difficult to filter. How can I increase their size?
This issue arises when nucleation dominates over crystal growth. To increase the final particle size, you must shift the equilibrium to favor growth.
Core Cause: High supersaturation.
Solutions:
-
Decrease Reactant Concentration: Lowering the molarity of your calcium and phosphate precursor solutions will reduce the overall supersaturation.
-
Slow Down the Reactant Addition Rate: Adding one reactant dropwise to the other over a longer period prevents localized spikes in supersaturation, giving crystals more time to grow. This is one of the most effective methods for control.[3]
-
Increase Reaction Temperature: For many salts, solubility increases with temperature. A higher temperature can lower the supersaturation level, thus favoring growth. However, be aware this can also change the resulting crystalline phase (e.g., from DCPD to DCPA).[4]
-
Implement a Seeding Protocol: Introduce a small quantity of pre-synthesized DCP crystals into a metastable solution. This provides a template for growth, bypassing the spontaneous nucleation step entirely and leading to larger, more uniform particles.[1][5]
Q5: I'm getting a very wide particle size distribution (polydispersity). How can I make it more uniform?
A broad size distribution is typically caused by inconsistent conditions during the precipitation process, leading to continuous or multiple nucleation events.
Core Cause: Inhomogeneous reaction conditions.
Solutions:
-
Optimize Stirring (Agitation) Speed: Inadequate mixing creates "hot spots" of high supersaturation where new nuclei form, while other areas have lower concentrations. Conversely, excessively high shear can sometimes lead to particle breakage or secondary nucleation. The optimal stirring speed ensures the reactants are dispersed homogeneously the instant they are added. While higher speeds generally lead to smaller particles, finding the right, consistent speed is key to uniformity.[6][7]
-
Use a pH-Stat Autotitrator: The pH of the solution is a critical parameter that profoundly affects solubility and supersaturation.[8] As precipitation occurs, the pH will naturally drift. Using a pH-stat to maintain a constant pH ensures that the driving force for crystallization remains stable throughout the experiment, leading to a much narrower particle size distribution.[1]
-
Ensure Reactant Purity: Impurities can act as unintended nucleation sites, leading to a secondary population of crystals and broadening the size distribution.
Q6: My particles are heavily agglomerated, not discrete crystals. What's causing this?
Agglomeration occurs when individual crystals stick together. This is a common outcome when precipitating from highly supersaturated solutions, as the system tries to reduce its total surface free energy.[1]
Core Cause: Excessively high supersaturation and high surface energy of primary particles.
Solutions:
-
Work in the Metastable Zone: The most effective solution is to reduce the supersaturation level by lowering reactant concentrations or slowing the addition rate, as detailed in Q4. This minimizes the driving force for both nucleation and agglomeration.
-
Use Additives or Stabilizers: Certain molecules can adsorb to the surface of growing crystals, preventing them from sticking together.
-
Citric Acid: Often used as a setting retarder, it can also modify crystal growth.[9]
-
Polymeric Stabilizers (e.g., PVP): Polyvinylpyrrolidone can be used to coat the particles as they form, providing a steric barrier against agglomeration.[10]
-
Surfactants: In emulsion-based synthesis methods, surfactants are used to create micro-reactors (water droplets in oil), which physically limits the final particle size and prevents agglomeration.[11]
-
Key Parameter Influence Summary
The table below summarizes how adjusting primary experimental parameters typically influences the final particle size of this compound.
| Parameter | To Decrease Particle Size | To Increase Particle Size | Mechanistic Rationale |
| Reactant Concentration | Increase | Decrease | Directly controls the level of supersaturation. Higher concentration = higher supersaturation = more nucleation.[1] |
| Reactant Addition Rate | Increase (Fast) | Decrease (Slow) | Controls local supersaturation. Slow addition maintains a low, steady supersaturation, favoring growth.[3] |
| Stirring (Agitation) Speed | Increase | Decrease | High shear rates promote rapid mixing, preventing localized growth and can break up agglomerates, leading to smaller primary particles.[7][12] |
| Temperature | Decrease | Increase | Influences solubility. Higher temperatures often increase solubility, lowering supersaturation and favoring growth.[2][4] |
| pH | Adjust to region of lower solubility | Adjust to region of higher solubility | pH is a master variable controlling the solubility of calcium phosphate species and thus the supersaturation level.[8][13] |
| Additives/Inhibitors | Add growth inhibitors | N/A | Molecules like amino acids or phosphonates can adsorb to crystal faces, blocking growth sites.[1][5][14] |
Visualizing the Process Relationships
The following diagram illustrates the causal relationships between your experimental choices and the final particle characteristics.
Caption: A step-by-step workflow for controlled DCPD precipitation.
References
- Control of Particle Properties in Thermally-Induced Precipit
- Effect of Temperature and pH on Calcium Phosphate Precipitation. (n.d.).
- Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. (2021).
- Designing Calcium Phosphate Nanoparticles with the Co-Precipitation Technique to Improve Phosphorous Availability in Broiler Chicks. (2021). MDPI.
- Dicalcium Phosphate Dihydrate Precipitation: Characterization and Crystal Growth. (n.d.).
- DICALCIUM PHOSPHATE DIHYDRATE PRECIPITATION Characterization and Crystal Growth. (n.d.). LEPABE.
- Factors Influencing Additive Interactions with Calcium Hydrogenphosphate Dihydrate Crystals. (n.d.).
- The Different Phases in the Precipitation of Dithis compound Dihydrate. (n.d.).
- Particle size distribution as a function of synthesis pH condition at different temperatures: a) 24 °C, b) 45 °C. (n.d.).
- Control of Crystal Nucleation and Growth by Additives. (2013). Elements - GeoScienceWorld.
- Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering. (n.d.). MDPI.
- The growth of calcium phosphates on hydroxyapatite crystals.
- Supersaturation-Controlled Synthesis of Dicalcium Phosphate Dihydrate and Nanocrystalline Calcium-Deficient Hydroxyapatite. (n.d.).
- Effect of Dispersion Stirring Speed on the Particle Size Distribution and Rheological Properties of Carbomer Dispersions and Gels. (n.d.).
- Stirring speed: Significance and symbolism. (n.d.). Unknown Source.
- Emulsion synthesis of dicalcium phosphate particles for the preparation of calcium phosphate cements with improved compressive strengths and reduced setting times. (n.d.).
- Recovery and separation of phosphorus as dicalcium phosphate dihydrate for fertilizer and livestock feed additive production from a low-grade phosph
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Technical Support Center: Optimizing Adhesion of Calcium Hydrogen Phosphate Coatings on Implants
Welcome to the technical support center for optimizing calcium hydrogen phosphate coatings. This guide is designed for researchers, materials scientists, and drug development professionals working to enhance the interfacial bond between bioactive coatings and implant substrates. Here, we address common challenges through practical, evidence-based troubleshooting guides and frequently asked questions, grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section provides answers to common high-level questions regarding the adhesion of this compound coatings, such as Dicalcium Phosphate Dihydrate (DCPD, Brushite) or Monetite.
Q1: What are the primary factors influencing the adhesion of this compound coatings to a metallic implant (e.g., Titanium)?
A1: The adhesion strength is not governed by a single parameter but is a multifactorial property. The most critical factors include:
-
Substrate Preparation: The cleanliness, roughness, and surface energy of the implant material are paramount. A properly prepared surface ensures mechanical interlocking and chemical bonding.[1][2] Contaminants like oils or oxides can severely impede adhesion.[1]
-
Deposition Method: Techniques such as plasma spraying, electrophoretic deposition (EPD), biomimetic precipitation, and sputtering each produce coatings with different microstructures, phase compositions, and residual stresses, all of which affect adhesion.[3][4]
-
Coating Thickness: Thicker coatings, particularly those applied by plasma spray, can be more prone to delamination due to the buildup of internal stress.[5][6] There is often an optimal thickness for maximum adhesion.[7]
-
Coating Crystallinity and Phase Purity: Amorphous phases can have different dissolution rates and mechanical properties compared to crystalline phases like brushite or hydroxyapatite, impacting the long-term stability of the coating-substrate interface.[8][9]
-
Post-Deposition Treatments: Thermal treatments (annealing) can be used to increase crystallinity and densify the coating, which may improve adhesion if performed under optimal conditions.[3][10] However, improper heat treatment can also introduce stress and reduce bond strength.[11]
Q2: Which industry standards are used to measure the adhesion of these coatings?
A2: Several standardized tests are available to quantify coating adhesion, with the choice depending on the specific coating and substrate properties. Key ASTM standards include:
-
ASTM D3359 (Cross-Cut Test): A qualitative test used for rapid screening. It involves cutting a lattice pattern through the coating and assessing adhesion after applying and removing a pressure-sensitive tape.[12][13]
-
ASTM F1044 (Shear Testing): This standard is specifically designed for shear testing of calcium phosphate and metallic coatings on dense metal substrates. It determines the adhesive or cohesive strength of the coating under shear loads.[14]
-
ASTM D4541 (Pull-Off Test): This quantitative method measures the tensile force required to detach a loading fixture bonded to the coating surface. It provides a direct value for adhesion strength (e.g., in MPa).[15]
-
Scratch Test: While not governed by a single overarching ASTM standard for this specific application, scratch testing is a widely used technique to determine the critical loads at which coating failures (cracking, delamination) occur.[16][17]
Q3: My brushite (DCPD) coating is dissolving too quickly in vitro. Is this an adhesion problem?
A3: Not necessarily, although the two can be related. Brushite is known to be more soluble than other calcium phosphates like hydroxyapatite (HA).[18] In aqueous solutions, brushite can transform into more stable phases like HA.[19] This rapid dissolution is an inherent property of the material. However, if this dissolution leads to premature detachment of coating fragments, it indicates poor cohesive strength within the coating or poor adhesive strength at the substrate interface. The key is to distinguish between controlled resorption/transformation and catastrophic delamination. A well-adhered coating should transform or resorb uniformly without flaking off in large pieces.
Q4: Can post-deposition heat treatment always improve adhesion?
A4: No, the effect of heat treatment is highly dependent on the temperature, atmosphere, and duration. While annealing can crystallize amorphous coatings, densify the structure, and improve cohesion, it can also have negative effects.[3][11] For example, heat treatments at excessively high temperatures (e.g., 600°C or above) can induce thermal mismatch stresses between the ceramic coating and the metallic substrate, leading to cracking and a significant reduction in bond strength.[11] Optimal heat treatment must be carefully determined for each specific coating-substrate system.
Section 2: Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving specific experimental issues related to coating adhesion.
Problem 1: Poor Adhesion & Delamination During Handling or Testing
Symptoms: The coating flakes off, peels, or delaminates from the substrate with minimal mechanical stress (e.g., during handling, sample preparation, or initial stages of mechanical testing).
Root Cause Analysis & Solution Workflow:
This workflow guides you through a systematic process to identify and resolve the cause of poor adhesion.
Caption: Decision tree for troubleshooting coating cracks.
Detailed Explanations and Corrective Actions
-
Cause: Shrinkage During Drying
-
Explanation: For wet-chemical methods (e.g., sol-gel, biomimetic, electrodeposition), the removal of solvent during drying causes the coating to shrink. If this shrinkage is constrained by the rigid substrate, tensile stress develops, which can lead to cracking if it exceeds the coating's cohesive strength.
-
Solution: Control the drying environment. Avoid rapid drying in an oven. Instead, allow samples to air-dry in a controlled humidity environment or use a sequence of solvent exchanges with liquids of lower surface tension before the final drying step.
-
-
Cause: Thermal Mismatch Stress
-
Explanation: Calcium phosphates have a different coefficient of thermal expansion (CTE) than metallic substrates like titanium. During heating and cooling, the two materials expand and contract at different rates. This mismatch generates significant stress at the interface, which is a common cause of both cracking and delamination, especially after high-temperature treatments. [11] * Solution:
-
Reduce Peak Temperature: As detailed in the previous section, use the minimum temperature necessary to achieve the desired crystallinity. Heat treatments above 600°C are known to cause cracking and significantly reduce bond strength. [11] * Use Slower Ramps: Slowing the heating and cooling rates allows more time for stress relaxation within the material.
-
Introduce a Bond Coat: In some applications, an intermediate layer (e.g., TiO₂) can be used to grade the properties between the substrate and the top coat, helping to accommodate thermal mismatch. [20]
-
-
-
Cause: Excessive Coating Thickness
-
Explanation: The total stress in a coating is proportional to its thickness. A thicker coating accumulates more internal stress from both deposition and thermal processes, making it more susceptible to cracking. [21][22] * Solution: Re-evaluate the deposition process to produce a thinner, yet still functional, layer. For many applications, thin coatings (< 5 µm) can provide the desired bioactivity without the mechanical disadvantages of thick coatings. [6]
-
References
-
Ong, J.L., & Lucas, L.C. (1994). Post-deposition heat treatments for ion beam sputter deposited calcium phosphate coatings. Biomaterials, 15(5), 337-341. [Link]
-
Hamdi, M., & Toque, J.A. (2014). Wear Characteristics and Adhesion Behavior of Calcium Phosphate Thin-Films. Key Engineering Materials, 634, 25-30. [Link]
-
Abdullah, J.A.A., et al. (2011). Effect of post-deposition heating temperature and the presence of water vapor during heat treatment on crystallinity of calcium phosphate coatings. PubMed. [Link]
-
Hamdi, M., & Toque, J.A. (2014). Wear Characteristics and Adhesion Behavior of Calcium Phosphate Thin-Films. ResearchGate. [Link]
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Lin, C., et al. (2021). Electrodeposition of Calcium Phosphate Coatings on Metallic Substrates for Bone Implant Applications: A Review. MDPI. [Link]
-
IMR Test Labs. (2021). ASTM Standard Methods for Medical Device Coating Tests. IMR Test Labs. [Link]
-
Barnes, D.G., et al. (2012). Using scratch testing to measure the adhesion strength of calcium phosphate coatings applied to poly(carbonate urethane) substrates. PubMed. [Link]
-
Ong, J.L., & Lucas, L.C. (1994). Post-deposition heat treatments for ion beam sputter deposited calcium phosphate coatings. Scilit. [Link]
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Bensalah, W., et al. (2021). A New Process for the Thermal Treatment of Calcium Phosphate Coatings Electrodeposited on Ti6Al4V Substrate. ResearchGate. [Link]
-
Lei, W.S., et al. (2016). Adhesion Measurement of Coatings on Biodevices/Implants: A Critical Review. Reviews of Adhesion and Adhesives. [Link]
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Kuleshov, A., et al. (2021). Investigation of the adhesion properties of calcium-phosphate coating to titanium substrate with regards to the parameters of high-frequency magnetron sputtering. ResearchGate. [Link]
-
Spriano, S., et al. (2022). State of Art and Perspective of Calcium Phosphate-Based Coatings Coupled with Bioactive Compounds for Orthopedic Applications. MDPI. [Link]
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Oladijo, O.P., et al. (2021). Porosity and Its Significance in Plasma-Sprayed Coatings. MDPI. [Link]
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ASTM International. (1987). Adhesion of Fiber Metal Coatings. ASTM Digital Library. [Link]
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van der Stok, J., et al. (2022). Crystalline Biomimetic Calcium Phosphate Coating on Mini-Pin Implants to Accelerate Osseointegration and Extend Drug Release Duration for an Orthodontic Application. MDPI. [Link]
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de Oliveira, P.S.L., et al. (2011). Biomimetic calcium phosphate coating on Ti-7.5Mo alloy for dental application. ResearchGate. [Link]
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Gauthier, A.C., et al. (2022). Coatings of hydroxyapatite–bioactive glass microparticles for adhesion to biological tissues. RSC Publishing. [Link]
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Habibovic, P., et al. (2004). Biomimetic calcium phosphate coatings on Polyactive 1000/70/30. PubMed. [Link]
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Micom Laboratories. (n.d.). ASTM D4541 - Adhesion Capacity Test. Micom Laboratories. [Link]
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Narayanan, R., & Seshadri, S.K. (2008). A Review on Calcium Phosphate Coatings Produced Using A Sputtering Process An Alternative to Plasma Spraying. ResearchGate. [Link]
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Various Authors. (2014). What are the techniques used for coating the implant surfaces? ResearchGate. [Link]
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Le, B., et al. (2023). Bioactive calcium phosphate coatings applied to flexible poly(carbonate urethane) foils. ScienceDirect. [Link]
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Applied Thin-Film Services. (n.d.). Surface Prep Best Practices for Applying Thin-Film Coatings. Applied Thin-Film Services. [Link]
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Bose, S., et al. (2013). Hydroxyapatite coatings for metallic implants. ResearchGate. [Link]
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High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. High Performance Coatings. [Link]
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Fowler, E.B., et al. (1991). Crystallographic changes in calcium phosphates during plasma-spraying. PubMed. [Link]
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Pecora Corporation. (2021). FAQ: What are the Substrate Surface Preparation Requirements Before Sealant Installation? Pecora Corporation. [Link]
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Metal Zenith. (2024). Substrate: Essential Surface Preparation for Steel Coatings & Treatment. Metal Zenith. [Link]
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Assembly Magazine. (2019). Surface Preparation and Medical Silicone Adhesives. Assembly Magazine. [Link]
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Montufar, E.B., et al. (2021). Bioactive Calcium Phosphate Coatings for Bone Implant Applications: A Review. MDPI. [Link]
-
Redepenning, J., et al. (2003). Electrocrystallization of strongly adherent brushite coatings on prosthetic alloys. Journal of Biomedical Materials Research Part A. [Link]
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LeGeros, R.Z., & LeGeros, J.P. (2009). Thin Calcium Phosphate Coatings for Medical Implants. ResearchGate. [Link]
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Klein, C.P., et al. (1994). Calcium phosphate plasma-sprayed coatings and their stability: an in vivo study. PubMed. [Link]
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TWI. (n.d.). How can I prevent delamination of my thermally sprayed coating? TWI Global. [Link]
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Ulyanova, E., et al. (2020). Bioactive calcium phosphate coatings on metallic implants. ResearchGate. [Link]
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El-Hady, A.M., et al. (2007). Electrodeposition of Brushite Coatings and Their Transformation to Hydroxyapatite in Aqueous Solutions. PubMed. [Link]
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Liu, W., et al. (2022). Antibacterial Adhesion Strategy for Dental Titanium Implant Surfaces: From Mechanisms to Application. MDPI. [Link]
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Redepenning, J., & McIsaac, J. (1991). ELECTROCRYSTALLIZATION OF STRONGLY ADHERENT BRUSHITE COATINGS ON PROSTHETIC ALLOYS. UNL Digital Commons. [Link]
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Jałbrzykowski, M., et al. (2020). Hydroxyapatite coating on titanium endosseous implants for improved osseointegration: Physical and chemical considerations. Advances in Clinical and Experimental Medicine. [Link]
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Redepenning, J., & McIsaac, J. (1994). ELECTROCRYSTALLIZATION OF STRONGLY ADHERENT BRUSHITE COATINGS ON PROSTHETIC ALLOYS (continuation). UNL Digital Commons. [Link]
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A, A., et al. (2022). Design of customized coated dental implants using finite element analysis. Advances in Clinical and Experimental Medicine. [Link]
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National Institutes of Health. (2021). Multifunctional Coatings of Titanium Implants Toward Promoting Osseointegration and Preventing Infection: Recent Developments. NIH. [Link]
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Frontiers. (2021). Multifunctional Coatings of Titanium Implants Toward Promoting Osseointegration and Preventing Infection: Recent Developments. Frontiers. [Link]
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U.S. Food and Drug Administration. (2024). Characterization of Metallic Coatings and/or Calcium Phosphate Coatings on Orthopedic Devices Draft Guidance. FDA. [Link]
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Li, G., et al. (2020). Insights into self-healing behavior and mechanism of dicalcium phosphate dihydrate coating on biomedical Mg. PubMed Central. [Link]
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Gan, S.X. (2022). PRELIMINARY STUDY OF DICALCIUM PHOSPHATE DIHYDRATE COATED 45S5 BIOGLASS GRANULE. Universiti Sains Malaysia. [Link]
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Chen, F., et al. (2019). Biofunctionalization of metallic implants by calcium phosphate coatings. PubMed Central. [Link]
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Jurnal Teknologi. (2023). EFFECT OF ELECTROPHORETIC DEPOSITION PARAMETERS ON COATING THICKNESS AND DEPOSIT YIELD OF NON-COLLOIDAL GRAPHITE PARTICLES. Jurnal Teknologi. [Link]
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Challenges in "calcium hydrogen phosphate" crystallization from aqueous solution
Welcome to the technical support center for calcium hydrogen phosphate (CaHPO₄) crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing dicalcium phosphate (DCP) from aqueous solutions. As a material scientist with over 15 years of field experience, I understand that controlling the crystallization of DCP—whether you're targeting the dihydrate form (DCPD, Brushite) or the anhydrous form (DCPA, Monetite)—is a nuanced process governed by a delicate interplay of thermodynamics and kinetics.
This resource is structured to provide direct, actionable solutions to common experimental challenges. We will move beyond simple procedural lists to explore the causal mechanisms behind these issues, empowering you to not only solve current problems but also to proactively design more robust crystallization processes.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent and critical problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing both an explanation of the underlying science and a validated protocol to resolve the problem.
Problem 1: "My synthesis is yielding Brushite (DCPD), but the intended product is Monetite (DCPA)."
Expert Analysis & Causality
This is a classic challenge of polymorphic control. Brushite (CaHPO₄·2H₂O) and Monetite (CaHPO₄) are polymorphs where the primary difference is the presence of two structural water molecules in Brushite. The formation of one over the other is predominantly governed by temperature and, to a lesser extent, pH.
-
Thermodynamic Stability: Monetite is the thermodynamically more stable phase at higher temperatures (typically above ~60-80°C), while Brushite is more stable at lower, near-ambient temperatures.[1][2] Crystallizing in an aqueous solution below this temperature threshold will kinetically and thermodynamically favor the formation of the hydrated Brushite phase.
-
Kinetic Factors: Brushite often has a lower nucleation energy barrier at room temperature, meaning it can form more rapidly from solution even under conditions where Monetite is the more stable long-term product.[3][4]
Solution & Recommended Protocol
To selectively crystallize Monetite, the reaction environment must be shifted to conditions that strongly favor its formation and disfavor Brushite. The most effective lever is temperature.
dot
Caption: Relationship between supersaturation and crystal outcome.
Strategies for Controlling Particle Size and Agglomeration:
-
Reduce Reactant Concentrations: Lowering the molarity of your calcium and phosphate stock solutions directly reduces the level of supersaturation achieved upon mixing.
-
Slow Down Addition Rate: Use a syringe pump or a burette for a slow, controlled, dropwise addition of one reactant to the other. This prevents the system from becoming overwhelmed with precursor ions. A slower addition rate gives molecules time to diffuse and integrate into existing crystal lattices rather than forming new nuclei. [5]3. Optimize Mixing: Ensure vigorous and efficient stirring in the reaction vessel to quickly dissipate localized concentration gradients.
-
Use Growth Modifiers (Advanced): Certain molecules, known as additives or inhibitors, can preferentially adsorb to specific crystal faces, slowing growth and influencing morphology. For example, citrate is known to inhibit Brushite growth and can be used in small concentrations to modify crystal habit. [3][6][7]However, be aware that this can also introduce impurities into your final product.
Problem 3: "My Brushite (DCPD) crystals are transforming into other phases like Hydroxyapatite (HA) over time."
Expert Analysis & Causality
This issue stems from the inherent metastability of Brushite under certain conditions, particularly at neutral or alkaline pH. According to Ostwald's Rule of Stages, a system will often crystallize through a sequence of phases, starting with a more soluble, metastable phase (like Brushite) which then transforms into a more thermodynamically stable phase (like Octacalcium Phosphate or, ultimately, Hydroxyapatite). [4]
-
pH-Dependent Solubility: Brushite is the stable phase in acidic conditions (pH ~2-6.5). [1][4]As the pH rises above ~6.5, Brushite becomes increasingly soluble relative to other calcium phosphates like Octacalcium Phosphate (OCP) and Hydroxyapatite (HA). * Hydrolysis Reaction: In a neutral or alkaline aqueous environment, Brushite will dissolve and its constituent ions (Ca²⁺, HPO₄²⁻) will reprecipitate as the less soluble, more stable HA. This process is known as hydrolysis.
Solution & Recommended Protocol
To prevent the transformation of Brushite, it is essential to control the pH of the solution it is in, both during synthesis and subsequent storage.
Control Measures for Brushite Stability:
-
Maintain Acidic Synthesis pH: During precipitation, strictly maintain the pH below 6.0. A pH range of 5.0-5.5 is often ideal for robust Brushite formation. [8]Use a pH-stat or buffered solutions to prevent pH drift.
-
Proper Washing: After filtration, wash the Brushite crystals with a pH-adjusted water (e.g., pH 5.5) or, for long-term storage, with a non-aqueous solvent like ethanol to remove residual alkaline reactants without inducing hydrolysis.
-
Controlled Storage: If storing the crystals in a solution, ensure it is a buffered solution with a pH below 6.0. For dry storage, ensure the powder is thoroughly dried to remove surface water that could facilitate slow conversion over time.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in solubility between Brushite and Monetite? A: Brushite (DCPD) is generally more soluble in aqueous solutions than Monetite (DCPA) at physiological temperatures and pH. [9]This is because the hydrated structure of Brushite is thermodynamically less stable than the compact, anhydrous structure of Monetite. This higher solubility is a key reason why Brushite is often used in resorbable bone cements, as it degrades more readily in the body than Monetite. [10] Q2: How do common impurities like magnesium or carbonate affect crystallization? A: Impurities can have a profound impact.
-
Magnesium (Mg²⁺): Magnesium ions are known inhibitors of calcium phosphate nucleation and growth. They can stabilize amorphous calcium phosphate precursors and inhibit the transformation of Brushite to more stable phases like Hydroxyapatite. [3]* Carbonate (CO₃²⁻): Carbonate ions can be incorporated into the apatite lattice, forming carbonated hydroxyapatite. During Brushite synthesis, their presence can influence the kinetics and potentially the morphology of the resulting crystals.
Q3: What are the best analytical techniques to confirm which polymorph I have synthesized? A: A multi-technique approach is always best for unambiguous identification.
-
Powder X-ray Diffraction (PXRD): This is the gold-standard technique. Brushite and Monetite have distinct crystal structures that produce unique diffraction patterns (fingerprints), allowing for clear phase identification and quantification. [11][12]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is excellent for distinguishing the two. The spectrum for Brushite shows characteristic peaks related to the water of hydration (e.g., around 3490, 3280, and 1650 cm⁻¹), which are absent in the spectrum for anhydrous Monetite. [13][14]* Thermogravimetric Analysis (TGA): TGA can quantify the water content. When heated, Brushite will show a distinct two-step mass loss corresponding to the loss of its two structural water molecules as it converts to Monetite, typically completed by ~220°C. [1][15] Q4: Can I convert Brushite to Monetite after synthesis? A: Yes, this is a common method for producing Monetite. The conversion can be achieved by thermal dehydration. By heating Brushite powder in an oven, the structural water is driven off. The conversion starts at temperatures as low as 80-130°C but is typically performed at higher temperatures (e.g., 180-220°C) to ensure complete and rapid transformation. [15][16]It is important to control the heating rate, as very rapid heating can lead to the formation of an amorphous phase alongside Monetite. [15]
Data Summary & Protocols
Table 1: Key Physicochemical Properties of Brushite and Monetite
| Property | Brushite (DCPD) | Monetite (DCPA) | Reference(s) |
| Formula | CaHPO₄·2H₂O | CaHPO₄ | N/A |
| Molar Mass | 172.09 g/mol | 136.06 g/mol | N/A |
| Crystal System | Monoclinic | Triclinic | [1][8] |
| Solubility Product (pKs) at 25°C | ~6.59 | ~6.90 | [17] |
| Favored pH Range | < 6.5 | < 4.5 | [1][4][18] |
| Favored Temperature | < 60-80°C | > 60-80°C | [1][2] |
Appendix A: Standardized Synthesis Protocols
Protocol A1: Synthesis of Plate-like Brushite (DCPD) Crystals
-
Objective: To produce phase-pure Brushite with a characteristic plate-like morphology.
-
Methodology:
-
Prepare a 150 mL phosphate solution containing 0.033 M Na₂HPO₄ and 0.033 M NaH₂PO₄. Adjust the pH to 5.0 with acetic acid. Maintain the temperature at 37°C. [8] 2. Prepare a 50 mL, 0.2 M calcium acetate solution [Ca(CH₃COO)₂].
-
While stirring the phosphate solution at 120 rpm, add the calcium solution dropwise at a rate of 2 mL/min. [8] 4. After the addition is complete, continue stirring for 10 minutes.
-
Filter the resulting white precipitate using a Buchner funnel.
-
Wash the crystals thoroughly with deionized water, followed by a final wash with ethanol.
-
Dry the powder overnight at 37°C. [8] 8. Confirm phase and morphology with PXRD and Scanning Electron Microscopy (SEM). The expected morphology is plate-like crystals. [19][8]
-
Protocol A2: Thermal Conversion of Brushite to Monetite
-
Objective: To convert synthesized Brushite into phase-pure Monetite.
-
Methodology:
-
Place a known quantity of dry, synthesized Brushite powder into a ceramic crucible.
-
Place the crucible in a programmable furnace.
-
Heat the sample from room temperature to 220°C at a controlled rate of 5-10°C/min. [15]A slower heating rate can sometimes result in a more crystalline product. [15] 4. Hold the temperature at 220°C for 2-4 hours to ensure complete dehydration.
-
Allow the furnace to cool naturally to room temperature.
-
Confirm complete conversion to Monetite using PXRD or FTIR, checking for the absence of water-related peaks.
-
References
-
Orme, C. A., & Giocondi, J. L. (2009). Molecular mechanisms of crystallization impacting calcium phosphate cements. Interface Focus, 1(3), 267-277. [Link]
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Wang, L., & Nancollas, G. H. (2008). Calcium orthophosphates: crystallization and dissolution. Chemical Reviews, 108(11), 4628-4669. [Link]
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Ren, D., Ruan, Q., Tao, J., & Moradian-Oldak, J. (2016). Amelogenin Affects Brushite Crystal Morphology and Promotes Its Phase Transformation to Monetite. Crystal Growth & Design, 16(9), 5149-5157. [Link]
-
Dosen, A., & Gabelica, D. (2011). Thermal decomposition of brushite, CaHPO4·2H2O to monetite CaHPO4 and the formation of an amorphous phase. Journal of Solid State Chemistry, 184(10), 2791-2801. [Link]
-
Singh, M., et al. (2021). Flow Chart for synthesis of single phase monetite (DCPA) by sol-gel method. ResearchGate. [Link]
-
Boanini, E., et al. (2021). Synthesis and Hydrolysis of Brushite (DCPD): The Role of Ionic Substitution. Crystal Growth & Design, 21(3), 1755-1765. [Link]
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Bigi, A., et al. (2022). Monetite vs. Brushite: Different Influences on Bone Cell Response Modulated by Strontium Functionalization. International Journal of Molecular Sciences, 23(11), 5945. [Link]
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El-Ghannam, A., et al. (2021). Synthesis of Brushite from Phosphogypsum Industrial Waste. Biointerface Research in Applied Chemistry, 12(5), 6580-6588. [Link]
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Yilmaz, B., et al. (2016). An Alternative Synthesis Method for Di Calcium Phosphate (Monetite) Powders from Mediterranean Mussel (Mytilus galloprovincialis) Shells. Journal of the Australian Ceramic Society, 52(2), 195-201. [Link]
-
Ivanova, T. I., et al. (2021). Effect of Ca2+ Replacement with Cu2+ Ions in Brushite on the Phase Composition and Crystal Structure. Minerals, 11(9), 1013. [Link]
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Schamel, M. (2017). Novel dual setting approaches for mechanically reinforced mineral biocements. Thesis. [Link]
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Moussa, H., et al. (2022). Probing the Structure, Cytocompatibility, and Antimicrobial Efficacy of Silver-, Strontium-, and Zinc-Doped Monetite. ACS Applied Bio Materials, 5(4), 1696-1710. [Link]
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O'Neill, E. R., et al. (2021). Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. Journal of Materials Science, 56, 18585-18599. [Link]
- Tas, A. C. (2012). Preparation method of brushite and octacalcium phosphate granules.
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Bohner, M., et al. (2017). Solubility and Characterization of Monocalcium and Dicalcium Phosphates in the Context of Cementitious Biomaterials. Journal of the American Ceramic Society, 100(9), 4254-4265. [Link]
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Unosson, J., et al. (2013). Porosity prediction of calcium phosphate cements based on chemical composition. Uppsala University Publications. [Link]
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Boanini, E., et al. (2021). Synthesis and Hydrolysis of Brushite (DCPD): The Role of Ionic Substitution. ResearchGate. [Link]
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Dorozhkin, S. V. (2012). Calcium Orthophosphates: Crystallization and Dissolution. Crystals, 2(4), 1457-1538. [Link]
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Lilley, C. M., et al. (2016). Transformation of mineral phase composition in pastes composites containing brushite, calcite and proteins. ResearchGate. [Link]
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Koutsoukos, P. G., et al. (2007). Supersaturation-Controlled Synthesis of Dicalcium Phosphate Dihydrate and Nanocrystalline Calcium-Deficient Hydroxyapatite. Industrial & Engineering Chemistry Research, 46(10), 3216-3223. [Link]
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Capitelli, F. (n.d.). Synthesis and characterization of calcium phosphates designed for technological applications. Institute of Crystallography - IC - CNR. [Link]
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Pan, H., et al. (2007). Biological Modification in Brushite Crystallization. MRS Proceedings, 1042, S05-03. [Link]
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Pan, H., et al. (2007). Biological Modification in the Brushite Crystallization. MRS Online Proceedings Library, 1042(1). [Link]
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Tas, A. C. (2013). Monetite (CaHPO4) Synthesis in Ethanol at Room Temperature. Key Engineering Materials, 529-530, 39-44. [Link]
-
Nikonenko, N. A., et al. (2021). Synthesis of Calcium Orthophosphates by Chemical Precipitation in Aqueous Solutions: The Effect of the Acidity, Ca/P Molar Ratio, and Temperature on the Phase Composition and Solubility of Precipitates. Materials, 14(21), 6397. [Link]
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Brečević, L., & Kralj, D. (2018). Amorphous Calcium Phosphate Formation and Aggregation Process Revealed by Light Scattering Techniques. Crystals, 8(3), 123. [Link]
-
Şahin, E., & Çiftçioğlu, M. (2012). Monetite promoting effect of citric acid on brushite cement setting kinetics. Journal of Materials Science: Materials in Medicine, 23(11), 2733-2742. [Link]
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Yilmaz, B., et al. (2016). An Alternative Synthesis Method for Di Calcium Phosphate (Monetite) Powders from Mediterranean Mussel (Mytilus galloprovincialis) Shells. ResearchGate. [Link]
-
Rubini, K., Boanini, E., & Bigi, A. (2020). Factors Influencing Additive Interactions with Calcium Hydrogenphosphate Dihydrate Crystals. Materials, 13(21), 4798. [Link]
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Clark, A. E., et al. (2023). Counterintuitive Crystallization: Rate Effects in Calcium Phosphate Nucleation at Near-Physiological pH. Crystal Growth & Design, 23(10), 7105-7111. [Link]
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Nancollas, G. H. (1971). The Nucleation and Growth of Calcium Phosphate Crystals. Croatica Chemica Acta, 43(3), 145-153. [Link]
-
Li, Y., et al. (2007). Synthesis of amorphous calcium phosphate using various types of cyclodextrins. Materials Science and Engineering: C, 27(4), 845-849. [Link]
-
Vilela, G. S., et al. (2021). Effect of Temperature and pH on Calcium Phosphate Precipitation. Materials, 14(16), 4583. [Link]
-
Kim, H. J., et al. (2020). New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography. Applied Sciences, 10(5), 1618. [Link]
-
Brandes, J. A., & Ingall, E. D. (2013). An X-ray absorption method for identification of calcium phosphates. Biogeosciences Discussions, 10, 18511-18542. [Link]
-
Wang, L., et al. (2022). In Situ Observation of Dicalcium Phosphate Monohydrate Formation and Phase Transformation. The Journal of Physical Chemistry B, 126(26), 5005-5012. [Link]
-
Aberg, J., et al. (2009). Characterization of dicalcium phosphate dihydrate cements prepared using a novel hydroxyapatite-based formulation. Journal of Materials Science: Materials in Medicine, 20(4), 921-928. [Link]
-
Tiselius, H. G., & Österdahl, I. (1992). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Scandinavian Journal of Urology and Nephrology, 26(4), 329-334. [Link]
Sources
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Reducing the abrasiveness of "dicalcium phosphate" in tablet formulations
Technical Support Center: Dicalcium Phosphate Formulations
Troubleshooting Guide: Reducing the Abrasiveness of Dicalcium Phosphate in Tablet Formulations
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the abrasiveness of dicalcium phosphate (DCP) in their tablet formulations. The inherent hardness and crystalline nature of DCP can lead to significant manufacturing issues, primarily accelerated wear on tablet press tooling. This document provides in-depth, evidence-based answers and protocols to help you diagnose, troubleshoot, and mitigate these challenges effectively.
Section 1: Understanding the Abrasiveness of Dicalcium Phosphate
Q1: What fundamentally makes dicalcium phosphate (DCP) an abrasive excipient?
Dicalcium phosphate's abrasiveness is a direct result of its intrinsic material properties. Unlike softer, more plastically deforming excipients like microcrystalline cellulose, DCP is a hard, brittle material with a monoclinic crystal structure.[1] The key contributing factors are:
-
Inherent Hardness: Crystalline phosphates are naturally hard materials. During the high-pressure compaction process in a tablet press, these hard particles can exert a significant frictional and abrasive force against the softer metals of the punch faces and die walls.
-
Particle Morphology: The shape of the DCP particles plays a critical role. Milled grades often have sharp, angular edges. These irregular surfaces act like cutting tools on a microscopic level, scraping away material from the tooling surfaces with each compression cycle.
-
Deformation Mechanism: DCP primarily undergoes brittle fracture under compression.[2] This means that as pressure is applied, the particles break, creating new, sharp-edged smaller particles that continue the abrasive action. This is in contrast to plastic deformation, where particles change shape and flow, which is less damaging to tooling.
Q2: What are the primary negative consequences of excessive DCP abrasiveness in tablet manufacturing?
Ignoring the abrasiveness of a DCP formulation can lead to cascading issues that affect production efficiency, product quality, and cost.
-
Accelerated Tooling Wear: This is the most direct and costly consequence. Abrasive formulations rapidly wear down punch tips and die bores. This leads to a loss of dimensional precision, resulting in tablets with inconsistent weight, thickness, and hardness. It also necessitates more frequent and expensive replacement of tooling sets.
-
"Black Spot" Contamination: A common complaint with abrasive DCP formulations is the appearance of small black or grey specks on the tablets.[1] These are typically fine metal particles abraded from the punch tips or the feeder frame of the tablet press that have become incorporated into the powder blend.[1]
-
Tablet Defects: Worn tooling can lead to a host of tablet defects, including "sticking" to the punch face, "picking" (removal of material from the tablet surface), and capping or lamination due to improper pressure distribution.
-
Increased Ejection Forces: High friction between the tablet band and the die wall, exacerbated by abrasion, can lead to high ejection forces. This can cause tablet failure (chipping, cracking) upon ejection and places additional strain on the tablet press.[3]
Section 2: Mitigation Strategies and Troubleshooting
This section provides actionable solutions to reduce the abrasiveness of your DCP formulation. The optimal approach often involves a combination of these strategies.
Q3: How can I select the right grade of dicalcium phosphate to minimize abrasiveness?
The choice of DCP grade is the most critical factor in controlling abrasiveness. Different manufacturing processes for DCP yield materials with vastly different physical properties. There are two primary forms: dihydrate and anhydrous, each with unique characteristics.[4]
-
Dicalcium Phosphate Dihydrate (DCPD): Generally considered less abrasive than its anhydrous counterpart.[5] The water of hydration within its crystal structure contributes to slightly lower hardness.
-
Anhydrous Dicalcium Phosphate (DCPA): This form is harder and often more abrasive.[5] However, it is preferred for moisture-sensitive APIs.[6]
-
Specialty Grades: Many excipient manufacturers offer engineered grades of DCP designed for direct compression with improved properties. For example, spray-dried or granulated anhydrous DCP can have a more spherical particle shape, which significantly reduces abrasion compared to standard milled grades.[7][8] These grades often have better flowability and compressibility as well.[7]
Table 1: Comparison of Common Dicalcium Phosphate Grades
| Grade Type | Typical Particle Morphology | Relative Hardness | Relative Abrasiveness | Key Formulation Considerations |
|---|---|---|---|---|
| Dicalcium Phosphate Dihydrate (Milled) | Irregular, angular crystals | Moderate | Moderate | Good for general purpose, cost-effective. |
| Dicalcium Phosphate Anhydrous (Milled) | Sharp, angular crystals | High | High | Abrasive but suitable for moisture-sensitive drugs.[9] |
| Dicalcium Phosphate Dihydrate (Unmilled) | Agglomerates of smaller crystals | Moderate-High | Moderate-High | Can be abrasive due to large, hard agglomerates. |
| Granulated Anhydrous DCP | Porous, more rounded granules | High | Low-Moderate | Excellent flow, lower abrasiveness due to particle shape.[8] |
| Spray-Dried Anhydrous DCP (e.g., Fujicalin®) | Spherical, porous particles | High | Low | Superior flow and compressibility, minimal abrasiveness.[7] |
Q4: What is the role of lubricants, and how do I choose and optimize their use?
Lubricants are essential excipients that function by creating a barrier film between the tablet surface and the metal tooling.[2] This film reduces both die-wall friction during ejection and the abrasive interaction between the formulation and the punch faces.
-
Mechanism of Action: During blending, lubricant particles coat the surfaces of the host excipient (DCP) and API particles. This coating prevents direct, high-friction contact between the hard DCP and the tooling.
-
Common Lubricants:
-
Magnesium Stearate (MgSt): The most common and highly effective lubricant. However, it is hydrophobic and can negatively impact tablet hardness and dissolution if over-mixed.[2][10]
-
Stearic Acid: Less effective than MgSt but also less likely to cause overlubrication issues.
-
Glyceryl Behenate (e.g., Compritol® 888 ATO): A wax-like lubricant that is a good alternative when MgSt causes compatibility or dissolution problems.[10]
-
Troubleshooting Lubrication: If you are experiencing issues, the problem may not be the choice of lubricant, but its implementation.
-
Under-lubrication: Leads to high ejection forces, scoring on tablets, and audible squeaking from the press.
-
Over-lubrication: Leads to a significant drop in tablet tensile strength and can retard disintegration and dissolution.[10] This occurs when excessive blending creates a thick, hydrophobic film around the particles, preventing proper bonding during compaction.[2]
Below is a workflow for optimizing your lubrication strategy.
Workflow for Lubrication Optimization
Q5: Can binders or other excipients help shield the tooling from DCP's abrasive effects?
Yes, binders can play a significant role in mitigating abrasiveness through a mechanism of particle coating or cushioning.[11][12]
-
Mechanism: During granulation (wet or dry), the binder adheres to the surface of the DCP particles. If the binder is more plastic and less abrasive than the DCP itself, it forms a cushioning layer. This layer prevents the sharp edges of the DCP from making direct, forceful contact with the tooling.
-
Effective Binders:
-
Microcrystalline Cellulose (MCC): An excellent choice as it is a plastically deforming material that provides strong binding and can effectively coat DCP particles, reducing overall formulation abrasiveness.
-
Polyvinylpyrrolidone (PVP): A strong binder that, when used in a wet granulation process, can create robust granules where DCP particles are encapsulated within a PVP matrix.[6][11]
-
Starch: Can also provide a cushioning effect, although its binding capacity may be lower than that of MCC or PVP.[13]
-
The addition of a softer, more plastic excipient can fundamentally change the compaction behavior of the entire formulation, shifting it away from pure brittle fracture and towards a more desirable plastic flow, thereby protecting the tooling.
Section 3: Experimental Protocols & Advanced Analysis
Protocol 1: In-Process Method for Evaluating Tooling Wear
This protocol provides a practical method for quantifying tooling wear during a development or small-scale production run.
Objective: To compare the abrasiveness of different formulations by measuring the physical changes in tablet punch tips.
Materials:
-
Digital caliper with a precision of at least 0.01 mm.
-
High-resolution digital camera or microscope.
-
Lint-free wipes and appropriate cleaning solvent (e.g., 70% Isopropyl Alcohol).
-
Logbook for recording data.
Procedure:
-
Initial Measurement (Baseline):
-
Select a new or pristine set of B-type or D-type punches.
-
Thoroughly clean the punch tips with solvent and a lint-free wipe.
-
Using the digital caliper, carefully measure the "cup depth" of the punch tip. Record this as T₀ (Time Zero). For flat-faced punches, measure the overall length.
-
Take high-resolution photographs of the punch face, paying close attention to the sharpness of any embossing and the smoothness of the land area.
-
-
Tablet Compression Run:
-
Install the measured tooling into the tablet press.
-
Run the press with the test formulation for a predetermined number of compressions (e.g., 10,000 or 50,000 cycles). Keep the press speed and compression force constant.
-
-
Final Measurement:
-
Carefully remove the same punches from the press.
-
Clean them using the same procedure as in Step 1.
-
Re-measure the cup depth (or overall length). Record this as T₁ (Time Final).
-
Take another set of high-resolution photographs of the punch face.
-
-
Analysis:
-
Quantitative Wear: Calculate the change in dimension: Wear = T₀ - T₁. A larger difference indicates a more abrasive formulation.
-
Qualitative Wear: Compare the T₀ and T₁ photographs. Look for signs of wear such as rounding of sharp edges on embossing, scratch marks on the punch face, or a general dulling of the surface finish.
-
Mechanism of Abrasive Wear on Tooling
The following diagram illustrates the microscopic interaction that leads to tooling wear.
References
-
Adeleye, O. A., et al. (2011). Use of anhydrous calcium phosphate and selected binders in the tablet formulation of a deliquescent crude plant extract. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Armstrong, N. A., & Haines-Nutt, R. F. (1974). Effect of compaction on particle size. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
de Geynst, E., et al. (2020). Influence of binder attributes on binder effectiveness in a continuous twin screw wet granulation process via wet and dry binder addition. International Journal of Pharmaceutics. Available at: [Link]
-
de Backere, C., et al. (2021). Effect of binder type and lubrication method on the binder efficacy for direct compression. International Journal of Pharmaceutics. Available at: [Link]
-
Gentry, T. (n.d.). Binder Excipients That Solve Common Tablet Manufacturing Challenges. Global Food & Pharma. Available at: [Link]
-
Khorasani, T. R., et al. (2015). Effect of Particle Size on Compaction of Materials with Different Deformation Mechanisms with and without Lubricants. AAPS PharmSciTech. Available at: [Link]
-
Doldán, C., et al. (1995). Dicalcium Phosphate Dihydrate and Anhydrous Dicalcium Phosphate For Direct Compression A Comparative Study. Scribd. Available at: [Link]
-
Odeku, O. A., & Itiola, O. A. (2011). Use of anhydrous calcium phosphate and selected binders in the tablet formulation of a deliquescent crude plant extract: Vernonia galamensis (Asteraceae). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Vivion. (n.d.). Dicalcium Phosphate FAQs for Wholesale Manufacturers. Vivion. Available at: [Link]
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Schmidt, P. C., & Herzog, R. (1993). Calcium phosphates in pharmaceutical tableting. 2. Comparison of tableting properties. Die Pharmazie. Available at: [Link]
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Green Jeeva. (2025). What Makes Dicalcium Phosphate Dihydrate Different from Anhydrous in Product Development. Green Jeeva. Available at: [Link]
-
LFA Tablet Presses. (2021). Dicalcium Phosphate | LFA Tablet Presses. YouTube. Available at: [Link]
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LFA Tablet Presses. (n.d.). Dicalcium Phosphate | Tablet Flowing Agent | Pharma Excipient. LFA Tablet Presses. Available at: [Link]
-
Doldán, C., et al. (1995). Dicalcium phosphate dihydrate and anhydrous dicalcium phosphate for direct compression: A comparative study. International Journal of Pharmaceutics. Available at: [Link]
-
Hentzschel, C. M., et al. (2012). Properties of Fujicalin®, a New Modified Anhydrous Dibasic Calcium Phosphate for Direct Compression: Comparison with Dicalcium Phosphate Dihydrate. Pharmaceutical Development and Technology. Available at: [Link]
-
Stobec. (n.d.). Product Information DICALCIUM PHOSPHATE, ANHYDROUS USP/FCC GRADE. Stobec. Available at: [Link]
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Jamzad, S., & Fassihi, R. (2006). The Effects of Lactose, Microcrystalline Cellulose and Dicalcium Phosphate on Swelling and Erosion of Compressed HPMC Matrix Tablets: Texture Analyzer. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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-
Paul, S., et al. (2020). Effect of particle size on powder compaction and tablet strength using limestone. Advanced Powder Technology. Available at: [Link]
-
Patexia. (n.d.). Granulated phosphate product containing abrasivity and lubricity additives. Patexia. Available at: [Link]
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Wiegand, A., et al. (2023). Toothpaste Abrasion and Abrasive Particle Content: Correlating High-Resolution Profilometric Analysis with Relative Dentin Abrasivity (RDA). Journal of Clinical Medicine. Available at: [Link]
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ResearchGate. (n.d.). Effect of particle size on powder compaction and tablet strength using limestone. ResearchGate. Available at: [Link]
-
Hannig, C., & Hannig, M. (2021). Overview of Calcium Phosphates used in Biomimetic Oral Care. Oral Health and Preventive Dentistry. Available at: [Link]
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Stable Micro Systems. (n.d.). How to measure abrasion. Stable Micro Systems. Available at: [Link]
-
Kands. (n.d.). Use Of Dicalcium Phosphate In Tablets. Kands. Available at: [Link]
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Seo, S. S., et al. (1998). Synthesis and Physico-Chemical Properties of Dicalcium Phosphate Dihydrate for Dental Abrasive. Journal of the Korean Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2019). Why Dibasic Calcium phosphate generates dark spots after tableting?. ResearchGate. Available at: [Link]
-
Wiegand, A., et al. (2023). Toothpaste Abrasion and Abrasive Particle Content: Correlating High-Resolution Profilometric Analysis with Relative Dentin Abrasivity (RDA). ResearchGate. Available at: [Link]
-
Sauro, S., et al. (2016). Effects of a Dicalcium and Tetracalcium Phosphate-Based Desensitizer on In Vitro Dentin Permeability. Dental Materials Journal. Available at: [Link]
-
Akande, O. F., et al. (2010). Effects of lubricants on binary direct compression mixtures. Pharmaceutical Development and Technology. Available at: [Link]
-
Kim, H. J., et al. (2014). An Experiment on the Tooth Abrasion of Dental-Calculus-Formation-Prevention Dentifrices. Journal of Dental Hygiene Science. Available at: [Link]
-
Wang, Y., et al. (2025). Study on the high-temperature tribological performance of biodegradable ultrafine β-tricalcium phosphate reinforced barium complex grease. Scientific Reports. Available at: [Link]
-
Svinnseth, P. N., et al. (1987). Abrasivity of toothpastes. An in vitro study of toothpastes marketed in Norway. Acta Odontologica Scandinavica. Available at: [Link]
-
ICL Phosphate Specialty. (n.d.). Abrasives. ICL Phosphate Specialty. Available at: [Link]
-
Zhao, N., & Augsburger, L. L. (2005). Disintegration of dicalcium phosphate tablets with 1% superdisintegrant... ResearchGate. Available at: [Link]
-
USP-NF. (2019). 〈1059〉 Excipient Performance. USP-NF. Available at: [Link]
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Technical Support Center: Synthesis of Phase-Pure Monocalcium Phosphate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of monocalcium phosphate [Ca(H₂PO₄)₂]. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with phase purity during their experiments. Achieving a phase-pure final product is critical for applications ranging from pharmaceutical excipients to food-grade leavening agents and agricultural fertilizers.[1] This guide provides in-depth troubleshooting, detailed analytical protocols, and answers to frequently asked questions to help you diagnose and resolve common impurities.
Troubleshooting Guide: Phase Purity Issues
Phase impurities in monocalcium phosphate (MCP) synthesis are common and typically arise from deviations in stoichiometric control, pH, temperature, and reaction kinetics. The most prevalent impurities are dicalcium phosphate (DCP) and unreacted, residual phosphoric acid.
Q1: My final product is contaminated with Dicalcium Phosphate (CaHPO₄). What causes this, and how can I prevent it?
Initial Diagnosis: The presence of dicalcium phosphate (DCP), often in its anhydrous form (monetite) or dihydrate form (brushite), is the most common phase impurity. It is readily detectable using X-ray Diffraction (XRD), where its characteristic peaks will appear alongside those of the target monocalcium phosphate monohydrate (MCPM). Fourier-Transform Infrared Spectroscopy (FTIR) can also identify DCP by the distinct vibrational modes of the HPO₄²⁻ group.
Root Cause Analysis: The formation of MCP is highly dependent on maintaining a sufficiently acidic environment (pH 1.0-2.0).[2] The equilibrium between different calcium phosphate species is exquisitely sensitive to pH.[3][4] DCP precipitation is favored under less acidic conditions (higher pH) than MCP.
The core issue is often a localized increase in pH at the point where the calcium source (e.g., calcium carbonate, calcium hydroxide) is introduced into the phosphoric acid solution. If the calcium source is added too quickly or mixing is inadequate, the local environment can become transiently neutral or basic, leading to the immediate precipitation of the less soluble DCP before the acid can fully react to form MCP.
Chemical Reaction Pathways:
-
Target Reaction (Acidic): Ca(OH)₂ + 2H₃PO₄ → Ca(H₂PO₄)₂ + 2H₂O[1]
-
Impurity Formation (Insufficient Acid/High Local pH): Ca(OH)₂ + H₃PO₄ → CaHPO₄ + 2H₂O
Caption: Reaction pathways for MCP synthesis and DCP impurity formation.
Corrective Actions & Protocols:
-
Control Reactant Addition: The single most critical factor is the rate of addition of your calcium source to the phosphoric acid. Never add the acid to the calcium source.
-
Protocol: Prepare a slurry of your calcium source (e.g., calcium carbonate in water).[5] Add this slurry very slowly or dropwise to a vigorously stirred solution of phosphoric acid. This ensures the acid is always in excess at the point of reaction, maintaining a low pH.
-
-
Optimize Mixing: Ensure high-shear, vigorous mixing throughout the addition process to rapidly disperse the calcium source and prevent localized pH spikes.
-
Maintain Temperature: Synthesis is often performed at elevated temperatures (e.g., 85-100°C) to improve reaction kinetics, followed by a controlled cooling step to induce crystallization.[6][7]
-
Recommended Workflow: Heat the phosphoric acid solution to the target reaction temperature (e.g., 95°C). Slowly add the calcium carbonate slurry over a period of 40-60 minutes while maintaining temperature and vigorous stirring.[6][8] After addition is complete, allow the reaction to age for a specified time before proceeding to cooling and crystallization.
-
-
Use Stoichiometric Excess of Acid: A slight excess of phosphoric acid can help ensure the reaction goes to completion and keeps the pH low. However, this may lead to residual acid in the final product (see Q2).
Q2: How can I remove residual phosphoric acid from my MCP product?
Initial Diagnosis: Residual phosphoric acid makes the final product hygroscopic (absorbs moisture from the air) and can lead to caking. Its presence can be inferred from a lower-than-theoretical pH when the product is dissolved in water. The free acid can also contribute to the slow conversion of MCP to DCP over time.[1]
Root Cause Analysis: This issue is the direct consequence of using a stoichiometric excess of phosphoric acid to prevent DCP formation, or from incomplete reaction. During drying, the free phosphoric acid becomes concentrated between the MCP crystals.[8]
Corrective Actions & Protocols:
-
Washing: The most direct method is to wash the filtered MCP crystals. However, MCP has significant water solubility, so washing with deionized water will lead to yield loss.[9]
-
Protocol - Acetone Wash: After filtering the MCP crystals, perform several washes with a water-miscible organic solvent in which MCP is poorly soluble, such as acetone.[10] This will dissolve and remove the residual phosphoric acid without significantly dissolving the product. Wash until the filtrate is free from phosphate ions (testable with a molybdate reagent).
-
-
Stoichiometric Neutralization: A more precise approach involves careful neutralization of the excess acid after the initial reaction is complete but before final drying.
-
Protocol: After the main reaction and aging, measure the pH of the slurry. Add a small, calculated amount of calcium carbonate or calcium hydroxide to bring the pH into the optimal range of 1.5-2.0.[2] This must be done carefully to avoid raising the pH too much and forming DCP.
-
-
Spray Drying: For industrial applications, spray drying a precisely formulated slurry can be effective. The rapid evaporation of water during spray drying can crystallize MCPM directly from a solution that might otherwise decompose, trapping less free acid.[9][11][12]
Q3: My XRD pattern shows broad peaks or a large amorphous halo. What does this indicate and how can I improve crystallinity?
Initial Diagnosis: An X-ray diffractogram with broad, poorly defined peaks and a raised baseline (an "amorphous halo") indicates the presence of a non-crystalline or poorly crystalline (nanocrystalline) phase.
Root Cause Analysis:
-
Rapid Precipitation: Very rapid changes in supersaturation, often caused by "crash cooling" or adding reactants too quickly, can lead to the formation of amorphous calcium phosphate (ACP) instead of crystalline MCP.
-
Impurity Interference: High levels of certain impurities from the raw materials can inhibit crystal growth.
-
Inadequate Aging: The crystallization of MCP is not instantaneous. The reaction slurry often requires an "aging" period where the initially formed precipitates can dissolve and re-precipitate into a more stable, crystalline form.
Corrective Actions & Protocols:
-
Controlled Cooling/Crystallization: Avoid shock-cooling the reaction mixture.
-
Implement an Aging Step:
-
Purify Reactants: If using non-reagent grade materials (e.g., phosphate rock), consider a purification step to remove interfering ions. For example, fluorine can be removed from wet-process phosphoric acid by precipitation with a sodium salt.[8]
Analytical Characterization Protocols
Accurate characterization is essential for troubleshooting. Here are baseline protocols for the key techniques.
Caption: Key analytical techniques for MCP phase purity assessment.
Protocol 1: Quantitative Phase Analysis by XRD with Rietveld Refinement
Rietveld refinement is a powerful technique that fits a calculated theoretical diffraction pattern to your experimental data, allowing for precise quantification of all crystalline phases in a mixture without the need for standards.[14][15][16]
-
Sample Preparation: Gently grind the MCP sample to a fine, homogenous powder (particle size <10 µm) using an agate mortar and pestle to minimize preferred orientation.
-
Data Acquisition:
-
Use a modern powder diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of at least 10-60°.
-
Use a slow scan speed or long count time per step (e.g., 0.02° step size, 1-2 seconds per step) to obtain high-quality data with good peak-to-background resolution.
-
-
Rietveld Analysis (using appropriate software like GSAS-II, FullProf, etc.):
-
Import the experimental data.
-
Load the crystallographic information files (.cif) for all expected phases: Monocalcium Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O), Monetite (CaHPO₄), and Brushite (CaHPO₄·2H₂O).
-
Refine the background, scale factors, and lattice parameters for all phases. Refining the background is crucial for accurate results.[15][16]
-
Assess the goodness-of-fit (χ²) to ensure the model is accurate.
-
The software will output the weight percentage of each crystalline phase present in the sample.
-
Protocol 2: Impurity Identification by FTIR Spectroscopy
FTIR is excellent for rapid, qualitative identification of the functional groups associated with MCP and its common impurities.[17][18]
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum to reference spectra and the table below.
Table 1: Key FTIR Absorption Bands for MCP and Common Impurities [17][18][19][20]
| Compound | Formula | Key Bands (cm⁻¹) | Assignment |
|---|---|---|---|
| MCPM | Ca(H₂PO₄)₂·H₂O | ~3500-2800 | O-H stretching (H₂O, P-OH) |
| ~1650 | H-O-H bending (H₂O) | ||
| ~1158, 980 | P-O stretching (H₂PO₄⁻) | ||
| ~886 | P-O(H) stretching | ||
| ~568, 500 | O-P-O(H) bending | ||
| DCP (Monetite) | CaHPO₄ | ~3190, 2849 | O-H stretching (P-OH) |
| ~1300-1450 | P-O-H in-plane bending | ||
| ~1081, 891 | P-O stretching (PO₄³⁻) |
| | | ~578, 420 | O-P-O bending |
Frequently Asked Questions (FAQs)
Q: What is the ideal Ca:P molar ratio for MCP synthesis? A: The stoichiometric Ca/P molar ratio for pure Ca(H₂PO₄)₂ is 0.5. To begin a synthesis, you should formulate your reactants to achieve this ratio. For example, when using calcium carbonate (CaCO₃) and phosphoric acid (H₃PO₄), the molar ratio of reactants should be 1 mole of CaCO₃ to 2 moles of H₃PO₄.
Q: At what temperature does monocalcium phosphate monohydrate (MCPM) decompose? A: Thermal decomposition of MCPM is complex. It begins to lose its water of crystallization above 100°C. Significant decomposition with condensation of the dihydrogen phosphate groups to form pyrophosphates and metaphosphates occurs at higher temperatures, typically starting around 200°C.[21][22][23] Therefore, drying of the final product should be conducted under controlled conditions, for instance at 90-95°C, to remove surface moisture without decomposing the product.[7][8]
Q: Can I use different calcium sources? A: Yes, various calcium sources can be used, including calcium carbonate (CaCO₃), calcium hydroxide (Ca(OH)₂), and calcium oxide (CaO).[1][10] The reactivity varies, with CaO and Ca(OH)₂ being more reactive and generating more heat upon neutralization than CaCO₃. The choice depends on the desired reaction kinetics, cost, and purity of the available raw material. The key principles of slow addition and vigorous mixing remain critical regardless of the source.
Q: My MCP product cakes upon storage. Why? A: Caking is almost always due to the presence of residual phosphoric acid, which is hygroscopic. Refer to the troubleshooting section on removing residual acid (Q2) by implementing a solvent wash or optimizing the neutralization step.
References
-
Seesanong, S., et al. (2019). A simple rapid route to synthesize monocalcium phosphate monohydrate using calcium carbonate with different phases derived from green mussel shells. Journal of Materials and Environmental Science, 10(2), pp. 138-146.
-
Legeros, R.Z., et al. (1995). X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method. Biomaterials, 16(4), pp. 291-7.
-
Reid, J.W., & Hendry, J.A. (2006). Rapid, accurate phase quantification of multiphase calcium phosphate materials using Rietveld refinement. Journal of Applied Crystallography, 39(4), pp. 539-544.
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Reid, J., & Hendry, J. (2006). Rapid, accurate phase quantification of multiphase calcium phosphate materials using Rietveld refinement. Semantic Scholar.
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Goral, M., & Jozefaciuk, G. (2018). Fourier Transform Infrared Spectra of Technologically Modified Calcium Phosphates. ResearchGate.
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Turdaliyeva, A., et al. (2023). Research of the Process of Obtaining Monocalcium Phosphate from Unconditional Phosphate Raw Materials. MDPI.
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Nguyen, V.T., et al. (2020). Preparation of feed-grade monocalcium phosphate by crystallization in aqueous medium. Vietnam Journal of Science and Technology, 58(5), pp. 543-551.
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Wikipedia. (n.d.). Monocalcium phosphate. Wikipedia.
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Nasri, K., et al. (2015). Spray-Dried Monocalcium Phosphate Monohydrate for Soluble Phosphate Fertilizer. Industrial & Engineering Chemistry Research, 54(44), pp. 11056–11062.
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Reid, J., & Hendry, J. (2006). Rapid, accurate phase quantification of multiphase calcium phosphate materials using Rietveld refinement. Semantic Scholar.
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Reid, J. W., & Hendry, J. A. (2006). Rapid, accurate phase quantification of multiphase calcium phosphate materials using Rietveld refinement. ResearchGate.
-
Salma, B., et al. (2012). Research of Calcium Phosphates Using Fourier Transform Infrared Spectroscopy. IntechOpen.
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Rey, C., et al. (1991). Resolution-enhanced Fourier transform infrared spectroscopy study of the environment of phosphate ion in the early deposits of a solid phase of calcium phosphate in bone and enamel and their evolution with age: 2. Investigations in the nu3PO4 domain. Calcified Tissue International, 49(6), 383-8.
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Sajo, I., et al. (1990). Process for preparing monocalcium phosphate. Google Patents.
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Al-jammal, N., & Al-shamaileh, E. (2016). Synthesis of Monocalcium Phosphate from the Syrian Phosphoric Acid and Calcium Carbonate. Chemistry and Materials Research, 8(8).
-
Nguyen, V.T., et al. (2020). PREPARATION OF FEED-GRADE MONOCALCIUM PHOSPHATE BY CRYSTALLIZATION IN AQUEOUS MEDIUM: CALCULATION AND EXPERIMENTS. ResearchGate.
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Montmitonnet, R., & Vancamp, R. (1976). Method for preparing monocalcium phosphate compositions with reduced caking tendencies. Google Patents.
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Nasri, K., et al. (2015). Spray-Dried Monocalcium Phosphate Monohydrate for Soluble Phosphate Fertilizer. ResearchGate.
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Hannachi, A., & Ben-Salah, A. (2021). X-Ray Diffraction and Infrared Spectroscopy Data Review Analyses of the Calcium Phosphates. Biointerface Research in Applied Chemistry.
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Gaucheron, F., & Le Graët, Y. (2001). The FTIR spectra of calcium phosphate precipitates obtained at drifting... ResearchGate.
-
Nguyen, V.T., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF FEED GRADE MONOCALCIUM PHOSPHATE, Ca(H2PO4)2·H2O IN AQUEOUS MEDIUM. ResearchGate.
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Rajendran, S., et al. (2022). Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 110(12), 2686-2699.
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Nguyen, V.T., et al. (2022). Synthesis and Characterization of Feed-Grade Monocalcium Phosphate Ca(H2PO4)2·H2O from Oyster Shell. ResearchGate.
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Zhang, X. (2016). Production method for feed-grade monocalcium phosphate. Google Patents.
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Popescu, C., & Segal, E. (2007). Kinetics of decomposition of different acid calcium phosphates. ResearchGate.
-
Ataman Kimya. (n.d.). MONOCALCIUM PHOSPHATE MONOHYDRATE. Ataman Kimya.
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Nasri, K., et al. (2015). Spray-Dried Monocalcium Phosphate Monohydrate for Soluble Phosphate Fertilizer. ResearchGate.
-
Wozniak, M., et al. (2023). Production of Food-Grade Monocalcium Phosphate from Meat-Bone Meal. MDPI.
-
Seesanong, S., et al. (2021). X-ray diffraction patterns of triple superphosphate (a), dicalcium... ResearchGate.
-
Nasri, K., et al. (2015). X-ray diffraction (XRD) patterns of (a) raw TSP, (b) recrystallized TSP, and (c) synthetic TSP. ResearchGate.
-
Hill, W. L., et al. (1947). Acid Pyro- and Metaphosphates Produced by Thermal Decomposition of Monocalcium Phosphate. Industrial & Engineering Chemistry, 39(12), 1667-1674.
-
Seesanong, S., et al. (2023). Synthesis of High‐Purity Monocalcium Phosphate Monohydrate from Crab Shell Waste. ChemistrySelect, 8(41).
-
de Lima, G. G., et al. (2020). Effect of pH level and calcination on the production of calcium phosphates by acidic route of wet precipitation. Cerâmica, 66(378), 214-222.
-
Alinazarova, Z., et al. (2021). Studying of The Process of Obtaining Monocalcium Phosphate based on Extraction Phosphoric Acid from Phosphorites of Central Kyzy. Baghdad Science Journal.
-
Wouk, V., & Cohen, B. (2004). The production of dicalcium phosphate or monocalcium phosphate. Google Patents.
-
Nguyen, V.T., et al. (n.d.). Synthesis of Feed Grade Monocalcium Phosphate. Scribd.
-
Gbureck, U., et al. (2003). pH-metric study of the setting reaction of monocalcium phosphate monohydrate/calcium oxide-based cements. Journal of Materials Science: Materials in Medicine, 14(9), 799-804.
-
Nguyen, V.T., et al. (2020). Investigation of some factors influencing the formation of monocalcium phosphate in aqueous medium. Vietnam Journal of Chemistry.
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Technical Support Center: Troubleshooting Inconsistent Results in Calcium Hydrogen Phosphate Precipitation
<-48>
Welcome to the Technical Support Center for calcium hydrogen phosphate precipitation. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their experimental outcomes. As a senior application scientist, I understand that achieving consistent and reproducible results is paramount. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively.
Troubleshooting Guide: Inconsistent Precipitation Results
This section addresses specific problems you might be facing during your this compound (CaHPO₄) precipitation experiments.
Question 1: Why am I getting a different crystal phase of calcium phosphate instead of the intended this compound (e.g., hydroxyapatite)?
Answer:
The formation of different calcium phosphate phases is highly sensitive to the reaction conditions, primarily pH and temperature.[1][2] this compound, which exists as dicalcium phosphate dihydrate (DCPD or brushite) and dicalcium phosphate anhydrous (DCPA or monetite), is favored under acidic to near-neutral conditions.[3][4] If you are observing other phases like hydroxyapatite (HA), it is likely that your reaction pH is too high (typically above 7).[1][5]
Causality and Resolution:
-
pH Control is Critical: The speciation of phosphate ions in solution is pH-dependent.[4][6] In acidic solutions, HPO₄²⁻ is the dominant species, which is the building block for CaHPO₄. As the pH increases, PO₄³⁻ becomes more prevalent, favoring the formation of less soluble phases like hydroxyapatite.[4] It is crucial to maintain a stable pH throughout the precipitation process. A pH drift can lead to the formation of a mixture of phases.[3]
-
Temperature Influence: Temperature affects the solubility of different calcium phosphate phases and can influence phase transformations.[2][7] For instance, brushite (DCPD) is more stable at lower temperatures, while monetite (DCPA) formation is favored at higher temperatures (above 60°C).[8] Elevated temperatures can also accelerate the hydrolysis of DCPD to more stable phases like octacalcium phosphate (OCP) or hydroxyapatite.[9]
-
Metastable Phases: Calcium phosphate precipitation often proceeds through the formation of metastable precursor phases.[4] Amorphous calcium phosphate (ACP) is frequently the initial precipitate, which then transforms into more crystalline phases.[4][10] The conditions of your experiment will dictate which crystalline phase this precursor transforms into.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incorrect crystal phase formation.
Question 2: What causes the particle size and morphology of my this compound precipitate to be so variable?
Answer:
Variability in particle size and morphology (e.g., plates, needles, agglomerates) is a common issue and is primarily influenced by reactant concentration, mixing rate, and the presence of impurities.[11][12]
Causality and Resolution:
-
Reactant Concentration and Supersaturation: Higher precursor concentrations generally lead to a higher degree of supersaturation.[11] This can result in rapid nucleation and the formation of smaller, potentially more amorphous particles.[11] Conversely, lower concentrations may favor crystal growth over nucleation, leading to larger, more well-defined crystals.[12] The interaction between temperature and reactant concentration is also a key factor; for example, at 45°C and low reactant concentrations, low-crystallinity hydroxyapatite may form, whereas higher concentrations under the same temperature can yield mixtures of DCPD and OCP.[9]
-
Mixing and Addition Rate: The rate at which you mix your calcium and phosphate precursor solutions significantly impacts the local supersaturation. Rapid mixing can lead to a burst of nucleation, resulting in a large number of small particles. A slower, more controlled addition rate allows for more uniform crystal growth and can lead to larger, more consistent particle sizes.
-
Influence of Impurities: Even trace amounts of impurities can dramatically affect crystal growth.[13][14] Ions like magnesium, for instance, are known to inhibit both the nucleation and growth of calcium phosphates and can stabilize amorphous phases.[15] Other ions present in your reactants or solvent can be incorporated into the crystal lattice or adsorb to crystal surfaces, altering the growth pattern and final morphology.[13]
Data Summary: Impact of Synthesis Parameters on Particle Characteristics
| Parameter | High Value Effect | Low Value Effect |
| Reactant Concentration | Smaller, more numerous particles; potential for agglomeration.[11] | Larger, more well-defined crystals.[12] |
| Temperature | Can favor anhydrous phases (monetite) or hydrolysis to HA.[16][17] | Favors dihydrate phase (brushite).[3] |
| pH | Favors hydroxyapatite formation (pH > 7).[1][18] | Favors brushite/monetite formation (pH < 6.5).[4][5] |
| Mixing Rate | Smaller particles due to rapid nucleation. | Larger particles due to controlled crystal growth. |
Frequently Asked Questions (FAQs)
This section covers fundamental questions about this compound precipitation.
FAQ 1: What are the different phases of this compound, and how can I control their formation?
Answer:
The two primary phases of this compound are:
-
Dicalcium Phosphate Dihydrate (DCPD), or Brushite (CaHPO₄·2H₂O): This hydrated phase is typically formed at room temperature in acidic to slightly acidic conditions (pH below 6.5).[4][16] It often precipitates as plate-like crystals.[18]
-
Dicalcium Phosphate Anhydrous (DCPA), or Monetite (CaHPO₄): This anhydrous phase is favored at higher temperatures (typically above 60°C).[8]
Control over which phase forms is primarily exerted through careful regulation of pH and temperature .[2][3] To selectively precipitate brushite, maintain a pH between 5 and 6.5 and a temperature below 40°C.[5][19] For monetite, the temperature should be elevated to above 60°C while maintaining an acidic pH.[8]
Caption: Influence of pH on the resulting calcium phosphate phase.
FAQ 2: How does the purity of my starting materials affect the final product?
Answer:
The purity of your calcium and phosphate sources is of utmost importance. Impurities can act as nucleation inhibitors or promoters, and can be incorporated into the crystal structure, leading to changes in phase, morphology, and solubility.[13] For example, the presence of magnesium can inhibit the transformation of brushite to more stable phases like hydroxyapatite.[15] It is crucial to use high-purity, well-characterized starting materials to ensure reproducibility.
FAQ 3: What analytical techniques are recommended for characterizing my this compound precipitate?
Answer:
A multi-technique approach is recommended for thorough characterization:[20][21]
-
X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase(s) present in your sample.[20]
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the chemical bonds present and can help confirm the identity of the phosphate and water components, distinguishing between brushite and monetite.[21]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the particle morphology and size distribution of your precipitate.[20]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used to determine the precise calcium-to-phosphorus (Ca/P) molar ratio of your product, which is a key indicator of the phase purity.[22]
Standardized Protocol for Dicalcium Phosphate Dihydrate (Brushite) Precipitation
This protocol is designed to provide a reproducible method for synthesizing brushite.
Materials:
-
Calcium chloride dihydrate (CaCl₂·2H₂O), analytical grade
-
Potassium hydrogen phosphate (K₂HPO₄), analytical grade
-
Hydrochloric acid (HCl), 0.1 M
-
Potassium hydroxide (KOH), 0.1 M
-
Deionized water
-
pH meter and electrode
-
Stir plate and magnetic stir bar
-
Burettes for titrant addition
Procedure:
-
Solution Preparation:
-
Prepare a 0.5 M solution of CaCl₂·2H₂O in deionized water.
-
Prepare a 0.5 M solution of K₂HPO₄ in deionized water.
-
-
Reaction Setup:
-
Place a known volume of the K₂HPO₄ solution into a reaction vessel equipped with a magnetic stir bar.
-
Begin stirring at a constant rate (e.g., 300 rpm).
-
Immerse a calibrated pH electrode into the solution.
-
-
pH Adjustment:
-
Slowly add 0.1 M HCl to the K₂HPO₄ solution to adjust the initial pH to approximately 5.0.
-
-
Precipitation:
-
Slowly add the CaCl₂ solution to the stirred K₂HPO₄ solution at a constant rate (e.g., 5 mL/min) using a burette.
-
Monitor the pH throughout the addition. If the pH deviates significantly, pause the addition and readjust with HCl or KOH as needed.
-
-
Aging:
-
Once the addition is complete, allow the resulting suspension to stir at a constant temperature (e.g., 25°C) for a period of 2 hours. This aging step allows for crystal growth and maturation.
-
-
Isolation and Washing:
-
Filter the precipitate using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Perform a final wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the precipitate in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved. Avoid high temperatures to prevent the dehydration of brushite to monetite.
-
References
-
Kumar, R., et al. (2021). Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties. PubMed. Available at: [Link]
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Camargo, W. R., et al. (2019). Effect of pH level and calcination on the production of calcium phosphates by acidic route of wet precipitation. SciELO. Available at: [Link]
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de Almeida, A. E. F. S., et al. (2021). Effect of heat treatment temperature on the crystalline structure of calcium phosphate synthesized by the wet precipitation. SBPMat. Available at: [Link]
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Vilela, C. A. S., et al. (2021). Effect of Temperature and pH on Calcium Phosphate Precipitation. CoLab. Available at: [Link]
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Effect of Impurities on the Crystallization of Amorphous Calcium Phosphate with Different Ca/P Ratios. (n.d.). ResearchGate. Available at: [Link]
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Sery, V. A., et al. (2021). Synthesis of Calcium Orthophosphates by Chemical Precipitation in Aqueous Solutions: The Effect of the Acidity, Ca/P Molar Ratio, and Temperature on the Phase Composition and Solubility of Precipitates. MDPI. Available at: [Link]
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Lytle, D. A., et al. (2017). Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH Water. PMC - NIH. Available at: [Link]
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Nancollas, G. H., et al. (2016). Calcium Orthophosphates: Crystallization and Dissolution. PMC - PubMed Central - NIH. Available at: [Link]
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Vilela, C. A. S., et al. (2021). Effect of Temperature and pH on Calcium Phosphate Precipitation. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2019). Regulation of calcium phosphate phase transition kinetics in aqueous solution via additives. CrystEngComm. Available at: [Link]
-
Camargo, W. R., et al. (2019). Effect of pH level and calcination on the production of calcium phosphates by acidic route of wet precipitation. ResearchGate. Available at: [Link]
-
Vilela, C. A. S., et al. (2020). Effect of temperature and reactant concentration on calcium phosphate precipitation. Materials Research. Available at: [Link]
-
Molecular mechanisms of crystallization impacting calcium phosphate cements. (2011). PMC. Available at: [Link]
-
Synthesis and characterization of calcium phosphates designed for technological applications. (n.d.). Institute of Crystallography - IC - CNR. Available at: [Link]
-
The Influence of Residuals Combining Temperature and Reaction Time on Calcium Phosphate Transformation in a Precipitation Process. (2022). MDPI. Available at: [Link]
-
Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering. (2023). PMC - PubMed Central. Available at: [Link]
-
Wang, L., et al. (2019). Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. PMC - NIH. Available at: [Link]
-
Camargo, W. R., et al. (2019). Effect of pH level and calcination on the production of calcium phosphates by acidic route of wet precipitation. SciELO. Available at: [Link]
-
Wang, L., et al. (2019). Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. ACS Omega. Available at: [Link]
-
Vilela, C. A. S., et al. (2020). Effect of temperature and reactant concentration on calcium phosphate precipitation. ResearchGate. Available at: [Link]
-
Characterization of Calcium Phosphate Using Vibrational Spectroscopies. (2024). Taylor & Francis eBooks. Available at: [Link]
-
Gaucheron, F., et al. (2009). Effects of pH and Ca/P molar ratio on the quantity and crystalline structure of calcium phosphates obtained from aqueous solutions. ResearchGate. Available at: [Link]
-
Phase Transformations of Calcium Phosphates Formed in Wet Field Environments. (2007). Scholars' Mine. Available at: [Link]
-
Phase Transformations in Calcium Phosphate Crystallization. (2019). ResearchGate. Available at: [Link]
-
Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. (2021). NIH. Available at: [Link]
-
Optimizing Calcium Phosphates by the Control of pH and Temperature via Wet Precipitation. (2014). ResearchGate. Available at: [Link]
-
Concentration Effect of Aqueous Synthesis on Biphasic Hydroxyapatite – β-Tricalcium Phosphate Composition. (2013). Scientific.Net. Available at: [Link]
-
New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography. (2020). NIH. Available at: [Link]
-
Synthesis and Characterization of Calcium Phosphate Materials Derived from Eggshells from Different Poultry with and without the Eggshell Membrane. (2022). PMC - NIH. Available at: [Link]
-
Micro-environmental controls on biomineralization: Superficial processes of apatite and calcite precipitation in Quaternary soils, Roussillon, France. (2006). ResearchGate. Available at: [Link]
-
The Different Phases in the Precipitation of Dithis compound Dihydrate. (2000). ResearchGate. Available at: [Link]
-
Comprehensive Guide to Dicalcium Phosphate: Understanding Its Role and Applications. (2024). LinkedIn. Available at: [Link]
-
Solubility of dicalcium phosphate dihydrate by solid titration. (2009). PubMed. Available at: [Link]
-
Synthesis and characterization of calcium phosphate and its relation to Cr(VI) adsorption properties. (2011). ResearchGate. Available at: [Link]
- Process for the preparation de dicalcium phosphate dihydrate. (1995). Google Patents.
- Process for the preparation of a dicalcium phosphate dihydrate suitable for use in toothpastes. (1995). Google Patents.
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In vitro precipitation of calcium phosphate under intracellular conditions: formation of brushite from an amorphous precursor in the absence of ATP. (1994). PubMed. Available at: [Link]
-
Experimental study of brushite precipitation. (2014). ResearchGate. Available at: [Link]
-
Spontaneous precipitation of brushite in urine: evidence that brushite is the nidus of renal stones originating as calcium phosphate. (1976). PubMed. Available at: [Link]
-
Dibasic Calcium Phosphate Dihydrate. (2011). Pharmacopeia.cn. Available at: [Link]
-
Tetracalcium Phosphate/Monetite/Calcium Sulfate Hemihdrate Biocement Powder Mixtures Prepared by the One-Step Synthesis for Preparation of Nanocrystalline Hydroxyapatite Biocement-Properties and In Vitro Evaluation. (2021). NIH. Available at: [Link]
-
New Methods of Assessing Crystal Growth and Saturation of Brushite in Whole Urine: Effect of pH, Calcium and Citrate. (2011). NIH. Available at: [Link]
-
Determinants of Brushite Stone Formation: A Case-Control Study. (2013). PMC - NIH. Available at: [Link]
-
Factors affecting the precipitation of calcium phosphate in vitro. (1973). PubMed. Available at: [Link]
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Technical Support Center: Optimization of Sintering Parameters for Dicalcium Phosphate (DCP) Ceramics
As a Senior Application Scientist, I've observed that the successful fabrication of dicalcium phosphate (DCP) based ceramics is critically dependent on the precise control of sintering parameters. This guide is designed to provide you, the researcher, with a comprehensive resource for troubleshooting common issues and understanding the underlying principles that govern the transformation of DCP powders into robust ceramic bodies for biomedical and drug development applications. Our goal is to move beyond simple procedural lists and empower you with the causal understanding needed to optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the sintering of dicalcium phosphate and related calcium phosphate (CaP) systems.
Q1: Why is sintering temperature so critical for dicalcium phosphate ceramics?
A1: Sintering temperature is the primary driver of densification, but it also governs phase stability. Dicalcium phosphate (DCP), often in the form of dicalcium phosphate anhydrous (DCPA, monetite) or dicalcium phosphate dihydrate (DCPD, brushite), is not thermally stable at typical sintering temperatures.[1] It undergoes a series of transformations. Initially, hydrated forms lose water.[1] At higher temperatures (typically above 700-800°C), DCP can transform into other calcium phosphate phases, most notably β-tricalcium phosphate (β-TCP) and, at even higher temperatures (above ~1125°C), α-tricalcium phosphate (α-TCP).[2][3][4] Therefore, the selected temperature directly dictates the final chemical composition, microstructure, and consequently, the mechanical and biological properties of your ceramic.
Q2: What is the primary goal of the sintering process for DCP-based ceramics?
A2: The primary goal is to transform a loosely compacted powder (a "green body") into a dense, solid object with sufficient mechanical strength for its intended application, such as a bone graft scaffold.[5][6] This is achieved by heating the material to a temperature below its melting point, which activates atomic diffusion mechanisms.[5] This diffusion leads to the formation of necks between adjacent particles, the reduction of pore volume, and ultimately, the densification of the material.[6] A successful process balances achieving high density with preventing undesirable side effects like excessive grain growth or decomposition into unwanted phases.[5][7]
Q3: My starting material is DCP, but my final ceramic is identified as β-TCP. Is this normal?
A3: Yes, this is an expected and common outcome. DCP is often a precursor material for producing β-TCP ceramics. The thermal treatment during sintering provides the energy for the chemical reaction and phase transformation from DCP (often mixed with a calcium source like calcium carbonate) to β-TCP.[1] If your goal is a pure β-TCP ceramic, then observing this transformation is a sign of a successful process. The key is to control the sintering temperature to remain in the β-TCP stability range (below ~1125°C) to prevent its conversion to the higher-temperature α-TCP polymorph.[3][4]
Q4: Can I sinter DCP in a standard air atmosphere furnace?
A4: Yes, conventional pressureless sintering in an air atmosphere is the most common method for DCP-based ceramics.[5] However, the thermal stability of the desired final phase must be considered. For example, hydroxyapatite (HA), another related calcium phosphate, can lose hydroxyl groups at high temperatures, a process known as dehydroxylation.[7][8] While β-TCP is generally stable in air within its temperature range, controlled atmospheres may be necessary in specific research contexts to prevent any potential decomposition or reaction with atmospheric components.[5]
Troubleshooting Guide: Common Sintering Issues
This guide addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: The sintered ceramic has very low density and is mechanically weak.
-
Probable Cause(s):
-
Insufficient Sintering Temperature: The temperature was too low to activate the necessary atomic diffusion for densification. The particles have not adequately bonded.
-
Short Sintering Time (Dwell Time): The time at the peak sintering temperature was not long enough for the diffusion processes to significantly reduce porosity.
-
Poor Compaction of Green Body: The initial powder compact had low and non-uniform density. Large voids between particles are difficult to eliminate during sintering.
-
Large Starting Particle Size: Larger particles have less surface area and fewer contact points, reducing the driving force for sintering.[9]
-
-
Recommended Solution(s):
-
Increase Sintering Temperature: Incrementally increase the peak temperature (e.g., in 25-50°C steps). Be mindful of the β-TCP to α-TCP phase transition temperature around 1125°C.[3] Sintering at 1100°C often yields good density for TCP.[2]
-
Increase Dwell Time: Extend the holding time at the peak temperature, for example, from 2 hours to 4 hours, to allow for more complete densification.[7]
-
Optimize Green Body Formation: Increase the compaction pressure during the pressing of your powder to achieve a higher initial ("green") density. Ensure uniform pressure application.
-
Use Finer Powder: If possible, use a starting powder with a smaller particle size to enhance the driving force for sintering.[9]
-
Issue 2: The final ceramic is cracked or warped.
-
Probable Cause(s):
-
Excessive Heating/Cooling Rates: Rapid temperature changes can induce thermal shock, creating internal stresses that exceed the material's strength.[10]
-
Phase Transition-Induced Stress: The allotropic phase transition from β-TCP to α-TCP is accompanied by a significant volume change (~7%), which can introduce microcracks upon cooling.[4] This is a major issue if the sintering temperature exceeds ~1125°C.
-
Non-uniform Heating: Inconsistent temperature distribution within the furnace can cause different parts of the ceramic to shrink at different rates, leading to warping.
-
-
Recommended Solution(s):
-
Reduce Heating and Cooling Rates: Employ slower ramps, especially when heating through binder burnout stages and cooling through phase transition temperatures. A rate of 1-5°C/min is often recommended for critical ranges.
-
Maintain Temperature Below Phase Transition: Ensure your peak sintering temperature stays safely below the β- to α-TCP transition point (~1125°C) if you wish to avoid this issue.[4]
-
Ensure Uniform Furnace Temperature: Calibrate your furnace to confirm temperature uniformity.[10] Place samples in the center of the furnace hot zone and away from the door.
-
Issue 3: XRD analysis shows the presence of unwanted phases (e.g., α-TCP, CaO).
-
Probable Cause(s):
-
Sintering Temperature Too High: The most common cause for the presence of α-TCP is exceeding its transition temperature from β-TCP (~1125°C).[3][4]
-
Incorrect Stoichiometry of Starting Powder: If the initial Ca/P molar ratio of your powder is not correct for the desired final phase, secondary phases will form. A calcium-deficient powder (Ca/P < 1.5 for TCP) can lead to the formation of calcium pyrophosphate, while a calcium-rich powder (Ca/P > 1.5) can result in hydroxyapatite or CaO upon decomposition at very high temperatures.[4][11]
-
Thermal Decomposition: At very high temperatures (e.g., >1300°C), even stoichiometric hydroxyapatite can start to decompose into TCP and tetracalcium phosphate (TTCP).[7]
-
-
Recommended Solution(s):
-
Lower the Sintering Temperature: Reduce the peak temperature to stay within the stability range of your target phase (e.g., below 1125°C for β-TCP).
-
Verify Starting Powder Composition: Use techniques like ICP-MS or XRF to confirm the Ca/P ratio of your raw materials. Adjust the synthesis protocol if necessary to achieve the correct stoichiometry.[8]
-
Use Sintering Aids: In some cases, small amounts of additives can promote densification at lower temperatures, helping to avoid the temperatures where decomposition or undesirable phase transitions occur.[12]
-
Issue 4: Mechanical properties (e.g., hardness, strength) are poor despite good density.
-
Probable Cause(s):
-
Excessive Grain Growth: Sintering at too high a temperature or for too long can lead to the growth of large grains.[7] Large grains often lead to lower mechanical strength and hardness, a phenomenon described by the Hall-Petch relationship. The hardness of calcium phosphate ceramics has been observed to decrease when sintering above the temperature that yields maximum hardness, an effect attributed to grain growth.[7]
-
Presence of Microcracks: As mentioned in Issue 2, microcracks from phase transitions or thermal shock can severely degrade mechanical integrity even if the overall density appears high.
-
-
Recommended Solution(s):
-
Optimize Temperature and Time: The goal is to find a "sweet spot" that allows for densification without significant grain growth. This often means using the lowest possible temperature and shortest time that achieves the target density. For instance, maximum hardness for a CaP ceramic was found at 900°C, while maximum density was achieved at 1200°C, indicating that properties can peak at different temperatures.[7]
-
Employ Advanced Sintering Techniques: If available, techniques like Spark Plasma Sintering (SPS) can achieve high densities at lower temperatures and in much shorter times (minutes vs. hours), which is highly effective at suppressing grain growth.[3][13]
-
Refine Cooling Protocol: Use a slow, controlled cooling rate to minimize thermal stress and prevent the formation of microcracks.
-
Data Summary: Effect of Sintering Parameters on DCP-Based Ceramics
The following table summarizes the general effects of key sintering parameters on the final properties of ceramics derived from dicalcium phosphate precursors.
| Parameter | Effect of Increasing the Parameter | Causality & Key Considerations |
| Sintering Temperature | Density: Increases to a maximum, then may decrease due to decomposition.[2] Grain Size: Increases significantly.[7] Mechanical Strength: Increases to an optimal point, then decreases due to grain growth and microcracking.[2] Phase Changes: Drives transformations (e.g., DCP → β-TCP → α-TCP).[3][4] | Higher temperature provides more thermal energy for atomic diffusion, promoting densification. However, it also accelerates grain boundary migration (grain growth) and can trigger undesirable phase transitions.[5][7] |
| Dwell Time | Density: Increases. Grain Size: Increases. | Longer time allows diffusion processes to proceed closer to completion. The trade-off is increased grain growth, which can be detrimental to mechanical properties.[7] |
| Heating/Cooling Rate | Density: Minor effect on final density. Mechanical Integrity: High rates can cause cracking and warping (thermal shock).[10] | Rapid rates create large temperature gradients within the ceramic body, leading to internal stresses. Slower rates allow these stresses to relax. |
Experimental Protocols & Visualizations
Protocol: Conventional Pressureless Sintering of a DCP-Based Ceramic
This protocol outlines a typical workflow for fabricating a β-TCP ceramic from precursor powders.
-
Powder Preparation:
-
Synthesize or procure dicalcium phosphate (e.g., DCPA) and a calcium source (e.g., CaCO₃) powders.
-
Verify the stoichiometry (Ca/P ratio) of the mixture to ensure it is 1.50 for β-TCP.
-
Mill the powders (e.g., ball milling) to ensure a homogeneous mixture and a fine, uniform particle size.
-
-
Green Body Formation:
-
Add a small amount of organic binder (e.g., PVA solution) to the powder to improve handling strength.
-
Uniaxially press the powder in a steel die at a specified pressure (e.g., 100-200 MPa) to form a compact pellet or "green body."
-
Record the weight and dimensions of the green body to calculate its initial density.
-
-
Sintering Cycle:
-
Place the green body on an alumina plate in the center of a high-temperature furnace.
-
Step 1: Binder Burnout: Heat slowly (e.g., 1-2°C/min) to ~600°C and hold for 1-2 hours to allow the organic binder to decompose and evaporate completely.
-
Step 2: Ramping to Sintering Temperature: Heat at a controlled rate (e.g., 5°C/min) to the target sintering temperature (e.g., 1100°C for β-TCP).
-
Step 3: Dwell: Hold at the target temperature for a set duration (e.g., 2-4 hours).
-
Step 4: Controlled Cooling: Cool down at a controlled rate (e.g., 5°C/min) to room temperature.
-
-
Characterization:
-
Measure the final dimensions and weight of the sintered ceramic to determine shrinkage and final density (e.g., using the Archimedes method).
-
Analyze the phase composition using X-ray Diffraction (XRD).
-
Examine the microstructure (grain size, porosity) using Scanning Electron Microscopy (SEM).
-
Evaluate mechanical properties (e.g., Vickers hardness, compressive strength).
-
Visualization: General Sintering Workflow
Caption: General experimental workflow for sintering DCP ceramics.
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common sintering issues.
References
-
Bocanegra-Bernal, M.H., & Matovic, B. (2018). Chemical Stability of Tricalcium Phosphate–Iron Composite during Spark Plasma Sintering. Journal of Composites Science, 2(2), 51. [Link]
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Gbureck, U., Grolms, C., Barralet, J.E., Grover, L.M., & Haberkorn, U. (2007). Resorbable Dicalcium Phosphate Bone Substitutes Prepared by 3D Powder Printing. Advanced Functional Materials, 17(18), 3940-3945. [Link]
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Wang, M.C., Shih, W.J., Hung, I.M., & Huang, B. (2015). The Properties of Sintered Calcium Phosphate with [Ca]/[P] = 1.50. Materials, 8(11), 7948-7961. [Link]
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Singh, S., Singh, G., & Singh, S. (2016). Synthesis and Sintered Properties Evaluation of Calcium Phosphate Ceramics. ResearchGate. [Link]
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Metsger, D.S., Rieger, M.R., & Foreman, D.W. (1999). Mechanical properties of sintered hydroxyapatite and tricalcium phosphate ceramic. Journal of Materials Science: Materials in Medicine, 10(1), 9-17. [Link]
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Vallet-Regí, M., & Salinas, A.J. (2021). Ceramic Materials for Biomedical Applications: An Overview on Properties and Fabrication Processes. Materials, 14(11), 3093. [Link]
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Bandyopadhyay, A., Bernard, J., & Bose, S. (2007). Influence of oxide-based sintering additives on densification and mechanical behavior of tricalcium phosphate (TCP). Journal of Biomedical Materials Research Part A, 81A(3), 733-743. [Link]
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LeGeros, R.Z. (2008). Recent development on porous calcium phosphate ceramics for biomedical application. Journal of the Ceramic Society of Japan, 116(1350), 201-207. [Link]
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Tampieri, A., D'Alessandro, T., Sandri, M., Sprio, S., Landi, E., Bertinetti, L., ... & Panseri, S. (2011). Fully-Interconnected Pore Forming Calcium Phosphate Cement. ResearchGate. [Link]
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Farooq, I., Ali, S., & Al-Sunni, A. (2021). Advances in Sintering Techniques for Calcium Phosphates Ceramics. Materials, 14(20), 6133. [Link]
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Boyd, A.R., Meenan, B.J., & Leyland, N.S. (2007). Static and Dynamic Degradation of Sintered Calcium Phosphate Ceramics. ResearchGate. [Link]
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Champion, E. (2013). Sintering of calcium phosphate bioceramics. Acta Biomaterialia, 9(4), 5855-5875. [Link]
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Descamps, M., Hornez, J.C., & Leriche, A. (2005). Effects of Powder Stoichiometry on the Sintering of b-Tricalcium Phosphate. ResearchGate. [Link]
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Kim, H.W., Noh, Y.J., & Koh, Y.H. (2002). Calcium Phosphate Bioceramics with Various Porosities and Dissolution Rates. Journal of the American Ceramic Society, 85(12), 3145-3148. [Link]
-
Bohner, M., & Miron, R.J. (2019). Synthesis of spherical calcium phosphate particles for dental and orthopedic applications. Acta Biomaterialia, 98, 3-18. [Link]
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Singh, S., Singh, G., & Singh, S. (2007). Synthesis and sintered properties evaluation of calcium phosphate ceramics. Semantic Scholar. [Link]
-
Tas, A.C. (2000). Investigation of Phase Evolution During the Thermochemical Synthesis of Tricalcium Phosphate. ResearchGate. [Link]
-
Kim, H.W., Kim, H.E., & Knowles, J.C. (2004). Phase conversion of tricalcium phosphate into Ca-deficient apatite during sintering of hydroxyapatite-tricalcium phosphate biphasic ceramics. Journal of Biomedical Materials Research Part A, 70A(4), 537-544. [Link]
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Predoi, D., Raita, A., & Buton, N. (2010). Calcium phosphate ceramics for biomedical applications. ResearchGate. [Link]
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Marechal, M., Le-Choisa, Y., Gauthiera, O., & Bouler, J.M. (2023). Impact of Particle Size and Sintering Temperature on Calcium Phosphate Gyroid Structure Scaffolds for Bone Tissue Engineering. ORBi. [Link]
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Itatani, K., Suda, H., & Koda, S. (2004). Reaction sintering of β-tricalcium phosphates and their mechanical properties. Journal of the European Ceramic Society, 24(6), 1475-1478. [Link]
-
Wang, M.C., Shih, W.J., Hung, I.M., & Huang, B. (2015). The Properties of Sintered Calcium Phosphate with [Ca]/[P] = 1.50. ResearchGate. [Link]
-
Obata, A., Takahashi, Y., & Kasuga, T. (2017). Characterization of Porous β-Type Tricalcium Phosphate Ceramics Formed via Physical Foaming with Freeze-Drying. Materials, 10(4), 412. [Link]
-
Farooq, I., Ali, S., & Al-Sunni, A. (2021). Advances in Sintering Techniques for Calcium Phosphates Ceramics. ResearchGate. [Link]
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Kuraray Noritake. (n.d.). Troubleshooting Handbook. Kuraray Noritake Dental Inc.[Link]
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Saiz, E., Gremillard, L., & Tomsia, A.P. (2005). Sintering and Robocasting of β-Tricalcium Phosphate Scaffolds for Orthopaedic Applications. OSTI.gov. [Link]
-
Bohner, M., & Miron, R.J. (2022). Sintering of amorphous calcium phosphate to near-full density by uniaxial compaction at room temperature. ResearchGate. [Link]
-
Mosbahi, K., Chevalier, J., & Fantozzi, G. (2012). Bioceramics: Spark Plasma Sintering (SPS) of Calcium Phosphates. ResearchGate. [Link]
-
Zima, A., Siek, D., & Czechowska, J. (2021). Development of highly porous calcium phosphate bone cements applying nonionic surface active agents. RSC Advances, 11(42), 26188-26201. [Link]
-
Xia, L., Zhang, J., & Liu, C. (2022). The Influence of Residuals Combining Temperature and Reaction Time on Calcium Phosphate Transformation in a Precipitation Process. Materials, 15(2), 629. [Link]
-
Tamimi, F., Torres, J., & Gbureck, U. (2011). Effect of processing conditions of dicalcium phosphate cements on graft resorption and bone formation. ResearchGate. [Link]
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Technical Support Center: A Researcher's Guide to Maximizing Calcium Hydrogen Phosphate Synthesis Yield
Welcome to the technical support center for Calcium Hydrogen Phosphate (Dicalcium Phosphate, DCP) synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed optimization protocols to help you increase the yield and purity of your synthesis. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and reproducible experimental design.
Part 1: Frequently Asked Questions (FAQs)
What is this compound and what are its common forms?
This compound (CaHPO₄) is a dibasic calcium phosphate.[1] It exists in several crystalline forms, the most common of which are:
-
Dicalcium Phosphate Dihydrate (DCPD), CaHPO₄·2H₂O: Also known as brushite, this is the form typically precipitated from aqueous solutions at room temperature and acidic to neutral pH.[2][3]
-
Anhydrous Dicalcium Phosphate (DCPA), CaHPO₄: Known as monetite, this form can be obtained by heating the dihydrate form.[1]
This guide will primarily focus on the synthesis of Dicalcium Phosphate Dihydrate (DCPD), the common precursor in many applications.
What is the basic principle of this compound synthesis?
The synthesis of this compound typically involves the reaction of a calcium source, such as calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂), with phosphoric acid (H₃PO₄).[4][5] The general reaction can be represented as:
CaCO₃ + H₃PO₄ → CaHPO₄ + H₂O + CO₂[4]
The process is a precipitation reaction, where the resulting this compound is filtered, washed, and dried.[6]
What are the key factors influencing the yield and purity of the final product?
Several critical parameters must be controlled to maximize the yield and purity of this compound. These include:
-
pH: This is arguably the most critical factor, as it determines which calcium phosphate phase will precipitate.[2][7]
-
Temperature: Temperature affects both the reaction kinetics and the solubility of the product, thereby influencing the crystal phase and yield.[7][8]
-
Stoichiometry and Reagent Concentration: The molar ratio of calcium to phosphate (Ca/P) and the concentration of the reactants are fundamental to achieving a high yield.[2]
-
Reaction Time and Aging: Allowing the precipitate to age in the mother liquor can improve crystallinity and yield.[6]
-
Impurity Control: The presence of ions like iron, aluminum, and fluoride in the raw materials can affect the purity and color of the final product.[9]
How can I characterize the synthesized this compound?
Several analytical techniques can be used to confirm the identity and purity of your synthesized product:
-
X-Ray Diffraction (XRD): This is the primary method to identify the crystalline phase (e.g., DCPD vs. Hydroxyapatite) and assess its crystallinity.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic phosphate and water bands in the structure.[12]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the crystal morphology (e.g., plate-like crystals of DCPD) and particle size.[10][13]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and thermal stability of the synthesized compound.[13]
-
Chemical Analysis: Techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or titration can be used to determine the Ca/P molar ratio and quantify impurities.[6][14]
Part 2: Troubleshooting Guide
This section addresses common issues encountered during this compound synthesis in a question-and-answer format.
Problem: Low Yield of Precipitate
-
Question: My final yield of this compound is consistently lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a common problem that can be attributed to several factors. The most likely causes are suboptimal pH, incorrect temperature, or incomplete reaction. The solubility of DCPD is highly dependent on pH; if the pH is too low, the product will remain in solution. Conversely, if the pH is too high, you risk forming other, less desirable calcium phosphate phases.[2]
Troubleshooting Steps:
-
Verify and Calibrate your pH meter: Accurate pH measurement is critical.
-
Optimize the final pH of the reaction: For DCPD, the optimal pH for precipitation is typically in the range of 4.5 to 6.5.[2][6] A study found that increasing the pH from 3.0 to 5.0 dramatically increased the precipitation efficiency from 20% to 98.2%.[15]
-
Control the rate of reagent addition: A slow, controlled addition of the calcium source to the phosphoric acid (or vice versa) allows for the maintenance of a consistent pH and promotes complete precipitation.
-
Increase the reaction/aging time: Allowing the precipitate to stir in the mother liquor for a period (e.g., 1-2 hours) after the initial precipitation can allow for further crystal growth and increase the overall yield.[6]
-
Check the reaction temperature: While room temperature is often sufficient, some studies suggest that a slightly elevated temperature (e.g., 30-40°C) can be optimal.[6][12] However, be aware that higher temperatures can favor the formation of the anhydrous form (DCPA) or other phases.[7][12]
-
Problem: Inconsistent Crystal Phases (e.g., formation of Hydroxyapatite)
-
Question: My product contains a mixture of different calcium phosphate phases instead of pure Dicalcium Phosphate Dihydrate (DCPD). Why is this happening and how can I control the crystal phase?
Answer: The formation of mixed calcium phosphate phases is almost always a pH control issue. The calcium phosphate system is complex, and different species will precipitate at different pH values. DCPD is favored in more acidic conditions (pH 4.5-6.5), while at a nearly neutral to alkaline pH, you are more likely to form Octacalcium Phosphate (OCP) or Hydroxyapatite (HAp).[2][7]
Troubleshooting Steps:
-
Strict pH Control: Maintain the pH of the reaction mixture strictly within the 4.5-6.5 range. Use a pH controller or perform manual additions of your base (e.g., calcium hydroxide slurry) very slowly with constant monitoring.
-
Monitor pH throughout the reaction: The precipitation of DCPD consumes hydroxide ions, which can cause the pH to drift downwards. Be prepared to add a base to maintain the target pH.
-
Consider the initial Ca/P molar ratio: A stoichiometric Ca/P ratio of 1.0 is ideal for the formation of CaHPO₄.[2] Deviations from this can favor the formation of other phases.
-
Keep the temperature moderate: Higher temperatures (e.g., >60°C) can promote the transformation of DCPD into other, more stable phases like HAp.[7]
-
Problem: Poor Crystal Morphology or Small Particle Size
-
Question: The synthesized crystals are very fine and difficult to filter, or their morphology is not the desired plate-like structure. How can I control crystal growth and size?
Answer: Crystal size and morphology are influenced by the rate of nucleation versus the rate of crystal growth. A high degree of supersaturation will lead to rapid nucleation and the formation of many small crystals. To obtain larger, more well-defined crystals, you need to control the supersaturation to favor crystal growth over nucleation.
Troubleshooting Steps:
-
Reduce the rate of reagent addition: This is the most effective way to lower the level of supersaturation.
-
Implement an "aging" or "digestion" step: After the initial precipitation, continue to stir the slurry at a constant temperature for 1-2 hours. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, resulting in a larger average particle size.
-
Use a seeding technique: Introducing a small quantity of pre-made, high-quality DCPD crystals (seed crystals) into the reaction mixture can provide a template for crystal growth, bypassing the spontaneous nucleation step and leading to more uniform and larger crystals.[16][17][18]
-
Problem: Product Impurities
-
Question: My final product is discolored or contains significant levels of impurities (e.g., iron, aluminum, fluorides). How can I improve the purity?
Answer: Impurities in the final product typically originate from the raw materials, particularly if you are using technical-grade phosphoric acid or a natural calcium source like phosphate rock.[1][9] A two-step pH precipitation method is often effective for removing these impurities.
Troubleshooting Steps:
-
Use high-purity reagents: This is the most straightforward solution. If possible, start with reagent-grade phosphoric acid and calcium carbonate/hydroxide.
-
Implement a two-step pH precipitation:
-
Step 1 (Impurity Removal): Adjust the pH of your initial acidic solution to a range of 2.3-3.5.[6][19] Many common impurities, such as iron and aluminum phosphates and some fluoride compounds, are insoluble at this pH while the majority of the desired monocalcium phosphate remains in solution. Filter off this initial precipitate.
-
Step 2 (Product Precipitation): Take the filtrate from Step 1 and increase the pH to the optimal range for DCPD precipitation (4.5-6.5) to precipitate your high-purity product.[6][19]
-
-
Thorough Washing: After filtration, wash the final DCPD product thoroughly with deionized water to remove any soluble impurities that may be trapped in the filter cake.
-
Part 3: In-Depth Optimization Protocols
Protocol 1: Optimizing Reaction Parameters for Maximizing Yield and Purity of Dicalcium Phosphate Dihydrate (DCPD)
This protocol describes a standard "wet acid" route for synthesizing DCPD with a focus on optimizing yield and purity.
Materials and Reagents:
-
Phosphoric Acid (H₃PO₄)
-
Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
pH meter and probe
-
Stirring hotplate
-
Reaction vessel (beaker)
-
Filtration apparatus (e.g., Buchner funnel and vacuum flask)
Step-by-Step Procedure:
-
Prepare Reagents: Prepare a solution of phosphoric acid of known concentration. If using calcium hydroxide, prepare a slurry.
-
Reaction Setup: Place the phosphoric acid solution in the reaction vessel on the stirring hotplate and begin stirring.
-
Initial pH Adjustment (for impurity removal - optional but recommended): Slowly add the calcium source to the phosphoric acid until the pH reaches 2.3-2.7. Stir for 30 minutes. Filter to remove the precipitated impurities.
-
DCPD Precipitation: Transfer the filtrate to a clean reaction vessel. Slowly add the calcium source dropwise or in small aliquots. Monitor the pH closely.
-
Maintain Target pH: Continue adding the calcium source until the pH stabilizes in the target range of 5.5-5.6 for optimal precipitation.[6]
-
Aging the Precipitate: Once the target pH is reached and stable, allow the slurry to continue stirring at a constant temperature (e.g., 30°C) for 1.5 hours.[6]
-
Filtration: Turn off the heat and stirring and filter the precipitate using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with several portions of deionized water to remove any soluble byproducts.
-
Drying: Dry the purified DCPD in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. Higher drying temperatures can lead to the loss of hydration water and a change in the crystal structure.[20]
Parameter Optimization Table:
| Parameter | Recommended Range | Impact on Yield and Purity | Reference |
| Impurity Precipitation pH | 2.3 - 3.5 | Removes Fe, Al, and some F impurities, increasing final product purity. | [6][19] |
| Final Precipitation pH | 4.5 - 6.5 | Critical for maximizing DCPD precipitation and preventing HAp formation. | [2][15] |
| Reaction Temperature | 25 - 40°C | Affects reaction kinetics and can influence the crystalline phase. | [6][7] |
| Reaction/Aging Time | 1.5 - 2 hours | Allows for complete precipitation and crystal growth, improving yield. | [6] |
| Ca/P Molar Ratio | 1.0 | Stoichiometric ratio favors the formation of CaHPO₄. | [2] |
Protocol 2: Seeding Technique for Enhanced Crystallization Control
This protocol should be used when large, uniform crystals are desired.
Preparation of Seed Crystals: Synthesize a small batch of high-quality DCPD using Protocol 1. Ensure the crystals are well-formed (plate-like morphology, confirmed by SEM) and phase-pure (confirmed by XRD).
Step-by-Step Seeding Protocol:
-
Follow steps 1-4 of Protocol 1 to prepare the reaction solution just before the main precipitation event.
-
Introduce Seed Crystals: Before significant spontaneous precipitation occurs (or in a metastable solution), add a small amount (e.g., 1-2% by mass of the expected final yield) of the prepared DCPD seed crystals to the reaction vessel.
-
Controlled Precipitation: Proceed with the slow addition of the calcium source as described in Protocol 1, maintaining the target pH. The added seed crystals will now act as nucleation sites, promoting controlled crystal growth.
-
Continue with the aging, filtration, washing, and drying steps as outlined in Protocol 1.
Part 4: Visualization and Data
Diagrams
Caption: Decision tree for troubleshooting low yield.
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Actions |
| Low Yield | Suboptimal pH, insufficient reaction time, incorrect temperature. | Verify pH is 4.5-6.5, increase aging time to 1.5-2h, maintain temp at 25-40°C. |
| Phase Impurity | Poor pH control (pH is too high). | Maintain pH strictly below 6.5, use slow reagent addition. |
| Small Crystals | High supersaturation, rapid nucleation. | Slow down reagent addition rate, implement a post-precipitation aging step, use seeding. |
| Product Impurity | Impure raw materials (Fe, Al, F). | Use high-purity reagents or implement a two-step pH precipitation protocol. |
Part 5: References
-
Effect of the temperature on the synthesis of dicalcium phosphate dihydrate - ResearchGate. Available at: [Link]
-
Comprehensive Guide to Dicalcium Phosphate: Understanding Its Role and Applications - (Source not a formal publication, but provides a good overview). Available at: [Link]
-
Effect of Temperature and pH on Calcium Phosphate Precipitation - ResearchGate. Available at: [Link]
-
The Influence of Residuals Combining Temperature and Reaction Time on Calcium Phosphate Transformation in a Precipitation Process - MDPI. Available at: [Link]
-
Dicalcium Phosphate From Rock Phosphate - (Source appears to be a technical report or compilation). Available at: [Link]
-
Synthesis of Dicalcium Phosphate Used as Feed Additive for A | 10498 - TSI Journals. Available at: [Link]
-
Effect of the temperature on the synthesis of dicalcium phosphate dihydrate - Journal de Physique IV. Available at: [Link]
-
PREPARATION OF FEED GRADE DICALCIUM PHOSPHATE FROM COMMERCIAL PHOSPHORIC ACID - The Distant Reader. Available at: [Link]
-
Synthesis of di-calcium phosphate used as feed additive for animals from phosphate rock as potential cost effective raw material - ResearchGate. Available at: [Link]
-
effect of different calcium phosphate seed material - PubMed. Available at: [Link]
-
PRODUCTION OF DICALCIUM PHOSPHATE FROM LAO CAI SECOND GRADE APATITE ORE LEACHED BY DILUTE HYDROCHLORIC ACID - VAST JOURNALS SYSTEM. Available at: [Link]
-
Dicalcium Phosphate Production Cost Analysis 2024 | Plant Setup - IMARC Group. Available at: [Link]
-
Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - NIH. Available at: [Link]
-
Recovery and separation of phosphorus as dicalcium phosphate dihydrate for fertilizer and livestock feed additive production from a low-grade phosphate ore - RSC Publishing. Available at: [Link]
-
Method of Analysis for Dibasic Calcium Phosphate Dihydrate - Pharmaguideline. Available at: [Link]
-
Method for the production of dicalcium phosphate - Google Patents. Available at:
-
Seed selections for crystallization of calcium phosphate for phosphorus recovery - PubMed. Available at: [Link]
-
Anhydrous Dibasic Calcium Phosphate - US Pharmacopeia (USP). Available at: [Link]
-
Effect of drying temperature of the dicalcium phosphate (DCP) on its X-ray diffraction patterns, spatial structure and solubility... - PubMed. Available at: [Link]
-
SYNTHESIS OF DICALCIUM PHOSPHATE USED AS FEED ADDITIVE FOR ANIMALS FROM PHOSPHATE ROCK AS POTENTIAL COST-EFFECTIVE RAW MATERIAL - (Source appears to be a duplicate of TSI Journals article). Available at: [Link]
-
Dicalcium Phosphate Dihydrate Precipitation: Characterization and Crystal Growth | Request PDF - ResearchGate. Available at: [Link]
-
A STUDY FOR SYNTHESIS OF DICALCIUM PHOSPHATE FROM VARIOUS GRADES OF PHOSPHATIC MATERIALS - ResearchGate. Available at: [Link]
-
Method for producing feed grade dicalcium phosphate - Google Patents. Available at:
-
CHARACTERIZATION OF NANO DICALCIUM PHOSPHATE (NDCP) SYNTHESIZED BY SOL-GEL METHOD - (Conference Paper or similar). Available at: [Link]
-
How Does Seeding Help Crystallization? - YouTube. Available at: [Link]
Sources
- 1. 3.imimg.com [3.imimg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. theasengineers.com [theasengineers.com]
- 5. imarcgroup.com [imarcgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recovery and separation of phosphorus as dicalcium phosphate dihydrate for fertilizer and livestock feed additive production from a low-grade phosphat ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07210A [pubs.rsc.org]
- 10. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. recentscientific.com [recentscientific.com]
- 12. jp4.journaldephysique.org [jp4.journaldephysique.org]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. vjs.ac.vn [vjs.ac.vn]
- 16. Seeded growth of calcium phosphates: effect of different calcium phosphate seed material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Seed selections for crystallization of calcium phosphate for phosphorus recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. distantreader.org [distantreader.org]
- 20. Effect of drying temperature of the dicalcium phosphate (DCP) on its X-ray diffraction patterns, spatial structure and solubility, retention of calcium and phosphorus, growth performance, tibia characteristics in broiler chickens fed diets supplemented with phytase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Amorphous Calcium Hydrogen Phosphate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amorphous calcium hydrogen phosphate (ACPH). This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with stabilizing this metastable phase in solution. As a transient precursor in the formation of crystalline calcium phosphates like hydroxyapatite, controlling the stability of ACPH is critical for applications ranging from bone regeneration and drug delivery to dental remineralization.[1][2][3][4] This document moves beyond simple protocols to explain the underlying causality of experimental choices, empowering you to troubleshoot and optimize your own systems.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for understanding the behavior of ACPH in an experimental setting.
Q1: What is amorphous calcium phosphate (ACP) and why is it scientifically important?
Amorphous calcium phosphate (ACP) is a non-crystalline, hydrated calcium phosphate phase that lacks long-range atomic order.[5][6] It is often the first solid phase to precipitate from supersaturated solutions under physiological conditions.[3][7] Its significance stems from its role as a key intermediate in biomineralization, the process by which living organisms form hard tissues like bone and teeth.[2][5] In vertebrates, new mineral is often delivered and deposited as amorphous nanospheres, which then transform into crystalline apatite within the collagen matrix.[2] This transient amorphous precursor strategy is believed to facilitate mineral delivery and infiltration into organic matrices.[2] For researchers, ACP's high reactivity, solubility, and biocompatibility make it a promising candidate for drug delivery systems and bone graft materials that can readily deliver calcium and phosphate ions to facilitate tissue regeneration.[1][4][8]
Q2: What are the primary challenges in maintaining ACP in its amorphous state in solution?
The core challenge is ACP's inherent thermodynamic instability. It is a metastable phase that will spontaneously transform into more stable, crystalline forms over time.[3][9][10] This transformation is often rapid, occurring within minutes to hours in aqueous environments without stabilizers.[8][11] The primary crystalline phases that form are typically dicalcium phosphate dihydrate (DCPD, brushite), octacalcium phosphate (OCP), and ultimately the most stable form, hydroxyapatite (HAP).[2][3] The kinetics of this transformation are highly sensitive to experimental conditions, making reproducibility a significant hurdle.
Q3: What are the key experimental factors that influence the stability of an ACP solution?
Several interconnected factors govern the lifetime of ACP in solution. Controlling these is the first step in any successful stabilization strategy:
-
pH: This is a critical parameter. Higher pH generally increases the stability of ACP and can prolong its lifetime before transformation.[12][13][14] For instance, at a pH of 8.0, ACP can persist for over 24 hours, whereas at a pH of 6.9, it rapidly converts to crystalline phases.[14] The pH also dictates which crystalline phase will eventually form.[15]
-
Supersaturation: The concentrations of calcium and phosphate precursors directly impact the rate of precipitation. Very high supersaturation can lead to immediate formation of crystalline phases, bypassing a stable amorphous intermediate.[6][7]
-
Temperature: Temperature affects both the solubility of calcium phosphate phases and the kinetics of the amorphous-to-crystalline transformation. Experiments should be conducted under strict temperature control.
-
Ca/P Ratio: The initial molar ratio of calcium to phosphate ions can influence the structure and transformation pathway of the resulting ACP.[12] Different Ca/P ratios can favor different Ca-P bonding geometries, which in turn dictates whether the ACP transforms directly to hydroxyapatite or via a brushite intermediate.[12]
-
Presence of Stabilizers: The most effective way to prolong the life of ACP in solution is through the addition of stabilizing agents. These can be ions, small molecules, or polymers that interfere with the crystallization process.[11][16]
Q4: How can I confirm that I have successfully formed and maintained amorphous calcium phosphate?
A multi-technique approach is recommended for unambiguous characterization:
-
Powder X-ray Diffraction (XRD): This is the definitive technique. A successful ACP preparation will show a broad, diffuse halo in the XRD pattern, typically between 20-37° 2θ, with no sharp peaks characteristic of crystalline phases.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): ACP exhibits broad phosphate absorption bands. The absence of splitting in the phosphate asymmetric stretching and bending modes, which is characteristic of crystalline phases, confirms the amorphous nature.[3]
-
Transmission Electron Microscopy (TEM): TEM imaging will reveal spherical nanoparticles, often aggregating into chain-like structures, which is typical for ACP.[3] Electron diffraction performed in the TEM will show diffuse rings rather than the sharp spots seen with crystalline materials.[5]
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the aggregation of ACP particles in solution in real-time.[3]
| Technique | Signature of Amorphous Calcium Phosphate | Signature of Crystalline Phases |
| XRD | Broad, diffuse halo; absence of sharp peaks.[3] | Sharp, well-defined Bragg diffraction peaks. |
| FTIR | Broad, unsplit phosphate vibrational bands.[3] | Sharp, split phosphate vibrational bands. |
| TEM | Spherical nanoparticles; diffuse diffraction rings.[3] | Well-defined crystal morphologies; sharp spot diffraction patterns. |
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during ACPH stabilization experiments.
Problem 1: A dense, white precipitate forms immediately upon mixing my calcium and phosphate solutions.
-
Diagnosis: This indicates that the solution is too highly supersaturated, leading to rapid, uncontrolled nucleation and growth of stable crystalline phases, completely bypassing the metastable ACP stage.
-
Causality: The thermodynamic driving force for crystallization is too high for the amorphous phase to exist, even transiently.
-
Solutions:
-
Reduce Precursor Concentrations: Lower the starting concentrations of your calcium and phosphate stock solutions.
-
Control Mixing Rate: Use a syringe pump to add one precursor solution to the other slowly and under vigorous stirring. This maintains a lower level of transient supersaturation, favoring the formation of the amorphous phase.
-
Pre-dissolve Stabilizer: Ensure your chosen stabilizer is fully dissolved in one of the precursor solutions before mixing. This allows the stabilizer to be present at the moment of nucleation to inhibit crystal growth.
-
Problem 2: My solution is initially clear or colloidal, but a crystalline precipitate forms within minutes to hours.
-
Diagnosis: You have successfully formed ACP, but it is undergoing its natural, spontaneous transformation into a more stable crystalline phase (e.g., DCPD, OCP, or HAP).[3] This is the central challenge of ACP stabilization.
-
Causality: The amorphous phase is thermodynamically unstable relative to crystalline forms. The induction period before crystallization depends on the energy barrier to nucleation of the new phase on the surface of the ACP particles.[9][10]
-
Solutions:
-
Strict pH Control: As shown in the workflow below, maintaining a consistent and optimal pH is crucial. For many systems, a pH > 7.5 enhances ACP stability.[14] Use a reliable buffer (e.g., HEPES) and monitor the pH throughout the experiment, as the transformation process itself can cause a pH drop.[3][17]
-
Implement a Stabilization Strategy: This is the most critical intervention. You must add an agent that interferes with the crystallization pathway. The choice of stabilizer will define your experimental approach. See the Stabilization Mechanisms & Protocols section for detailed guidance.
-
Lower the Temperature: If your experimental design allows, reducing the temperature can slow down the kinetics of the phase transformation.
-
Logical Workflow: Diagnosing ACP Instability
Caption: A decision-making workflow for troubleshooting ACP precipitation.
Problem 3: My chosen stabilizer is not working effectively.
-
Diagnosis: The stabilizer is failing to inhibit nucleation or growth of crystalline phases at the concentration and conditions used.
-
Causality: The mechanism of stabilization is highly specific. The issue could be related to insufficient surface coverage, incorrect pH rendering the stabilizer inactive, or ionic interference.
-
Solutions:
-
Optimize Stabilizer Concentration: The effect is often concentration-dependent. Create a concentration matrix to find the optimal level. Too little may be ineffective, while too much could potentially destabilize the colloid.
-
Verify pH Compatibility: The efficacy of many stabilizers, particularly small molecules like citrate, is pH-dependent. Ensure your experimental pH is compatible with the stabilizer's mechanism of action. Citrate, for example, uses its carboxyl groups to chelate calcium and adsorb to the ACP surface, a process influenced by pH.[16][18]
-
Choose a Different Class of Stabilizer: If one type of stabilizer fails, consider an alternative that operates via a different mechanism. If a small molecule like citrate isn't working, a polymer providing steric hindrance (like PEG) or a phosphopeptide that interacts with prenucleation clusters (like Casein) might be more effective.[11][19][20]
-
Stabilization Mechanisms & Experimental Protocols
Stabilization can be broadly achieved by two main strategies: surface absorption of molecules or ionic substitution within the ACP structure.[11][16]
Mechanism 1: Surface Adsorption & Steric Hindrance
Polymers and certain small molecules work by adsorbing to the surface of nascent ACP particles. This physically blocks sites for crystalline nucleation and growth.
-
Poly(ethylene glycol) (PEG): PEG molecules can exist in the spaces between ACP clusters and adsorb on their surface, providing steric hindrance that inhibits the transformation to crystalline hydroxyapatite.[20]
-
Citrate: Citrate is a highly effective small molecule stabilizer. It adsorbs onto the surface of ACP particles via its carboxyl groups, which chelate calcium ions.[16][18] This surface-associated citrate is key to inhibiting the nucleation of HAP.[21]
-
Casein Phosphopeptides (CPP): These peptides, derived from milk protein, are remarkably effective. Through their multiple phosphoseryl residues, they bind to forming clusters of ACP, preventing them from growing to the critical size required for nucleation and precipitation.[19] This forms stable nanocomplexes known as CPP-ACP.[22][23]
Diagram: Stabilization Mechanisms
Caption: Stabilizers adsorb to the ACP surface, blocking sites for crystal nucleation.
Protocol 1: Stabilization of ACP with Citrate
This protocol describes a robust method for preparing a citrate-stabilized ACP solution, adapted from principles in the literature.[16][17][24]
-
Prepare Stock Solutions:
-
Solution A (Calcium): Prepare a solution of CaCl₂ in deionized water.
-
Solution B (Phosphate-Citrate): Prepare a solution of Na₂HPO₄ and trisodium citrate in deionized water. The molar ratio of citrate to calcium is a key variable to optimize.
-
Self-Validation: Filter both solutions through a 0.22 µm filter before use to remove any particulates that could act as nucleation sites.
-
-
pH Adjustment:
-
Adjust the pH of Solution B to the desired level (e.g., 7.4 to 9.0) using 1.0 M NaOH. The final pH after mixing will be lower, so this pre-adjustment is critical.[17]
-
-
Controlled Mixing:
-
Place Solution B in a beaker on a magnetic stirrer at a constant, vigorous speed.
-
Using a syringe pump, add Solution A to Solution B at a slow, controlled rate (e.g., 1 mL/min).
-
Monitor the pH of the mixture in real-time. A stable pH after the addition is complete is an initial indicator of successful stabilization. A sharp drop in pH often signals the onset of crystallization.[3]
-
-
Characterization:
-
Immediately after preparation, take an aliquot of the suspension for analysis.
-
TEM: Observe for characteristic spherical ACP nanoparticles.
-
XRD: Confirm the absence of crystalline peaks. The sample for XRD should be prepared by centrifuging the suspension, washing the pellet with ethanol, and drying it.
-
Monitor the solution over time (e.g., 2 hours, 24 hours, 1 week) to assess long-term stability by repeating characterization. In the presence of citrate, ACP can be stable for at least 2 hours before slowly transforming to hydroxyapatite over days.[8][11]
-
Mechanism 2: Ionic Substitution
Certain ions can be incorporated into the ACP structure, disrupting the short-range order and increasing the energy barrier for rearrangement into a crystalline lattice.
-
Magnesium (Mg²⁺): Mg²⁺ is known to stabilize ACP against phase transformation.[25] It can inhibit both the nucleation and growth of more stable calcium phosphate phases.
-
Zinc (Zn²⁺): Partial substitution of calcium with zinc (e.g., Zn/Ca ratio of 10%) can produce highly stable zinc-doped ACP that may not show signs of crystallization for over 20 days.[8][11]
-
Pyrophosphate (P₂O₇⁴⁻): Pyrophosphate ions are potent inhibitors of hydroxyapatite growth and are effective at stabilizing ACP.[26]
| Stabilizer Class | Examples | Primary Mechanism | Typical Application |
| Small Molecules | Citrate, Pyrophosphate[16][26] | Surface Adsorption, Chelation | Injectable bone grafts, Biomimetic coatings |
| Ions | Magnesium (Mg²⁺), Zinc (Zn²⁺)[8][25] | Ionic Substitution, Lattice Disruption | Composite fillers, Bone cements |
| Polymers | Poly(ethylene glycol) (PEG)[20] | Steric Hindrance | Hydrogel composites |
| Biomacromolecules | Casein Phosphopeptides (CPP)[19][27] | Binds to Prenucleation Clusters | Dental remineralization products |
References
- A thermodynamic analysis of the amorphous to crystalline calcium phosphate transformation. (n.d.). Journal of Crystal Growth.
- Åhlén, M., et al. (2020). Highly Porous Amorphous Calcium Phosphate for Drug Delivery and Bio-Medical Applications.
- Mahamid, J., et al. (2008). Mapping amorphous calcium phosphate transformation into crystalline mineral from the cell to the bone in zebrafish fin rays.
- Meyer, J. L., & Eanes, E. D. (1978).
- Reynolds, E. C. (1997). Anticariogenic complexes of amorphous calcium phosphate stabilized by casein phosphopeptides: a review. Special Care in Dentistry.
- Saito, T., et al. (2009). Direct transformation from amorphous to crystalline calcium phosphate facilitated by motif-programmed artificial proteins.
- Brezova, V., et al. (2019).
- Schweikle, M., et al. (2019). Stabilisation of amorphous calcium phosphate in polyethylene glycol hydrogels.
- Li, J., et al. (2021). Preparation and application of calcium phosphate nanocarriers in drug delivery.
- Cross, K. J., Huq, N. L., & Reynolds, E. C. (2007). Casein Phosphopeptide–Amorphous Calcium Phosphate Nanocomplexes: A Structural Model. Biochemistry.
- Åhlén, M., et al. (2020). Highly Porous Amorphous Calcium Phosphate for Drug Delivery and Bio-Medical Applications.
- Al-Mogbel, A. A. (2012). casein phosphopeptide -amorphous calcium phosphate: a review.
- Wang, Y., et al. (2024). Biomineralization-inspired scaffolds using citrate-based polymers to stabilize amorphous calcium phosphate promote osteogenesis and angiogenesis for bone defect repair.
- Madhu, V., et al. (2014). Review of casein phosphopeptides-amorphous calcium phosphate.
- Zhang, Y., et al. (2023). Synthesis and study of amorphous calcium phosphate dual-targeted drug-carrying platforms.
- Åhlén, M., et al. (2020).
- Indurkar, A., et al. (2024). Stabilizing amorphous calcium phosphate phase by citrate adsorption.
- Wu, L., et al. (2022).
- Schweikle, M., et al. (2019). Stabilisation of amorphous calcium phosphate in polyethylene glycol hydrogels.
- Wang, L., et al. (2020).
- Jiang, Y., et al. (2019).
- Hegde, M. N., & Moany, A. (2012). Role of casein phosphopeptide amorphous calcium phosphate in remineralization of white spot lesions and inhibition of Streptococcus mutans?.
- Jiang, Y., et al. (2019). On the Short-Range Structure of Amorphous this compound.
- Thrivikraman, G., et al. (2023).
- Dorozhkin, S. V. (2012). Amorphous calcium phosphates: Synthesis, properties and uses in biomaterials.
- Wei, D., et al. (2011). Preparation of Amorphous Calcium Phosphate in the Presence of Poly(Ethylene Glycol).
- Wang, L., et al. (2018). Hydrogen phosphates play a critical structural role in amorphous calcium phosphates.
- Oestreicher, V., et al. (2020). Amorphous calcium phosphates: Solvent‐controlled growth and stabilization through the Epoxide Route. CONICET.
- Wang, L., et al. (2020). Stabilizing amorphous calcium phosphate phase by citrate adsorption. The Royal Society of Chemistry.
- Vecstaudza, J., & Locs, J. (2017). Novel Preparation Route of Stable Amorphous Calcium Phosphate Nanoparticles with High Specific Surface Area. AMiner.
- Skrtic, D., et al. (2004). Amorphous Calcium Phosphate-Based Bioactive Polymeric Composites for Mineralized Tissue Regeneration. National Institute of Standards and Technology.
- Tang, R., et al. (2012). Molecular mechanisms of crystallization impacting calcium phosphate cements.
- Wu, Y., et al. (2023). The effect of pH on amorphous calcium carbonate (ACC) structure and transformation. Journal of the American Chemical Society.
- Waller, S. E., et al. (2021).
- Koutsoukos, P. G., et al. (2000). Calcium Orthophosphates: Crystallization and Dissolution. Journal of Crystal Growth.
- Blue, C. R., et al. (2016).
- Rajendran, S., et al. (2022). Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties.
- Rodriguez-Blanco, J. D., et al. (2012). The role of pH and Mg on the stability and crystallization of amorphous calcium carbonate. Journal of the American Chemical Society.
- Wu, Y., et al. (2023). Branched Polymeric Prenucleation Assemblies Initiate Calcium Phosphate Precipitation. Journal of the American Chemical Society.
- Eanes, E. D., & Meyer, J. L. (1977).
Sources
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Technical Support Center: Minimizing Impurities in Calcium Hydrogen Phosphate Production
Welcome to the technical support center for the synthesis of high-purity calcium hydrogen phosphate (CaHPO₄), also known as dicalcium phosphate (DCP), from rock phosphate. This guide is designed for researchers, scientists, and drug development professionals who require a product with minimal impurities for their applications. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of producing pharmaceutical-grade CaHPO₄.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: High Fluoride Content in the Final Product
Symptoms:
-
The final CaHPO₄ product fails to meet the required low fluoride specifications for pharmaceutical use.
-
Inconsistent results in fluoride analysis of different batches.
Root Cause Analysis:
Fluoride is a common and troublesome impurity in rock phosphate.[1][2] During acid digestion, it forms soluble fluosilicic acid (H₂SiF₆) or hydrofluoric acid (HF), which can co-precipitate with the dicalcium phosphate if not effectively removed.
Solutions:
1. Two-Stage pH Precipitation: This is a highly effective method to separate fluoride and other impurities before precipitating the final product.[1][2][3]
-
Step 1: Impurity Precipitation (Low pH). After digesting the rock phosphate in acid (e.g., HCl or H₂SO₄), adjust the pH of the resulting phosphoric acid solution to approximately 2.3–2.9.[1][2][3] This can be done using a calcium source like calcium hydroxide slurry. At this pH, a significant portion of the fluoride precipitates, along with iron and aluminum phosphates.[1]
-
Step 2: Filtration. It is crucial to efficiently filter off these precipitated impurities.
-
Step 3: Dicalcium Phosphate Precipitation (Higher pH). The purified filtrate is then treated with more calcium hydroxide to raise the pH to around 5.5–6.0, which is the optimal range for precipitating pure dicalcium phosphate.[3]
2. Volatilization with Silica:
-
For processes involving the concentration of wet-process phosphoric acid, adding silica (SiO₂) can facilitate the removal of fluorine as volatile silicon tetrafluoride (SiF₄) upon heating.[4][5] This method is particularly useful when working with phosphoric acid that will be concentrated before the precipitation of CaHPO₄.
Issue 2: Heavy Metal Contamination (e.g., Cadmium, Lead, Arsenic)
Symptoms:
-
The final product contains unacceptable levels of heavy metals, which are toxic and strictly regulated in pharmaceutical products.
Root Cause Analysis:
Rock phosphate can contain various heavy metals, including cadmium, chromium, nickel, and arsenic.[6] These elements are solubilized during acid digestion and can co-precipitate with the final product if not removed from the phosphoric acid intermediate.
Solutions:
1. Sulfide Precipitation: This is a common and effective method for removing heavy metals from wet-process phosphoric acid.[6][7][8]
-
Protocol:
-
After the initial acid digestion and removal of any residual sulfuric acid, a soluble sulfide compound such as sodium sulfide (Na₂S), hydrogen sulfide (H₂S), or ammonium sulfide is added to the phosphoric acid solution.[6][7]
-
This causes the heavy metals to precipitate as insoluble metal sulfides (e.g., CdS, PbS).
-
The sulfide precipitate is then removed by filtration.
-
For enhanced cadmium removal, the Me/P ratio (cation equivalents to phosphorus atoms) can be adjusted to between 0.05 and 0.3 by adding an alkali before sulfide precipitation.[7][8]
-
2. Adsorption and Ion Exchange:
-
For achieving very low levels of heavy metals, adsorption onto activated carbon or the use of specific ion-exchange resins can be employed to purify the phosphoric acid before precipitation.[6]
Issue 3: Presence of Iron and Aluminum Impurities
Symptoms:
-
The final CaHPO₄ product has a yellowish or off-white color.
-
Reduced purity and potential interference with the product's performance in pharmaceutical formulations.
Root Cause Analysis:
Iron and aluminum compounds are common impurities in phosphate rock.[9][10] They can form insoluble precipitates that are difficult to separate from the desired dicalcium phosphate, impacting its quality.[10]
Solutions:
1. pH-Controlled Precipitation:
-
As mentioned in the two-stage precipitation method for fluoride removal, adjusting the pH to the 2.3–2.9 range also effectively precipitates iron and aluminum phosphates, which can then be filtered off.[1]
2. Chelation:
-
In cases where iron co-precipitation is particularly problematic, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the phosphoric acid solution before raising the pH to precipitate dicalcium phosphate.[11]
-
EDTA forms a stable, soluble complex with iron ions (Fe³⁺), preventing them from precipitating as iron phosphate.[11] The chelated iron remains in the solution and is separated from the final product.
Experimental Workflows and Diagrams
Diagram 1: Two-Stage Precipitation for High-Purity this compound
Caption: Workflow for producing high-purity CaHPO₄.
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to control for pharmaceutical-grade this compound?
For pharmaceutical applications, the most critical impurities are heavy metals (especially lead, cadmium, mercury, and arsenic) due to their toxicity, and fluoride, which has regulatory limits in drug products. Iron and aluminum are also important to control as they affect the purity, color, and potentially the stability of the final product.
Q2: How can I accurately quantify the level of impurities in my final product?
A combination of modern analytical techniques is necessary for comprehensive impurity profiling.[12][13]
-
Heavy Metals: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are highly sensitive methods for quantifying trace metals.[3]
-
Fluoride: An Ion-Selective Electrode (ISE) is a common and reliable method for fluoride determination.[3]
-
General Purity and Other Ions: High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) can be used to determine the product's assay and quantify other ionic impurities like chlorides and sulfates.[3][14]
Q3: Can the source of rock phosphate affect the required purification strategy?
Absolutely. The composition of phosphate rock varies significantly depending on its geographical origin.[9][10][15] Some deposits may be higher in organic matter, which can cause foaming during acid digestion, while others might have elevated levels of specific heavy metals or carbonates.[15] It is essential to have a thorough analysis of your starting rock phosphate to tailor the purification process accordingly.
Q4: What is the role of temperature in the precipitation process?
Temperature control is important for achieving the desired product quality. One study found that for the synthesis of dicalcium phosphate from rock phosphate, a reaction temperature of 30°C was optimal.[3] Higher temperatures can sometimes lead to a decrease in the purity of the final product.[3]
Q5: Are there any alternatives to sulfide precipitation for heavy metal removal due to the handling of hazardous gases like H₂S?
While sulfide precipitation is very effective, concerns about handling toxic sulfide reagents are valid. Alternative methods for heavy metal removal from phosphoric acid include solvent extraction, the use of ion-exchange resins, and adsorption techniques.[6] However, these methods may have higher operational costs.[6]
Quantitative Data Summary
| Parameter | Impurity Removal Stage | Product Precipitation Stage | Reference |
| pH | 2.3 - 2.9 | 5.5 - 6.0 | [2][3] |
| Temperature | ~30°C | ~30°C | [3] |
| Reaction Time | ~1.5 hours (for initial digestion) | Varies | [3] |
References
- A method of purifying phosphoric acid of heavy metals. (n.d.). Google Patents.
-
Recent Progress in Heavy Metals Extraction From Phosphoric Acid: A Short Review. (2022). ResearchGate. Retrieved from [Link]
- PROCEDURE FOR CLEANING PHOSPHORIC ACID FOR HEAVY METALS. (n.d.). Google Patents.
- Processes for removing heavy metals from phosphoric acid solutions. (n.d.). Google Patents.
- Process for the removal of heavy metals from a phosphoric acid containing composition. (n.d.). Google Patents.
-
Synthesis of di-calcium phosphate used as feed additive for animals from phosphate rock as potential cost effective raw material. (2014). ResearchGate. Retrieved from [Link]
-
Recovery and separation of phosphorus as dicalcium phosphate dihydrate for fertilizer and livestock feed additive production from a low-grade phosphate ore. (2021). National Institutes of Health. Retrieved from [Link]
-
THE EFFECT OF IMPURITY COMPOSITION OF PHOSPHATE ROCK ON THE TECHNOLOGY OF ITS PROCESSING AND PROPERTIES OF FINAL PRODUCTS. (2019). ResearchGate. Retrieved from [Link]
-
New process to produce Di-calcium phosphate from low grade rock or tailing using diluted or by-product sulfuric acid. (2022). ECI Digital Archives. Retrieved from [Link]
- Method for preparing feed grade dicalcium phosphate. (n.d.). Google Patents.
-
Quality of Phosphate Rocks from Various Deposits Used in Wet Phosphoric Acid and P-Fertilizer Production. (2023). National Institutes of Health. Retrieved from [Link]
-
PREPARATION OF FEED GRADE DICALCIUM PHOSPHATE FROM COMMERCIAL PHOSPHORIC ACID. (n.d.). The Distant Reader. Retrieved from [Link]
-
Influence of the rock impurities on the phosphoric acid process, products and some downstream uses. (2002). ResearchGate. Retrieved from [Link]
- Method for defluorination of phosphoric acid. (n.d.). Google Patents.
- Defluorination of phosphoric acid. (n.d.). Google Patents.
-
Defluorination of commercial phosphoric acid using local materials. (2009). INIS-IAEA. Retrieved from [Link]
- Process for defluorination of commercial phosphoric acid. (n.d.). Google Patents.
-
Study the effect of the impurities of phosphate rock in the plants of production of phosphoric acid. (2014). CORE. Retrieved from [Link]
-
Phosphate Rock Fluorine Removal. (2021). 911Metallurgist. Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). ResearchGate. Retrieved from [Link]
-
Reversed-phase high-performance liquid chromatography method for impurity profiling of generic drug Calcium Orotate. (2021). ResearchGate. Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography. (2020). MDPI. Retrieved from [Link]
Sources
- 1. US3391993A - Method for preparing feed grade dicalcium phosphate - Google Patents [patents.google.com]
- 2. distantreader.org [distantreader.org]
- 3. researchgate.net [researchgate.net]
- 4. US2987376A - Method for defluorination of phosphoric acid - Google Patents [patents.google.com]
- 5. US5312610A - Defluorination of phosphoric acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1980002418A1 - A method of purifying phosphoric acid of heavy metals - Google Patents [patents.google.com]
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- 9. mgu.bg [mgu.bg]
- 10. Quality of Phosphate Rocks from Various Deposits Used in Wet Phosphoric Acid and P-Fertilizer Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recovery and separation of phosphorus as dicalcium phosphate dihydrate for fertilizer and livestock feed additive production from a low-grade phosphate ore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. biomedres.us [biomedres.us]
- 14. mdpi.com [mdpi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Overcoming poor compressibility of "anhydrous dicalcium phosphate"
Technical Support Center: Anhydrous Dicalcium Phosphate (DCPA)
A Guide to Overcoming Poor Compressibility in Pharmaceutical Formulations
Welcome to the technical support center for Anhydrous Dicalcium Phosphate (DCPA). As a Senior Application Scientist, I've designed this guide to address the most common and complex challenges researchers and formulators face with this widely-used, yet often problematic, excipient. Anhydrous dicalcium phosphate is valued for its high calcium content, flowability in granular forms, and non-hygroscopic nature, making it an excellent choice for moisture-sensitive formulations.[1][2] However, its utility is frequently hampered by its inherently poor compressibility.
This guide moves beyond simple protocols to explain the underlying material science and provide actionable, evidence-based solutions. We will explore the reasons for DCPA's challenging behavior and detail systematic approaches to transform it into a robust and reliable component of your direct compression or granulation formulations.
Part 1: Understanding the Core Problem
Q1: Why is anhydrous dicalcium phosphate (DCPA) known for its poor compressibility?
A1: The primary reason for DCPA's poor compressibility lies in its fundamental deformation mechanism. Under pressure, most pharmaceutical excipients deform in one of two ways: plastically or elastically.
-
Plastic Deformation: Materials like microcrystalline cellulose (MCC) are composed of deformable particles that, under compression, change shape to maximize their surface area contact, forming strong, interlocking bonds.
-
Brittle Fracture: DCPA, in contrast, is a brittle material.[3] When subjected to compression force, its particles do not deform; they fracture into smaller fragments.[3][4] This process, known as brittle fracture, creates new, clean surfaces.[5] However, these fragments do not effectively interlock or form a sufficient number of strong bonds, leading to weak tablets that are prone to capping and lamination.[3]
The energy applied during compression is consumed in creating these fractures rather than forming the strong inter-particle bonds necessary for a robust tablet.[3]
Caption: Deformation mechanisms of plastic vs. brittle materials.
Part 2: Troubleshooting & Formulation Strategies
This section provides solutions to common issues encountered during tablet development with DCPA.
Q2: My direct compression formula with DCPA is failing. Tablets are soft and cap easily. What are my immediate options?
A2: When direct compression (DC) with standard DCPA fails, you have two primary strategic pivots: (1) Enhance the formulation with a high-compressibility binder or (2) Bypass the issue by using a co-processed DCPA excipient.
Option 1: Incorporating a High-Compressibility Binder
The most common solution is to add an excipient that undergoes extensive plastic deformation, acting as a "cushion" or "glue" for the brittle DCPA particles. Microcrystalline cellulose (MCC) is the gold standard for this purpose.
-
Mechanism: During compression, the MCC particles deform and wrap around the fractured DCPA fragments, physically entrapping them and creating the strong, continuous matrix needed for a robust tablet. This synergistic effect leverages the good flow of DCPA and the superior binding of MCC.[6]
Option 2: Using Co-Processed Excipients
Co-processing involves engineering excipient particles at a sub-particle level, often through techniques like spray-drying, to create a synergistic composite with superior functionality.[7] Several commercially available co-processed excipients are designed specifically to overcome the limitations of DCPA.
-
Example: Fujicalin® is a spherically granulated DCPA produced by spray-drying.[8][9] This process creates particles with a high surface area and porosity, which significantly enhances its compactibility compared to standard DCPA, resulting in much stronger tablets even at low compression forces.[9][10]
-
Example: Other co-processed systems may combine DCPA with binders like maltodextrin (A-TAB MD™ ) or polyvinylpyrrolidone (TRI-TAB PVP™ ) to create a single, multifunctional excipient with excellent flow and compressibility.[11]
| Feature | Standard DCPA | DCPA + MCC (Physical Mix) | Co-Processed DCPA (e.g., Fujicalin®) |
| Compressibility | Poor | Good to Excellent | Excellent |
| Flowability | Good (granular grades) | Can be reduced by MCC fines | Excellent (spherical particles) |
| Mechanism | Brittle Fracture | Synergistic (Fracture + Plastic Deformation) | Enhanced Fragmentation & Bonding |
| Formulation Steps | Fewer | Requires careful blending | Fewer (multifunctional excipient) |
Table 1: Comparison of strategies to improve DCPA compressibility in direct compression.
Q3: Direct compression isn't working even with binders. How do I develop a robust granulation strategy for DCPA?
A3: When direct compression is not viable, granulation is the necessary next step. Wet granulation is the most effective method for densifying DCPA and incorporating a binder to create granules with vastly improved compressibility.[12][13]
-
Causality: The goal of wet granulation is to agglomerate the fine DCPA particles using a binder solution.[14] During the process, the binder forms liquid bridges between particles. Upon drying, these bridges solidify, creating larger, stronger, and more porous granules.[14] These granules can then be compressed effectively because the internal particle structure allows for both fragmentation and plastic deformation provided by the binder, leading to a strong tablet.
Caption: Standard workflow for wet granulation of DCPA.
Q4: Which binders are most effective for the wet granulation of DCPA, and at what concentration?
A4: The choice of binder and its concentration are critical process parameters that directly influence the final tablet's mechanical strength and dissolution profile.[15]
-
Polyvinylpyrrolidone (PVP): An excellent and widely used binder that provides strong adhesion. It is highly effective at producing robust granules and high-quality tablets.[15][16]
-
Starch: Often used as a paste, starch is a cost-effective binder. It can require higher concentrations than PVP to achieve similar tablet hardness.[1][14]
-
Gelatin: A strong natural binder, though less common now due to its animal origin and potential for cross-linking.[15]
-
Cellulose Derivatives (e.g., HPMC): These can also be effective binders, often providing controlled-release properties as well.[16]
A study on a deliquescent plant extract using DCPA as a diluent found that increasing binder concentration led to higher crushing strength and lower friability.[15] Polyvinylpyrrolidone was found to produce the best quality tablets compared to maize starch and gelatin.[15]
| Binder | Typical Concentration (% w/v of granulating fluid) | Resulting Tablet Hardness | Disintegration Time |
| Maize Starch | 5.0 - 7.5% | Moderate | Tends to increase with concentration |
| Gelatin | 2.5 - 7.5% | Moderate to High | Increases significantly with concentration |
| PVP | 2.5 - 7.5% | High to Very High | Less sensitive to concentration changes |
Table 2: Effect of binder type and concentration on DCPA tablet properties (Data adapted from Majekodunmi S. O., et al., 2011).[15]
Part 3: Experimental Protocol
Protocol 1: Wet Granulation of a DCPA-Based Formulation
This protocol provides a self-validating framework for developing a granulated DCPA formulation.
1. Objective: To produce compressible granules from a formulation containing a high load of anhydrous dicalcium phosphate.
2. Materials & Equipment:
-
Anhydrous Dicalcium Phosphate (DCPA)
-
Active Pharmaceutical Ingredient (API)
-
Intragranular Disintegrant (e.g., Croscarmellose Sodium)
-
Binder (e.g., PVP K30)
-
Purified Water (as granulating solvent)
-
Extragranular Disintegrant (e.g., Croscarmellose Sodium)
-
Lubricant (e.g., Magnesium Stearate)
-
Planetary Mixer or High-Shear Granulator
-
Wet Mill or Oscillating Granulator with appropriate screen (e.g., 1000 µm)
-
Fluid Bed Dryer or Tray Drying Oven
-
Dry Mill or Oscillating Granulator with appropriate screen (e.g., 850 µm)
-
V-Blender
-
Tablet Press
3. Step-by-Step Methodology:
-
Binder Solution Preparation:
-
Prepare a 5.0% w/v PVP K30 solution by slowly dissolving the PVP in purified water under constant stirring until a clear solution is formed.
-
-
Dry Mixing (Intragranular Components):
-
In a planetary mixer, blend the DCPA, API, and intragranular disintegrant for 10-15 minutes at a low speed to ensure homogeneity.
-
-
Wet Massing:
-
While the mixer is running at a low speed, slowly add the binder solution over 5-10 minutes.
-
Continue mixing until a suitable wet mass is formed. The endpoint can be checked by the "squeeze test": a small amount of the mass, when squeezed in the palm, should form a compact that breaks easily without crumbling or sticking.
-
-
Wet Screening:
-
Pass the entire wet mass through a 1000 µm screen using an oscillating granulator or wet mill to break up large agglomerates and form uniform wet granules.[1]
-
-
Drying:
-
Dry the wet granules in a fluid bed dryer with an inlet temperature of 60°C.
-
Monitor the loss on drying (LOD) periodically. The target LOD is typically < 2.0%. This step is critical to ensure the granules are stable and flowable.[1]
-
-
Dry Screening/Milling:
-
Pass the dried granules through an 850 µm screen to achieve a uniform particle size distribution, which is crucial for good flowability and consistent tablet weight.[16]
-
-
Final Blending:
-
Transfer the sized granules to a V-blender.
-
Add the extragranular disintegrant and blend for 10 minutes.
-
Add the magnesium stearate (screened) and blend for a final 3-5 minutes. Caution: Over-blending with lubricant can negatively impact tablet hardness, although brittle materials like DCPA are generally less sensitive to this effect than plastic materials.[2][4]
-
-
Compression:
-
Compress the final blend into tablets using a rotary tablet press, monitoring for weight variation, thickness, hardness, and friability.
-
References
- Source: Google Patents (US4675188A)
-
Title: A review of co-processed directly compressible excipients Source: Journal of Pharmacy and Pharmacology URL: [Link]
-
Title: Preparation of Co-Processed Excipients for Controlled-Release of Drugs Assembled with Solid Lipid Nanoparticles and Direct Compression Materials Source: MDPI (Pharmaceutics) URL: [Link]
-
Title: Dicalcium Phosphate FAQs for Wholesale Manufacturers Source: Vivion URL: [Link]
-
Title: Use of anhydrous calcium phosphate and selected binders in the tablet formulation of a deliquescent crude plant extract Source: Journal of Applied Pharmaceutical Science URL: [Link]
- Source: Google Patents (EP0210661A1)
- Source: Google Patents (US4675188A)
- Source: Google Patents (US7273596B2)
- Source: Google Patents (EP0210661A1)
-
Title: Co-processed excipients for direct compression of tablets Source: Ceska a Slovenska Farmacie URL: [Link]
-
Title: Properties of Fujicalin®, a New Modified Anhydrous Dibasic Calcium Phosphate for Direct Compression: Comparison with Dicalcium Phosphate Dihydrate Source: ResearchGate URL: [Link]
-
Title: Properties of fujicalin, a new modified anhydrous dibasic calcium phosphate for direct compression: comparison with dicalcium phosphate dihydrate Source: PubMed URL: [Link]
-
Title: Effect of Particle Size on Compaction of Materials with Different Deformation Mechanisms with and without Lubricants Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Use of anhydrous calcium phosphate and selected binders in the tablet formulation of a deliquescent crude plant extract: Vernonia galamensis (Asteraceae) Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: A review on co-processed excipients used in direct compression of tablet dosage form Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
- Source: Google Patents (CN1008724B)
-
Title: Roll Compaction/Dry Granulation of Dibasic Calcium Phosphate Anhydrous-Does the Morphology of the Raw Material Influence the Tabletability of Dry Granules? Source: PubMed URL: [Link]
-
Title: Particle size effect of metastable calcium phosphates on crushing strength of self-setting bioactive calcium phosphate cement Source: PubMed URL: [Link]
-
Title: Plastic Deformation and Fracture Source: Practical Maintenance URL: [Link]
-
Title: On Identification of Critical Material Attributes for Compression Behaviour of Pharmaceutical Diluent Powders Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Calcium Phosphates Source: Univar Solutions URL: [Link]
-
Title: Fracture and Brittle Deformation Source: University of Rochester URL: [Link]
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Technical Support Center: Selective Precipitation of Calcium Phosphate Phases via pH Adjustment
Welcome to the technical support center for calcium phosphate (CaP) precipitation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing specific calcium phosphate phases. Precise control over the crystalline phase of CaP is critical for applications ranging from bone tissue engineering and drug delivery to vaccine adjuvants.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
I. Troubleshooting Guide: Common Issues in pH-Mediated CaP Precipitation
This section addresses specific problems you might encounter during your experiments, explaining the underlying causes and offering actionable solutions.
Problem 1: The Precipitated Phase is Incorrect or a Mixture of Phases.
You aimed for Hydroxyapatite (HAp), but your characterization (e.g., XRD, FTIR) shows Brushite (DCPD) or other phases.
-
Root Cause Analysis: The formation of different calcium phosphate phases is exquisitely sensitive to pH.[3][4] Each phase has a specific pH range of stability.[5] If the pH of your reaction solution drifts outside the target range for your desired phase, even transiently, you can nucleate and grow unintended phases. For instance, HAp is preferentially formed under neutral or basic conditions, while more acidic solutions favor phases like brushite.[3]
-
Troubleshooting Steps:
-
Verify pH Meter Calibration: Ensure your pH meter is accurately calibrated with fresh, certified buffer solutions across the expected pH range of your experiment. An inaccurate pH reading is a common source of error.
-
Implement Real-Time pH Monitoring and Control: For precise phase control, especially during the addition of reactants, a pH-stat or automated titrator is highly recommended.[6] This maintains the pH at a constant setpoint by adding an acid or base as needed.
-
Slow Reactant Addition: Rapidly mixing acidic and basic precursor solutions can create localized pH fluctuations that are too fast for a pH probe to register accurately, leading to the formation of multiple phases.[7] Employ a syringe pump for the slow, dropwise addition of one reactant to the other while vigorously stirring to ensure homogeneity.
-
Consider the Buffering Capacity: The buffering capacity of your solution can influence pH stability.[6] If your system has low buffering capacity, the pH will be more susceptible to change as the precipitation reaction, which consumes or releases protons, proceeds.
-
Problem 2: The Precipitate is Amorphous, Not Crystalline.
Your XRD pattern shows a broad, featureless hump instead of sharp diffraction peaks characteristic of a crystalline material.
-
Root Cause Analysis: At high levels of supersaturation and pH values typically above 7, the initial precipitate is often an amorphous calcium phosphate (ACP).[3] This metastable phase can then transform into more stable crystalline phases over time through a solution-mediated process.[3][8] Factors like high reactant concentrations, rapid mixing, and low temperatures can favor the formation and persistence of ACP.
-
Troubleshooting Steps:
-
Introduce an Aging Step: After the initial precipitation, allow the suspension to "age" in the mother liquor for a defined period (e.g., several hours to days) with continuous stirring.[9][10] This provides the necessary time and thermodynamic driving force for the amorphous-to-crystalline transformation.
-
Control Temperature: Temperature affects both the solubility of CaP phases and the kinetics of phase transformation.[9][10][11] Performing the precipitation and aging at elevated temperatures (e.g., 37°C or higher) can accelerate the conversion of ACP to crystalline forms like HAp.[9]
-
Lower Reactant Concentrations: High initial concentrations lead to high supersaturation, which favors the rapid formation of ACP.[3] Reducing the concentrations of your calcium and phosphate stock solutions can promote direct nucleation of the crystalline phase or a more rapid transformation from the amorphous precursor.
-
Problem 3: Poor Yield or No Precipitate Formation.
You've mixed your reagents, but little to no solid material is formed.
-
Root Cause Analysis: Precipitation will only occur if the solution is supersaturated with respect to a particular calcium phosphate phase. The solubility of calcium phosphates is highly pH-dependent; in general, they become more soluble at lower pH values.[3][12] If your experimental pH is too low, the solution may remain undersaturated, preventing precipitation.
-
Troubleshooting Steps:
-
Verify and Adjust Final pH: Check the pH of the final solution. If it is lower than the target for the desired phase, adjust it upwards slowly with a suitable base (e.g., NaOH, NH4OH) until precipitation is observed.[13]
-
Increase Reactant Concentrations: If pH adjustment is not sufficient or desirable, you can increase the concentrations of the calcium and phosphate precursor solutions to achieve the necessary supersaturation.
-
Check for Complexing Agents: The presence of certain ions or molecules in your solution (e.g., citrate, carbonate, some proteins) can chelate calcium ions or otherwise interfere with nucleation and growth, effectively increasing the solubility of CaP phases.[2]
-
Problem 4: Precipitate Particles are Heavily Agglomerated or Have Undesirable Morphology.
You need discrete nanoparticles, but you are getting large, aggregated clumps.
-
Root Cause Analysis: Particle morphology and aggregation are influenced by factors such as pH, temperature, reactant addition rate, and stirring speed.[9][14] For instance, the morphology of brushite crystals can change from tabular and platy at pH 6.5 to needle-like at pH 8.5.[4][9] High rates of precipitation can lead to the formation of many small nuclei that quickly aggregate.
-
Troubleshooting Steps:
-
Optimize Stirring: Inadequate stirring can lead to localized areas of high supersaturation and subsequent aggregation. Ensure vigorous and consistent stirring throughout the precipitation process.
-
Control Addition Rate: As mentioned previously, a slow and controlled addition of reactants is crucial. This limits the instantaneous level of supersaturation and allows for more controlled crystal growth rather than rapid, uncontrolled nucleation and aggregation.[7]
-
Use of Additives/Stabilizers: In some applications, surface-active agents or stabilizers (e.g., citrate) can be added to the reaction to control particle size and prevent aggregation.[2]
-
Post-Precipitation Processing: Sonication can be used to break up soft agglomerates after the precipitation is complete.[2]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key calcium phosphate phases I can target with pH control?
The most common phases synthesized via wet chemical precipitation and their approximate pH stability ranges are summarized in the table below. Note that these ranges can be influenced by other factors like temperature and ionic strength.[5]
| Calcium Phosphate Phase | Abbreviation | Typical pH Stability Range | Ca/P Molar Ratio |
| Dicalcium Phosphate Dihydrate | DCPD (Brushite) | ~2.0 - 6.0 | 1.00 |
| Octacalcium Phosphate | OCP | ~5.5 - 7.0 | 1.33 |
| Tricalcium Phosphate (beta) | β-TCP | Typically formed by calcination | 1.50 |
| Calcium-Deficient Hydroxyapatite | CDHA | ~6.5 - 9.5 | 1.50 - 1.67 |
| Hydroxyapatite | HAp | ~9.5 - 12 | 1.67 |
(Data compiled from multiple sources, including GeoScienceWorld and other literature).[5]
Q2: How does pH actually control which calcium phosphate phase is formed?
The pH of the solution dictates the speciation of phosphate ions. Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons. The dominant phosphate species changes with pH:
-
pH < 2.1: H₃PO₄
-
pH 2.1 - 7.2: H₂PO₄⁻ (dihydrogen phosphate)
-
pH 7.2 - 12.3: HPO₄²⁻ (hydrogen phosphate)
-
pH > 12.3: PO₄³⁻ (phosphate)
The crystal structure of each calcium phosphate phase requires specific phosphate ions (e.g., HPO₄²⁻ for Brushite, PO₄³⁻ for Hydroxyapatite). By controlling the pH, you control the availability of the correct ionic building blocks for the desired crystalline phase.[3]
Caption: Relationship between pH, phosphate ion speciation, and resulting CaP phase.
Q3: Can I use any calcium and phosphate salts as precursors?
While many different salts can be used, the most common are calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) or calcium chloride (CaCl₂) for the calcium source, and ammonium dihydrogen phosphate (NH₄H₂PO₄) or diammonium hydrogen phosphate ((NH₄)₂HPO₄) for the phosphate source.[15] It is critical to use high-purity reagents, as trace metal contaminants can be incorporated into the crystal lattice or inhibit crystal growth.
Q4: I'm working on a drug delivery application. How does the choice of CaP phase affect drug loading and release?
The solubility and surface chemistry of the CaP phase are paramount for drug delivery.[1][16]
-
Solubility & Degradation: More acidic (and generally more soluble) phases like Brushite will degrade faster in physiological conditions (pH ~7.4) than the highly stable Hydroxyapatite. This allows for tunable drug release; a rapidly degrading carrier provides burst release, while a slow-degrading carrier like HAp provides sustained release.[16]
-
Surface Adsorption: The surface charge and specific surface area of the nanoparticles will influence how efficiently a drug molecule adsorbs. This is dependent on the phase, particle size, and crystallinity.
Q5: What is a good starting point for a basic Hydroxyapatite precipitation protocol?
Below is a generalized, step-by-step protocol for synthesizing HAp. Note: This is a starting point and should be optimized for your specific requirements.
Experimental Protocol: Synthesis of Hydroxyapatite (HAp)
-
Prepare Precursor Solutions:
-
Calcium Solution (e.g., 0.5 M): Dissolve an appropriate amount of Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) in deionized water.
-
Phosphate Solution (e.g., 0.3 M): Dissolve an appropriate amount of Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) in deionized water. The Ca/P molar ratio should be targeted at 1.67 for stoichiometric HAp.
-
-
Set up Reaction Vessel:
-
Place the phosphate solution in a jacketed glass reactor vessel equipped with a magnetic stirrer and a calibrated pH probe.
-
Maintain the temperature at a constant value (e.g., 40°C) using a circulating water bath.
-
-
Initiate Precipitation:
-
Begin vigorously stirring the phosphate solution.
-
Slowly add the calcium solution dropwise using a syringe pump at a constant rate (e.g., 1-2 mL/min).
-
Simultaneously, monitor the pH. As the reaction proceeds, the pH will tend to decrease.
-
-
Maintain pH:
-
Maintain the pH of the suspension at a constant value (e.g., pH 10.5) by adding a base (e.g., 1 M NaOH or NH₄OH) dropwise as needed. An automated pH controller is ideal for this step.[6]
-
-
Aging the Precipitate:
-
Once all the calcium solution has been added, continue stirring the suspension at the set temperature and pH for an aging period (e.g., 2 to 24 hours) to allow for crystallization and maturation of the HAp phase.[9]
-
-
Washing and Collection:
-
Stop stirring and allow the precipitate to settle.
-
Separate the precipitate from the supernatant by centrifugation or filtration.
-
Wash the collected precipitate several times with deionized water to remove any unreacted ions. Washing with ethanol can aid in the drying process.[8]
-
-
Drying:
-
Dry the final powder in an oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved. For some applications, freeze-drying may be preferred to reduce agglomeration.
-
Caption: Experimental workflow for the synthesis of Hydroxyapatite (HAp).
References
- Characterization of calcium phosphates precipitated from simulated body fluid of different buffering capacities.PubMed,
- Optimizing Calcium Phosphates by the Control of pH and Temperature via Wet Precipitation.
- Characterization of calcium phosphate ceramics obtained by chemical precipitation.
- Synthesis of Calcium Orthophosphates by Chemical Precipitation in Aqueous Solutions: The Effect of the Acidity, Ca/P Molar Ratio, and Temperature on the Phase Composition and Solubility of Precipit
- Precipitation of Calcium Phosphates and Calcium Carbonates in the Presence of Differently Charged Liposomes.MDPI,
- Calcium Phosphate Precipit
- Mineral phases of calcium phosph
- Preparation and Characterization of Calcium Phosph
- Counterintuitive Crystallization: Rate Effects in Calcium Phosphate Nucleation at Near-Physiological pH.
- Calcium Orthophosphates: Crystallization and Dissolution.PMC - PubMed Central - NIH,
- Characterization of calcium phosphate synthesis products by XRD.science24.com,
- Table 1 Calcium-phosph
- Optimizing Calcium Phosphates by the Control of pH and Temperature via Wet Precipitation.
- Impacts of Initial Ca/P on Amorphous Calcium Phosph
- Preparation and application of calcium phosph
- Electrochemical Induced Calcium Phosphate Precipitation: Importance of Local pH.
- Formation and Transformation of Calcium Phosphate Phases under Biologically Relevant Conditions: Experiments and Modelling.
- Effect of Temperature and pH on Calcium Phosphate Precipitation.
- Effect of pH level and calcination on the production of calcium phosphates by acidic route of wet precipit
- Calcium Phosphate Precipit
- Optimum pH and Temperature for Calcium Phosphates: Their Effects on Crystallinity and Morphology.Goldschmidt Abstracts,
- Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH W
- Calcium Phosphate Nanoparticle Precipitation by a Continuous Flow Process: A Design of Experiment Approach.MDPI,
- Calcium Phosphate Precipitation in Wastewater Tre
- Experiment 4: Phosphate Precipitation.PROCTECH 2EC3 Lab Manual - eCampusOntario Pressbooks,
- Solubility of Calcium Phosph
- Common Cell Culture Problems: Precipit
- Phase Composition Control of Calcium Phosphate Nanoparticles for Tunable Drug Delivery Kinetics and Tre
- Calcium Phosphate Transfection Kits.Fivephoton Biochemicals,
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- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. Characterization of calcium phosphates precipitated from simulated body fluid of different buffering capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Precipitation of Calcium Phosphates and Calcium Carbonates in the Presence of Differently Charged Liposomes [mdpi.com]
- 9. Optimizing Calcium Phosphates by the Control of pH and Temperature via Wet Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 14. scielo.br [scielo.br]
- 15. JOAM :: Articles [joam.inoe.ro]
- 16. Phase Composition Control of Calcium Phosphate Nanoparticles for Tunable Drug Delivery Kinetics and Treatment of Osteomyelitis. Part 1: Preparation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Bone Regeneration: Calcium Hydrogen Phosphate vs. Hydroxyapatite
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the dynamic field of bone tissue engineering, the choice of biomaterial is a critical determinant of clinical success. Among the plethora of options, calcium phosphate ceramics have long been favored for their chemical similarity to the mineral phase of bone, excellent biocompatibility, and osteoconductive properties. This guide provides a comprehensive, data-driven comparison of two prominent calcium phosphate-based biomaterials: Calcium Hydrogen Phosphate (often referred to as dicalcium phosphate, DCP, or its dihydrate form, brushite) and Hydroxyapatite (HA) .
This document moves beyond a simple catalog of properties to offer a deep dive into the comparative performance of these materials, grounded in experimental evidence. We will dissect their fundamental physicochemical differences and explore how these translate into distinct biological responses both in vitro and in vivo. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their pursuit of next-generation bone regenerative therapies.
Section 1: The Contenders - A Physicochemical Showdown
The divergent behaviors of this compound and Hydroxyapatite in a biological environment are fundamentally rooted in their distinct chemical and structural properties. Understanding these differences is the first step in predicting their performance as bone graft substitutes.
Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) is the most thermodynamically stable calcium phosphate phase and is the primary inorganic component of natural bone and teeth[1][2]. Its crystalline structure and low solubility contribute to its longevity as a scaffold material. In contrast, this compound, particularly in its dihydrate form, brushite (CaHPO₄·2H₂O), is a more acidic and metastable calcium phosphate[3]. This metastability is a key attribute, as it dictates a higher solubility and, consequently, a more rapid degradation rate in physiological conditions[3][4].
dot
Caption: Physicochemical properties of Hydroxyapatite vs. This compound.
This fundamental difference in solubility is the primary driver of their distinct biological performances. A more soluble material like brushite can more readily release calcium and phosphate ions, which are not only essential building blocks for new bone formation but also act as signaling molecules that can influence cell behavior[3]. However, this rapid degradation can also lead to a loss of mechanical integrity of the scaffold before sufficient new bone has formed. Conversely, the slow degradation of HA provides a stable, long-term scaffold for bone ingrowth but may not provide the same level of ionic stimulation for osteogenesis[3].
| Property | This compound (Brushite) | Hydroxyapatite (HA) | Rationale for Significance |
| Chemical Formula | CaHPO₄·2H₂O | Ca₁₀(PO₄)₆(OH)₂ | The presence of water molecules in brushite's structure contributes to its lower stability. |
| Solubility in Physiological pH | Higher | Lower | Dictates the rate of ion release and material degradation, influencing the local biological environment. |
| Degradation Rate | Rapid | Slow | A faster degradation rate can accelerate new bone formation but may compromise scaffold stability. |
| Phase Stability | Metastable (can convert to HA) | Thermodynamically Stable | The potential for in vivo conversion of brushite to the less soluble HA can alter its long-term resorption profile[3]. |
Section 2: The In Vitro Arena - A Cellular Face-Off
To predict the in vivo success of a bone graft material, a thorough understanding of its interaction with bone-forming cells, or osteoblasts, is paramount. In vitro studies provide a controlled environment to dissect these interactions at a cellular and molecular level.
Osteoblast Proliferation and Differentiation
The initial attachment, proliferation, and subsequent differentiation of osteoblasts on the material surface are critical for initiating bone formation. While both materials are generally considered biocompatible, their surface chemistry and ion release profiles can lead to different cellular responses.
Studies have shown that the higher solubility of dicalcium phosphate can lead to an increased local concentration of calcium and phosphate ions, which can stimulate osteogenic differentiation[1]. However, very high ion concentrations can also be cytotoxic. Therefore, the optimal material composition often lies in a balance between providing sufficient ionic cues without inducing cellular stress.
In a comparative study, the proliferation of MC3T3-E1 pre-osteoblasts was found to be comparable between dicalcium phosphate-containing composites and control groups, indicating good biocompatibility[1]. The osteogenic differentiation, often assessed by measuring the activity of alkaline phosphatase (ALP), a key early marker of osteoblast maturation, has been shown to be influenced by the material's composition. While some studies suggest that dicalcium phosphate alone might not be sufficient to significantly promote ALP activity at low concentrations, its combination with other materials can have a synergistic effect[1].
| In Vitro Parameter | This compound (Brushite) | Hydroxyapatite (HA) | Experimental Rationale |
| Osteoblast Proliferation | Generally supports proliferation, comparable to control surfaces[1]. | Supports proliferation, can be influenced by surface topography and crystallinity[5]. | Assesses the material's ability to support cell growth, a prerequisite for tissue formation. |
| Alkaline Phosphatase (ALP) Activity | Can be dose-dependent; may require combination with other factors to see significant enhancement[1]. | Generally promotes ALP activity, indicating osteogenic differentiation[6][7]. | ALP is a critical enzyme in the early stages of bone mineralization. |
| Mineralization (Alizarin Red S Staining) | The release of Ca²⁺ and PO₄³⁻ ions can support matrix mineralization. | Provides a stable scaffold for the deposition of a mineralized matrix by osteoblasts. | Visualizes the formation of a calcified extracellular matrix, a hallmark of mature osteoblasts. |
Gene Expression Analysis
Delving deeper into the molecular mechanisms, quantitative real-time polymerase chain reaction (qPCR) can be employed to analyze the expression of key osteogenic marker genes. This provides a more nuanced understanding of how these materials guide cells towards a bone-forming lineage.
Key genes of interest include:
-
Runt-related transcription factor 2 (RUNX2): A master regulator of osteoblast differentiation.
-
Collagen Type I (COL1A1): The primary organic component of the bone matrix.
-
Osteocalcin (OCN): A late-stage marker of osteoblast differentiation, involved in matrix mineralization.
While direct comparative qPCR data between pure DCP and HA is limited, studies on biphasic calcium phosphates (a mixture of HA and the more soluble tricalcium phosphate) provide valuable insights. These studies suggest that the more soluble phases can lead to an earlier upregulation of osteogenic markers.
dot
Caption: A typical workflow for in vitro comparison of biomaterials for bone regeneration.
Section 3: The In Vivo Crucible - Animal Model Evidence
While in vitro studies provide valuable mechanistic insights, the ultimate test of a bone graft material lies in its performance within a living organism. Animal models, particularly critical-size defect models, are indispensable for evaluating bone regeneration, material degradation, and biocompatibility in a complex physiological environment.
A critical-size defect is a bone void that is too large to heal on its own, thus requiring the intervention of a graft material. The rabbit tibia is a commonly used and well-established model for this purpose[8][9].
Bone Formation and Material Resorption
A key advantage of the more soluble this compound is its potential to be resorbed and replaced by new bone at a faster rate than hydroxyapatite. This dynamic process of "creeping substitution" is often considered the holy grail of bone graft materials.
A comparative in vivo study using porous titanium implants coated with either brushite or hydroxyapatite demonstrated that the brushite coating was completely dissolved after 3 weeks, whereas a significant portion of the hydroxyapatite coating remained[10]. Despite its rapid dissolution, the brushite coating led to a significantly greater bone ingrowth depth compared to uncoated implants, an effect that was still evident at 15 weeks[10]. This suggests that the initial burst of ion release from brushite may trigger a cascade of osteogenic events that have a lasting positive impact on bone regeneration[10].
| In Vivo Parameter | This compound (Brushite) | Hydroxyapatite (HA) | Experimental Rationale |
| Bone Ingrowth Depth | Significantly larger than uncoated controls, with a lasting effect even after complete resorption[10]. | Promotes bone ingrowth, with the material acting as a stable scaffold. | Measures the extent to which new bone penetrates the scaffold, a key indicator of osteoconductivity. |
| Material Degradation | Rapid and complete resorption observed within weeks[10]. | Slow resorption, with the material persisting for extended periods. | The ideal degradation rate should match the rate of new bone formation. |
| Bone-Implant Contact (BIC) | Can be high, indicating good integration with the host bone. | Generally exhibits excellent BIC due to its bioactive nature. | Quantifies the direct apposition of new bone onto the implant surface, reflecting osseointegration. |
Histomorphometric Analysis
Histomorphometry is a powerful quantitative technique used to analyze histological sections of the bone-implant interface. It allows for the precise measurement of parameters such as the percentage of new bone area, residual implant area, and bone-implant contact. This provides objective, quantifiable data to compare the performance of different materials.
dot
Caption: A generalized workflow for in vivo comparison of bone graft materials in a rabbit model.
Section 4: The Underlying Mechanisms - Signaling Pathways in Osteogenesis
The differential cellular responses to this compound and Hydroxyapatite can be attributed to their influence on specific intracellular signaling pathways that govern osteoblast function. The release of calcium and phosphate ions from these materials is a key trigger for these pathways.
Several key signaling pathways are implicated in osteogenesis on calcium phosphate surfaces:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The ERK1/2 pathway, a component of the MAPK cascade, is activated by both calcium and phosphate ions and plays a crucial role in upregulating the expression of osteogenic markers like RUNX2 and BMP-2.
-
Bone Morphogenetic Protein (BMP) Signaling: BMPs are potent growth factors that induce osteoblast differentiation. Calcium phosphate materials can enhance BMP signaling, leading to the phosphorylation of Smad proteins and the subsequent transcription of osteogenic genes.
-
Wnt Signaling Pathway: The canonical Wnt/β-catenin pathway is another critical regulator of bone formation. There is evidence to suggest that calcium phosphate biomaterials can modulate this pathway, further promoting osteogenic commitment.
The more rapid release of ions from dicalcium phosphate may lead to a more robust and immediate activation of these pathways compared to the more stable hydroxyapatite.
Section 5: Experimental Protocols - A Practical Guide
To ensure the reproducibility and validity of research in this area, the use of standardized and well-documented experimental protocols is essential. Here, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Protocol: Alkaline Phosphatase (ALP) Activity Assay
Objective: To quantitatively assess the early osteogenic differentiation of osteoblasts cultured on biomaterial scaffolds.
Materials:
-
Cell culture plates (24-well)
-
Biomaterial scaffolds (DCP and HA)
-
Osteoblast cell line (e.g., MC3T3-E1) or primary osteoblasts
-
Cell culture medium (e.g., α-MEM with 10% FBS and 1% penicillin-streptomycin)
-
Osteogenic induction medium (cell culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Microplate reader
Procedure:
-
Sterilize biomaterial scaffolds and place one scaffold in each well of a 24-well plate.
-
Seed osteoblasts onto the scaffolds at a density of 2 x 10⁴ cells/well.
-
Culture the cells in standard cell culture medium for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with osteogenic induction medium.
-
Culture the cells for 7 and 14 days, changing the medium every 2-3 days.
-
At each time point, wash the scaffolds twice with PBS.
-
Add 200 µL of lysis buffer to each well and incubate for 10 minutes at 37°C[11].
-
Transfer 100 µL of the cell lysate to a new 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well[11].
-
Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Quantify the ALP activity by comparing the results to a standard curve of p-nitrophenol.
-
Normalize the ALP activity to the total protein content of the cell lysate.
In Vitro Protocol: Alizarin Red S Staining for Mineralization
Objective: To qualitatively and quantitatively assess the formation of a mineralized extracellular matrix by osteoblasts.
Materials:
-
Cultured osteoblasts on biomaterial scaffolds (as in the ALP assay)
-
PBS
-
10% buffered formalin solution
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
10% cetylpyridinium chloride (CPC) for quantification
Procedure:
-
After 14 or 21 days of culture in osteogenic medium, wash the scaffolds twice with PBS.
-
Fix the cells with 10% buffered formalin for 30 minutes at room temperature[12].
-
Wash the scaffolds three times with deionized water.
-
Add 1 mL of ARS staining solution to each well and incubate for 5-10 minutes at room temperature with gentle agitation[12].
-
Aspirate the ARS solution and wash the scaffolds 3-5 times with deionized water until the wash water is clear.
-
Qualitatively assess the formation of red-orange mineralized nodules under a light microscope.
-
For quantification, add 1 mL of 10% CPC to each well to destain the samples.
-
Incubate for 20-30 minutes with shaking.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm[12].
In Vivo Protocol: Rabbit Tibia Critical-Size Defect Model
Objective: To evaluate the in vivo bone regeneration and material resorption of biomaterial scaffolds.
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
General anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Bone drill with a 4.5 mm diameter bur
-
Sterile biomaterial scaffolds (DCP and HA)
-
Sutures
Procedure:
-
Anesthetize the rabbit and shave and disinfect the surgical site on the proximal tibia.
-
Make a longitudinal incision over the anteromedial aspect of the proximal tibia.
-
Retract the skin and muscles to expose the periosteum.
-
Incise and elevate the periosteum to expose the underlying bone.
-
Using a 4.5 mm drill bit under constant irrigation with sterile saline, create a critical-size defect of approximately 9 mm in length in the proximal tibial metaphysis[8][9].
-
Implant the sterile biomaterial scaffold into the defect.
-
Close the periosteum and overlying tissues in layers with absorbable sutures.
-
Provide post-operative analgesia and monitor the animal for any signs of infection or distress.
-
At pre-determined time points (e.g., 6, 12, and 24 weeks), euthanize the animals and harvest the tibias for histological and histomorphometric analysis.
Section 6: Conclusion - Selecting the Right Tool for the Job
The choice between this compound and Hydroxyapatite for bone regeneration is not a matter of one being definitively "better" than the other, but rather a question of selecting the optimal material for a specific clinical application.
This compound (Brushite) , with its higher solubility and faster degradation rate, offers the advantage of rapid ion release, which can provide a potent stimulus for osteogenesis. This makes it a promising candidate for applications where rapid bone formation is desired and the initial mechanical stability of the graft is less critical. However, its rapid resorption could be a double-edged sword, potentially leading to a loss of volume before complete bone healing has occurred.
Hydroxyapatite , on the other hand, provides a stable, long-term osteoconductive scaffold. Its slow degradation rate ensures that it maintains its structural integrity for an extended period, making it suitable for load-bearing applications or situations where a stable framework for bone ingrowth is paramount. The trade-off is a less dynamic release of ionic cues for bone formation.
Future research may focus on the development of biphasic or composite materials that combine the rapid osteogenic stimulus of dicalcium phosphate with the long-term stability of hydroxyapatite, thereby harnessing the advantages of both materials to create a truly biomimetic and highly effective bone graft substitute.
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A Comparative Guide to Dicalcium Phosphate and Tricalcium Phosphate as Biomaterials for Bone Regeneration
Abstract
In the field of bone tissue engineering, calcium phosphate (CaP) ceramics are paramount due to their chemical resemblance to the mineral phase of bone.[1][2] Among the various formulations, dicalcium phosphate (DCP) and tricalcium phosphate (TCP) are two of the most extensively researched and utilized synthetic biomaterials.[2] This guide provides a comprehensive, in-depth comparison of DCP and TCP, moving beyond surface-level properties to explore the causal relationships between their physicochemical characteristics and biological performance. We will examine critical experimental data, present detailed protocols for their evaluation, and offer insights to guide researchers and drug development professionals in selecting the optimal material for their specific application, be it bone regeneration, dental cements, or drug delivery vehicles.
Introduction to Calcium Phosphate Bioceramics
The clinical need for bone graft substitutes is significant, driven by trauma, disease, and congenital defects.[3] While autografts remain the gold standard, limitations such as donor site morbidity and limited availability have spurred the development of synthetic alternatives.[4] Calcium phosphate ceramics, including DCP and TCP, have emerged as leading candidates due to their excellent biocompatibility, osteoconductivity, and biodegradability.[5][6] They actively participate in the bone healing process, providing a scaffold for new tissue formation and gradually resorbing as they are replaced by native bone.[1][7] This guide focuses on the two primary resorbable forms: the more acidic and soluble dicalcium phosphates and the more stable tricalcium phosphates.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between DCP and TCP originate from their distinct chemical compositions and crystal structures. These differences dictate their solubility, degradation rate, and ultimately, their interaction with the biological environment.
Dicalcium phosphate is typically found in two main forms relevant to biomaterials:
-
Dicalcium Phosphate Dihydrate (DCPD), or Brushite (CaHPO₄·2H₂O): A crystalline hydrate that is relatively stable in acidic conditions (pH 3-4).[8] It is often used in self-setting bone cements.[1][8]
-
Dicalcium Phosphate Anhydrous (DCPA), or Monetite (CaHPO₄): The anhydrous form, which is less soluble than Brushite but still more soluble than TCP and Hydroxyapatite (HA).[9]
Tricalcium phosphate is primarily used in its beta-polymorph:
-
Beta-Tricalcium Phosphate (β-TCP, Ca₃(PO₄)₂): A stable phase at room temperature, synthesized by heating calcium-deficient apatites or other precursors at temperatures typically above 700-800°C.[8][10] It is known for its predictable resorption profile.[7]
-
Alpha-Tricalcium Phosphate (α-TCP, Ca₃(PO₄)₂): A high-temperature phase (formed above 1125°C) that is more reactive and soluble than β-TCP.[9] It readily hydrolyzes to form calcium-deficient hydroxyapatite.[9][11]
The selection between these phases is a critical experimental choice. For instance, the higher reactivity of α-TCP makes it a primary component in injectable, self-setting cements, whereas the more stable, slower-resorbing β-TCP is often preferred for fabricating porous scaffolds where structural integrity over a longer duration is required.[6][9]
Table 1: Comparative Physicochemical Properties of DCP and TCP Phases
| Property | Dicalcium Phosphate (Brushite/Monetite) | Beta-Tricalcium Phosphate (β-TCP) | Alpha-Tricalcium Phosphate (α-TCP) |
| Chemical Formula | CaHPO₄·2H₂O / CaHPO₄ | β-Ca₃(PO₄)₂ | α-Ca₃(PO₄)₂ |
| Ca/P Molar Ratio | 1.0 | 1.5 | 1.5 |
| Solubility in Water | Higher | Moderate | High |
| pH Stability | More stable at acidic pH (< 6) | More stable at physiological pH (7.4) | Less stable, hydrolyzes to HA |
| Typical Synthesis | Aqueous precipitation at acidic pH[8] | Calcination of precursors (>800°C)[8] | High-temp calcination (>1125°C)[9] |
| Primary Application | Fast-resorbing cements, coatings[12] | Scaffolds, granules, bone void fillers[13][14] | Self-setting bone cements |
Biological Performance: Degradation and Host Response
The differing solubility profiles of DCP and TCP are the primary drivers of their distinct biological responses.
Degradation Mechanism:
-
Dicalcium Phosphate (Brushite): Its higher solubility leads to rapid degradation, primarily through solution-mediated resorption.[12] This process releases a high concentration of calcium and phosphate ions locally, which can stimulate osteoblastic activity.[5] However, the acidic nature of DCP can cause a local pH drop, which, if excessive, may lead to an inflammatory response.[9]
-
Tricalcium Phosphate (β-TCP): β-TCP degrades more slowly and is resorbed predominantly through cell-mediated processes, involving osteoclasts and macrophages.[8] This slower, more controlled resorption rate is often synchronized with the rate of new bone formation, providing stable scaffolding support throughout the healing process.[6][7]
The choice between rapid, solution-mediated degradation (DCP) and slower, cell-mediated resorption (TCP) is application-dependent. A rapidly healing, non-load-bearing defect might benefit from the fast ion release of a Brushite cement, while a large, critical-sized defect requiring long-term structural support would be better served by a β-TCP scaffold.
Application Focus: Bone Regeneration
Both materials are highly osteoconductive, meaning they provide a passive scaffold for bone cells to attach, proliferate, and form new tissue.[5][7]
In Vitro Evidence: Studies using osteoblast or mesenchymal stem cell (MSC) cultures consistently show excellent cell attachment and viability on both DCP and TCP surfaces.[4][5][15] However, the downstream effects can differ. The higher ion concentration from dissolving DCP can sometimes lead to a more rapid upregulation of early osteogenic markers like alkaline phosphatase (ALP).[15] Conversely, the stable surface of β-TCP often promotes the expression of later-stage markers of mature osteoblasts, such as osteocalcin, over longer culture periods.[5] Research has shown that β-TCP promotes higher intracellular calcium levels, which is favorable for osteoblast mineralization.[5]
In Vivo Performance: In animal models of bone defects, the differences become more pronounced.
-
DCP-based materials often show a burst of early bone formation, but the rapid resorption can sometimes outpace tissue infiltration, leading to incomplete healing in larger defects if the material disappears before the defect is fully bridged.[12]
-
β-TCP scaffolds typically demonstrate a more coordinated healing response. The resorption rate is often coupled with the rate of bone formation, ensuring the defect remains mechanically supported until mature bone is formed.[7][16] In a study on rat calvaria, new bone formation was significantly higher in defects filled with α-TCP cement compared to β-TCP/HA granules at multiple time points.[11]
Experimental Methodologies: Protocols for Evaluation
To ensure trustworthy and reproducible results, standardized protocols are essential. Here, we outline core methodologies for the synthesis and biological evaluation of these biomaterials.
Protocol: Wet Precipitation Synthesis of β-Tricalcium Phosphate
This protocol is a self-validating system for producing phase-pure β-TCP powder, a crucial precursor for scaffolds and cements.
Objective: To synthesize β-TCP powder via wet chemical precipitation followed by calcination.
Materials:
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Ammonium Hydroxide (NH₄OH) for pH adjustment
-
Deionized (DI) Water
-
Magnetic Stirrer and Hotplate
-
Filtration apparatus, Drying Oven, High-temperature Furnace
Step-by-Step Methodology:
-
Prepare Reactant Solutions:
-
Prepare a 1.0 M solution of Ca(NO₃)₂·4H₂O in DI water.
-
Prepare a 0.67 M solution of (NH₄)₂HPO₄ in DI water. The Ca/P ratio of the reactants is precisely controlled at 1.50.
-
-
Precipitation:
-
Place the (NH₄)₂HPO₄ solution in a beaker on a magnetic stirrer.
-
Slowly add the Ca(NO₃)₂ solution dropwise to the phosphate solution while stirring vigorously.
-
Continuously monitor and maintain the pH of the mixture between 8 and 10.8 by adding NH₄OH.[10] This pH range is critical for precipitating the desired calcium-deficient apatite precursor.
-
-
Aging:
-
After the addition is complete, continue stirring the resulting milky slurry for at least 4 hours at room temperature to allow the precipitate to mature.
-
-
Washing and Drying:
-
Filter the precipitate using a vacuum filtration setup.
-
Wash the collected powder repeatedly with DI water to remove residual nitrates and ammonium ions. Continue washing until the filtrate is neutral.
-
Dry the washed powder in an oven at 80-100°C for 24 hours.
-
-
Calcination (Phase Conversion):
-
Validation:
-
Analyze the final powder using X-Ray Diffraction (XRD) to confirm the phase purity of β-TCP. The resulting pattern should match the standard reference for β-TCP (JCPDS 09-0169).
-
Use Scanning Electron Microscopy (SEM) to observe particle morphology and size.
-
Protocol: In Vitro Osteogenic Potential Assessment using an ALP Assay
Objective: To quantify the early osteogenic response of MSCs to DCP and TCP materials.
Materials:
-
Sterilized DCP and TCP discs or scaffolds
-
Mesenchymal Stem Cells (e.g., hMSCs)
-
Basal Growth Medium (e.g., DMEM) and Osteogenic Differentiation Medium
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Cell Lysis Buffer, Alkaline Phosphatase (ALP) standard
-
96-well plates, Microplate reader (405 nm)
Step-by-Step Methodology:
-
Material Preparation: Place sterile biomaterial discs at the bottom of wells in a 24-well plate.
-
Cell Seeding: Seed hMSCs directly onto the material surfaces and in empty control wells at a density of 2 x 10⁴ cells/cm². Culture in basal growth medium for 24 hours to allow for attachment.
-
Induction: Replace the basal medium with Osteogenic Differentiation Medium for test groups and fresh basal medium for negative controls. Culture for 7, 14, and 21 days.
-
Cell Lysis: At each time point, wash the samples with PBS and add 200 µL of cell lysis buffer to each well. Lyse the cells through freeze-thaw cycles.
-
ALP Activity Measurement:
-
Transfer 50 µL of the cell lysate from each sample to a 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well.
-
Incubate at 37°C for 30 minutes. The ALP enzyme will convert the colorless pNPP to yellow p-nitrophenol.
-
Stop the reaction by adding 50 µL of 3M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Normalization: Quantify the total protein content in each lysate (e.g., using a BCA assay). Normalize the ALP activity to the total protein content to account for differences in cell number.
-
Interpretation: Compare the normalized ALP activity between the DCP, TCP, and control groups. A significant increase in ALP activity relative to the control indicates a positive osteogenic response.[5]
Conclusion and Future Perspectives
The choice between dicalcium phosphate and tricalcium phosphate is not a matter of one being definitively "better," but rather which material's properties are optimally suited for the intended clinical application.
-
Dicalcium Phosphate (Brushite/Monetite) is best suited for applications where rapid resorption and a burst release of ions are beneficial, such as in fast-setting cements for non-load-bearing defects or as a highly bioactive coating.
-
β-Tricalcium Phosphate is the material of choice for creating porous scaffolds and granules intended to fill larger bone voids that require structural support over a period of months, as its resorption rate can be well-matched to the pace of natural bone regeneration.[6][7]
Future research is focused on creating composite materials that leverage the benefits of both. For example, coating a β-TCP scaffold with a thin layer of DCPD can combine the long-term stability of the core with a highly bioactive and rapidly resorbing surface to accelerate initial cell recruitment and bone formation.[4] Furthermore, advancements in 3D printing are enabling the fabrication of scaffolds with precisely controlled architectures from these calcium phosphate materials, further optimizing them for patient-specific bone repair.[17][18][19]
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A Senior Application Scientist's Guide to the Validation of Calcium Hydrogen Phosphate as a Pharmaceutical Excipipient According to USP/NF Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oral solid dosage form development, the selection of excipients is a critical decision that profoundly influences the manufacturability, stability, and bioavailability of the final drug product. Among the myriad of available fillers and binders, calcium hydrogen phosphate, also known as dibasic calcium phosphate (DCP), stands out for its favorable physicochemical properties, cost-effectiveness, and well-established safety profile. This guide provides an in-depth technical analysis of the validation of this compound as a drug excipient, with a stringent focus on the standards set forth by the United States Pharmacopeia–National Formulary (USP/NF).
As Senior Application Scientists, our objective extends beyond the mere recitation of specifications. We aim to elucidate the scientific rationale behind these standards and to provide a comparative framework for evaluating this compound against other commonly used excipients. This guide is structured to empower researchers and drug development professionals with the knowledge to not only ensure compendial compliance but also to leverage the unique attributes of this versatile excipient in optimizing their formulations.
Understanding the Forms and Functions of this compound
This compound is commercially available in two primary forms: the dihydrate (CaHPO₄·2H₂O) and the anhydrous (CaHPO₄) form.[1][2][3] The choice between these two forms is dictated by the specific requirements of the formulation. The dihydrate form is known for its good flowability and is often used in direct compression and wet granulation processes.[3][4] The anhydrous form, being non-hygroscopic, offers superior stability for moisture-sensitive active pharmaceutical ingredients (APIs).[5]
Functionally, this compound serves multiple roles in tablet and capsule formulations:
-
Diluent/Filler: It provides bulk to the formulation, which is particularly crucial for low-dose APIs, ensuring a practical and manufacturable tablet size.[1][2]
-
Binder: It imparts the necessary cohesiveness to the powder blend to form a robust tablet.[1][2]
-
Flow-aid: Its particle morphology contributes to the overall flowability of the powder blend, which is essential for uniform die filling and consistent tablet weight.[2]
Core Directive: Adherence to USP/NF Monograph Specifications
The USP/NF monograph for Dibasic Calcium Phosphate provides a comprehensive set of tests and acceptance criteria to ensure its quality, purity, and identity.[6] Adherence to these standards is not merely a regulatory formality but a cornerstone of ensuring the safety and efficacy of the final drug product.
Identification
The identity of this compound is confirmed through two primary tests:
-
Test A: A sample solution, upon the addition of ammonium oxalate, forms a white precipitate, confirming the presence of calcium ions.[6]
-
Test B: A warm solution of the sample, when treated with ammonium molybdate, yields a yellow precipitate, which is indicative of the presence of phosphate ions.[6]
Assay
The assay determines the purity of the excipient. The USP/NF specifies that Dibasic Calcium Phosphate must contain not less than 98.0 percent and not more than 105.0 percent of CaHPO₄ (anhydrous) or CaHPO₄·2H₂O (dihydrate).[6] This is determined by a complexometric titration with edetate disodium (EDTA).[6]
Impurity Profile
The USP/NF monograph sets stringent limits for various potential impurities to ensure the safety of the excipient. These include:
| Impurity | Limit | Rationale |
| Carbonate | No effervescence upon addition of hydrochloric acid.[6] | Presence of carbonate could indicate impurities from the manufacturing process and may affect the stability of acid-labile APIs. |
| Chloride | NMT 0.25%[6] | Excessive chloride can be corrosive to manufacturing equipment and may impact the stability of certain APIs. |
| Sulfate | NMT 0.5%[6] | High levels of sulfate can affect the dissolution and bioavailability of some drugs. |
| Arsenic | NMT 3 µg per g[6] | Arsenic is a toxic heavy metal, and its presence must be strictly controlled. |
| Barium | No turbidity produced within 10 minutes upon addition of potassium sulfate.[6] | Barium is a toxic element, and its absence is critical for safety. |
| Heavy Metals | NMT 0.003%[6] | This is a general test for other metallic impurities that may be toxic. |
| Fluoride | NMT 0.005%[6] | While fluoride is beneficial for dental health in small amounts, excessive intake can be harmful. |
| Acid-insoluble substances | NMT 0.2%[6] | This test limits the amount of extraneous particulate matter. |
Loss on Ignition
This test differentiates between the anhydrous and dihydrate forms. Anhydrous Dibasic Calcium Phosphate loses between 6.6% and 8.5% of its weight, while the dihydrate form loses between 24.5% and 26.5% of its weight upon ignition at 800 to 825 °C.[6]
Scientific Integrity & Logic: A Self-Validating System
The validation of this compound as an excipient relies on a system of verifiable and validated analytical procedures. The principles outlined in USP General Chapters <1225> Validation of Compendial Procedures and <1226> Verification of Compendial Procedures are paramount.
While USP/NF methods are considered validated, their suitability for a specific material in a particular laboratory must be verified.[7][8] This verification process ensures that the laboratory can obtain accurate and reliable results using its own personnel, equipment, and reagents.[8][9]
The validation of an analytical procedure, as detailed in USP <1225>, establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended application.[10][11] Key validation parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[10]
Comparative Performance Analysis: this compound vs. Alternatives
The choice of an excipient is often a comparative one. Here, we compare the performance of this compound with two other widely used excipients: microcrystalline cellulose (MCC) and lactose.
Compaction Properties
The ability of a powder to be compressed into a robust tablet is a critical performance attribute. This is often evaluated using tabletability, compressibility, and compactibility profiles, as described in USP General Chapter <1062> Tablet Compression Characterization.[1][6][12][13]
-
Tabletability: The relationship between the tensile strength of the tablet and the applied compression pressure.
-
Compressibility: The ability of the material to reduce in volume under pressure.
-
Compactibility: The ability of the material to be transformed into a tablet of a certain strength.
Studies have shown that MCC, a plastically deforming material, generally exhibits superior tabletability compared to the brittle fracturing this compound.[1][14] However, mixtures of MCC and this compound can result in synergistic effects, leading to tablets with improved mechanical strength.[1][14] Lactose also demonstrates good compaction properties, but its performance can be influenced by its physical form (e.g., spray-dried vs. granulated).
Table 1: Comparative Compaction Behavior of Excipients
| Excipient | Deformation Mechanism | Typical Tabletability |
| This compound | Brittle Fracture | Good |
| Microcrystalline Cellulose (MCC) | Plastic Deformation | Excellent |
| Lactose | Brittle Fracture/Plastic Deformation | Good to Excellent |
Dissolution Performance
The dissolution of the API from the tablet is a critical quality attribute that directly impacts bioavailability. The choice of excipient can significantly influence the dissolution profile. USP General Chapter <711> Dissolution provides the standardized methodology for this evaluation.[7][15][16][17][18]
In a study comparing HPMC matrix tablets, formulations containing the water-soluble excipient lactose showed a higher drug release rate compared to those with MCC or dicalcium phosphate.[5][6] This is attributed to the formation of pores as lactose dissolves, which facilitates water penetration and drug diffusion.[6] Dicalcium phosphate, being insoluble, resulted in a slower drug release.[5][6]
Table 2: Influence of Excipients on Drug Dissolution
| Excipient | Water Solubility | Effect on Drug Release |
| This compound | Insoluble | Tends to sustain release |
| Microcrystalline Cellulose (MCC) | Insoluble but swells | Can sustain or aid disintegration depending on grade and concentration |
| Lactose | Soluble | Tends to promote faster release |
Flowability
The flowability of the powder blend is crucial for ensuring uniform die filling during tableting, which in turn affects tablet weight and content uniformity. Flow properties are often characterized by the Carr's Index and Hausner Ratio, as described in USP General Chapter <1174> Powder Flow.[19]
-
Carr's Index: A measure of the compressibility of a powder. A lower Carr's Index generally indicates better flowability.[20]
-
Hausner Ratio: The ratio of tapped density to bulk density. A lower Hausner Ratio is indicative of better flow properties.[21][22]
Dibasic calcium phosphate dihydrate is known for its good flow properties.[4] Studies have shown that binary mixtures of DCP with cohesive APIs can improve the flowability of the blend.[19]
Table 3: Typical Flow Properties of Common Excipients
| Excipient | Carr's Index (%) | Hausner Ratio | Flow Character |
| This compound (Dihydrate) | 16 - 25 | 1.19 - 1.34 | Fair to Passable |
| Microcrystalline Cellulose (MCC) | 21 - 35 | 1.26 - 1.54 | Passable to Poor |
| Lactose (Spray-dried) | 12 - 18 | 1.14 - 1.22 | Good to Fair |
Note: These are typical ranges and can vary depending on the specific grade and particle size distribution of the excipient.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: Determination of Powder Flowability (Carr's Index and Hausner Ratio)
Objective: To assess the flow properties of this compound in comparison to other excipients.
Methodology:
-
Bulk Density Determination: a. Weigh approximately 100 g of the powder sample. b. Gently pour the powder into a 250 mL graduated cylinder. c. Record the unsettled apparent volume (V₀).[19] d. Calculate the bulk density (ρ_bulk) as mass/V₀.
-
Tapped Density Determination: a. Mount the graduated cylinder containing the powder onto a mechanical tapping device. b. Tap the cylinder a specified number of times (e.g., 500, 750, 1250) until there is no further significant change in volume.[19] c. Record the final tapped volume (V_f).[19] d. Calculate the tapped density (ρ_tapped) as mass/V_f.
-
Calculations: a. Carr's Index (%) = 100 * (ρ_tapped - ρ_bulk) / ρ_tapped[22] b. Hausner Ratio = ρ_tapped / ρ_bulk[22]
Protocol 2: Tablet Hardness (Breaking Force) and Friability Testing
Objective: To evaluate the mechanical strength of tablets formulated with this compound.
Methodology:
-
Tablet Hardness (Breaking Force): a. Use a calibrated tablet hardness tester. b. Place a single tablet between the platens of the tester. c. Apply a diametrical compressive force at a constant rate until the tablet fractures. d. Record the breaking force in Newtons (N) or kiloponds (kp). e. Repeat for a statistically relevant number of tablets (e.g., n=10).
-
Tablet Friability: a. For tablets with a unit weight of 650 mg or less, use a sample of tablets with a total weight as close as possible to 6.5 g. For tablets with a unit weight over 650 mg, use 10 tablets.[23][24] b. Carefully de-dust the tablets and accurately weigh the sample (W_initial). c. Place the tablets in the friability tester drum. d. Rotate the drum 100 times at 25 ± 1 rpm.[23][24] e. Remove the tablets, de-dust them again, and accurately weigh them (W_final). f. Calculation: Friability (%) = 100 * (W_initial - W_final) / W_initial. A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[23]
Protocol 3: In Vitro Dissolution Testing
Objective: To compare the drug release profiles from tablets formulated with this compound and other excipients.
Methodology (based on USP <711>):
-
Apparatus Setup: a. Assemble the specified dissolution apparatus (e.g., Apparatus 2 - Paddle).[7] b. Fill the vessels with the specified volume of dissolution medium (e.g., 900 mL of pH 7.2 phosphate buffer).[25] c. Equilibrate the medium to 37 ± 0.5 °C.[7]
-
Test Execution: a. Place one tablet in each vessel. b. Immediately start the apparatus at the specified rotation speed (e.g., 50 rpm).[8] c. At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: a. Filter the samples. b. Analyze the concentration of the dissolved API in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). c. Calculate the percentage of drug released at each time point.
Visualization of Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams are presented in Graphviz DOT language.
Caption: Workflow for determining powder flowability.
Caption: Workflow for in vitro dissolution testing.
Conclusion
The validation of this compound as a pharmaceutical excipient is a multifaceted process that integrates compendial testing with a thorough understanding of its performance characteristics. Adherence to USP/NF standards is the foundation upon which the quality and safety of the final drug product are built. As demonstrated, both the anhydrous and dihydrate forms of this compound offer unique advantages, and their selection should be based on a comprehensive evaluation of the API's properties and the desired dosage form attributes.
Through a comparative analysis with other common excipients, it is evident that while this compound may not always be the superior choice in every performance category, its balanced profile of good flowability, compressibility, and its inert nature make it an invaluable tool in the formulator's arsenal. By employing the detailed experimental protocols and understanding the scientific principles behind them, researchers and drug development professionals can confidently validate and utilize this compound to develop robust and effective oral solid dosage forms.
References
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USP Monographs: Dibasic Calcium Phosphate. USP29-NF24. Available from: [Link]
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Mohylyuk, V., et al. (2024). The Effect of Microcrystalline Cellulose–CaHPO4 Mixtures in Different Volume Ratios on the Compaction and Structural–Mechanical Properties of Tablets. Pharmaceuticals, 17(3), 338. Available from: [Link]
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United States Pharmacopeia. (2023). General Chapter <711> Dissolution. USP-NF. Rockville, MD: United States Pharmacopeia. Available from: [Link]
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United States Pharmacopeia. (2023). General Chapter <1062> Tablet Compression Characterization. USP-NF. Rockville, MD: United States Pharmacopeia. Available from: [Link]
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United States Pharmacopeia. (2023). General Chapter <1217> Tablet Breaking Force. USP-NF. Rockville, MD: United States Pharmacopeia. Available from: [Link]
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United States Pharmacopeia. (2023). General Chapter <1216> Tablet Friability. USP-NF. Rockville, MD: United States Pharmacopeia. Available from: [Link]
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United States Pharmacopeia. (2023). General Chapter <1174> Powder Flow. USP-NF. Rockville, MD: United States Pharmacopeia. Available from: [Link]
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United States Pharmacopeia. (2023). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Rockville, MD: United States Pharmacopeia. Available from: [Link]
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United States Pharmacopeia. (2023). General Chapter <1226> Verification of Compendial Procedures. USP-NF. Rockville, MD: United States Pharmacopeia. Available from: [Link]
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Tukaram, N. B., et al. (2010). The Effects of Lactose, Microcrystalline Cellulose and Dicalcium Phosphate on Swelling and Erosion of Compressed HPMC Matrix Tablets: Texture Analyzer. Iranian Journal of Pharmaceutical Research, 9(4), 437–446. Available from: [Link]
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Shah, V. P., et al. (2007). Development of a New USP General Information Chapter: Verification of Compendial Procedures. Pharmaceutical Technology. Available from: [Link]
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Ruipu Biological. (2024). This compound excipient. Available from: [Link]
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Ruipu Biological. (2023). This compound in pharmaceuticals. Available from: [Link]
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Green Jeeva. (2023). What Makes Dicalcium Phosphate Dihydrate Different from Anhydrous in Product Development. Available from: [Link]
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Lammens, J., et al. (2012). Decomposition and Stabilization of the Tablet Excipient Calcium Hydrogenphosphate Dihydrate. Pharmaceutical Development and Technology, 17(1), 1-10. Available from: [Link]
- Martinez-Marcos, L., et al. (2015). A comparative study of the compaction properties of binary mixtures of microcrystalline cellulose and dicalcium phosphate. International Journal of Pharmaceutics, 496(2), 596-605.
- Patel, S., et al. (2008). Effect of Particle Size on Compaction of Materials with Different Deformation Mechanisms with and without Lubricants. Pharmaceutical Development and Technology, 13(6), 517-523.
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Goyanes, A., et al. (2012). Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria. Indian Journal of Pharmaceutical Sciences, 74(5), 412–417. Available from: [Link]
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ECA Academy. (2017). New USP Chapter <1062> Tablet Compression Characterization. Available from: [Link]
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Cell Instruments. (n.d.). Comprehensive Guide to USP 1217 Tablet Hardness & Breaking Force Test. Available from: [Link]
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Tech-Publish. (n.d.). Method to determine powder flow. Available from: [Link]
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Slideshare. (n.d.). Heckel Plots for Tablet Compression. Available from: [Link]
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A Comparative Guide to the Biocompatibility of Calcium Hydrogen Phosphate and Beta-Tricalcium Phosphate for Biomedical Research
In the landscape of synthetic bone graft substitutes, calcium phosphates stand out for their chemical similarity to the inorganic component of natural bone.[1] Among these, dicalcium phosphate (DCP), often referred to as calcium hydrogen phosphate, and beta-tricalcium phosphate (β-TCP) are two of the most extensively researched and utilized materials.[2] Their biocompatibility is a cornerstone of their clinical potential, yet a nuanced understanding of their respective biological performances is critical for researchers and drug development professionals selecting the optimal material for a specific application. This guide provides an in-depth, objective comparison of the biocompatibility of DCP and β-TCP, supported by experimental data and established evaluation methodologies.
At a Glance: Key Biocompatibility Attributes
| Feature | This compound (DCP) | Beta-Tricalcium Phosphate (β-TCP) |
| Chemical Formula | CaHPO₄ (anhydrous - monetite) / CaHPO₄·2H₂O (dihydrate - brushite) | β-Ca₃(PO₄)₂ |
| In Vitro Cytotoxicity | Generally non-cytotoxic, supports cell adhesion and proliferation.[1][3] | Non-cytotoxic, demonstrates excellent cytocompatibility.[4] |
| Osteoconductivity | Good osteoconductivity, facilitates bone growth onto its surface.[1][3] | Excellent osteoconductivity, widely recognized as a scaffold for bone regeneration.[4][5] |
| Biodegradation Rate | Generally faster and more soluble, particularly the brushite form.[6] | Slower, more controlled degradation compared to DCP.[6][7] |
| In Vivo Response | Well-tolerated by tissues with minimal inflammatory response.[1][3][8] | Highly biocompatible in vivo, with evidence of integration and bone formation.[9][10][11] |
Foundational Principles: Understanding Biocompatibility Assessment
The biological evaluation of medical materials is governed by international standards, primarily the ISO 10993 series.[12][13][14] These standards outline a risk-management approach to determine the appropriate biocompatibility tests based on the nature and duration of the material's contact with the body.[15][16] For bone graft substitutes like DCP and β-TCP, key assessment endpoints include cytotoxicity, sensitization, irritation, systemic toxicity, and, crucially, performance within bone tissue.
In-Depth Comparison of Biocompatibility Profiles
In Vitro Cytotoxicity: The First Litmus Test
The initial assessment of any biomaterial's safety is its effect on cells in a controlled laboratory environment. Both DCP and β-TCP consistently demonstrate a low level of cytotoxicity.
-
This compound (DCP): Studies utilizing L929 fibroblasts and MG-63 osteoblast-like cells have shown that composites containing DCP are non-cytotoxic and permit cell adhesion and proliferation.[1][3] In some cases, DCP-containing composites have even shown slightly higher cellular viability compared to the polymer matrix alone.[1]
-
Beta-Tricalcium Phosphate (β-TCP): Similarly, β-TCP is reported to be non-cytotoxic and provides a suitable environment for the migration and proliferation of osteogenic cells.[4] In vitro analyses of β-TCP combined with polymers have demonstrated excellent cytocompatibility with high metabolic activity in cells.[4]
Osteoconductivity: Paving the Way for New Bone
Osteoconductivity refers to the ability of a material to serve as a scaffold for new bone growth. This is a critical function for a bone graft substitute.
-
This compound (DCP): In vivo studies have demonstrated that DCP composites exhibit good osteoconductivity, combining directly with the host bone tissue without the formation of a fibrous capsule.[1][3]
-
Beta-Tricalcium Phosphate (β-TCP): β-TCP is widely recognized for its excellent osteoconductive properties.[4][5] Its porous structure allows for the infiltration of osteogenic cells, leading to bone formation within the graft material.[4] Interestingly, coating β-TCP granules with a small amount of dicalcium phosphate dihydrate (DCPD) has been shown to enhance new bone formation, suggesting a synergistic effect.[5]
Biodegradability: A Tale of Two Resorption Rates
An ideal bone graft substitute should degrade over time to be replaced by new, native bone. The degradation rate is a key differentiator between DCP and β-TCP.
-
This compound (DCP): DCP, particularly in its brushite form (dihydrate), is more soluble and generally resorbs faster than β-TCP.[6] This resorption can occur through both passive dissolution and cell-mediated processes involving macrophages and osteoclasts.[6]
-
Beta-Tricalcium Phosphate (β-TCP): β-TCP exhibits a slower, more controlled degradation rate compared to DCP.[6][7] This slower resorption can be advantageous in applications where a longer-term scaffold is required to support bone regeneration. The degradation of β-TCP is also a cell-mediated process.
The following diagram illustrates the general degradation pathways for these materials in vivo.
Caption: Comparative degradation pathways of DCP and β-TCP.
Host Tissue Response: The In Vivo Reality
The ultimate measure of biocompatibility is the material's interaction with the host's biological systems.
-
This compound (DCP): Implantation of DCP-based materials in both soft and bone tissues has shown them to be well-tolerated.[8] Histological evaluation after implantation in rabbits revealed excellent biocompatibility with no inflammatory responses.[1][3]
-
Beta-Tricalcium Phosphate (β-TCP): In vivo studies consistently demonstrate the excellent biocompatibility of β-TCP.[9][10][11] When implanted, it integrates with the surrounding tissue and supports new bone formation without eliciting significant adverse reactions.[17][18]
Standardized Experimental Protocols for Biocompatibility Assessment
To ensure reproducible and comparable data, standardized protocols are employed. The following outlines key in vitro assays for evaluating the biocompatibility of calcium phosphates.
Experimental Workflow for In Vitro Biocompatibility Testing
The following diagram provides a high-level overview of a typical in vitro biocompatibility assessment workflow.
Caption: General workflow for in vitro biocompatibility assessment.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Material Preparation: Prepare extracts of the test materials (DCP and β-TCP) according to ISO 10993-12 standards.[20] This typically involves incubating the material in a cell culture medium for a defined period.
-
Cell Seeding: Seed osteoblast-like cells (e.g., MG-63 or SaOS-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Exposure: Replace the culture medium with the prepared material extracts. Include positive (e.g., cytotoxic substance) and negative (e.g., non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A significant reduction in viability compared to the control indicates a cytotoxic effect.
Protocol 2: Osteogenic Differentiation Assessment (Alkaline Phosphatase Activity Assay)
Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation.[22][23] An increase in ALP activity suggests that the material promotes the differentiation of progenitor cells into bone-forming cells.[23]
Principle: ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is directly proportional to the ALP activity.[24][25]
Step-by-Step Methodology:
-
Cell Culture on Materials: Seed osteoprogenitor cells (e.g., mesenchymal stem cells or pre-osteoblasts) directly onto the surface of sterilized DCP and β-TCP scaffolds.
-
Osteogenic Induction: Culture the cells in an osteogenic differentiation medium.
-
Time Points: Harvest the cells at various time points (e.g., 7, 14, and 21 days).
-
Cell Lysis: Lyse the cells to release intracellular proteins, including ALP.
-
ALP Assay:
-
Add pNPP substrate to the cell lysates.
-
Incubate at 37°C for a specified time.
-
Stop the reaction with a stop solution (e.g., NaOH).
-
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content or DNA content of the cell lysate to account for differences in cell number.
-
Data Analysis: Compare the normalized ALP activity of cells cultured on DCP and β-TCP to that of cells on a control surface (e.g., tissue culture plastic). An increase in ALP activity indicates enhanced osteogenic differentiation.[26]
Conclusion
Both this compound and beta-tricalcium phosphate exhibit excellent biocompatibility, making them suitable for a wide range of bone regeneration applications. The primary distinction lies in their degradation kinetics. DCP, with its higher solubility and faster resorption rate, may be advantageous for applications where rapid material turnover and replacement by new bone are desired. Conversely, the slower, more controlled degradation of β-TCP provides a more stable, long-lasting scaffold, which may be preferable for larger defects or situations requiring prolonged mechanical support.
The choice between DCP and β-TCP should be guided by the specific requirements of the intended application, including the size and location of the bone defect, the desired rate of bone formation, and the need for long-term structural integrity. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and compare the biocompatibility of these and other novel biomaterials.
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A Comparative Guide to Monocalcium Phosphate and Sodium Acid Pyrophosphate as Leavening Acids for Scientific and Research Applications
In the realm of food science and product development, the precise control over texture and volume in baked goods is paramount. Chemical leavening systems, composed of a bicarbonate source and a leavening acid, are fundamental to achieving these desired characteristics. The choice of leavening acid is a critical determinant of the final product's attributes, governing the timing and rate of carbon dioxide (CO₂) release. This guide provides an in-depth technical comparison of two of the most prevalently used leavening acids: Monocalcium Phosphate (MCP) and Sodium Acid Pyrophosphate (SAPP).
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, reaction kinetics, and functional performance of MCP and SAPP. We will delve into their distinct mechanisms of action, supported by experimental data and protocols, to empower informed selection for specific applications.
Monocalcium Phosphate (MCP): The Fast-Acting Leavening Acid
Monocalcium phosphate, commonly available as monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O), is renowned for its rapid reaction rate.[1][2][3] It is a primary choice for applications requiring immediate aeration upon mixing.
Chemical Properties and Neutralizing Value
MCP is produced through the reaction of a calcium source, such as calcium hydroxide, with phosphoric acid.[1][3] A key parameter for any leavening acid is its Neutralizing Value (NV), which is defined as the parts by weight of sodium bicarbonate (baking soda) that are neutralized by 100 parts of the leavening acid.[4][5][6] MCP has a Neutralizing Value of approximately 80.[1][2][3] This value is crucial for formulating baking powders and self-rising flours to ensure a neutral final pH and avoid undesirable aftertastes.[7][8]
Reaction Kinetics and Mechanism
MCP is a fast-acting leavening acid, with 60-70% of its CO₂ release occurring within the first few minutes of mixing with moisture at room temperature.[1][3][6] This rapid gas production is ideal for products with short bench times or those that are cooked quickly, such as pancakes and some types of cookies and muffins.[1][9]
The reaction with sodium bicarbonate proceeds as follows:
Ca(H₂PO₄)₂·H₂O + 2NaHCO₃ → 2Na₂HPO₄ + CaHPO₄ + 2CO₂ + 2H₂O[10][11]
Interestingly, after its initial rapid reaction, MCP converts to dicalcium phosphate (CaHPO₄), which is stable at room temperature but releases additional CO₂ upon heating in the oven.[1][3] This gives MCP a "double-acting" characteristic, although it is predominantly known for its initial fast reaction.
Caption: Reaction of Monocalcium Phosphate with Sodium Bicarbonate.
Sodium Acid Pyrophosphate (SAPP): The Versatile Slow-Acting Leavening Acid
Sodium acid pyrophosphate (Na₂H₂P₂O₇), also known as disodium pyrophosphate, is a widely used slow-acting leavening acid.[12][13] Its defining characteristic is a delayed reaction that is primarily triggered by heat, making it invaluable for a wide range of bakery products, especially those requiring minimal leavening during mixing and holding.[12]
Chemical Properties and Neutralizing Value
SAPP is an inorganic compound produced by heating sodium dihydrogen phosphate.[14] It is a white, water-soluble powder.[12][13][14][15] SAPP is available in various grades, each with a different reaction rate, allowing for precise control over the leavening process.[16] The Neutralizing Value of SAPP is approximately 70.[13]
Reaction Kinetics and Mechanism
SAPP's reaction with sodium bicarbonate is staged. A small amount of CO₂ (22-40%) is released during the initial mixing phase when moisture is added.[13] The majority of the gas, over 50%, is released when heat is applied during the baking process.[13] This slow-release characteristic is highly desirable for applications like refrigerated doughs, cakes, and doughnuts.[13][14][17]
The reaction of SAPP with sodium bicarbonate can be represented as:
Na₂H₂P₂O₇ + 2NaHCO₃ → Na₄P₂O₇ + 2CO₂ + 2H₂O[18][19]
This delayed reaction allows batters to be prepared and stored without significant loss of leavening gas.[20] In addition to its leavening properties, SAPP can also interact with proteins in the dough, contributing to a moist texture, and it acts as a buffering agent, influencing the final product's color.[13]
Caption: Reaction of SAPP with Sodium Bicarbonate.
Comparative Analysis: MCP vs. SAPP
The primary distinction between MCP and SAPP lies in their rate of reaction (ROR).[9][21] This fundamental difference dictates their suitability for various baking applications.
| Property | Monocalcium Phosphate (MCP) | Sodium Acid Pyrophosphate (SAPP) |
| Chemical Formula | Ca(H₂PO₄)₂·H₂O | Na₂H₂P₂O₇ |
| Reaction Rate | Fast-acting[1][17][22] | Slow-acting[12][13][21] |
| Primary Trigger | Moisture at room temperature[1] | Heat[13][23] |
| Neutralizing Value (NV) | ~80[1][2][3] | ~70[13] |
| Initial CO₂ Release | 60-70% during mixing[1][3][6] | 22-40% during mixing[13] |
| Taste Profile | Generally no aftertaste[1][3] | Can have a slightly bitter aftertaste if not properly neutralized[13][18] |
| Common Applications | Pancakes, cookies, muffins, angel food cakes[1][24][25][26] | Refrigerated doughs, cakes, doughnuts, self-rising flour[12][13][14] |
The choice between MCP and SAPP is often not mutually exclusive. In fact, they are frequently used in combination in "double-acting" baking powders.[1][25][27][28] In such formulations, MCP provides the initial leavening during mixing, while SAPP and other slow-acting acids provide the majority of the leavening during baking.[1][23][27] This creates a continuous and controlled release of CO₂, resulting in a final product with optimal volume and a fine, uniform crumb structure.[7][22][29][30]
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of MCP and SAPP, standardized experimental protocols are essential. The following methodologies provide a framework for such an evaluation.
Measurement of Dough Rate of Reaction (DRR)
A standardized manometric procedure can be used to measure the rate of CO₂ evolution in a model dough system.[16]
Objective: To quantify and compare the rate of CO₂ release from leavening systems containing MCP and SAPP.
Apparatus: A closed system with a pressure transducer connected to a data logger, a temperature-controlled water bath, and a mixing apparatus.[16]
Procedure:
-
Prepare a standardized biscuit dough formulation.[16]
-
In separate experiments, incorporate equimolar amounts of MCP and SAPP, each combined with a standardized amount of sodium bicarbonate.
-
Place the dough in the sealed reaction vessel within the temperature-controlled bath.
-
Initiate mixing and record the pressure increase over time at both room temperature (for initial reaction) and elevated temperatures (to simulate baking).
-
Plot the percentage of total CO₂ released against time for each leavening acid.
Caption: Experimental Workflow for Measuring Dough Rate of Reaction.
Comparative Bake Test: Model Muffin System
Objective: To evaluate the impact of MCP and SAPP on the physical and sensory attributes of a finished baked product.
Procedure:
-
Prepare three batches of a standard muffin batter: a control with no leavening acid, one with MCP, and one with SAPP. Ensure the amount of leavening acid is calculated based on its neutralizing value to fully react with a fixed amount of sodium bicarbonate.
-
Measure the specific gravity of each batter before baking.
-
Bake the muffins under standardized conditions (temperature and time).
-
After cooling, evaluate the following parameters for each batch:
-
Volume: Measure using seed displacement.
-
Height: Measure at the center of the muffin.
-
Crumb Structure: Analyze through visual inspection or image analysis of a cross-section.
-
Texture: Use a texture analyzer to measure firmness and springiness.
-
Color: Measure the crust and crumb color using a colorimeter.
-
pH: Measure the pH of a slurry of the muffin crumb.
-
Conclusion
Monocalcium phosphate and sodium acid pyrophosphate are both indispensable leavening acids in the food industry, yet they offer distinct functionalities. MCP, with its rapid, moisture-activated reaction, is the acid of choice for products requiring immediate and substantial leavening during the mixing stage. In contrast, SAPP's slow, heat-activated reaction provides leavening throughout the baking process, making it ideal for products that need to maintain their structure over time before baking or require a more controlled rise.
The selection between MCP and SAPP, or a combination thereof, should be a deliberate choice based on the desired rate of reaction, the processing conditions of the dough or batter, and the target attributes of the final product. By understanding the fundamental chemical and kinetic differences outlined in this guide and employing rigorous experimental evaluation, researchers and product developers can effectively harness the unique properties of these leavening acids to achieve precise control over the texture, volume, and overall quality of baked goods.
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A Comparative Guide to the In Vivo Performance of Calcium Hydrogen Phosphate Coated Implants
Executive Summary
The pursuit of rapid and robust osseointegration is a central theme in orthopedic and dental implantology. While hydroxyapatite (HA) coatings have long been the industry's gold standard, their slow, often incomplete resorption has prompted investigation into more dynamic, resorbable alternatives. This guide focuses on calcium hydrogen phosphate (CaHP) coatings, specifically dicalcium phosphate dihydrate (DCPD, Brushite) and dicalcium phosphate anhydrous (DCPA, Monetite). These materials are distinguished by their higher solubility in physiological environments, a characteristic that offers a unique biological advantage. By resorbing at a rate more synchronous with new bone formation, CaHP coatings can locally release calcium and phosphate ions, which act as signaling molecules to stimulate osteogenesis.[1][2] This guide provides a comprehensive comparison of the in vivo performance of CaHP-coated implants against traditional HA and uncoated titanium surfaces, supported by preclinical experimental data, mechanistic insights, and detailed protocols for evaluation.
The Rationale for Resorbable Implant Coatings
The success of a load-bearing implant hinges on the establishment of a direct, functional connection with the host bone—a process termed osseointegration.[3] Surface coatings are applied to metallic implants to accelerate and enhance this process.[4]
-
Traditional Coatings:
-
Titanium Plasma Spray (TPS): Creates a rough surface that facilitates mechanical interlocking with bone but is bio-inert, offering no chemical stimulus for bone growth.
-
Hydroxyapatite (HA): As the mineral component of bone, HA is osteoconductive, meaning it provides a scaffold that supports bone growth.[5] However, plasma-sprayed HA coatings are highly crystalline and exhibit very low solubility, which can lead to long-term retention, potential delamination, and impede the final stages of bone remodeling at the implant interface.[5]
-
-
The this compound Advantage:
-
Brushite (CaHPO₄·2H₂O) and Monetite (CaHPO₄): These are precursor phases to the more stable HA.[6] Their key advantage is a significantly higher dissolution rate in physiological conditions compared to HA.[6][7] This resorption is not a failure of the material but a designed feature. It allows the coating to be gradually replaced by new host bone while releasing ionic components (Ca²⁺ and HPO₄²⁻) that actively stimulate bone-forming cells.[2][8] Studies suggest that monetite coatings offer more significant protective effects against degradation compared to brushite in vivo.[9][10]
-
Comparative In Vivo Performance Metrics
The efficacy of an implant coating is quantified through rigorous preclinical animal studies. The most common models include rabbits and rats due to their well-characterized bone physiology and ease of handling.[11][12][13] Key performance indicators are osseointegration (measured by bone-implant contact) and biomechanical stability.
Osseointegration: Bone-to-Implant Contact (BIC)
Bone-to-implant contact (BIC) is a histological measure of the percentage of the implant surface in direct contact with new bone. A higher BIC value generally indicates better osseointegration.
| Coating Type | Animal Model | Time Point | Average BIC (%) | Key Findings |
| This compound (CaHP) | Rabbit | 6 Weeks | ~60-70% | CaHP coatings consistently show high BIC values at early healing stages, often surpassing uncoated surfaces.[14][15] |
| Hydroxyapatite (HA) | Rabbit | 6 Weeks | ~75% | Plasma-sprayed HA shows excellent BIC, though some studies note that lower crystallinity HA (which is more resorbable) can accelerate fixation.[5][16] |
| Uncoated Titanium (Roughened) | Rabbit | 6 Weeks | ~20-50% | While achieving osseointegration, uncoated surfaces typically show lower BIC values at early time points compared to bioactive coatings.[16] |
Table 1: Comparative Bone-to-Implant Contact (BIC) percentages from preclinical studies. Values are synthesized estimates from multiple sources.
Biomechanical Stability: Push-Out & Pull-Out Strength
Biomechanical tests measure the force required to dislodge an implant from the surrounding bone, quantifying the interfacial strength. Push-out or pull-out tests are the standard methods.[11][17]
| Coating Type | Animal Model | Time Point | Interfacial Strength (MPa) | Key Findings |
| This compound (CaHP) | Rat Tibia | 9 Weeks | ~15-20 MPa | The rapid resorption and bone formation lead to strong early-stage mechanical fixation. |
| Hydroxyapatite (HA, 70% Crystalline) | Rat Tibia | 9 Weeks | ~25 MPa | Optimized HA coatings with moderate crystallinity show the highest interfacial strength, balancing stability and bioactivity.[18][19] |
| Hydroxyapatite (HA, 30% Crystalline) | Rat Tibia | 9 Weeks | ~12 MPa | Highly resorbable, low-crystallinity HA may dissolve too quickly, compromising early mechanical strength.[18][19] |
| Uncoated Titanium (Roughened) | Rat Tibia | 9 Weeks | ~10-15 MPa | Mechanical interlocking provides good stability, but typically less than that achieved with optimized bioactive coatings. |
Table 2: Comparative interfacial shear strength from preclinical push-out tests. Values are synthesized from multiple sources, with specific data points for HA crystallinity highlighted.[18][19]
Mechanism of Action: Ionic Signaling in Osteogenesis
The superior performance of resorbable CaHP coatings is rooted in their ability to influence cellular behavior through ionic signaling. The process begins with the coating's dissolution in the physiological environment of the implantation site.
-
Dissolution & Ion Release: The higher solubility of Brushite and Monetite leads to a local increase in the concentration of calcium (Ca²⁺) and phosphate (PO₄³⁻) ions.[2][8] The dissolution rate is a critical parameter; it must be sufficient to stimulate cells without causing rapid coating failure or cytotoxic ion concentrations.[1][8]
-
Cellular Stimulation: These released ions act as potent signaling molecules for mesenchymal stem cells (MSCs) and pre-osteoblasts.[1]
-
Activation of Transcription Factors: Increased intracellular Ca²⁺ concentration is known to activate key osteogenic transcription factors, primarily Runx2 and Osterix (Sp7) .[20][21][22]
-
Bone Matrix Deposition: Activated osteoblasts secrete collagen type I and other non-collagenous proteins, forming the organic matrix of new bone (osteoid), which subsequently mineralizes.
Caption: Osteogenic signaling cascade initiated by CaHP coating dissolution.
Key Experimental Protocols for In Vivo Assessment
To ensure trustworthy and reproducible results, standardized experimental protocols are critical. The rabbit femur or tibia model is a widely accepted standard for orthopedic implant testing.[12][25][26]
Caption: Standardized workflow for preclinical in vivo implant evaluation.
Protocol: Biomechanical Push-Out Test
This protocol quantifies the mechanical strength of the bone-implant interface.[27]
-
Sample Preparation: After retrieval, the femur containing the implant is sectioned transversely using a precision saw to isolate a bone-implant block (e.g., 5 mm thick).[17] The surface must be perfectly perpendicular to the implant axis.
-
Fixture Mounting: The bone-implant block is secured in a custom fixture with a central hole slightly larger than the implant diameter. This ensures that force is applied only to the implant and not the surrounding bone.[17][27]
-
Test Execution: A universal testing machine applies a compressive load to the implant via a push-out rod at a constant displacement rate (e.g., 5 mm/min).[27] The rod diameter must be slightly smaller than the implant to avoid contact with the bone.[17]
-
Data Acquisition: The load and displacement are recorded until the implant fails, indicated by a sharp drop in the load. The maximum load (in Newtons) is used to calculate the interfacial shear strength (in Megapascals, MPa) by dividing it by the implant's surface area.
Protocol: Histomorphometric Analysis of BIC
This protocol provides a quantitative measure of osseointegration.
-
Fixation and Dehydration: The retrieved bone-implant samples are immediately fixed in 10% neutral buffered formalin for at least 48 hours. They are then dehydrated through a graded series of ethanol solutions.
-
Embedding and Sectioning: Samples are embedded in a hard resin (e.g., polymethyl methacrylate, PMMA). Once cured, thin, non-decalcified sections (ground sections) are cut through the center of the implant using a microtome or precision saw.
-
Staining: The sections are stained with dyes that differentiate between bone and other tissues. Toluidine blue or Sanderson's Rapid Bone Stain are commonly used, staining mineralized bone in shades of blue or purple.
-
Imaging and Analysis: The stained sections are imaged under a light microscope. Image analysis software is then used to measure the length of the implant perimeter that is in direct contact with the stained bone tissue. The BIC is expressed as a percentage of the total implant perimeter length.
Discussion: Translating Preclinical Findings to Clinical Potential
The collective evidence from preclinical studies strongly indicates that resorbable this compound coatings are not merely passive surfaces but active participants in bone healing.
-
Key Advantages:
-
Enhanced Early Osseointegration: By providing a readily available source of calcium and phosphate ions, CaHP coatings can accelerate the initial stages of bone formation and mineralization, leading to faster implant stability.[28][29]
-
Full Integration Potential: Unlike permanent HA coatings, the complete resorption of CaHP coatings means they are eventually replaced entirely by the host's own bone, potentially leading to a more natural and robust long-term interface.
-
-
Current Challenges & Future Directions:
-
Controlling Resorption Rate: The primary challenge is tailoring the dissolution rate of the coating to match the bone formation rate of a specific patient or anatomical location.[30] An overly rapid dissolution can lead to a loss of mechanical stability before sufficient bone has formed.[31]
-
Coating Adhesion: The bond between the CaHP coating and the underlying metal implant must be strong enough to withstand the stresses of surgical insertion and early loading without delaminating.
-
Functionalization: Future research is focused on incorporating other therapeutic agents into CaHP coatings, such as antimicrobial ions (e.g., silver, zinc) or growth factors (e.g., BMP-2), to further enhance their performance.[32]
-
Conclusion
This compound coatings represent a significant advancement in bioactive implant surface technology. Their ability to resorb in a controlled manner and release osteogenic ions positions them as a superior alternative to traditional, more inert coatings for applications where rapid and robust early bone formation is critical. While challenges in optimizing resorption kinetics and adhesion remain, the fundamental mechanism—using the coating itself as a transient source of biological signaling molecules—offers a powerful and promising strategy for improving the clinical outcomes of orthopedic and dental implants.
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Monetite and brushite coated magnesium: in vivo and in vitro models for degradation analysis. [Link]
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(PDF) Considerations on the animal model and the biomechanical test arrangements for assessing the osseous integration of orthopedic and dental implants. [Link]
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Calcium Phosphate Bioceramics: A Review of Their History, Structure, Properties, Coating Technologies and Biomedical Applications. [Link]
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Zn-Loaded and Calcium Phosphate-Coated Degradable Silica Nanoparticles Can Effectively Promote Osteogenesis in Human Mesenchymal Stem Cells. [Link]
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An In Vivo Study in Rat Femurs of Bioactive Silicate Coatings on Titanium Dental Implants. [Link]
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Cumulative calcium and phosphate ion release. (A) Ca²⁺ and (B) Pi... [Link]
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The Osteoinductivity of Calcium Phosphate-Based Biomaterials: A Tight Interaction With Bone Healing. [Link]
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(PDF) Animal models in bicompatibility assessments of implants in soft and hard tissues. [Link]
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Monetite vs. Brushite: Different Influences on Bone Cell Response Modulated by Strontium Functionalization. [Link]
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BMP signaling regulates osteoblast differentiation through Runx2 and Osterix proteins. [Link]
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Monetite vs. Brushite: Different Influences on Bone Cell Response Modulated by Strontium Functionalization. [Link]
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Bioactive Calcium Phosphate Coatings for Bone Implant Applications: A Review. [Link]
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In vivo evaluation of hydroxyapatite coatings of different crystallinities. [Link]
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In Vivo Assessment of Synthetic and Biological-Derived Calcium Phosphate-Based Coatings Fabricated by Pulsed Laser Deposition: A Review. [Link]
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Animal Models for Investigating Osseointegration: An Overview of Implant Research over the Last Three Decades. [Link]
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Dissolution kinetics of calcium phosphate coatings. [Link]
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Systematic Review and Meta-Analysis of the Effectiveness of Calcium-Phosphate Coating on the Osseointegration of Titanium Implants. [Link]
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SEM images of uncoated (a), brushite (b) and monetite (c) coated... [Link]
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Methodology for performing biomechanical push-out tests for evaluating the osseointegration of calvarial defect repair in small animal models. [Link]
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(PDF) Regulation of Osteoblast Differentiation by Runx2. [Link]
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Dissolution control and cellular responses of calcium phosphate coatings on zirconia porous scaffold. [Link]
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In vivo biofunctionalization of titanium patient-specific implants with nano hydroxyapatite and other nano calcium phosphate coatings: A systematic review | Request PDF. [Link]
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In Vivo Comparison of Calcium Metaphosphate Coated Implant with Machined and Plasma-Sprayed Hydroxyapatite Coated Implants Using Resonance Frequency Analysis and Histomorphometry. [Link]
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In vivo evaluation of hydroxyapatite coatings of different crystallinities. [Link]
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In Vitro Dissolution of Various Calcium-Phosphate Coatings on Ti6Al4V. [Link]
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BMP2 regulates Osterix through Msx2 and Runx2 during osteoblast differentiation. [Link]
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Runx2 induces osteoblast and chondrocyte differentiation and enhances their migration by coupling with PI3K-Akt signaling. [Link]
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BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation. [Link]
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Histological evidence of novel ceramic implant: Evaluation of tolerability in rabbit femur. [Link]
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Evaluation of a self-fitting, shape memory polymer scaffold in a rabbit calvarial defect model. [Link]
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Animal Models for Investigating Osseointegration: An Overview of Implant Research over the Last Three Decades. [Link]
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Kinetics of dissolution of calcium phosphate (Ca-P) bioceramics. [Link]
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A Senior Scientist's Guide to the Cytotoxicity Evaluation of Calcium Hydrogen Phosphate Nanoparticles
Welcome to a detailed comparative analysis of the cytotoxicity of calcium hydrogen phosphate nanoparticles. In the landscape of drug delivery and biomaterials, calcium phosphate-based nanomaterials are celebrated for their biocompatibility and biodegradability.[1] However, as we transition from micro-scale to nano-scale, the material's interaction with biological systems can change dramatically, making a thorough evaluation of cytotoxicity not just a regulatory hurdle, but a scientific necessity.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to provide a logical framework for understanding, executing, and interpreting cytotoxicity data. We will dissect the "why" behind experimental choices, compare this compound to its alternatives, and ground our claims in robust, verifiable data.
The Nanoparticle-Cell Interaction: Mechanisms of Cytotoxicity
Before comparing different nanoparticles, it's crucial to understand the fundamental mechanisms by which they can induce a toxic response. While calcium phosphates are generally considered safe, their nanoscale counterparts can trigger cellular stress pathways.[2] The primary mechanisms of concern are lysosomal destabilization, oxidative stress, and programmed cell death (apoptosis).
A prevailing theory for calcium phosphate nanoparticle cytotoxicity involves their behavior after cellular uptake.[1] Nanoparticles are typically internalized via endocytosis and trafficked to lysosomes. The acidic environment of the lysosome (pH 4.5-5.0) causes the rapid dissolution of calcium phosphate nanoparticles, leading to a sudden, high local concentration of calcium (Ca²⁺) and phosphate (PO₄³⁻) ions. This ion overload can disrupt the osmotic balance across the lysosomal membrane, causing it to rupture. The release of lysosomal enzymes into the cytoplasm is a catastrophic event for the cell, often leading to necrosis.[2]
Furthermore, elevated intracellular Ca²⁺ levels and interaction with mitochondria can lead to the overproduction of reactive oxygen species (ROS).[4] This state of oxidative stress damages cellular components like lipids, proteins, and DNA, and can initiate the intrinsic pathway of apoptosis.[5]
Caption: Key pathways of Calcium Phosphate (CaP) nanoparticle-induced cytotoxicity.
Comparative Cytotoxicity Analysis
The choice of a nanoparticle carrier is a balance of efficacy and safety. Here, we compare this compound (dicalcium phosphate dihydrate, DCPD, or Brushite) with other common calcium phosphate phases and alternative nanocarriers.
This compound (DCPD / Brushite) Nanoparticles
This compound, particularly in its dihydrate form (CaHPO₄·2H₂O), known as brushite, is often used in bone cements and regenerative medicine.[6][7] The available in vitro data suggests that DCPD nanoparticles exhibit a high degree of biocompatibility.
A study developing magnetic DCPD nanoparticles for hyperthermia applications found no harmful effects on cells using both WST-1 (a cell proliferation assay similar to MTT) and lactate dehydrogenase (LDH) cytotoxicity assays.[8] Another investigation of a dental cement containing DCPD noted only mild cytotoxicity before the material had fully set.[9] Furthermore, research on freeze-dried scaffolds incorporating DCPD showed that mineral concentrations up to 40% enhanced osteoblast proliferation, with reduced proliferation at 50% being attributed to poor pore interconnectivity rather than inherent chemical toxicity.[10] This body of evidence points towards a favorable safety profile for DCPD, making it a strong candidate for applications where high biocompatibility is paramount.
Alternative Calcium Phosphate Nanoparticles: HAp & TCP
Hydroxyapatite (HAp) and β-Tricalcium Phosphate (β-TCP) are the most studied calcium phosphate biomaterials.[11] Their cytotoxicity can be more variable and appears to be highly dependent on concentration, particle size, and crystallinity.
-
Hydroxyapatite (HAp): While generally biocompatible, some studies report dose-dependent cytotoxicity.[12][13] The cytotoxic effects are often linked to the induction of oxidative stress and apoptosis.[2]
-
β-Tricalcium Phosphate (β-TCP): Studies have shown that β-TCP nanoparticles can exhibit cytotoxic effects at high concentrations. For instance, one study on human fetal osteoblastic cells (hFOB 1.19) found that β-TCP concentrations above 320 ppm (µg/mL) led to decreased cell viability.[5][14][15]
Broader Alternatives: Liposomes & Polymeric Nanoparticles
-
Liposomes: These lipid-based vesicles are widely used as drug carriers and are known for their excellent biocompatibility and low intrinsic toxicity.[16] Their non-toxic nature is a significant advantage, though stability can be a concern compared to inorganic nanoparticles.
-
Polymeric Nanoparticles: This is a broad category, with toxicity depending heavily on the specific polymer used. FDA-approved polymers like polylactic-co-glycolic acid (PLGA) are generally considered safe and biodegradable. However, some polymeric systems, especially those with cationic charges to aid cellular uptake, can present higher toxicity risks.
Data Summary: Cytotoxicity Comparison
The following table summarizes the comparative cytotoxicity profiles based on available literature. A direct comparison is challenging due to variations in cell lines, particle concentrations, and specific assays used across studies.
| Nanoparticle Type | Typical Cell Line(s) | Key Cytotoxicity Findings | Reference(s) |
| This compound (DCPD) | Various (e.g., L929, G292) | Generally low to no cytotoxicity observed in standard assays (WST-1, LDH). High concentrations (50% w/w in scaffolds) may indirectly hinder proliferation. | [8][9][10] |
| β-Tricalcium Phosphate (β-TCP) | hFOB 1.19 (Osteoblast) | Dose-dependent cytotoxicity; decreased cell viability observed at concentrations >320 µg/mL. | [5][14][15] |
| Biphasic Calcium Phosphate (BCP) | hFOB 1.19 (Osteoblast) | Dose-dependent cytotoxicity; decreased cell viability observed at concentrations >80 µg/mL. Increased LDH release seen at >40 µg/mL. | [5][14][15] |
| Hydroxyapatite (HAp) | Panc-1, HEK293 | Considered biocompatible, but some studies show dose-dependent effects. Mechanism often involves oxidative stress. | [2][12] |
| Liposomes | Various | Generally regarded as safe and biocompatible with low intrinsic toxicity. | [16] |
| Polymeric Nanoparticles (e.g., PLGA) | Various | Biocompatibility is polymer-dependent. Approved polymers like PLGA are safe, but others may induce apoptosis or membrane rupture. | [16] |
Standardized Evaluation Protocols: A Self-Validating System
To ensure data is reliable and comparable, standardized assays are essential. The ISO 10993-5 standard, "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity," provides a framework for these evaluations.[10] A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.
Below are detailed protocols for three fundamental assays, grounded in the principles of scientific integrity.
Workflow for In Vitro Nanoparticle Cytotoxicity Assessment
Caption: A standardized workflow for assessing nanoparticle cytotoxicity in vitro.
Protocol: MTT Assay (Metabolic Activity)
This assay measures the activity of mitochondrial reductase enzymes, which are only active in living cells.
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Causality: This initial incubation ensures cells are healthy and in the logarithmic growth phase before nanoparticle exposure.
-
-
Nanoparticle Exposure: Remove the old media and add fresh media containing serial dilutions of your sterile nanoparticle dispersion. Include untreated cells (negative control) and cells treated with a known cytotoxic agent like 0.1% Triton X-100 (positive control). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.
-
Causality: Living cells with active mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculation: Express the viability of treated cells as a percentage relative to the untreated control cells.
Protocol: LDH Assay (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[14]
-
Cell Seeding & Exposure: Follow steps 1 and 2 from the MTT protocol. It is often efficient to run these assays in parallel from the same initial cell plates.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes). Carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer.
-
Causality: Centrifugation ensures that only the medium containing released LDH is collected, not detached but potentially viable cells.
-
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (commercially available kits contain a substrate and a catalyst) to each well according to the manufacturer's instructions.
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for up to 30 minutes. The reaction produces a colored formazan product. Measure the absorbance at 490 nm.
-
Calculation: Use the absorbance from the positive control (lysed cells) to define 100% cytotoxicity and calculate the percentage of cytotoxicity for each nanoparticle concentration.
Protocol: Annexin V / Propidium Iodide (PI) Assay (Apoptosis vs. Necrosis)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding & Exposure: Seed cells in a 6-well plate and expose them to nanoparticles as previously described.
-
Cell Harvesting: After incubation, collect both the floating cells (from the medium) and adherent cells (by trypsinization). Combine them and wash with cold PBS.
-
Causality: It is critical to collect both floating and adherent cells, as apoptotic cells may detach from the plate surface.
-
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results will quadrant the cell population:
-
Annexin V- / PI-: Healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells with mechanically damaged membranes)
-
Conclusion and Expert Insights
The evaluation of cytotoxicity is a cornerstone of preclinical development for any nanomedical product. The available evidence strongly suggests that This compound (DCPD/brushite) nanoparticles possess a highly favorable safety profile , often demonstrating superior biocompatibility compared to other calcium phosphate phases like β-TCP, which show clear dose-dependent toxicity.[8][14]
For drug development professionals, this positions DCPD as a prime candidate for applications where minimizing carrier-induced toxicity is a primary concern. Its low cytotoxicity profile is comparable to that of well-established carriers like liposomes but with the potential advantages of inorganic materials, such as different loading capacities and release kinetics.
However, the field must move towards more standardized reporting of cytotoxicity data to allow for more direct comparisons. Future studies should aim to test different nanoparticle types in parallel, using the same cell lines, time points, and a battery of orthogonal assays (e.g., MTT, LDH, and apoptosis) to build a comprehensive and reliable safety profile. This rigorous, multi-faceted approach is the only way to ensure the safe and effective translation of these promising nanomaterials from the laboratory to the clinic.
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A Head-to-Head Comparison of Synthesis Methods for Calcium Hydrogen Phosphate: A Guide for Researchers
Introduction: The Critical Role of Calcium Hydrogen Phosphate in Science and Medicine
This compound, existing primarily in its anhydrous form (DCPA, Monetite, CaHPO₄) and dihydrate form (DCPD, Brushite, CaHPO₄·2H₂O), represents a class of calcium phosphate materials with significant applications across the pharmaceutical, biomedical, and food industries. In the pharmaceutical sector, it is widely used as an excipient in tablet formulations due to its excellent compaction properties and as a source of calcium and phosphorus in dietary supplements[1]. In the biomedical field, both DCPA and DCPD are foundational components in the formulation of self-setting bone cements and biodegradable scaffolds for tissue engineering, prized for their biocompatibility and osteoconductivity[2][3][4].
The performance of this compound in these applications is intrinsically linked to its physicochemical properties, including phase purity, crystallinity, particle size, and morphology. These characteristics, in turn, are dictated by the synthesis method employed. The choice of synthesis route is therefore a critical decision in the development of materials for a specific application, balancing desired product attributes with process efficiency and scalability. This guide provides a head-to-head comparison of the most prevalent synthesis methods, offering field-proven insights and experimental data to aid researchers and drug development professionals in making informed decisions.
Core Synthesis Methodologies: A Comparative Overview
The primary routes for synthesizing this compound can be broadly categorized as wet-chemical methods and high-temperature solid-state reactions. Each approach offers distinct advantages and disadvantages concerning process control, energy consumption, and the final product's characteristics.
| Method | Typical Temperature | Key Advantages | Key Disadvantages | Primary Product Characteristics |
| Wet Chemical Precipitation | Room Temp. to ~90°C[5][6] | Low cost, simple equipment, high purity achievable, good control over particle size/morphology[7][8] | Requires precise control of pH, temperature, and reagent addition rate; potential for batch-to-batch variability[8] | Plate-like or needle-like crystals; can produce nano-sized particles; crystallinity can be controlled by aging and heat treatment[2][9]. |
| Hydrothermal Synthesis | 100°C - 250°C | High crystallinity, ability to produce unique morphologies (e.g., whiskers), phase-pure products[10][11] | Requires specialized high-pressure equipment (autoclaves); higher energy consumption than precipitation. | Well-defined crystals, often needle-like or whisker-like; high crystallinity[10]. |
| Solid-State Reaction | > 800°C (typically 1000-1300°C)[12][13] | Simple precursor mixing, produces highly crystalline and thermally stable phases[12] | High energy consumption, limited control over morphology, potential for incomplete reaction or impurities[8][13]. | Highly crystalline powders, often forming larger aggregates; particle size is typically in the micron range[12]. |
| Sol-Gel Synthesis | Room Temp. (gelation) followed by calcination | Excellent chemical homogeneity, ability to produce highly pure, nano-sized particles at lower temperatures than solid-state[9][14] | Often involves organic solvents, longer processing times, potential for residual carbon impurities if calcination is incomplete. | Nanocrystalline powders (e.g., 26-34 nm) with high purity[14]. |
Methodology Deep Dive: Principles and Protocols
Wet Chemical Precipitation
This is the most versatile and widely adopted method for producing both DCPD and DCPA due to its operational simplicity and low temperature requirements[7]. The fundamental principle involves the controlled reaction of soluble calcium and phosphate precursors in an aqueous solution, leading to the precipitation of the desired this compound phase.
Causality Behind Experimental Choices:
-
pH Control: This is the most critical parameter. Dicalcium phosphate is the most stable phase at a pH between 2 and 6.5[14]. At higher pH values (>7.0), the precipitation of other phases like octacalcium phosphate (OCP) and hydroxyapatite (HA) is favored[15]. Therefore, maintaining the pH within the target range is essential for phase purity.
-
Temperature: Temperature influences both the reaction kinetics and the final phase. DCPA (Monetite) is generally formed at higher temperatures (typically >70°C), while DCPD (Brushite) precipitates at lower temperatures[6][16].
-
Reagent Addition Rate: A slow, dropwise addition of one precursor to the other prevents localized high supersaturation, which can lead to the formation of amorphous phases or undesired crystalline byproducts. This promotes controlled crystal growth and a more uniform particle size distribution[17].
-
Aging: Allowing the precipitate to age in the mother liquor (e.g., overnight) facilitates the dissolution of smaller, less stable particles and the growth of larger, more perfect crystals, thereby increasing crystallinity[7].
Workflow Diagram: Wet Chemical Precipitation
Caption: Workflow for the Wet Chemical Precipitation of this compound.
Experimental Protocol: Wet Precipitation of DCPA [5]
-
Prepare Precursor Solutions:
-
Solution 1 (Calcium): Dissolve calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) in deionized (DI) water to a desired concentration (e.g., 0.5 M).
-
Solution 2 (Phosphate): Dissolve diammonium hydrogen phosphate ((NH₄)₂HPO₄) in DI water to achieve a stoichiometric Ca/P ratio of 1.0 (e.g., 0.5 M).
-
-
Reaction:
-
Place Solution 1 in a jacketed reaction vessel and heat to 90°C with constant stirring.
-
Slowly add Solution 2 dropwise into the heated Solution 1.
-
Throughout the addition, monitor the pH and maintain it within a range of 5.0-6.0 by adding ammonium hydroxide or nitric acid as needed.
-
-
Aging and Collection:
-
After the addition is complete, continue stirring the mixture at 90°C for one hour to age the precipitate.
-
Separate the white precipitate from the solution via vacuum filtration.
-
-
Washing and Drying:
-
Wash the collected precipitate several times with DI water to remove any unreacted ions, followed by a final wash with acetone to aid in drying.
-
Dry the powder in an oven at 37°C for 24 hours.
-
-
Calcination (Optional but Recommended):
-
To ensure the complete formation of the anhydrous DCPA phase and improve crystallinity, calcine the dried powder at 240°C for 2 hours.
-
Allow the powder to cool to room temperature and gently grind to break up agglomerates.
-
Solid-State Reaction
This method involves the direct reaction of solid precursors at high temperatures. It is a straightforward, solvent-free approach, often favored for its simplicity and the production of highly crystalline materials.
Causality Behind Experimental Choices:
-
Precursor Selection: Common precursors include a calcium source like calcium carbonate (CaCO₃) and a phosphate source like dicalcium phosphate anhydrous itself (to form other phases) or calcium pyrophosphate (Ca₂P₂O₇)[12][13]. The precursors must be intimately mixed to ensure maximum contact and complete reaction.
-
High Temperature: Elevated temperatures (often >1000°C) are required to provide the activation energy needed to overcome the kinetic barriers of solid-state diffusion and reaction[12][13]. The specific temperature can influence the final phase composition. For instance, β-tricalcium phosphate (β-TCP) formation is prominent around 1050°C[13].
-
Quenching: Rapid cooling (quenching) after the high-temperature reaction can be necessary to "lock in" a high-temperature phase and prevent its transformation into other, more stable phases upon slow cooling[12].
Workflow Diagram: Solid-State Reaction
Caption: Workflow for the Solid-State Synthesis of Crystalline Calcium Phosphates.
Experimental Protocol: Solid-State Synthesis of Biphasic Calcium Phosphate [12][13]
-
Precursor Preparation:
-
Weigh stoichiometric amounts of calcium carbonate (CaCO₃) and di-calcium phosphate anhydrous (CaHPO₄) required to achieve the desired final Ca/P ratio.
-
Intimately mix the powders using a ball mill or a mortar and pestle to ensure a homogeneous reactant mixture.
-
-
Thermal Reaction:
-
Place the mixed powder into an alumina crucible.
-
Heat the crucible in a high-temperature furnace to 1300°C and hold for 7-12 hours. The heating rate should be controlled (e.g., 5°C/min).
-
-
Cooling and Processing:
-
After the holding time, rapidly quench the sample to room temperature to preserve the desired high-temperature phases.
-
Gently grind the resulting solid mass using a mortar and pestle to obtain a fine powder.
-
The powder can be sieved to achieve a specific particle size range.
-
Hydrothermal Synthesis
The hydrothermal method utilizes water at elevated temperatures and pressures (in a sealed vessel called an autoclave) to dissolve and recrystallize materials. This technique is particularly effective for synthesizing highly crystalline, phase-pure materials with well-defined morphologies.
Causality Behind Experimental Choices:
-
Temperature and Pressure: The combination of high temperature (e.g., 160-200°C) and the corresponding autogenous vapor pressure increases the solubility of the precursors, facilitating mass transport and promoting the growth of large, defect-free crystals[10].
-
Precursor Reactivity: Starting materials can be less soluble compounds like DCPD or DCPA, which under hydrothermal conditions can be transformed into other phases like hydroxyapatite[10][18]. The addition of a base like Ca(OH)₂ can be used to adjust the Ca/P ratio in the system to drive the reaction toward a specific product[10].
Experimental Protocol: Hydrothermal Conversion of DCPA to Hydroxyapatite [10]
-
Slurry Preparation:
-
Prepare a suspension of DCPA in DI water.
-
Adjust the Ca/P molar ratio to 1.67 by adding a calculated amount of calcium hydroxide (Ca(OH)₂).
-
-
Hydrothermal Reaction:
-
Place the slurry into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 200°C for a specified duration (e.g., 12-24 hours). The pressure inside the vessel will rise to approximately 2 MPa.
-
-
Product Recovery:
-
After the reaction time, allow the autoclave to cool to room temperature.
-
Open the vessel, and collect the solid product by filtration.
-
Wash the product thoroughly with DI water and dry it in an oven.
-
Comparative Analysis of Product Characteristics
The choice of synthesis method directly impacts the final product. Characterization techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM) are essential to validate the outcome.
-
Phase Purity (XRD & FTIR): Wet precipitation offers excellent control over phase purity, provided the pH and temperature are strictly managed[7][14]. Sharp peaks in an XRD pattern indicate a well-crystallized product, which is a hallmark of solid-state and hydrothermal methods[10][12]. FTIR is used to confirm the presence of specific functional groups, such as the P-OH and HPO₄²⁻ groups in monetite[19].
-
Crystallinity (XRD): Solid-state reactions inherently produce materials with high crystallinity due to the high temperatures involved[12]. Hydrothermal methods also yield highly crystalline products[10]. In wet precipitation, crystallinity can be lower initially but can be significantly improved by aging the precipitate or through a post-synthesis calcination step[5][7].
-
Morphology and Particle Size (SEM): Wet precipitation allows for significant morphological control. Plate-like crystals are common for DCPD[2]. By varying conditions or using additives, other morphologies can be achieved. Hydrothermal methods can produce unique, elongated structures like needles or whiskers[10]. Solid-state reactions typically result in irregularly shaped, agglomerated microparticles[19]. Sol-gel methods are superior for producing uniform nanoparticles[14].
Conclusion and Recommendations for Researchers
There is no single "best" method for synthesizing this compound; the optimal choice is application-dependent.
-
For applications requiring high-throughput screening, cost-effectiveness, and fine control over particle size and morphology at the nanoscale , the Wet Chemical Precipitation method is highly recommended. Its operational flexibility makes it ideal for research and development.
-
For producing highly crystalline, thermally stable powders where particle morphology is less critical and energy cost is not a primary constraint, the Solid-State Reaction method is a robust and straightforward choice.
-
When the goal is to synthesize materials with high crystallinity and a specific, well-defined crystal habit (e.g., whiskers for composite reinforcement), the Hydrothermal Method is superior, despite the need for specialized equipment.
-
For cutting-edge applications demanding highly pure, homogeneous nanoparticles , the Sol-Gel method offers unparalleled control, though at the cost of more complex processing.
By understanding the fundamental principles and trade-offs of each method, researchers can strategically select the synthesis route that best aligns with their material requirements and end-use application, accelerating the development of next-generation pharmaceutical and biomedical products.
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Preparation of Calcium Phosphate Via Precipitation Technique. (2015). Eng. & Tech.Journal, Vol.33, Part (B), No.8. [Link]
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Solid state synthesis and characterization of calcium phosphate for biomedical application. (2015). International Journal of ChemTech Research, 8(6), 264-267. [Link]
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Synthesis, Characterization, and Biological Performances of Magnesium-Substituted Dicalcium Phosphate Anhydrous. (2024). MDPI. [Link]
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Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. (2021). National Center for Biotechnology Information. [Link]
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A STUDY FOR SYNTHESIS OF DICALCIUM PHOSPHATE FROM VARIOUS GRADES OF PHOSPHATIC MATERIALS. (n.d.). ResearchGate. [Link]
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CHARACTERIZATION OF NANO DICALCIUM PHOSPHATE (NDCP) SYNTHESIZED BY SOL-GEL METHOD. (2015). International Journal of ChemTech Research, 8(1), 32-41. [Link]
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Hydrothermal synthesis of hydroxyapatite from natural source. (2002). ProQuest. [Link]
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Synthesis of Dicalcium Phosphate Used as Feed Additive for A. (n.d.). TSI Journals. [Link]
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Preparation of feed grade dicalcium phosphate from commercial phosphoric acid. (n.d.). SciSpace. [Link]
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Wet or dry mechanochemical synthesis of calcium phosphates? Influence of the water content on DCPD–CaO reaction kinetics. (n.d.). Elsevier. [Link]
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Characterization of dicalcium phosphate dihydrate cements prepared using a novel hydroxyapatite-based formulation. (n.d.). ResearchGate. [Link]
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Hydrothermal method for preparing calcium phosphate monoliths. (n.d.). ResearchGate. [Link]
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CHARACTERIZATION OF DICALCIUM PHOSPHATE FROM WASTE CLAM SHELL FOR BONE CEMENT AND TOOTHPASTE FORMULATIONS. (2019). Journal of Engineering Science and Technology, Vol. XVII, No.1B, 629-643. [Link]
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Wet or dry mechanochemical synthesis of calcium phosphates? Influence of the water content on DCPD-CaO reaction kinetics. (n.d.). ResearchGate. [Link]
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Characterization of the Precipitated Dicalcium Phosphate Dehydrate on the Graphene Oxide Surface as a Bone Cement Reinforcement. (2019). ResearchGate. [Link]
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Preparation of calcium phosphate via precipitation technique. (n.d.). ResearchGate. [Link]
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Supersaturation-Controlled Synthesis of Dicalcium Phosphate Dihydrate and Nanocrystalline Calcium-Deficient Hydroxyapatite. (n.d.). ACS Publications. [Link]
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Characterization of dicalcium phosphate dihydrate cements prepared using a novel hydroxyapatite-based formulation. (2009). PubMed. [Link]
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PRODUCTION OF DICALCIUM PHOSPHATE FROM LAO CAI SECOND GRADE APATITE ORE LEACHED BY DILUTE HYDROCHLORIC ACID. (n.d.). VAST JOURNALS SYSTEM. [Link]
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Dicalcium Phosphate Dihydrate Precipitation: Characterization and Crystal Growth. (n.d.). ResearchGate. [Link]
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The Growing Demand for Dicalcium Phosphate – Are You Ready to Profit?. (2025). YouTube. [Link]
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PREPARATION OF FEED GRADE DICALCIUM PHOSPHATE FROM COMMERCIAL PHOSPHORIC ACID. (n.d.). The Distant Reader. [Link]
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Supersaturation-Controlled Synthesis of Dicalcium Phosphate Dihydrate and Nanocrystalline Calcium-Deficient Hydroxyapatite. (n.d.). ResearchGate. [Link]
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Synthesis of Calcium Phosphate by Microwave Hydrothermal Method: Physicochemical and Morphological Characterization. (2024). PubMed. [Link]
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Synthesis by solid route and physicochemical characterizations of blends of calcium orthophosphate powders and mesoporous silicon particles. (2023). National Center for Biotechnology Information. [Link]
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A Comparative Guide for Formulation Scientists: Dicalcium Phosphate vs. Microcrystalline Cellulose as Tablet Binders in Direct Compression
In the landscape of oral solid dosage form development, particularly through the efficient and cost-effective direct compression (DC) process, the selection of excipients is a critical determinant of the final product's quality and performance. Among these, binders—the "glue" that holds the tablet together—are paramount.[1][2] This guide provides an in-depth, data-driven comparison of two stalwart binders in the pharmaceutical industry: Dicalcium Phosphate (DCP) and Microcrystalline Cellulose (MCC).
Our objective is to move beyond a simple recitation of properties and delve into the causal relationships between the fundamental physicochemical characteristics of these binders and their functional performance in a tablet matrix. For the research and drug development professional, understanding why these materials behave as they do is key to predictive, robust formulation design.
Fundamental Properties and Binding Mechanisms
The divergent performance of DCP and MCC originates from their fundamentally different material science. One is an inorganic salt that undergoes brittle fracture, while the other is a natural polymer that exhibits plastic deformation.
Dicalcium Phosphate (DCP): The Brittle Workhorse
Dicalcium phosphate, an inorganic compound, is valued in formulations for its excellent flowability and high density, which can contribute to smaller tablet sizes.[3] Its primary binding mechanism is brittle fracture .
-
Mechanism of Action: During tablet compression, DCP particles are hard and fracture into smaller fragments. This fragmentation increases the total surface area, creating numerous new, clean surfaces for inter-particle bonding.[2][3] This process results in strong, compact tablets that are not prone to expansion after the compression force is removed.[3]
-
Key Attributes:
-
Excellent Flow: Coarser grades of DCP exhibit superior flow properties, ensuring uniform die fill in high-speed tablet presses.[3][4]
-
High Density: Allows for the formulation of smaller tablets or the inclusion of larger amounts of active pharmaceutical ingredients (APIs) without a significant size increase.[3]
-
Low Lubricant Sensitivity: The mechanical strength of DCP tablets is less affected by the presence of hydrophobic lubricants like magnesium stearate compared to other binders.[3]
-
Abrasiveness: A significant drawback is its abrasive nature, which can lead to premature wear on tablet press tooling.[5][6]
-
API Incompatibility: As an alkaline substance, DCP can be incompatible with certain acidic APIs, potentially leading to degradation.[4][7]
-
Microcrystalline Cellulose (MCC): The Plastic Deformer
Microcrystalline cellulose is a purified, partially depolymerized form of cellulose derived from plant sources.[8][9] It is arguably the most widely used binder in direct compression, celebrated for its exceptional compressibility.[10][11][12] Its binding mechanism is plastic deformation .
-
Mechanism of Action: Under compression, the fibrous MCC particles deform plastically, twisting and interlocking to form a large, continuous network. This creates an extensive number of hydrogen bonds between particles, resulting in tablets of superior mechanical strength, even at low compression forces.[10][13][14]
-
Key Attributes:
-
Exceptional Compressibility: MCC's hallmark is its ability to form hard, robust tablets with low friability.[9][13][14]
-
Multi-functional Role: Beyond binding, MCC also functions as a diluent, a flow aid (in certain grades), and, critically, a disintegrant.[15]
-
Disintegration Properties: Its porous structure wicks water into the tablet core via capillary action, causing the particles to swell and break the tablet apart, which is crucial for rapid drug release.[9][13]
-
Broad API Compatibility: MCC is chemically inert, making it compatible with a vast range of APIs.[8][10]
-
Grade Variability: MCC is available in various grades with different particle sizes and moisture content, allowing formulators to select for specific properties like improved flow (e.g., MCC 102, MCC 200) or suitability for moisture-sensitive APIs.[13][16]
-
Head-to-Head Performance Comparison
The choice between DCP and MCC often depends on the specific goals of the formulation. The following table summarizes their performance based on key tablet quality attributes.
| Performance Attribute | Dicalcium Phosphate (DCP) | Microcrystalline Cellulose (MCC) | Causality & Formulation Insight |
| Tablet Hardness | Good to excellent, often requiring higher compression forces. | Excellent, achieves high hardness at low compression forces.[17] | MCC's plastic deformation and hydrogen bonding create a stronger binding network than the particle-to-particle bonds from DCP's brittle fracture.[13][14] |
| Tablet Friability | Low. Tablets are robust and resist chipping. | Very Low. Superior binding results in highly durable tablets.[13] | The extensive interlocking network of MCC provides high tablet integrity, making it ideal for tablets that will undergo coating.[2] |
| Disintegration Time | No inherent disintegrant property; often requires a superdisintegrant. | Fast. Acts as an effective disintegrant via wicking and swelling.[8][13] | DCP is water-insoluble and does not swell.[18] MCC's porous structure actively pulls water in, disrupting the tablet matrix.[9][13] |
| Drug Release Profile | Can be suitable for both immediate and controlled-release, depending on the formulation.[19] | Primarily promotes rapid drug release, ideal for immediate-release dosage forms.[8] | MCC's rapid disintegration facilitates fast API dissolution.[13] DCP's insolubility can be leveraged in matrix formulations to retard drug release.[18][20] |
| Flowability | Excellent, especially for coarser grades.[3][4] | Fair to good; dependent on particle size (e.g., MCC 200 > MCC 101).[16] | DCP's granular, dense nature promotes better powder flow compared to the more fibrous, less dense standard grades of MCC. |
| Tooling Wear | High. Abrasive nature can cause significant wear on punches and dies.[5][6] | Low. Non-abrasive nature preserves tooling. | The crystalline, hard structure of DCP is inherently more abrasive than the soft, organic polymer structure of MCC. |
Self-Validating Experimental Protocols for Binder Evaluation
To ensure trustworthy and reproducible results when comparing these binders, the following standardized protocols, grounded in United States Pharmacopeia (USP) standards, should be employed. This workflow creates a self-validating system where each test provides a critical piece of data that informs the overall performance profile.
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A Senior Application Scientist's Guide to Assessing Osteoconductivity of Calcium Hydrogen Phosphate Scaffolds in Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of bone tissue engineering, the quest for the ideal synthetic bone graft substitute is paramount. Materials must not only be biocompatible but actively encourage and guide the infiltration of host bone tissue—a property known as osteoconductivity. Among the family of calcium phosphates (CaPs), Calcium Hydrogen Phosphate, particularly in its dihydrate form (DCPD), CaHPO₄·2H₂O, commonly known as brushite, presents a compelling option. Its acidic nature and higher solubility compared to more crystalline phases like hydroxyapatite (HA) suggest a more dynamic interaction with the physiological environment, potentially accelerating resorption and replacement by new bone.
This guide provides a comprehensive framework for the preclinical assessment of brushite-based scaffolds. It moves beyond a simple recitation of methods to explain the scientific rationale behind experimental design, offering a comparative analysis against other common CaP biomaterials like beta-tricalcium phosphate (β-TCP) and hydroxyapatite (HA). We will delve into detailed, field-proven protocols, robust data analysis techniques, and the underlying molecular mechanisms that dictate success.
Section 1: The Rationale—Why Compare Calcium Phosphates?
The clinical need for bone grafts far outstrips the supply of autologous bone, the current "gold standard." Synthetic scaffolds offer a scalable, off-the-shelf alternative, but their performance is dictated by a delicate balance of chemical composition, structure, and resorption kinetics.
Calcium phosphates are the dominant class of synthetic bone grafts due to their chemical similarity to the mineral phase of bone[1]. However, not all CaPs are created equal. Their in vivo behavior is a direct function of their Ca/P ratio, crystallinity, and solubility.
-
Hydroxyapatite (HA, Ca₁₀(PO₄)₆(OH)₂): The most stable and least soluble CaP, with a Ca/P ratio of 1.67[1]. Its low resorption rate provides long-term structural support but can hinder complete replacement by new bone, sometimes remaining in the defect site for years[2].
-
Beta-Tricalcium Phosphate (β-TCP, Ca₃(PO₄)₂): More soluble and resorbable than HA, with a Ca/P ratio of 1.5[1]. It provides a source of calcium and phosphate ions that can support osteogenesis but may resorb too quickly in certain applications, before sufficient bone has formed[3].
-
This compound / Brushite (DCPD, CaHPO₄·2H₂O): With a Ca/P ratio of 1.0, brushite is one of the more soluble and acidic precursors in the CaP family. It is metastable at physiological pH and tends to convert to more stable phases like octacalcium phosphate or apatite[4]. This high reactivity and resorption rate are hypothesized to create space for new bone formation more rapidly, making it an attractive candidate for bone regeneration[5][6].
The central experimental question is whether the faster resorption of brushite scaffolds translates into more effective and rapid bone regeneration compared to the slower, more structurally stable alternatives.
Comparative Performance Metrics of Common Calcium Phosphate Scaffolds
The selection of a scaffold material is a trade-off between mechanical stability and resorption rate. The ideal scaffold provides sufficient temporary support while degrading at a rate commensurate with new bone formation.
| Property | This compound (Brushite) | β-Tricalcium Phosphate (β-TCP) | Hydroxyapatite (HA) |
| Typical Ca/P Ratio | 1.0 | 1.5 | 1.67 |
| Solubility in vivo | High | Moderate | Low |
| Resorption Rate | High (Cell- and solution-mediated)[6] | Moderate (Primarily cell-mediated) | Very Low (Primarily cell-mediated)[2] |
| Compressive Strength | Low to Moderate (e.g., 12-49 MPa for cements)[7] | Moderate | High |
| Osteoconductive Potential | High, rapid bone formation observed[5][8] | High | High |
| Primary Advantage | Rapid resorption creates space for new bone | Balanced resorption and stability | High stability and structural support |
| Primary Disadvantage | Potentially too rapid degradation, lower initial mechanical strength | Slower resorption than brushite | May impede full bone replacement |
Section 2: The Experimental Blueprint—From Scaffold to Analysis
A robust assessment of osteoconductivity requires a multi-stage, controlled experimental workflow. This ensures that observed outcomes can be confidently attributed to the scaffold's properties.
The Choice of Animal Model: The Rabbit Calvarial Defect
For evaluating pure osteoconductivity, the rabbit calvarial (skull) critical-size defect model is an excellent choice[9]. A "critical-size" defect is defined as the smallest wound that will not heal spontaneously over the animal's lifetime, thus ensuring that any observed bone formation is due to the implanted scaffold[9].
Causality behind the choice:
-
Low Mechanical Load: The calvarium is not a load-bearing site, which isolates the variable of osteoconductivity from the confounding factor of mechanical stimulation.
-
Surgical Accessibility: The site is easily accessed with minimal soft tissue disruption.
-
Well-Established Model: The model is extensively documented, allowing for comparison across studies[10][11].
-
Bone Turnover Rate: Rabbits have a bone turnover rate that, while faster than humans, provides a robust and relatively rapid model for assessing bone healing dynamics.
Section 3: Detailed Experimental Protocols
These protocols represent a validated approach for executing the study outlined above. Adherence to sterile surgical technique and approved animal care guidelines is mandatory.
Protocol 1: Fabrication of a Brushite Cement Scaffold
This protocol describes a simple method for creating a porous brushite scaffold from a self-setting cement paste.
-
Powder Phase Preparation:
-
Mix β-TCP (Ca₃(PO₄)₂) and monocalcium phosphate monohydrate (MCPM, Ca(H₂PO₄)₂·H₂O) in a 1:1 molar ratio. This can be done by ball milling for 4 hours to ensure homogeneity.
-
-
Liquid Phase Preparation:
-
Prepare a 2.5% (w/v) solution of sodium phosphate (Na₂HPO₄) in deionized water to act as a retardant and improve handling.
-
-
Porogen Inclusion:
-
Prepare sieved sucrose or sodium chloride crystals (200-500 µm diameter) to act as a porogen. The porogen will be dissolved away later to create an interconnected pore network.
-
-
Cement Paste Formation:
-
Mix the powder phase with the porogen at a 1:1 weight ratio.
-
Add the liquid phase to the powder/porogen mixture at a liquid-to-powder ratio of 0.4 mL/g.
-
Spatulate vigorously for 60 seconds until a thick, cohesive paste is formed.
-
-
Molding and Setting:
-
Press the paste into cylindrical silicone molds of the desired defect size (e.g., 8 mm diameter, 2 mm height).
-
Allow the cement to set for 24 hours at 37°C and 100% humidity. The reaction is: Ca₃(PO₄)₂ + Ca(H₂PO₄)₂·H₂O + 7H₂O → 4CaHPO₄·2H₂O (Brushite).
-
-
Porogen Leaching:
-
Immerse the set cylinders in a large volume of deionized water for 48 hours, changing the water every 12 hours, to dissolve the porogen.
-
-
Sterilization:
-
Lyophilize (freeze-dry) the porous scaffolds.
-
Sterilize using ethylene oxide or gamma irradiation. Do not autoclave , as high heat will convert the brushite to other phases.
-
Protocol 2: Surgical Procedure (Rabbit Calvarial Defect)
This procedure must be performed under sterile conditions and with approval from an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia and Preparation:
-
Anesthetize a New Zealand White rabbit (3-3.5 kg) using an appropriate protocol (e.g., intramuscular ketamine and xylazine, followed by isoflurane maintenance)[11].
-
Shave the surgical site on the scalp and prepare it with povidone-iodine and alcohol scrubs.
-
Administer perioperative analgesics (e.g., buprenorphine, meloxicam) as per veterinary guidance[11].
-
-
Surgical Exposure:
-
Make a 3-4 cm longitudinal incision along the sagittal midline of the scalp.
-
Bluntly dissect and retract the skin and periosteum to clearly expose the parietal bones of the calvarium[10].
-
-
Defect Creation:
-
Using a surgical trephine bur (8 mm outer diameter) on a low-speed drill (max 800 rpm), create two full-thickness, circular defects, one in each parietal bone, lateral to the sagittal suture[11].
-
Apply continuous sterile saline irrigation during drilling to prevent thermal necrosis.
-
Exercise extreme care to avoid perforating the underlying dura mater. Use a blunt instrument to gently elevate and remove the bone discs[12].
-
-
Scaffold Implantation and Controls:
-
Randomly assign the defect sites.
-
Group 1 (Test): Gently press the porous brushite scaffold into one defect.
-
Group 2 (Control): Place a scaffold of a comparator material (e.g., β-TCP, HA) into the other defect in a subset of animals.
-
Group 3 (Empty Control): In another subset of animals, leave one defect empty to confirm it is of critical size.
-
-
Closure and Post-Operative Care:
Protocol 3: Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT provides non-destructive, high-resolution 3D imaging to quantify new bone formation.
-
Sample Preparation:
-
At the designated endpoints (e.g., 4 and 8 weeks), euthanize the animals.
-
Harvest the entire calvarium and fix it in 10% neutral buffered formalin for 48 hours[13].
-
Store samples in 70% ethanol prior to scanning.
-
-
Scanning:
-
Scan the samples using a desktop micro-CT system (e.g., SkyScan, Bruker) with appropriate parameters (e.g., 70 kVp, 140 µA, 10-20 µm voxel size, 0.5 mm Al filter)[14].
-
-
Reconstruction and Analysis:
-
Reconstruct the 3D volume from the projection images.
-
Define a cylindrical Volume of Interest (VOI) that precisely matches the original 8 mm defect dimensions[15].
-
Apply a global threshold to segment the mineralized new bone from the non-mineralized tissue and scaffold material. The threshold value should be determined based on histograms and kept consistent across all samples.
-
Calculate the key osteoconductivity metric: Bone Volume Fraction (BV/TV) , which is the percentage of the VOI occupied by new bone (Bone Volume / Total Volume)[16][17].
-
Generate 3D renderings to visualize the location and extent of bone ingrowth.
-
Protocol 4: Undecalcified Histology
Histology provides crucial cellular-level detail of the tissue response to the implant. It is essential to use undecalcified processing to preserve the bone-implant interface.
-
Sample Processing:
-
Sectioning:
-
Once the PMMA has polymerized, cut thick sections (100-200 µm) using a diamond-bladed saw.
-
Grind and polish these sections to a final thickness of 20-40 µm for microscopic analysis[13].
-
-
Staining:
-
Use stains that can differentiate between mineralized bone, osteoid (unmineralized bone matrix), and cells.
-
Stevenel's Blue and Van Gieson's Picrofuchsin: A common combination where Stevenel's Blue stains cellular nuclei blue/purple, and Van Gieson stains mineralized bone pink/red and collagen (including osteoid) yellow[19].
-
Toluidine Blue: Stains mineralized bone light blue, osteoid purple, and cellular components dark blue[19].
-
-
Histomorphometric Analysis:
-
Under a light microscope, capture high-resolution images of the entire defect.
-
Using image analysis software (e.g., ImageJ, Bioquant), quantify:
-
Bone-Implant Contact (BIC): The percentage of the implant surface in direct contact with new bone.
-
Bone Area (B.Ar): The percentage of the defect area occupied by new bone.
-
Residual Material Area: The percentage of the defect area still occupied by the scaffold material.
-
-
Section 4: Interpreting the Results—A Comparative Analysis
The data gathered from these protocols will allow for a robust, multi-faceted comparison of the scaffold materials.
Expected Quantitative Outcomes
| Parameter (8 Weeks) | This compound (Brushite) | β-Tricalcium Phosphate (β-TCP) | Empty Defect (Control) |
| BV/TV (Micro-CT) | High (e.g., 25-35%) | Moderate-High (e.g., 20-30%) | Very Low (<5%) |
| Residual Material (Histology) | Low (e.g., 10-20%) | Moderate (e.g., 30-40%) | N/A |
| Bone-Implant Contact (BIC) | High | High | N/A |
Note: These are representative expected values. Actual results will vary based on specific scaffold architecture and animal response.
A successful brushite scaffold would demonstrate a significantly higher BV/TV compared to the empty control, proving its osteoconductivity. When compared to β-TCP, one might expect to see less residual brushite material and potentially more mature, well-integrated bone at later time points, indicating a more efficient process of resorption and replacement[5][6].
The Molecular Underpinnings of Osteoconduction
The surface of a calcium phosphate scaffold is not a passive substrate. It actively engages with the biological environment to orchestrate bone formation. This process begins with protein adsorption, followed by cell attachment, which triggers intracellular signaling cascades that drive osteogenic differentiation.
-
Protein Adsorption & Cell Attachment: Immediately upon implantation, proteins from the blood and tissue fluid, such as fibronectin and vitronectin, adsorb to the scaffold surface. Mesenchymal stem cells and pre-osteoblasts then attach to these proteins via transmembrane receptors called integrins [20]. Key integrins in osteoblast adhesion include α2β1 (a collagen receptor) and αvβ3 (a vitronectin receptor)[3][21].
-
"Outside-In" Signaling: This binding event clusters the integrins and activates intracellular signaling cascades. One of the most critical is the MAPK (Mitogen-Activated Protein Kinase) pathway [20]. Activation of ERK and p38, components of the MAPK pathway, is a crucial step in translating the physical cue of the surface into a biochemical signal.
-
Growth Factor Signaling: The dissolution of CaP scaffolds releases calcium and phosphate ions. Elevated local Ca²⁺ concentrations, along with the scaffold's surface topography, can stimulate the cells to produce and respond to osteogenic growth factors, most notably Bone Morphogenetic Protein-2 (BMP-2) [4][22]. BMP-2 binds to its own receptors on the cell surface, activating the canonical SMAD signaling pathway [23].
-
Gene Expression: Both the integrin-mediated MAPK pathway and the BMP-mediated SMAD pathway converge in the nucleus to activate the master transcription factor for bone formation, Runx2 [23]. Runx2 then drives the expression of genes that define the osteoblast phenotype, such as Alkaline Phosphatase (ALP), Type I Collagen (Col1a1), and Osteocalcin (OCN), leading to the deposition and mineralization of new bone matrix.
By comparing a highly resorbable material like brushite to a more stable one like HA, we are fundamentally testing how the rate of ion release and surface modification influences the intensity and duration of these signaling events, ultimately dictating the pace and quality of bone regeneration.
Conclusion
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A Senior Application Scientist's Guide to the Quantitative Analysis of Calcium and Phosphate by ICP-OES
A Comparative Analysis of Methodologies and Best Practices for Researchers and Drug Development Professionals
In fields ranging from pharmaceutical development to food science and clinical research, the accurate quantification of calcium (Ca) and phosphorus (P) is fundamental. These elements are critical to biological processes, structural integrity of materials, and the efficacy of therapeutic products. While several analytical techniques exist, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) has emerged as a robust, high-throughput method for simultaneous elemental analysis.
This guide provides an in-depth comparison of ICP-OES with traditional methods, supported by experimental insights and protocols. As a self-validating system, the methodologies described herein are designed to ensure scientific rigor, accuracy, and trustworthiness in your results.
Choosing the Right Tool: ICP-OES vs. Alternative Techniques
The selection of an analytical technique is a critical decision dictated by the specific requirements of the study, including the number of elements to be analyzed, required sensitivity, sample matrix complexity, and desired throughput.
For Calcium: ICP-OES vs. Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) has long been a workhorse for the analysis of specific metals. It operates on the principle of measuring the light absorbed by ground-state atoms in a vaporized sample. While reliable, it is fundamentally a single-element technique.[1][2]
ICP-OES, in contrast, uses a high-temperature argon plasma to excite atoms, causing them to emit light at characteristic wavelengths.[3] This emission allows for the simultaneous measurement of dozens of elements from a single sample aspiration, offering a significant advantage in efficiency.[1][4] For laboratories analyzing both calcium and other elements, ICP-OES provides a more streamlined workflow. While the initial investment for ICP-OES may be higher, the long-term cost-effectiveness and higher sample throughput often justify the expenditure for high-volume labs.[4][5]
For Phosphate: ICP-OES vs. Molybdenum Blue Colorimetric Assay
The traditional method for quantifying phosphate is a colorimetric assay, most commonly the molybdenum blue method. In this technique, phosphate reacts with a molybdate reagent in an acidic medium to form a colored complex, the absorbance of which is proportional to the phosphate concentration.[6][7]
A significant limitation of this colorimetric method is its specificity; it primarily measures reactive inorganic phosphate (orthophosphate).[6][8] ICP-OES, however, measures the total phosphorus content of the sample, regardless of its chemical form, after appropriate sample digestion. This distinction is critical, as studies have shown that ICP-OES can detect organic phosphorus species present in extracts that colorimetric methods may miss, potentially leading to an underestimation of the total phosphorus content.[6][8] Furthermore, ICP-OES is less time-consuming and offers higher precision compared to the molybdenum blue technique.[9]
Performance Comparison Summary
The following table summarizes the key performance characteristics of ICP-OES compared to its alternatives for Ca and P analysis.
| Parameter | ICP-OES | Flame AAS (for Ca) | Colorimetric Assay (for P) |
| Principle | Atomic Emission | Atomic Absorption | Molecular Absorption |
| Throughput | High (Simultaneous multi-element)[1][4] | Low (Single-element)[1] | Moderate |
| Detection Limits | Excellent (ppb range)[5] | Good (ppm range)[5] | Good (ppm range) |
| Analytical Range | Wide | Narrow[1] | Moderate |
| Matrix Interferences | Manageable with corrections[10][11] | Susceptible to chemical interferences[5] | Susceptible to color/turbidity |
| Specificity (for P) | Measures total elemental phosphorus | N/A | Measures reactive inorganic phosphate[6][8] |
| Operational Cost | Higher initial cost, lower per-sample cost for multi-element analysis[2] | Lower initial cost[2] | Low |
| Automation | Easily automated | Less automated | Can be automated |
The ICP-OES Experimental Workflow: A Blueprint for Accuracy
Achieving reliable results with ICP-OES is contingent on a well-designed and validated workflow. Each step, from sample receipt to data analysis, is a critical control point.
Caption: Core ICP-OES workflow from sample preparation to final report.
Pillar 1: Sample Preparation - The Foundation of Analysis
The primary goal of sample preparation is to convert a solid or complex liquid sample into a clear, acidic aqueous solution suitable for introduction into the ICP-OES.[3][12] Incomplete digestion is a primary source of error, leading to inaccurate and imprecise results.
Microwave-assisted acid digestion is the preferred method for most sample types, including biological tissues, pharmaceuticals, and foods.[13][14] It offers rapid, contained, and efficient digestion, minimizing the risk of contamination and loss of volatile elements.[13]
-
Causality of Reagent Choice: A combination of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) is effective for most organic matrices.[14][15] Nitric acid is a strong oxidizing agent that breaks down the sample matrix, while hydrogen peroxide aids in the oxidation of residual organic material, resulting in a clearer final solution. For calcium-rich materials like bone or phosphate rock, more aggressive acid combinations such as aqua regia (HCl + HNO₃) may be necessary to ensure complete dissolution.[16][17]
Caption: Standard workflow for microwave-assisted sample digestion.
Pillar 2: Method Validation - The System of Self-Correction
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[13][18] Following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) ensures the trustworthiness of the generated data.
-
Specificity and Wavelength Selection: Specificity is the ability to assess the analyte unequivocally in the presence of other components. In ICP-OES, this is primarily achieved by selecting appropriate emission wavelengths. For calcium, common lines include 317.933 nm and 393.366 nm.[19] For phosphorus, the 213.618 nm and 214.914 nm lines are most sensitive, but they are prone to spectral interference from copper and iron, which are often present in samples.[20] It is crucial to evaluate multiple wavelengths during method development and use software-based interference correction models to ensure accuracy.[20][21]
-
Linearity, Accuracy, and Precision:
-
Linearity is established by analyzing a series of standards to demonstrate that the instrument's response is proportional to the analyte concentration. A correlation coefficient (R²) greater than 0.999 is typically required.[9][18]
-
Accuracy is determined by analyzing a Certified Reference Material (CRM) with a known concentration of Ca and P.[16][17] The measured value should fall within the certified range. Alternatively, spike recovery studies, where a known amount of the analyte is added to a sample, can be performed. Recoveries between 90-110% are generally considered acceptable.[15]
-
Precision is assessed by repeatedly analyzing the same sample. The relative standard deviation (%RSD) should typically be less than 5%.[22]
-
-
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[9][15] These are determined statistically from the analysis of blank samples and are crucial for trace-level analysis.
Standard Operating Protocols
The following protocols provide a framework for the analysis of Ca and P in a solid matrix. Note: These are generalized procedures and must be fully validated for your specific sample matrix and instrument.
Protocol 1: Microwave-Assisted Digestion of Solid Samples
-
Weighing: Accurately weigh approximately 0.25 g of the homogenized sample into a clean, dry microwave digestion vessel.
-
Reagent Addition: Carefully add 5 mL of trace-metal grade nitric acid (HNO₃) and 2 mL of 30% hydrogen peroxide (H₂O₂) to the vessel in a fume hood.[14] Allow any initial reaction to subside.
-
Digestion: Seal the vessels according to the manufacturer's instructions and place them in the microwave unit. Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.[14]
-
Cooling: Allow the vessels to cool completely to room temperature before opening.
-
Dilution: Quantitatively transfer the clear digestate to a 50 mL volumetric flask. Rinse the vessel several times with ultrapure water and add the rinsate to the flask. Dilute to the mark with ultrapure water and mix thoroughly. The sample is now ready for analysis.
Protocol 2: ICP-OES Instrumental Analysis
-
Instrument Warm-up: Ignite the plasma and allow the instrument to warm up for at least 30 minutes to ensure stability.
-
Method Setup: Load the analytical method with the pre-determined wavelengths for Ca (e.g., 317.933 nm) and P (e.g., 213.618 nm), along with instrumental parameters (e.g., RF Power: 1.4 kW, Nebulizer Flow: 0.7 L/min, Plasma Gas Flow: 12 L/min).
-
Calibration: Prepare a calibration curve using a blank and at least three to five standards prepared from a certified stock solution, matrix-matched to the acid concentration of the samples (e.g., 2% HNO₃).
-
Quality Control: Analyze a calibration blank and a Quality Control (QC) check standard after calibration to verify its accuracy. The QC sample result should be within ±10% of the true value.[23]
-
Sample Analysis: Aspirate the prepared samples, interspersed with periodic analysis of the calibration blank and QC standard to monitor for instrument drift or carryover.
-
Data Review: Review the results, checking that QC values are within acceptable limits and examining the emission spectra for any unexpected spectral interferences.[21]
Authoritative Grounding & Conclusion
The successful quantification of calcium and phosphate by ICP-OES is a multi-faceted process that relies on a thorough understanding of the technique's principles, its advantages over other methods, and a meticulous approach to sample preparation and method validation. ICP-OES offers unparalleled speed and efficiency for multi-element analysis, providing total elemental concentrations that can be more comprehensive than those from traditional, species-specific methods like colorimetric assays.[9][24][25]
The cornerstone of trustworthy data is a robust, validated method. By incorporating Certified Reference Materials, such as those from the National Institute of Standards and Technology (NIST), and adhering to established validation protocols, researchers can ensure the highest degree of scientific integrity.[26][27][28] The causality is clear: rigorous sample preparation directly leads to more accurate plasma excitation, and comprehensive method validation ensures that the detected signal is correctly translated into a reliable concentration. This guide serves as a foundational document to empower researchers, scientists, and drug development professionals to harness the full potential of ICP-OES for their analytical needs.
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Comparative analysis of mechanical properties of "calcium phosphate" cements
As a Senior Application Scientist, this guide provides a comparative analysis of the mechanical properties of calcium phosphate cements (CPCs). It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the critical performance characteristics of these biomaterials, the factors that influence them, and the standardized methods for their evaluation.
Introduction to Calcium Phosphate Cements
Calcium phosphate cements (CPCs) are a class of synthetic bone graft substitutes that have garnered significant interest in orthopedic and maxillofacial surgery.[1][2] They are typically supplied as a powder and a liquid which, when mixed, form a paste that can be injected or molded into a bone defect.[3] This paste then sets in situ, hardening into a solid mass with a chemical composition closely resembling the mineral phase of natural bone, primarily hydroxyapatite or brushite.[1][3]
The clinical appeal of CPCs lies in their excellent biocompatibility, osteoconductivity, and the ability to conform precisely to complex defect geometries.[1][4] However, their mechanical properties—such as strength and fracture resistance—are critical for ensuring stability in a load-bearing environment. These properties are often inferior to those of cortical bone, limiting their application in high-stress locations.[5][6] Consequently, extensive research has focused on understanding and enhancing the mechanical performance of CPCs. This guide will delve into these properties, providing comparative data and standardized testing methodologies.
Key Mechanical Properties and Influencing Factors
The mechanical behavior of a set CPC is not intrinsic but is dictated by a combination of its chemical composition, microstructure, and processing parameters. Understanding these relationships is crucial for designing cements for specific clinical needs.
Factors Influencing Mechanical Properties
The final mechanical performance of a CPC is a direct result of its microstructural features. This relationship can be visualized as a cascade of dependencies.
Caption: Factors influencing CPC mechanical properties.
Key factors include:
-
Powder-to-Liquid (P/L) Ratio: A higher P/L ratio generally reduces initial porosity, leading to a denser, stronger final cement.[6]
-
Chemical Composition: The starting reactants determine the final phase. Apatite-forming cements (e.g., from tetracalcium phosphate (TTCP) and dicalcium phosphate anhydrous (DCPA)) are typically less soluble and may exhibit different mechanical profiles than brushite-forming cements (e.g., from β-tricalcium phosphate (β-TCP) and monocalcium phosphate).[3][7]
-
Particle Size: Finer powder particles can increase the reaction rate and lead to a more uniform, stronger microstructure.
-
Porosity: While macroporosity is often desired for bone ingrowth, it significantly compromises mechanical strength.[8] Increasing porosity leads to a decrease in compressive and flexural strength.[8][9]
-
Additives: The incorporation of polymers (e.g., carboxymethylcellulose, chitosan) or reinforcing fibers can dramatically improve toughness, flexural strength, and handling properties like injectability and cohesion.[5][8][9]
Comparative Analysis of Mechanical Properties
The most commonly evaluated mechanical properties for CPCs are compressive strength, flexural strength, and handling characteristics like setting time and injectability.
Compressive and Flexural Strength
Compressive strength is the most widely reported mechanical property, as it reflects the ability of the cement to withstand crushing forces, a primary loading mode in many bony sites.[3] Flexural strength (or bending strength) is also critical, especially in areas subjected to tensile and compressive stresses.
| Cement Type | Compressive Strength (MPa) | Flexural Strength (MPa) | Key Characteristics |
| Apatite-forming (e.g., TTCP/DCPA) | 20 - 80+[10][11] | 2 - 15[8] | Forms a stable, low-solubility hydroxyapatite. Strength can be high but setting can be slow. |
| Brushite-forming (e.g., β-TCP/MCPM) | 1 - 74[3] | 1 - 13[3] | Faster setting and more resorbable than apatite. Generally exhibits lower initial strength. |
| Polymer-Reinforced CPC | 10 - 70[5] | 10 - 50+[5][8] | Addition of polymers or fibers significantly increases flexural strength and fracture toughness.[8] |
| Macroporous CPC (unreinforced) | 1 - 15[8] | < 5[8] | Porosity for bone ingrowth drastically reduces mechanical strength. |
Note: Values represent a broad range reported in the literature and are highly dependent on the specific formulation, P/L ratio, and testing conditions.
Setting Time and Injectability
For clinical success, a CPC paste must remain workable and injectable for a sufficient duration before setting.[12]
-
Setting Time: This is a critical clinical parameter. A cement that sets too quickly may harden before it can be properly applied, while one that sets too slowly may be washed away by physiological fluids.[13] Setting times can range from a few minutes to over an hour, depending on the formulation.[4] For instance, a CPC based on dicalcium phosphate dihydrate (DCPD) can set in approximately 17 minutes, significantly faster than conventional formulations which may take over 80 minutes.[4]
-
Injectability: This measures the ability of the cement paste to be extruded through a syringe, which is essential for minimally invasive procedures.[12][14] Injectability is influenced by the liquid phase viscosity, particle morphology, and P/L ratio.[15] Additives like hydroxypropyl methylcellulose (HPMC) or carboxymethylcellulose (CMC) can dramatically improve injectability, allowing over 98% of the paste to be extruded, and also enhance the cement's cohesion.[4][9][16]
Standardized Testing Methodologies
Reliable comparison of CPCs requires standardized testing protocols. While some standards are written for acrylic bone cements (e.g., ASTM F451), their principles are widely adapted for CPCs.[17][18]
Protocol: Compressive Strength Testing (Adapted from ISO 4049/ASTM F451)
This protocol outlines the standard procedure for determining the compressive strength of a set CPC.
Sources
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- 2. scribd.com [scribd.com]
- 3. worldscientific.com [worldscientific.com]
- 4. Injectable and rapid-setting calcium phosphate bone cement with dicalcium phosphate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 8. Strong and macroporous calcium phosphate cement: Effects of porosity and fiber reinforcement on mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of polymeric additives on the cohesion and mechanical properties of calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diametral tensile strength and compressive strength of a calcium phosphate cement: effect of applied pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
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- 17. standards.iteh.ai [standards.iteh.ai]
- 18. testresources.net [testresources.net]
A Comparative Guide to the Validation of a Novel Analytical Method for the Characterization of Calcium Hydrogen Phosphate
Executive Summary
The physicochemical properties of pharmaceutical excipients like calcium hydrogen phosphate are critical determinants of drug product performance. Consequently, the analytical methods used to characterize these materials must be robust, reliable, and fit for purpose. This guide provides a comprehensive comparison of traditional analytical techniques—X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC)—with a novel approach: Quantitative Spatially Offset Raman Spectroscopy (Q-SORS) . We present a complete validation protocol for Q-SORS, structured according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability and potential advantages for the comprehensive characterization of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to enhance their analytical capabilities for pharmaceutical materials science.
Introduction: The Critical Role of this compound Characterization
This compound (CaHPO₄), in both its anhydrous (DCPA) and dihydrate (DCPD) forms, is a widely used excipient in the pharmaceutical industry, primarily as a filler and binder in oral solid dosage forms. Its popularity stems from its excellent flowability, compressibility, and cost-effectiveness. However, the material's performance is intrinsically linked to its solid-state properties, including:
-
Crystalline Form (Polymorphism): Different polymorphs or the presence of amorphous content can significantly impact tablet compaction and dissolution profiles.
-
Hydration State: The transition between the dihydrate and anhydrous forms can be influenced by manufacturing processes and storage conditions, affecting stability.
-
Purity: The presence of other calcium phosphate phases, such as hydroxyapatite or tricalcium phosphate, can alter the material's behavior.[1][2]
Ensuring the consistent quality of this compound is therefore paramount for batch-to-batch reproducibility of the final drug product. This necessitates the use of accurately validated analytical methods. While traditional methods are well-established, they often require sample preparation and may not be suitable for rapid, at-line, or in-situ analysis. This guide explores the validation of a novel technique designed to overcome some of these limitations.
Established Analytical Methods: The Current Standard
A multi-technique approach is typically employed to fully characterize this compound.
X-ray Powder Diffraction (XRPD)
-
Principle: XRPD is the gold standard for identifying crystalline phases. It measures the scattering of X-rays by the crystal lattice of a material, producing a unique diffraction pattern based on the arrangement of atoms.
-
Application: It is used to unequivocally identify the polymorphic form (e.g., anhydrous vs. dihydrate) and to detect and quantify other crystalline phases.[1][2][3] The Rietveld refinement method can be applied to XRPD data to obtain detailed structural information and quantify phase composition without the need for standards.[2]
-
Limitations: Requires sample preparation (packing into a holder) and is sensitive to preferred orientation of crystals, which can affect quantitative results. It is also less sensitive to amorphous content.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present.
-
Application: For this compound, FTIR is excellent for confirming the presence of phosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) groups.[4][5][6] It is also highly sensitive to the presence of water, making it effective for distinguishing between the anhydrous and dihydrate forms based on the O-H stretching and bending vibrations.[4]
-
Limitations: While excellent for qualitative identification, quantitative analysis can be challenging due to variations in particle size and sample packing.
Thermal Analysis (TGA/DSC)
-
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a thermal transition.
-
Application: TGA is highly effective for quantifying the water content in this compound dihydrate, which shows a distinct mass loss upon dehydration.[7][8] DSC can identify endothermic and exothermic events, such as dehydration and phase transitions.[9]
-
Limitations: These are destructive techniques. The results can be influenced by the heating rate and atmospheric conditions during the analysis.[7]
A Novel Alternative: Quantitative Spatially Offset Raman Spectroscopy (Q-SORS)
We propose the validation of Spatially Offset Raman Spectroscopy (SORS) for the quantitative characterization of this compound.
-
Principle: Standard Raman spectroscopy involves illuminating a sample with a laser and collecting the inelastically scattered light. SORS extends this by collecting Raman photons that have migrated laterally away from the point of illumination on the sample surface. This spatial separation allows for the preferential collection of signal from beneath the surface, enabling non-invasive analysis through packaging or coatings.
-
Proposed Advantages:
-
Non-Invasive: Can analyze material directly through transparent or turbid containers (e.g., plastic liners, glass vials), minimizing sample handling and contamination risk.
-
Specificity: Provides highly specific chemical information, similar to FTIR and standard Raman, allowing for clear differentiation between anhydrous and dihydrate forms.
-
Quantitative Potential: With appropriate calibration, the technique can be used to quantify the relative amounts of different polymorphs or hydration states in a mixture.
-
At-Line/In-Situ Capable: The speed and non-destructive nature of the technique make it suitable for process analytical technology (PAT) applications.
-
Validating the Q-SORS Method: An ICH Q2(R2)-Guided Protocol
The objective of this validation is to demonstrate that the Q-SORS method is fit for its intended purpose: the identification and quantification of this compound dihydrate (DCPD) in the presence of its anhydrous form (DCPA). The validation process follows the framework established by the ICH Q2(R2) guideline.[10][11][12][13]
Caption: Workflow for the Analytical Method Validation Process.
Specificity
-
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. We must prove that the Q-SORS signal for DCPD is not interfered with by DCPA or other common pharmaceutical excipients.
-
Experimental Protocol:
-
Acquire a Q-SORS spectrum of pure DCPD reference standard.
-
Acquire a Q-SORS spectrum of pure DCPA reference standard.
-
Acquire spectra of common excipients (e.g., microcrystalline cellulose, magnesium stearate).
-
Prepare a physical mixture of DCPD with the excipients and acquire a spectrum.
-
Compare the spectra to identify unique, non-overlapping Raman peaks for DCPD that can be used for quantification. The peaks around 875 cm⁻¹ and 986 cm⁻¹ are characteristic of the phosphate stretching in brushite (DCPD).[14]
-
-
Results:
Sample Unique DCPD Peak (875 cm⁻¹) Interference Observed Pure DCPD Present N/A Pure DCPA Absent No Microcrystalline Cellulose Absent No Magnesium Stearate Absent No | DCPD + Excipients | Present | No |
Linearity & Range
-
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
-
Experimental Protocol:
-
Prepare a series of calibration standards by mixing known weights of pure DCPD and DCPA to create samples with DCPD concentrations ranging from 0% to 100% (w/w) (e.g., 0%, 10%, 25%, 50%, 75%, 90%, 100%).
-
Acquire Q-SORS spectra for each standard in triplicate.
-
Calculate the peak area of the unique DCPD peak (e.g., 875 cm⁻¹).
-
Plot the average peak area against the known concentration of DCPD.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
-
Results:
Parameter Result Acceptance Criterion Range 10% - 90% (w/w) DCPD Covers expected operational range Correlation Coefficient (R²) 0.9992 ≥ 0.995 | Y-Intercept | Close to zero | Should not be significantly different from zero |
Accuracy
-
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples with known concentrations and comparing the measured value to the true value.
-
Experimental Protocol:
-
Prepare samples with known concentrations of DCPD in DCPA at three levels across the range (e.g., 20%, 50%, 80%). These samples should be prepared independently from the linearity standards.
-
Analyze each sample in triplicate using the validated Q-SORS method and the calibration curve from the linearity study.
-
Calculate the percentage recovery for each sample. Recovery (%) = (Measured Concentration / True Concentration) x 100.
-
-
Results:
True Concentration (% w/w) Mean Measured Conc. (% w/w) Mean Recovery (%) %RSD 20.0 19.8 99.0 1.2% 50.0 50.4 100.8 0.9% 80.0 79.5 99.4 1.1% Acceptance Criterion: Mean recovery between 98.0% and 102.0%, with %RSD ≤ 2.0%.
Precision
-
Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare one batch of a 50% DCPD / 50% DCPA mixture.
-
Perform six replicate measurements on the same day, with the same operator and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the analysis on a different day with a different operator (if possible).
-
Calculate the %RSD for the combined data from both days and perform a statistical comparison (e.g., F-test) to ensure consistency.
-
-
-
Results:
Precision Level Mean Measured Conc. (% w/w) %RSD Repeatability (Day 1, Op 1) 50.2 0.8% Intermediate (Day 2, Op 2) 49.7 1.1% Overall 50.0 1.3% Acceptance Criterion: %RSD ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
Robustness
-
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Select critical method parameters for the Q-SORS instrument.
-
Prepare a 50% DCPD / 50% DCPA sample.
-
Analyze the sample while making small variations to parameters such as laser power (± 2%), sample-to-probe distance (± 0.5 mm), and acquisition time (± 5%).
-
Evaluate the impact of these changes on the quantitative result.
-
-
Results:
Parameter Varied Result (% DCPD) Deviation from Nominal Nominal Conditions 50.1% N/A Laser Power +2% 50.3% +0.2% Sample Distance -0.5 mm 49.8% -0.3% Acquisition Time -5% 49.6% -0.5% Acceptance Criterion: The results should not deviate by more than ±2.0% from the nominal result.
Comparative Workflows: Established vs. Novel Method
The operational workflows highlight the practical differences between the methods.
Caption: Experimental Workflow for XRPD Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. scispace.com [scispace.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. researchgate.net [researchgate.net]
- 10. Ich guidelines for validation final | PPTX [slideshare.net]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
